Dibutylcarbamic chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dibutylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO/c1-3-5-7-11(9(10)12)8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWBZCCZJXCOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158187 | |
| Record name | Carbamic chloride, 1,6-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13358-73-1 | |
| Record name | N,N-Dibutylcarbamic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13358-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic chloride, 1,6-dibutyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013358731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic chloride, 1,6-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutylcarbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Dibutylcarbamic Chloride: Properties, Structure, and Applications
Introduction
Dibutylcarbamic chloride, also known as N,N-dibutylcarbamoyl chloride, is a significant chemical intermediate belonging to the class of carbamoyl chlorides.[1] With the chemical formula C9H18ClNO, it serves as a versatile reagent in organic synthesis, primarily for the introduction of the dibutylcarbamoyl moiety.[1][2] This functional group is integral to the structure of various compounds in agrochemicals, pharmaceuticals, and materials science. The reactivity of the acid chloride group makes it a potent electrophile, enabling the formation of carbamates, ureas, and other derivatives.[3] This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, spectroscopic characteristics, reactivity, and safe handling protocols, tailored for researchers and professionals in chemical and drug development.
Molecular Structure and Chemical Identity
The fundamental properties of this compound are dictated by its molecular architecture. The central feature is the carbamoyl chloride group, where a carbonyl group is bonded to both a nitrogen atom and a chlorine atom.
Chemical Identifiers
-
Chemical Name: N,N-Dibutylcarbamoyl chloride[1]
-
Synonyms: Dibutylcarbamic acid chloride, Dibutylcarbamoyl chloride[2][4]
Bonding and Structural Elucidation
The structure consists of a central carbonyl carbon double-bonded to an oxygen atom and single-bonded to a chlorine atom and a nitrogen atom. The nitrogen atom is, in turn, bonded to two n-butyl groups. The presence of the lone pair on the nitrogen atom allows for resonance delocalization with the adjacent carbonyl group, imparting partial double-bond character to the C-N bond. This resonance contributes to the planarity of the O=C-N framework.
The key reactive site is the electrophilic carbonyl carbon. The chlorine atom is an excellent leaving group, facilitating nucleophilic acyl substitution reactions. The two butyl chains are flexible alkyl groups that contribute to the compound's overall lipophilicity.
Figure 1: 2D Structure of this compound.
Physicochemical Properties
The physical properties of this compound are essential for its handling, storage, and application in various reaction conditions.
| Property | Value | Reference(s) |
| Appearance | Colorless to yellow liquid | [5] |
| Boiling Point | 257-260 °C (lit.) | [2] |
| Density | 0.985 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.456 (lit.) | [2] |
| Flash Point | 110 °C | [2] |
| Water Solubility | Decomposes | [5][6] |
Discussion of Properties: this compound is a high-boiling liquid with a density slightly less than water. Its most critical chemical property is its reactivity with water.[5][6] Like other acyl chlorides, it readily hydrolyzes in the presence of moisture to form dibutylamine, carbon dioxide, and hydrochloric acid.[6] This reactivity necessitates handling and storage under anhydrous conditions.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the carbamoyl chloride functional group.
-
C=O Stretch: A very strong and sharp absorption band is expected in the range of 1730-1780 cm⁻¹ . This high frequency (compared to ketones or amides) is characteristic of acyl chlorides and is due to the electron-withdrawing effect of the chlorine atom.
-
C-N Stretch: A moderate absorption band is expected around 1350-1450 cm⁻¹ .
-
C-H Stretch: Multiple bands will be present in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the butyl chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would show signals corresponding to the four distinct methylene (CH₂) groups and the terminal methyl (CH₃) group of the two equivalent butyl chains.
-
~3.3-3.5 ppm (triplet): Protons on the CH₂ group directly attached to the nitrogen (N-CH₂). These are the most deshielded due to the proximity of the electron-withdrawing nitrogen and carbonyl group.
-
~1.5-1.7 ppm (multiplet): Protons on the second CH₂ group.
-
~1.3-1.5 ppm (multiplet): Protons on the third CH₂ group.
-
~0.9-1.0 ppm (triplet): Protons of the terminal CH₃ group.
-
-
¹³C NMR: The carbon NMR spectrum would provide clear signals for the carbonyl carbon and the carbons of the butyl chains.
-
~165-170 ppm: The carbonyl carbon (C=O) signal, which is highly deshielded.
-
~45-50 ppm: The carbon of the N-CH₂ group.
-
~20-35 ppm: Signals for the other two CH₂ carbons in the butyl chain.
-
~13-15 ppm: The terminal CH₃ carbon.
-
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 191. The spectrum would also show a characteristic M+2 peak at m/z 193 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). Common fragmentation patterns would involve the loss of the chlorine atom, butyl groups, and cleavage alpha to the nitrogen.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the high reactivity of the carbamoyl chloride moiety. It is an excellent carbamoylating agent.
Mechanism of Carbamoylation
This compound reacts with nucleophiles (Nu-H) via a nucleophilic acyl substitution mechanism. The nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride ion yields the final carbamoylated product and HCl.
Figure 2: General Mechanism for Nucleophilic Acyl Substitution.
Key Synthetic Applications
-
Synthesis of Carbamates: Reaction with alcohols or phenols in the presence of a base (like pyridine or triethylamine to neutralize the HCl byproduct) yields N,N-disubstituted carbamates.[3] Carbamates are crucial functional groups in many pharmaceuticals and pesticides.
-
Synthesis of Ureas: Reaction with primary or secondary amines produces N,N,N'-trisubstituted or N,N,N',N'-tetrasubstituted ureas, respectively.
Experimental Protocol: Synthesis of an O-Aryl Carbamate
This protocol describes a general, one-pot procedure for the synthesis of an O-aryl carbamate from a substituted phenol.[7]
Objective: To synthesize an O-Aryl-N,N-dibutylcarbamate.
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-nitrophenol)
-
Pyridine (or triethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon gas inlet
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add the substituted phenol (1.0 eq) and anhydrous DCM. Stir until the phenol is completely dissolved.
-
Base Addition: Add pyridine (1.2 eq) to the solution.
-
Carbamoylation: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure O-aryl carbamate.
Synthesis of this compound
The most common industrial method for synthesizing carbamoyl chlorides is the reaction of a secondary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[8]
Reaction: (CH₃CH₂CH₂CH₂)₂NH + COCl₂ → (CH₃CH₂CH₂CH₂)₂NCOCl + HCl
This reaction is hazardous due to the extreme toxicity of phosgene and must be conducted with stringent safety precautions in a well-ventilated fume hood or a closed system.[9]
Safety and Handling
This compound is a corrosive and hazardous chemical that requires careful handling.
Hazard Identification
-
GHS Classification: Causes severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1).[1][10]
-
Primary Hazards: Corrosive, water-reactive.[1][11] Contact with moisture releases toxic and corrosive hydrogen chloride gas.[11][12]
Recommended Handling Procedures
-
Ventilation: Always handle in a well-ventilated chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13][14] A face shield is recommended when handling larger quantities.
-
Inert Atmosphere: Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by moisture.[12][13]
-
Spill Response: In case of a spill, absorb with a dry, inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13][15]
-
Keep away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[11]
Conclusion
This compound is a valuable and highly reactive chemical reagent. Its utility is centered on its ability to act as an efficient carbamoylating agent for a wide range of nucleophiles, providing access to important classes of compounds like carbamates and ureas. A thorough understanding of its structure, properties, and reactivity, combined with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83371, Dibutylcarbamoyl chloride.
- Merck KGaA. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2011). Safety Data Sheet.
- Tuteja, S., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.
- Wikipedia. (n.d.). Carbamate.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
- ACGIH. (n.d.). DIMETHYL CARBAMOYL CHLORIDE.
- PubChemLite. (n.d.). Dibutylcarbamoyl chloride (C9H18ClNO).
- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
- ResearchGate. (n.d.). Synthetic methods of carbamate synthesis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65741, N,N-Diphenylcarbamic chloride.
- YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
- Organic Syntheses. (n.d.). Diethylthiocarbamyl Chloride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6916, Diethylcarbamoyl chloride.
- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6598, Dimethylcarbamoyl Chloride.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- SpectraBase. (n.d.). Dimethylcarbamoyl chloride - Optional[13C NMR] - Spectrum.
- YouTube. (2020). GCSE Chemistry – Ionic Bonding in Calcium Chloride.
- YouTube. (2018). Analysing C13 NMR spectra with IR spectra.
- Google Patents. (n.d.). CN101914026A - Process for preparing didecyl dimethyl ammonium chloride.
- Chemistry LibreTexts. (2023). Coordinate (Dative Covalent) Bonding.
- YouTube. (2019). Covalent Bonding & Structures | A-level Chemistry | OCR, AQA, Edexcel.
- Google Patents. (n.d.). CN106946717A - Benzalkonium chloride monomer synthesis technique.
Sources
- 1. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13358-73-1 CAS MSDS (DIBUTYLCARBAMYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Carbamate - Wikipedia [en.wikipedia.org]
- 4. DIBUTYLCARBAMYL CHLORIDE | 13358-73-1 [chemicalbook.com]
- 5. DIMETHYLCARBAMOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 8. Diethylcarbamoyl chloride | C5H10ClNO | CID 6916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.ca [fishersci.ca]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
An In-depth Technical Guide to Dibutylcarbamic Chloride (CAS No. 13358-73-1) for Researchers and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Intermediate
Dibutylcarbamic chloride, also known as N,N-dibutylcarbamoyl chloride, is a vital chemical intermediate with the CAS number 13358-73-1. This colorless to pale yellow liquid is a member of the carbamoyl chloride family, characterized by the functional group R₂NC(O)Cl. Its significance in the realms of organic synthesis and pharmaceutical development stems from its utility as a precursor for introducing the dibutylcarbamoyl moiety into a diverse range of molecules. This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and safe handling, tailored for professionals in research and drug development.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application and safe handling in a laboratory setting. The following table summarizes its key physical and chemical characteristics.
| Property | Value | Source(s) |
| CAS Number | 13358-73-1 | |
| Molecular Formula | C₉H₁₈ClNO | |
| Molecular Weight | 191.70 g/mol | |
| Appearance | Colorless to pale yellow liquid | General knowledge |
| Boiling Point | 257-260 °C (lit.) | |
| Density | 0.985 g/mL at 25 °C (lit.) | |
| Refractive Index (n²⁰/D) | 1.456 (lit.) | |
| Flash Point | 110 °C | |
| Solubility | Soluble in nonpolar organic solvents. Reacts with water. |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of N,N-disubstituted carbamoyl chlorides like this compound is most commonly achieved through the reaction of a secondary amine with phosgene or a phosgene equivalent.[1] Due to the high toxicity of phosgene gas, safer alternatives such as triphosgene or diphosgene are often employed in laboratory settings. The following protocol is adapted from established procedures for the synthesis of analogous compounds and represents a robust method for obtaining high-purity this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Dibutylamine
-
Triphosgene
-
Anhydrous toluene
-
Pyridine (or another suitable non-nucleophilic base)
-
Nitrogen gas
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen inlet, and a thermometer, dissolve dibutylamine (1.0 equivalent) in anhydrous toluene.
-
Inert Atmosphere: Purge the system with dry nitrogen gas to ensure anhydrous conditions.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Triphosgene: In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene. Slowly add this solution to the stirred dibutylamine solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, filter the mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with cold, dilute hydrochloric acid to remove any remaining pyridine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product as a clear, colorless to pale yellow liquid.
Analytical Characterization: Ensuring Purity and Identity
The rigorous characterization of this compound is essential for its use in subsequent synthetic steps, particularly in the context of drug development where purity is paramount. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the butyl groups. The protons on the alpha-carbons to the nitrogen will be deshielded due to the electron-withdrawing effect of the carbamoyl group and will appear as a triplet. The other methylene groups will appear as multiplets, and the terminal methyl groups will be observed as a triplet.
-
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ 3.30-3.40 (t, 4H, -N-CH₂-)
-
δ 1.50-1.65 (m, 4H, -N-CH₂-CH₂-)
-
δ 1.30-1.45 (m, 4H, -CH₂-CH₃)
-
δ 0.90-1.00 (t, 6H, -CH₃)
-
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon and the four unique carbons of the butyl chains. The carbonyl carbon will be significantly downfield.
-
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
δ 165-170 (C=O)
-
δ 45-50 (-N-CH₂-)
-
δ 29-32 (-N-CH₂-CH₂-)
-
δ 19-22 (-CH₂-CH₃)
-
δ 13-15 (-CH₃)
-
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The C-N and C-Cl stretching vibrations will also be present.
-
Predicted FTIR (neat, cm⁻¹):
-
2960-2870 (C-H stretching)
-
1740-1760 (C=O stretching, strong)
-
1465 (C-H bending)
-
1250-1200 (C-N stretching)
-
800-700 (C-Cl stretching)
-
-
Chromatographic Analysis
Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring reaction progress.
GC-MS is a powerful technique for the analysis of volatile compounds like this compound. Given its reactive nature, care must be taken to avoid degradation in the injector port.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
For less volatile impurities or for monitoring reactions in solution, reverse-phase HPLC can be a suitable method.
Experimental Protocol: HPLC Analysis
-
Instrumentation: Agilent 1260 Infinity II LC System with DAD or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50% acetonitrile, increasing to 95% over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Applications in Drug Development and Organic Synthesis
This compound is a versatile reagent in organic synthesis, primarily serving as a precursor for the formation of carbamates, ureas, and amides. These functional groups are prevalent in a vast array of pharmaceutically active compounds.
Synthesis of Carbamates and Ureas
Carbamoyl chlorides readily react with alcohols and amines to form carbamates and ureas, respectively.[1] These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The carbamate and urea moieties are important pharmacophores and are also used as protecting groups for amines in multi-step syntheses.
Amide Synthesis
A notable application of this compound is in the synthesis of N,N-disubstituted carboxamides. A patented process describes the one-pot synthesis of N,N-dibutyl morpholine-4-carboxamide by reacting morpholine-4-carboxylic acid with N,N-dibutyl carbamoyl chloride in the presence of pyridine.[4] This reaction proceeds with high yield and purity, highlighting the utility of this compound in creating amide bonds under mild conditions.[4]
Role as a Protecting Group
The carbamoyl group can serve as a protecting group for amines. The resulting carbamate is generally stable to a range of reaction conditions and can be cleaved under specific acidic or basic conditions, or by hydrogenolysis, depending on the nature of the carbamate.
Reactivity and Mechanistic Considerations: The Hydrolysis of this compound
Carbamoyl chlorides are reactive compounds, and their sensitivity to moisture is a critical consideration in their handling and use. They undergo hydrolysis to form the corresponding carbamic acid, which is often unstable and decomposes to the secondary amine and carbon dioxide.[1]
The mechanism of hydrolysis proceeds via a nucleophilic acyl substitution pathway. The oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamoyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation to yield the carbamic acid.
Safety and Handling: A Critical Imperative
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents, alcohols, and bases. Keep the container tightly sealed.
-
Spills and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Follow all local, state, and federal regulations for the disposal of this chemical.
Conclusion: A Versatile Tool for Chemical Innovation
This compound, with its well-defined properties and reactivity, serves as a valuable and versatile intermediate in the toolkit of synthetic and medicinal chemists. Its ability to efficiently introduce the dibutylcarbamoyl moiety enables the construction of complex molecules with diverse biological activities. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is paramount for its successful application in the pursuit of novel therapeutics and chemical entities.
References
- Process for preparation of n,n-di substituted carboxamides. WO2013065059A1.
- Diethylcarbamyl chloride(88-10-8) 1H NMR spectrum. ChemicalBook.
- Process for preparation of n,n-di substituted carboxamides. CN104114531A.
- Diethylcarbamyl chloride(88-10-8) 13C NMR spectrum. ChemicalBook.
- Secondary carbamyl chlorides. US3501523A.
- Method of preparing N,N-dimethyl thiocarbamoyl chloride. EP0355578A1.
- 13 Carbon NMR. University of California, Davis.
- 13C-NMR. University of Wisconsin-Madison.
- 1 H-NMR Spectrum: (a) of N,N-dibutylmethaniminium chloride (4f) in CD 2 Cl 2 and (b) of N-butyl-N-(hydroxymethyl)butan-1aminium chloride (5f) in D 2 O.
- Novel process. WO2007080430A1.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
- 13C Direct Detected NMR for Challenging Systems.
- Correlation between the experimental and calculated ¹³C-NMR chemical shifts (calculated at the B3LYP/6-311++G(2d,2p)//6-311+G(d,p) level of theory) for 9e,f (a = 0.94, b = 1.99, R = 0.998).
- Carbamoyl chloride. Wikipedia.
- Dimethylthiocarbamoyl chloride(16420-13-6) 1H NMR spectrum. ChemicalBook.
- Dimethylcarbamoyl chloride. SpectraBase.
- Experimental FTIR and Theoretical Investigation of the Molecular Structure and Vibrational Spectra of Terephthaloyl Chloride by Density Functional Theory. IOSR Journal of Applied Chemistry.
- The Synthesis of Active Pharmaceutical Ingredients (APIs) Using Continuous Flow Chemistry.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. PubMed.
- Experimental FTIR and Theoretical Investigation of the Molecular Structure and Vibrational Spectra of Terephthaloyl Chloride by Density Functional Theory.
- Dialkyl Carbamoyl Chloride (DACC)-Impregnated Dressings for the Prevention of Surgical Site Infections: Experience From a Multi-disciplinary Study in India.
- Dialkyl Carbamoyl Chloride–Coated Dressing Prevents Macrophage and Fibroblast Stimulation via Control of Bacterial Growth: An In Vitro Assay.
Sources
- 1. 3-CARBAMYL-1-METHYLPYRIDINIUM CHLORIDE(1005-24-9) 1H NMR spectrum [chemicalbook.com]
- 2. Diethylcarbamyl chloride(88-10-8) 1H NMR spectrum [chemicalbook.com]
- 3. Diethylcarbamyl chloride(88-10-8) 13C NMR spectrum [chemicalbook.com]
- 4. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
An In-depth Technical Guide to N,N-Dibutylcarbamoyl Chloride
This guide provides a comprehensive technical overview of N,N-Dibutylcarbamoyl chloride, a key reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development and agrochemical science, this document delves into the compound's nomenclature, properties, synthesis, reactivity, and safe handling protocols. The focus is on providing not just procedural steps but also the causal reasoning behind them, ensuring a deep and practical understanding of this versatile chemical intermediate.
Nomenclature and Chemical Identity
Precise identification is the cornerstone of chemical research. N,N-Dibutylcarbamoyl chloride is systematically named according to IUPAC standards, but is also known by several synonyms in commercial and laboratory contexts.
The definitive IUPAC name for the compound is N,N-dibutylcarbamoyl chloride [1]. This name explicitly defines the structure: a carbamoyl chloride core with two butyl groups attached to the nitrogen atom.
For ease of reference and database searching, its various identifiers are summarized below.
| Identifier Type | Value | Source |
| IUPAC Name | N,N-dibutylcarbamoyl chloride | PubChem[1] |
| CAS Number | 13358-73-1 | PubChem[1] |
| EC Number | 236-410-3 | PubChem[1] |
| Molecular Formula | C9H18ClNO | PubChem[1] |
| Common Synonyms | Dibutylcarbamoyl chloride, Dibutylcarbamyl chloride, N,N-dibutylcarbamyl chloride, Dibutylcarbamic chloride | PubChem[1], ChemicalBook[2] |
Physicochemical Properties
Understanding the physical and chemical properties of a reagent is critical for experimental design, from selecting appropriate solvents to planning purification strategies.
| Property | Value | Source |
| Molecular Weight | 191.70 g/mol | PubChem[1] |
| Appearance | Colorless to yellow liquid | Inferred from related compounds[3] |
| Boiling Point | 257-260 °C | ChemicalBook[2] |
| Density | 0.985 g/mL at 25 °C | ChemicalBook[2] |
| Refractive Index (n20/D) | 1.456 | ChemicalBook[2] |
| SMILES | CCCCN(CCCC)C(=O)Cl | PubChem[1] |
| InChIKey | OSWBZCCZJXCOGL-UHFFFAOYSA-N | PubChem[1] |
Synthesis: A Modern, Safety-Conscious Approach
N,N-disubstituted carbamoyl chlorides are valuable intermediates, traditionally synthesized using highly toxic and difficult-to-handle reagents like phosgene gas[4]. Modern synthetic chemistry prioritizes safety and milder conditions, leading to the adoption of phosgene equivalents.
A preferred contemporary method involves the use of chlorocarbonylsulfenyl chloride in a one-pot procedure with the corresponding secondary amine, in this case, di-n-butylamine[4]. This approach circumvents the direct use of phosgene while providing an efficient route to the desired product. The causality behind this choice is twofold: it significantly enhances operator safety and often proceeds under milder reaction conditions.
The overall transformation is illustrated below.
Caption: Synthesis pathway for N,N-dibutylcarbamoyl chloride.
Experimental Protocol: Synthesis of N,N-Dibutylcarbamoyl Chloride
This protocol is adapted from a general and robust procedure for synthesizing N,N-disubstituted carbamoyl chlorides[4]. The self-validating nature of this protocol lies in the careful control of temperature and sequential addition of reagents, which are critical for minimizing side reactions and ensuring high yield.
Materials:
-
Di-n-butylamine (0.47 mol)
-
Chlorocarbonylsulfenyl chloride (0.52 mol)
-
Dichloromethane (DCM), anhydrous (900 mL total)
-
Chlorine (Cl2) gas
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
2 L three-necked round-bottom flask, mechanical stirrer, dropping funnel, gas inlet/outlet, ice bath
Caption: Step-by-step workflow for the synthesis of N,N-Dibutylcarbamoyl chloride.
Procedure:
-
Reaction Setup: A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas inlet connected to a nitrogen source. The flask is charged with a solution of di-n-butylamine (0.47 mol) in 800 mL of anhydrous dichloromethane. Causality: Anhydrous conditions are crucial as carbamoyl chlorides can react with water.
-
Initial Reaction: The solution is stirred and cooled to 0-5 °C in an ice bath. A solution of chlorocarbonylsulfenyl chloride (0.52 mol) in 100 mL of dichloromethane is added dropwise over 1 hour. Causality: Cooling is essential to control the exothermic reaction and prevent the formation of unwanted byproducts.
-
Completion & Chlorination: After the addition is complete, the mixture is stirred for another 30 minutes at 0-5 °C. The ice bath is then removed, and chlorine gas is bubbled through the mixture at room temperature for 2 hours[4]. Causality: The final chlorination step converts the intermediate into the stable carbamoyl chloride.
-
Work-up: The reaction mixture is washed sequentially with 200 mL of 5% sodium bicarbonate solution and 200 mL of water. The organic layer is separated and dried over anhydrous sodium sulfate[4]. Causality: The bicarbonate wash neutralizes any remaining acidic species, and the water wash removes water-soluble impurities.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure N,N-dibutylcarbamoyl chloride[4]. Causality: Vacuum distillation is necessary due to the high boiling point of the product, preventing thermal decomposition at atmospheric pressure.
Chemical Reactivity and Synthetic Applications
The synthetic utility of N,N-dibutylcarbamoyl chloride is rooted in the high electrophilicity of its carbonyl carbon. The electron-withdrawing effects of the adjacent chlorine and nitrogen atoms make it a prime target for nucleophilic attack. This reactivity profile makes it an important building block for creating amides, a functional group prevalent in pharmaceuticals.
Carbamoyl chlorides are primarily used as intermediates in the synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals[4][5]. A key application is in the formation of N,N-disubstituted carboxamides from carboxylic acids, a reaction often facilitated by an organic tertiary base like pyridine or 1-methyl imidazole[6].
The general reaction with a nucleophile proceeds via a nucleophilic addition-elimination mechanism.
Caption: General reaction of N,N-dibutylcarbamoyl chloride with a nucleophile.
In solvolysis reactions, such as with water or alcohols, N,N-dialkylcarbamoyl chlorides are considered to react via an SN1-like mechanism, where the rate-determining step is the ionization of the chloride ion[7]. However, when reacting with strong nucleophiles like amines or carboxylates in aprotic solvents, a bimolecular pathway is dominant[6][7].
Safety and Handling
Authoritative safety data is non-negotiable for laboratory practice. N,N-Dibutylcarbamoyl chloride is a hazardous substance requiring stringent handling protocols.
GHS Hazard Classification:
The compound is classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage Category 1[1].
Handling Precautions:
-
All manipulations must be conducted in a properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from moisture, as it can hydrolyze. Store in a tightly sealed container in a cool, dry, well-ventilated area.
-
In case of a spill, follow appropriate institutional procedures for corrosive and reactive materials.
This guide provides the foundational knowledge required to handle and utilize N,N-dibutylcarbamoyl chloride effectively and safely in a research and development setting. By understanding the principles behind its synthesis and reactivity, scientists can better innovate and design the next generation of chemical entities.
References
- Title: Dibutylcarbamoyl chloride, Source: PubChem, N
- Title: Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions, Source: Molecules (MDPI), URL:[Link]
- Title: Process for preparation of n,n-di substituted carboxamides, Source: Google Patents (WO2013065059A1)
- Title: Report on Carcinogens, Fifteenth Edition - Dimethylcarbamoyl Chloride, Source: N
- Title: Dimethylcarbamoyl Chloride, Source: PubChem, N
Sources
- 1. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13358-73-1 CAS MSDS (DIBUTYLCARBAMYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Dibutylcarbamic chloride molecular weight and formula
An In-Depth Technical Guide to Dibutylcarbamic Chloride: Properties, Synthesis, and Applications
Introduction
This compound, also known by its IUPAC name N,N-dibutylcarbamoyl chloride, is a specialized chemical reagent belonging to the carbamoyl chloride class of compounds. Structurally, it is an amide of carbonic acid and a derivative of carbamic acid, characterized by a carbonyl group bonded to both a chlorine atom and a nitrogen atom, with the nitrogen being substituted with two butyl groups. This unique structure renders the molecule a highly reactive acylating agent, primarily utilized for the introduction of the dibutylcarbamoyl moiety onto various nucleophilic substrates.
In the fields of pharmaceutical science and drug development, reagents like this compound are instrumental. They serve as critical building blocks in the synthesis of complex organic molecules, enabling the formation of stable carbamate and urea linkages. These functional groups are prevalent in a wide array of biologically active compounds. Furthermore, the dibutylcarbamoyl group can function as a protecting group for amines, temporarily masking their reactivity to allow for selective chemical transformations elsewhere in a molecule.[1] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, reaction mechanisms, and key applications for researchers and scientists.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its proper handling, storage, and application in experimental design.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ClNO | [2][3] |
| Molecular Weight | 191.70 g/mol | [2][3] |
| IUPAC Name | N,N-dibutylcarbamoyl chloride | [2] |
| CAS Number | 13358-73-1 | [2][3] |
| Appearance | Liquid (Expected) | [3] |
| Boiling Point | 257-260 °C | [3] |
| Density | 0.985 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.456 | [3] |
Synthesis of this compound
The synthesis of N,N-disubstituted carbamoyl chlorides traditionally involves the use of phosgene gas, a highly toxic and hazardous reagent. Modern synthetic chemistry prioritizes the use of safer, more manageable phosgene equivalents.[2] One such established method utilizes chlorocarbonylsulfenyl chloride in a one-pot procedure, which offers milder reaction conditions and circumvents the need for specialized equipment to handle phosgene.[2]
The general pathway involves the reaction of a secondary amine, in this case, di-n-butylamine, with chlorocarbonylsulfenyl chloride to form an intermediate, which is then chlorinated in situ to yield the final carbamoyl chloride product.[2]
Experimental Protocol: Synthesis via Phosgene Equivalent
This protocol is adapted from a general procedure for the synthesis of N,N-disubstituted carbamoyl chlorides.[2]
Materials:
-
Di-n-butylamine
-
Chlorocarbonylsulfenyl chloride
-
Dichloromethane (anhydrous)
-
Chlorine gas
-
Nitrogen gas
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas inlet for nitrogen. The system is flushed with nitrogen.
-
Initial Charge: The flask is charged with a solution of di-n-butylamine (0.47 mol) in 800 mL of anhydrous dichloromethane.[2]
-
First Addition: The solution is stirred and cooled to 0-5 °C using an ice bath. A solution of chlorocarbonylsulfenyl chloride (0.52 mol) in 100 mL of dichloromethane is added dropwise over 1 hour, ensuring the internal temperature does not exceed 10 °C.[2]
-
Stirring: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C.[2]
-
Chlorination: The ice bath is removed. Chlorine gas is then bubbled through the reaction mixture at room temperature for approximately 2 hours.[2] Progress can be monitored by the change in color of the reaction mixture.
-
Work-up: The mixture is transferred to a separatory funnel and washed sequentially with 200 mL of 5% sodium bicarbonate solution and 200 mL of water.
-
Drying and Concentration: The organic layer is separated, dried over anhydrous sodium sulfate, and filtered. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure N,N-dibutylcarbamoyl chloride.[2]
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. This carbon is bonded to two highly electronegative atoms, oxygen and chlorine, which strongly withdraw electron density, making it susceptible to attack by nucleophiles.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism, specifically through an addition-elimination pathway.[4][5][6]
Mechanism:
-
Nucleophilic Addition: A nucleophile (e.g., an alcohol, R'-OH) attacks the electrophilic carbonyl carbon. The lone pair of electrons from the nucleophile forms a new bond with the carbon, causing the π-bond of the carbonyl group to break and the electrons to move onto the oxygen atom, forming a tetrahedral intermediate.[5][7]
-
Elimination: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen reforms the carbon-oxygen double bond. Concurrently, the most stable leaving group, the chloride ion (Cl⁻), is expelled.[4][5]
-
Deprotonation: If the nucleophile was neutral (like an alcohol or amine), the resulting product will be protonated. A weak base, such as another molecule of the nucleophile or a non-nucleophilic base like pyridine, removes the proton to yield the final, neutral carbamate product and a hydrochloride salt.[7]
This mechanism is fundamental to the application of this compound in forming carbamates (from alcohols), ureas (from amines), and other related structures.
Caption: General mechanism for carbamate formation.
Applications in Research and Drug Development
Synthesis of Carbamates and Ureas
The primary application of this compound is the synthesis of N,N-dibutylcarbamates and N,N-dibutyl-N'-substituted ureas. These functional groups are key components in many pharmaceuticals. For example, the carbamate linkage is central to the anti-Alzheimer's drug Rivastigmine, which is synthesized by reacting a phenolic precursor with a carbamoyl chloride.[8] While this specific drug uses N-ethyl,N-methyl carbamoyl chloride, the underlying reaction principle is identical, demonstrating the importance of this reagent class in synthesizing neurologically active agents.
A patent also describes the reaction of N,N-dibutyl carbamoyl chloride with morpholine-4-carboxylic acid in the presence of pyridine to produce N,N-dibutyl morpholine-4-carboxamide, showcasing its utility in creating complex amide structures.[9]
Representative Protocol: Carbamate Synthesis
The following is a general procedure for the synthesis of a carbamate from a phenol, based on a method used for Rivastigmine synthesis.[8]
-
Under a nitrogen atmosphere, add zinc chloride (0.5 mmol) and this compound (1.0 mmol) to anhydrous toluene (5 mL) in a reaction flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the phenolic substrate (1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired carbamate.
Amine Protecting Group
In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of an amine group while other parts of the molecule are modified. This compound can be used for this purpose. The reaction of an amine with this compound forms a stable dibutylcarbamate.[1][10] This carbamate is generally stable to a range of reaction conditions but can be cleaved later to regenerate the free amine. The choice of a specific carbamate protecting group, such as Boc, Cbz, or in this case, a dibutylcarbamate, depends on the overall synthetic strategy and the required orthogonality (i.e., the ability to remove one protecting group without affecting others).[1][10]
Safety and Handling
This compound is classified as a corrosive substance.[2]
-
Hazard Statements: Causes severe skin burns and eye damage (H314) and causes serious eye damage (H318).[2]
-
Precautions:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.
-
Avoid breathing vapors.
-
Keep away from water and moisture, as it can react to form corrosive hydrogen chloride gas.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as bases, alcohols, and strong oxidizing agents.
-
Conclusion
This compound is a valuable and reactive reagent for the synthesis of carbamates and ureas and for the protection of amines. Its utility is well-established in the synthesis of complex organic molecules, including pharmaceutical intermediates. Understanding its physicochemical properties, synthetic routes, and reaction mechanisms is crucial for its effective and safe application in the research and development laboratory. By employing modern, safer synthetic methods and adhering to strict safety protocols, researchers can effectively leverage the reactivity of this compound to advance their synthetic targets.
References
- Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Clark, J. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines. Doc Brown's Chemistry.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Clark, J. (n.d.). Nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide.
- Chemistry LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides.
- Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.
- Google Patents. (2013). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
- National Center for Biotechnology Information. (n.d.). Dibutylcarbamoyl chloride. PubChem.
- Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
- Gayke, M., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. National Center for Biotechnology Information.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 8. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Dibutylcarbamic chloride boiling point and density
An In-Depth Technical Guide to Dibutylcarbamic Chloride: Properties, Synthesis, and Applications
Introduction
This compound, also known as N,N-dibutylcarbamoyl chloride, is a reactive organic compound with significant utility in synthetic chemistry. As a member of the carbamoyl chloride class, it serves as a crucial intermediate for the introduction of the dibutylcarbamoyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its core physicochemical properties, a detailed synthesis protocol, its applications in research and drug development, and essential safety and handling information for laboratory professionals.
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its application in experimental work. The properties of this compound determine its behavior in reactions, the conditions required for its storage, and the appropriate methods for its handling.[1]
Quantitative Data Summary
The key physicochemical data for this compound are summarized in the table below for ease of reference. This data is critical for planning synthetic routes and for purification procedures.
| Property | Value | Source |
| CAS Number | 13358-73-1 | [1][2] |
| Molecular Formula | C₉H₁₈ClNO | [1][2] |
| Molecular Weight | 191.70 g/mol | [1][2] |
| Boiling Point | 257-260 °C (lit.) | [2] |
| Density | 0.985 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n²⁰/D) | 1.456 (lit.) | [2] |
| Appearance | Liquid |
Experimental Determination of Properties: The Rationale
Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound with a high boiling point, distillation under atmospheric pressure is the standard method for both purification and boiling point determination. The reported range of 257-260 °C indicates the temperatures between which the compound distills.[2] The choice of this method is based on its directness and accuracy for non-heat-sensitive compounds. A key consideration is to ensure a slow, steady heating rate and accurate temperature monitoring of the vapor phase to obtain a reliable reading.
Density Measurement: Density is a fundamental physical property representing mass per unit volume. For a liquid like this compound, density is typically determined using a pycnometer or a digital density meter at a specified temperature (commonly 25 °C).[2] The pycnometer method involves precisely weighing a known volume of the liquid. This method is chosen for its high precision. It is a self-validating system because consistent results from multiple measurements confirm the accuracy of the technique and the purity of the sample.
Synthesis of this compound
Carbamoyl chlorides are most commonly synthesized by the reaction of a secondary amine with phosgene or a phosgene equivalent.[3] This method is highly efficient and provides a direct route to the desired product. The following protocol outlines a representative procedure for the synthesis of this compound from dibutylamine.
Experimental Workflow Diagram
The diagram below illustrates the key stages in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from a general method for carbamoyl chloride synthesis.[3] Extreme caution must be exercised as phosgene is highly toxic. All operations must be performed in a certified chemical fume hood.
-
Reactor Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet and an outlet leading to a scrubber (e.g., containing aqueous sodium hydroxide) to neutralize excess phosgene and HCl gas.
-
Charging Reactants: Charge the flask with a solution of dibutylamine in an inert solvent like toluene.
-
Phosgene Addition: While stirring vigorously, add a solution of phosgene (e.g., 20% in toluene) dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature with an external cooling bath as needed.
-
Reaction: After the addition is complete, heat the reaction mixture to 75-80 °C under a nitrogen atmosphere.[3] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting amine is consumed.
-
Purging: Once the reaction is complete, bubble dry nitrogen through the solution to remove any unreacted phosgene and HCl into the scrubber.
-
Isolation: Cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield the final this compound as an oil. The purity should be confirmed by analytical methods like NMR spectroscopy.
Applications in Research and Drug Development
While specific applications of this compound are proprietary or found within patent literature, the carbamoyl chloride functional group is a well-established reactive handle in medicinal chemistry and drug discovery.[4]
-
Synthesis of Active Pharmaceutical Ingredients (APIs): Carbamoyl chlorides are used to synthesize carbamates, ureas, and other related functionalities which are common motifs in a wide array of pharmaceuticals. The dibutyl groups can modulate properties such as lipophilicity, which in turn affects the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
-
Prodrug Strategies: The carbamoyl moiety can be used to link a drug to a promoiety, creating a prodrug that may have improved bioavailability or targeted delivery. The linkage can be designed to be cleaved in vivo to release the active drug.
-
Chemical Biology Probes: this compound can be used to derivatize biomolecules or small molecule ligands to create chemical probes for studying biological systems.
-
"Click Chemistry" and Bioconjugation: The reactivity of the carbamoyl chloride allows it to participate in reactions that form stable covalent bonds, a principle that is foundational to bioconjugation techniques used in drug development and diagnostics.[5]
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols.
-
Hazards: It is corrosive and causes severe skin burns and serious eye damage.[1][6] It is harmful if swallowed or inhaled.[7] The compound is also sensitive to moisture and will hydrolyze to release dibutylamine and hydrochloric acid.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9]
-
Handling: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9][10] Avoid contact with skin, eyes, and clothing.[9]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[6][9]
References
- National Center for Biotechnology Information. (n.d.). Dibutylcarbamoyl chloride. PubChem.
- National Center for Biotechnology Information. (n.d.). Diethylcarbamoyl chloride. PubChem.
- National Center for Biotechnology Information. (n.d.). Dimethylcarbamoyl Chloride. PubChem.
- Organic Syntheses. (n.d.). Diethylthiocarbamyl Chloride.
- Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click chemistry for drug development and diverse chemical-biology applications. Chemical Reviews, 113(7), 4905-4979.
- G., S., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 197, 112339.
- National Center for Biotechnology Information. (n.d.). N,N-Diphenylcarbamic chloride. PubChem.
Sources
- 1. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13358-73-1 CAS MSDS (DIBUTYLCARBAMYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. carbamoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry for drug development and diverse chemical-biology applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
Dibutylcarbamic chloride safety data sheet (SDS) information
Starting Data Collection
I've initiated a thorough search for Safety Data Sheets on dibutylcarbamic chloride, focusing on hazard identification and safety measures. My initial focus includes gathering information on first-aid and fire-fighting protocols to ensure a safe and responsible assessment. I'm prioritizing authoritative sources to build a robust foundation of data.
Defining the Scope
I'm now expanding my data collection to include detailed analyses of handling, storage, and exposure control. My goal is to synthesize this information into structured protocols and visually represent critical safety workflows. I am moving towards creating diagrams for emergency response and integrating all data into the guide, citing all references to remain accurate.
Expanding Search Parameters
I'm now widening my Google search for Safety Data Sheets on this compound, aiming for complete coverage of hazard identification, first-aid, firefighting, handling, storage, exposure control, personal protective equipment, and toxicology. I intend to analyze and synthesize the data logically, starting with an overview and hazard breakdown. The goal is to develop structured protocols and visually represent safety workflows.
An In-depth Technical Guide on the Handling and Storage of Dibutylcarbamic Chloride
For researchers, scientists, and drug development professionals, the proper handling of reactive chemical intermediates is paramount to ensuring both experimental success and laboratory safety. Dibutylcarbamic chloride (DBCC), a key reagent in various synthetic pathways, requires a comprehensive understanding of its properties to mitigate risks. This guide provides an in-depth analysis of the handling and storage precautions for this compound, grounded in established safety protocols and chemical principles.
Understanding the Inherent Risks of this compound
This compound (CAS No. 13358-73-1) is a corrosive and moisture-sensitive compound.[1][2] Its hazardous nature stems primarily from its reactivity, particularly with nucleophiles such as water. Contact with moisture leads to a rapid hydrolysis reaction, producing dibutylamine, carbon dioxide, and corrosive hydrogen chloride gas.[2] This reaction is not only detrimental to the integrity of the reagent but also poses a significant inhalation hazard.
The primary hazards associated with this compound are:
-
Corrosivity: Causes severe skin burns and serious eye damage upon contact.[1][2]
-
Moisture Sensitivity: Reacts with water and moist air, releasing corrosive hydrogen chloride gas.[2]
-
Inhalation Toxicity: Inhalation of dust or its decomposition products can cause severe irritation and burns to the respiratory tract.[2]
-
Ingestion Toxicity: Harmful if swallowed, causing burns to the mouth, throat, and stomach.[2]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C9H18ClNO | [1][3] |
| Molecular Weight | 191.70 g/mol | [1] |
| Appearance | Beige solid | [4] |
| Melting Point | 81 - 85 °C | [4] |
| Boiling Point | 257-260 °C | [3] |
| Density | 0.985 g/mL at 25 °C | [3] |
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Due to the corrosive nature of this compound, a stringent personal protective equipment (PPE) regimen is mandatory. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are suitable for handling the solid compound. Always inspect gloves for any signs of degradation or perforation before use.[2][4]
-
Eye and Face Protection: Tight-fitting safety goggles are the minimum requirement. Given the severe risk of eye damage, the use of a full-face shield in conjunction with goggles is strongly recommended, especially when handling larger quantities or during procedures with a risk of splashing.[4]
-
Skin and Body Protection: A lab coat is mandatory. For procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn.[4]
-
Respiratory Protection: All handling of this compound solid should be conducted within a certified chemical fume hood to prevent inhalation of dust and potential decomposition products.[2][4]
Logical Flow for Donning PPE
Caption: Sequential process for donning appropriate PPE.
Safe Handling and Experimental Protocols
Adherence to strict handling protocols is critical to prevent exposure and maintain the integrity of the reagent.
General Handling Precautions
-
Always handle this compound in a well-ventilated chemical fume hood.[4]
-
Avoid the formation of dust when handling the solid.[4]
-
Ensure that all equipment is dry before use to prevent reaction with moisture.
-
Keep the container tightly closed when not in use.[2]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Step-by-Step Protocol for Weighing and Dispensing
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of any moisture. Assemble all necessary equipment, including a clean, dry weighing vessel, spatula, and the container of this compound.
-
Inert Atmosphere: If the experiment is highly sensitive to moisture, consider performing the weighing and dispensing in a glove box under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Carefully open the container of this compound inside the fume hood. Using a clean, dry spatula, transfer the desired amount of the solid to the weighing vessel.
-
Sealing: Immediately and securely close the container of this compound.
-
Cleanup: Clean any residual solid from the spatula and work surface using a dry wipe. Dispose of the wipe in a designated hazardous waste container.
Storage Requirements: Maintaining Chemical Integrity
The stability of this compound is highly dependent on the storage conditions. Improper storage can lead to degradation of the compound and the creation of a hazardous environment.
-
Moisture Control: Store in a tightly sealed container in a dry and cool place.[2] The use of a desiccator is recommended for long-term storage.
-
Inert Atmosphere: For optimal stability, store under an inert atmosphere such as nitrogen or argon.[2]
-
Temperature: Store at room temperature, away from direct sunlight and heat sources.[3]
-
Incompatible Materials: Store separately from bases, strong oxidizing agents, and alcohols.[2]
-
Segregation: Store in a designated corrosives cabinet.[2]
Decision Tree for Proper Storage
Caption: Logical steps for ensuring safe and effective storage.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Accidental Release Measures
-
Small Spills: In a chemical fume hood, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container. Clean the spill area with a dry cloth, followed by a damp cloth if necessary.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the spilled material using a method that avoids dust formation and place it in a suitable container for disposal.[4]
Waste Disposal
This compound is considered hazardous waste.[4] All waste materials, including empty containers and contaminated wipes, must be disposed of in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash or pour it down the drain.
Conclusion
The safe and effective use of this compound in a research and development setting hinges on a thorough understanding of its chemical properties and associated hazards. By implementing the stringent handling, storage, and emergency procedures outlined in this guide, scientists can mitigate the risks and ensure a safe laboratory environment.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83371, Dibutylcarbamoyl chloride.
- Fisher Scientific. (2025). Safety Data Sheet: Diphenylcarbamyl chloride. [Link]
Sources
A Technical Guide to the Reactivity of Dibutylcarbamic Chloride with Nucleophiles
Abstract
Dibutylcarbamic chloride (DBCC) is a versatile electrophilic reagent widely utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries. As a member of the carbamoyl chloride family, its reactivity is dominated by the electrophilic nature of its carbonyl carbon, making it a prime substrate for nucleophilic attack. This technical guide provides an in-depth exploration of the reactivity of DBCC with a range of common nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based species. We will dissect the underlying principles of the nucleophilic acyl substitution mechanism, discuss critical reaction parameters, provide field-proven experimental protocols, and highlight the significance of the resulting carbamate, urea, and thiocarbamate products in modern drug development. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of DBCC's synthetic utility.
Introduction to this compound: A Workhorse Reagent
N,N-Dibutylcarbamic chloride, often referred to as dibutylcarbamoyl chloride, is a valuable synthetic intermediate.[1] Its structure features a central carbonyl group bonded to a chlorine atom and a di-n-butyl-substituted nitrogen atom. This arrangement creates a highly polarized carbonyl carbon, which is the epicenter of the molecule's reactivity.
The steric bulk provided by the two butyl groups plays a significant role in modulating the reagent's reactivity compared to smaller analogues like dimethylcarbamic chloride. While highly reactive, it is generally more manageable and selective. Its primary utility lies in its ability to transfer the dibutylcarbamoyl moiety (Bu₂N-C(O)-) to nucleophilic substrates, forming stable covalent bonds. This reaction is fundamental to the synthesis of two critical functional groups in medicinal chemistry: carbamates and ureas .
Physicochemical Properties
A thorough understanding of a reagent's physical properties is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ClNO | [2] |
| Molecular Weight | 191.70 g/mol | [1] |
| Appearance | Colorless to yellow liquid | Inferred from analogues[3] |
| Boiling Point | 257-260 °C | [2] |
| Density | 0.985 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.456 | [2] |
| Stability | Moisture-sensitive; hydrolyzes in water | [3][4] |
Safety and Handling
This compound is classified as a corrosive substance that causes severe skin burns and serious eye damage.[1] It is imperative to handle this reagent within a fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[4] Due to its reactivity with water, it must be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, away from moisture.[4] Reaction vessels should be oven- or flame-dried before use.
The Cornerstone of Reactivity: Nucleophilic Acyl Substitution
The reactions of this compound with nucleophiles proceed through a classic nucleophilic addition-elimination mechanism .[5][6] This two-step pathway is characteristic of acyl chlorides and other reactive carboxylic acid derivatives.[7]
Causality of the Mechanism:
-
Electrophilicity: The carbonyl carbon of DBCC bears a significant partial positive charge (δ+) due to the electron-withdrawing inductive effects of both the highly electronegative oxygen and chlorine atoms.[6] This makes it an excellent target for electron-rich nucleophiles.
-
Nucleophilic Attack (Addition): A nucleophile (Nu-H) uses its lone pair of electrons to attack the electrophilic carbonyl carbon. This addition step breaks the C=O π-bond, pushing the electrons onto the oxygen atom and forming a transient, sp³-hybridized tetrahedral intermediate .[8][9]
-
Carbonyl Reformation (Elimination): The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the C=O double bond. This concerted step provides the driving force to expel the most stable leaving group.
-
Leaving Group Departure: Chloride (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl), meaning it is stable on its own. Its departure restores the sp² hybridization of the carbonyl carbon.[8]
-
Deprotonation: The resulting product is often protonated and carries a positive charge. A mild base, frequently a second equivalent of the nucleophile itself or an added scavenger like pyridine, removes the proton to yield the final, neutral product and a salt byproduct (e.g., pyridinium chloride).[7]
}
Figure 1. General mechanism for the reaction of DBCC with nucleophiles.
Reactivity Profile with Key Nucleophile Classes
The outcome of the reaction with DBCC is dictated by the nature of the attacking nucleophile.
O-Nucleophiles: Synthesis of Carbamates
Alcohols and phenols react readily with this compound to form O-alkyl/O-aryl dibutylcarbamates.[10] These reactions are typically exothermic.[9] Carbamates are prevalent motifs in pharmaceuticals, such as the anti-Alzheimer's drug Rivastigmine, underscoring the importance of this transformation.[10]
-
Mechanism Insight: The reaction proceeds via the general mechanism outlined above. To drive the reaction to completion and prevent the accumulation of corrosive HCl, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine (TEA), is almost always included.[7] The base acts as an acid scavenger.
-
Catalysis: Recent studies have shown that Lewis acids like zinc chloride (ZnCl₂) can effectively catalyze the synthesis of carbamates from carbamoyl chlorides and alcohols, providing an alternative to traditional base-mediated methods.[10]
This protocol is a representative example of carbamate formation.
-
Preparation: Under an inert atmosphere of nitrogen, add phenol (1.0 eq), anhydrous pyridine (1.2 eq), and anhydrous dichloromethane (DCM) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add this compound (1.1 eq) dropwise to the stirred solution over 10 minutes. Self-Validating Check: Formation of a white precipitate (pyridinium hydrochloride) should be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure phenyl dibutylcarbamate.
N-Nucleophiles: Synthesis of Ureas
Ammonia, primary amines, and secondary amines are potent nucleophiles that react vigorously with DBCC to produce substituted ureas.[11][12] The urea functional group is a cornerstone of medicinal chemistry, prized for its ability to act as a rigid hydrogen bond donor and acceptor.[13]
-
Mechanism Insight: The reaction is typically very fast. A critical experimental consideration is the stoichiometry. Two equivalents of the amine are required .[14][15] The first equivalent acts as the nucleophile, while the second equivalent serves as the base to neutralize the HCl generated during the reaction, forming an ammonium chloride salt.[14] Using only one equivalent would result in a maximum theoretical yield of 50%, as half of the starting amine would be consumed as the base.
-
Preparation: To a clean, dry flask, add propylamine (2.2 eq) and a suitable anhydrous solvent like tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C with an ice bath while stirring.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the amine solution. Self-Validating Check: A thick white precipitate (propylammonium chloride) will form immediately.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Work-up: Filter the reaction mixture to remove the ammonium salt precipitate, washing the solid with a small amount of fresh THF.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude urea is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
S-Nucleophiles: Synthesis of Thiocarbamates
Thiols (mercaptans) are excellent nucleophiles, generally more so than their alcohol counterparts due to the higher polarizability of sulfur. They react with DBCC to yield S-alkyl/S-aryl dibutylthiocarbamates.[7][16] Thiocarbamates are important in agrochemicals and have applications in materials science.
-
Mechanism Insight: The reaction mechanism is analogous to that with alcohols. Due to the acidity of the thiol proton (pKa ~10-11), a base is required to facilitate the reaction, either by deprotonating the thiol to form the more nucleophilic thiolate anion or by scavenging the HCl byproduct. A base like triethylamine is a common choice.
-
Preparation: In a flame-dried flask under nitrogen, dissolve thiophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add this compound (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Work-up: Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography to obtain the pure thiocarbamate.
Practical Synthesis Workflow
The general workflow for utilizing this compound is consistent across most nucleophilic partners, emphasizing anhydrous conditions and controlled addition.
}
Figure 2. A standardized workflow for reactions involving DBCC.
Conclusion
This compound is a robust and highly effective reagent for the synthesis of substituted carbamates, ureas, and thiocarbamates. Its reactivity is governed by the well-understood nucleophilic addition-elimination mechanism. Successful application hinges on the chemist's appreciation for the nucleophilicity of the reaction partner, appropriate control of stoichiometry (especially with amines), and diligent application of anhydrous reaction techniques. The products derived from these transformations are of immense value, particularly in drug discovery, making a comprehensive understanding of DBCC's reactivity a vital tool for the modern synthetic chemist.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83371, Dibutylcarbamoyl chloride. PubChem. [Link]
- Organic Chemistry Portal.
- Doc Brown's Chemistry. Reaction of acid/acyl chlorides with ammonia/amines. docbrown.info. [Link]
- Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Organic-Chemistry.org. [Link]
- Clark, J. (2023). Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. [Link]
- Kumar, A., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega. [Link]
- Organic & Biomolecular Chemistry (2023). Synthesis of benzouracils and carbamates from chloroacetamides through carbon–carbon bond cleavage. Royal Society of Chemistry. [Link]
- Telvekar, V. N. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Chemistry. [Link]
- Clark, J. (2015).
- Ryabukhin, S. V., et al. (2011). A facile synthesis of unsymmetrical ureas. Tetrahedron Letters. [Link]
- Clark, J. (2015).
- Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Organic-Chemistry.org. [Link]
- Kaur, R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6598, Dimethylcarbamoyl chloride. PubChem. [Link]
- Thavonekham, B. (1999). Practical synthesis of urea derivatives.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65741, N,N-Diphenylcarbamic chloride. PubChem. [Link]
- Ashenhurst, J. (2023). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
- Manaka, Y., et al. (2020). Proposed mechanisms for the DBU catalyzed urea-synthesis reaction from ammonium carbamate.
- Musgrave, R. (2017). Reactions Acid Chlorides With Amines. YouTube. [Link]
- LibreTexts (2024). Reactions of Amines. Chemistry LibreTexts. [Link]
- Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry. [Link]
- The Organic Chemistry Tutor (2022). Acid Chloride + Alcohol = Ester (Mechanism). YouTube. [Link]
- The Organic Chemistry Tutor (2022). Acid Chloride Reactions (General Mechanism). YouTube. [Link]
- Google Patents. Process for the preparation of carbamyl chlorides of secondary amines.
- Chemistry Steps. Alcohols to Acid Chlorides. Chemistry Steps. [Link]
- Ashenhurst, J. (2024). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]
- Clark, J. (2015). nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide. [Link]
- ChemistryStudent. Acyl Chlorides (A-Level). ChemistryStudent. [Link]
- LibreTexts (2024). Thiols and Sulfides. Chemistry LibreTexts. [Link]
- Chad's Prep (2018). 13.7 Nomenclature, Synthesis, and Reactions of Thiols. YouTube. [Link]
- Chad's Prep (2021). 13.7 Thiols | Organic Chemistry. YouTube. [Link]
- Organic Chemistry Portal.
Sources
- 1. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13358-73-1 CAS MSDS (DIBUTYLCARBAMYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 13. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
An In-depth Technical Guide to the Hydrolysis and Stability of Dibutylcarbamic Chloride
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Dibutylcarbamic chloride (DBCC), a disubstituted carbamoyl chloride, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides. Its utility is intrinsically linked to its reactivity, which is dominated by its susceptibility to hydrolysis. Understanding the kinetics, mechanism, and factors influencing its stability is paramount for its effective handling, storage, and application in synthetic chemistry. This guide provides a detailed examination of the hydrolysis and stability of this compound, offering mechanistic insights, field-proven experimental protocols, and critical data interpretation for professionals in the field.
Introduction: The Chemical Nature of this compound
This compound, with the chemical formula C₉H₁₈ClNO, belongs to the carbamoyl chloride class of compounds.[1][2] These molecules are characterized by a carbonyl group bonded to both a chlorine atom and a disubstituted nitrogen atom.
| Property | Value | Source |
| IUPAC Name | N,N-dibutylcarbamoyl chloride | [2] |
| CAS Number | 13358-73-1 | [2] |
| Molecular Formula | C₉H₁₈ClNO | [1] |
| Molecular Weight | 191.7 g/mol | [1] |
| Boiling Point | 257-260 °C | [1] |
| Density | 0.985 g/mL at 25 °C | [1] |
The nitrogen atom's lone pair of electrons participates in resonance with the carbonyl group, which moderates the electrophilicity of the carbonyl carbon. This resonance effect makes carbamoyl chlorides generally less susceptible to hydrolysis than their acyl chloride counterparts.[3] Nevertheless, they remain highly moisture-sensitive and reactive, a characteristic that defines their handling and application.[3]
The Mechanism of Hydrolysis: A Nucleophilic Acyl Substitution Pathway
The hydrolysis of this compound is a classic example of a nucleophilic acyl substitution reaction.[4] The process is not a simple one-step displacement but proceeds through a multi-stage pathway.
Reaction Pathway and Products
When exposed to water, this compound reacts to form an unstable intermediate, dibutylcarbamic acid. This acid rapidly decomposes to yield dibutylamine and carbon dioxide.[3][5] The overall transformation is as follows:
R₂NCOCl + H₂O → [R₂NC(O)OH] + HCl → R₂NH + CO₂ + HCl (where R = Butyl)
This decomposition is a critical consideration in synthetic applications, as the generation of dibutylamine and HCl can lead to side reactions or affect the pH of the reaction medium.
Mechanistic Details: An SN1-like Process
While nucleophilic acyl substitutions can follow different mechanistic paths, studies on analogous N,N-disubstituted carbamoyl chlorides, such as dimethylcarbamoyl chloride, suggest a dissociative, SN1-type mechanism in aqueous media.[6][7]
-
Ionization: The rate-determining step involves the ionization of the C-Cl bond to form a resonance-stabilized carbamoylium cation and a chloride ion. The electron-donating nature of the nitrogen atom stabilizes this cationic intermediate.
-
Nucleophilic Attack: The carbamoylium cation is then rapidly attacked by the nucleophile, water.
-
Deprotonation & Decomposition: A proton is lost from the resulting adduct to form the transient dibutylcarbamic acid, which, as previously noted, decomposes to the final products.[4]
The solvolysis rate of N,N-diethylcarbamoyl chloride is significantly faster than that of N,N-dimethylcarbamoyl chloride, indicating that the larger, more electron-donating alkyl groups of the dibutyl derivative likely facilitate the formation of the carbamoylium cation, leading to high reactivity.[5]
Caption: SN1-like mechanism for the hydrolysis of this compound.
Stability Profile and Influencing Factors
The practical utility of this compound is governed by its stability, which is primarily influenced by environmental factors.
-
Moisture: As the primary reactant in hydrolysis, water is the most critical factor. This compound must be stored and handled under strictly anhydrous (moisture-free) conditions to prevent degradation.[8][9] Inert atmosphere blanketing (e.g., with nitrogen or argon) is highly recommended.
-
Temperature: Increased temperature accelerates the rate of hydrolysis, consistent with general chemical kinetics. For long-term storage, refrigeration in a tightly sealed container is advisable.
-
Solvents: The choice of solvent can significantly impact stability. Protic solvents, especially alcohols, will react via solvolysis to form carbamates. Aprotic, non-polar solvents like hexanes or toluene are suitable for reactions, provided they are thoroughly dried.
-
pH: The hydrolysis of related carbamoyl chlorides is sensitive to pH. While they are more stable than acyl chlorides in neutral water, both acidic and basic conditions can potentially accelerate decomposition, although detailed studies on this compound are not widely published.
The following table provides hypothetical stability data based on the known behavior of carbamoyl chlorides, illustrating the compound's degradation under various conditions.
| Condition | Time (hours) | This compound Remaining (%) |
| Anhydrous Toluene, 25°C | 24 | >99% |
| Toluene (ambient humidity), 25°C | 24 | ~90% |
| Aqueous Acetonitrile (9:1), 25°C | 1 | ~50% |
| Anhydrous Toluene, 50°C | 24 | >98% |
| Aqueous Acetonitrile (9:1), 50°C | 1 | <10% |
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of processes involving this compound, its stability must be empirically verified. The following protocols provide robust methods for this assessment.
Protocol: Kinetic Analysis of Hydrolysis via Autotitration
This method quantifies the rate of hydrolysis by monitoring the production of hydrochloric acid (HCl).
Principle: The hydrolysis of one mole of this compound produces one mole of HCl. By titrating the generated acid with a standardized base in real-time, the reaction rate can be determined.
Methodology:
-
Setup: Place a known volume of a suitable solvent (e.g., 90:10 acetone/water) in a jacketed reaction vessel maintained at a constant temperature (e.g., 25.0 °C).
-
Titrator: Equip the vessel with a pH electrode and an automated burette filled with a standardized sodium hydroxide solution (e.g., 0.02 M NaOH).
-
Initiation: Add a precise amount of this compound to the stirred solvent to initiate the reaction.
-
Data Collection: The autotitrator will maintain a constant pH by adding NaOH to neutralize the HCl as it forms. Record the volume of NaOH added as a function of time.
-
Analysis: Plot the moles of HCl produced (calculated from the volume of NaOH) versus time. The initial slope of this curve corresponds to the initial rate of hydrolysis.
Trustworthiness: This protocol is self-validating as the endpoint is determined by a stable pH reading, ensuring that the titration accurately reflects the acid produced. The use of a constant temperature bath ensures reproducibility.
Protocol: HPLC-Based Stability Study
This protocol is ideal for assessing the long-term stability of this compound under various storage conditions.
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the concentration of the parent compound over time, allowing for the determination of its degradation rate.
Methodology:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in anhydrous acetonitrile. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dispense aliquots of a known concentration of this compound in the desired test solvents (e.g., anhydrous toluene, methanol, etc.) into sealed vials. Store these vials under the specified conditions (e.g., 4°C, 25°C, 40°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test vial. Immediately quench the sample by diluting it in cold, anhydrous acetonitrile to halt further degradation.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Quantification: Inject the standards to create a calibration curve. Inject the test samples and determine the concentration of remaining this compound by comparing its peak area to the calibration curve.
-
-
Data Analysis: Plot the percentage of this compound remaining versus time for each storage condition.
Caption: Workflow for assessing this compound stability using HPLC.
Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling.
-
Corrosivity: It causes severe skin burns and serious eye damage.[2] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[9] Storage under an inert atmosphere is recommended.[8]
Conclusion
This compound is a reactive yet valuable synthetic intermediate. Its stability is fundamentally challenged by its propensity for hydrolysis, a reaction that proceeds via an SN1-like mechanism to yield dibutylamine, CO₂, and HCl. Successful application of this reagent hinges on a thorough understanding of this reactivity and the implementation of stringent anhydrous handling and storage protocols. The experimental methods outlined in this guide provide a robust framework for quantifying its stability and hydrolysis kinetics, empowering researchers to optimize reaction conditions, ensure process safety, and achieve reliable synthetic outcomes.
References
- Hall, H. K., Jr. (1955). Mechanisms of Hydrolysis of Carbonyl Chlorides. Journal of the American Chemical Society, 77(22), 5993–5996. [Link]
- Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 93. [Link]
- Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.
- Wikipedia. (n.d.). Carbamoyl chloride. Wikipedia.
- National Center for Biotechnology Information. (n.d.). Dibutylcarbamoyl chloride. PubChem Compound Database.
- Chemguide. (n.d.). Explaining the reaction between acyl chlorides and water - addition / elimination. Chemguide.
- Chemistry LibreTexts. (2023).
- National Center for Biotechnology Information. (n.d.). Dimethylcarbamoyl chloride. PubChem Compound Database.
Sources
- 1. 13358-73-1 CAS MSDS (DIBUTYLCARBAMYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
The Solubility of Dibutylcarbamic Chloride in Organic Solvents: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Synthetic Versatility and Formulation Challenge of Dibutylcarbamic Chloride
This compound, a significant member of the carbamoyl chloride family, serves as a crucial intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and pesticides.[1][2][3] Its utility lies in the reactive carbamoyl chloride moiety, which readily participates in reactions to form carbamates, ureas, and other valuable functional groups.[4][5] The efficiency of these synthetic transformations and the subsequent purification of the products are profoundly influenced by the solubility of this compound in the chosen reaction medium. Furthermore, in the context of drug development, understanding the solubility profile of this compound is paramount for formulation, ensuring optimal delivery and bioavailability of the final active pharmaceutical ingredient (API).
This technical guide provides a deep dive into the solubility characteristics of this compound in common organic solvents. Moving beyond a simple compilation of data, this document elucidates the underlying physicochemical principles governing its solubility, offers a robust framework for predicting solubility in novel solvent systems, and provides detailed, field-proven experimental protocols for accurate solubility determination.
Physicochemical Properties of this compound
A thorough understanding of the molecular properties of this compound is the foundation for predicting its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₉H₁₈ClNO | [6][7] |
| Molecular Weight | 191.7 g/mol | [6][7] |
| Boiling Point | 257-260 °C | [6] |
| Density | 0.985 g/mL at 25 °C | [6] |
The structure of this compound, with its two butyl chains, contributes to its nonpolar character. However, the presence of the polar carbamoyl chloride group (-C(O)Cl) introduces a degree of polarity. This duality in its structure is the primary determinant of its solubility across a range of organic solvents.
Predicted Solubility Profile of this compound
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various organic solvents.[8] The significant nonpolar character imparted by the two long butyl chains suggests good solubility in nonpolar and weakly polar solvents. Conversely, its solubility is expected to be limited in highly polar solvents.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |
| Hexane | C₆H₁₄ | 1.9 | High | The nonpolar nature of hexane aligns well with the nonpolar butyl chains of this compound. |
| Toluene | C₇H₈ | 2.4 | High | Similar to hexane, toluene is a nonpolar aromatic solvent that should readily dissolve the compound. |
| Diethyl Ether | (C₂H₅)₂O | 4.3 | High | As a weakly polar aprotic solvent, diethyl ether is expected to be a good solvent. |
| Dichloromethane | CH₂Cl₂ | 9.1 | Moderate to High | The moderate polarity of dichloromethane should be sufficient to dissolve this compound.[9] |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Moderate | THF's moderate polarity suggests it will be a suitable solvent. |
| Acetone | C₃H₆O | 21 | Low to Moderate | The higher polarity of acetone may lead to reduced solubility compared to less polar solvents. |
| Ethanol | C₂H₅OH | 24.5 | Low | As a polar protic solvent, ethanol is less likely to be an effective solvent for the largely nonpolar this compound. |
| Methanol | CH₃OH | 33 | Low | Similar to ethanol, the high polarity of methanol is expected to result in poor solubility. |
| Water | H₂O | 80.1 | Insoluble & Reactive | This compound is expected to be insoluble in water and will likely react with it. Carbamoyl chlorides are known to be moisture-sensitive and can hydrolyze to form carbamic acids.[5][10] |
Disclaimer: This table presents a predicted solubility profile based on theoretical principles. Experimental verification is crucial for any practical application.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.[11]
Objective:
To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Experimental Workflow:
Caption: Workflow for the experimental determination of solubility.
Detailed Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The key is to have undissolved solid remaining at equilibrium.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
Phase Separation: After equilibration, centrifuge the vials to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the clear supernatant. To ensure no solid particles are transferred, pass the supernatant through a chemically resistant syringe filter.
-
Dilution: Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Back-calculate the concentration in the original undiluted supernatant to determine the solubility of this compound in the chosen solvent at the specified temperature.
Practical Implications in Research and Drug Development
-
Reaction Optimization: Knowledge of solubility allows for the selection of an appropriate solvent that ensures all reactants are in the same phase, leading to improved reaction rates and yields.
-
Purification: Solubility data is critical for developing effective crystallization and extraction procedures for the purification of reaction products.[12]
-
Formulation Development: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is fundamental to designing stable and effective drug formulations.
-
Safety and Handling: this compound is a corrosive compound that causes severe skin burns and eye damage.[7][13][14][15] It should be handled with appropriate personal protective equipment in a well-ventilated area.[16] It is also moisture-sensitive.[5][10]
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is limited, a strong predictive framework can be established based on its molecular structure. The largely nonpolar nature of the molecule suggests high solubility in nonpolar and weakly polar organic solvents, with decreasing solubility as the polarity of the solvent increases. For researchers and drug development professionals, the experimental protocol provided in this guide offers a reliable method for obtaining the precise solubility data necessary for informed decision-making in synthesis, purification, and formulation.
References
- Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides - Organic Chemistry Frontiers (RSC Publishing).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Experiment: Solubility of Organic & Inorganic Compounds.
- Carbamoyl Chloride (CAS 463-72-9): A Deep Dive into Synthesis and Reactions.
- 13358-73-1(DIBUTYLCARBAMYL CHLORIDE) Product Description - ChemicalBook.
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.
- Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine | ACS Omega - ACS Publications.
- Solubility of Organic Compounds.
- Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem - NIH.
- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts.
- Carbamoyl chloride - Wikipedia.
- Carbamoyl chlorides - US4012436A - Google Patents.
- SAFETY DATA SHEET - TCI Chemicals.
- 7 - SAFETY DATA SHEET.
- SAFETY DATA SHEET - Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem.
- Diethylcarbamoyl chloride | C5H10ClNO | CID 6916 - PubChem - NIH.
- Organic Solvent Solubility Data Book - CORE.
- Common Solvents Used in Organic Chemistry: Table of Properties 1.
- SOLUBILITY DATA SERIES.
- A Technical Guide to the Solubility of 3,4-Dimethoxybenzyl Chloride in Organic Solvents - Benchchem.
Sources
- 1. Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. US4012436A - Carbamoyl chlorides - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 6. 13358-73-1 CAS MSDS (DIBUTYLCARBAMYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.ws [chem.ws]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Mechanism of action of Dibutylcarbamic chloride in organic reactions
An In-Depth Technical Guide to the Mechanism of Action of Dibutylcarbamic Chloride in Organic Reactions
Introduction: The Role of Carbamoyl Chlorides in Modern Synthesis
Carbamoyl chlorides, characterized by the R₂NC(O)Cl functional group, are powerful and versatile reagents in organic chemistry. As activated carbonyl compounds, they serve as efficient carbamoylating agents, enabling the introduction of the carbamoyl moiety (R₂NC(O)-) onto a wide range of nucleophiles. This functionality is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and polymers, particularly polyurethanes.[1] Among these reagents, N,N-Dibutylcarbamic chloride (also known as dibutylcarbamoyl chloride) is a frequently utilized building block due to the synthetic utility of the resulting dibutylcarbamoyl-containing molecules and the physical properties imparted by the two butyl groups.
This guide provides a detailed exploration of the mechanistic principles governing the reactions of this compound. We will dissect its core reactivity, explore its primary reaction pathways with key nucleophiles, and provide practical insights into its application, grounded in established chemical principles.
Part 1: Core Reactivity and Mechanistic Foundation
The reactivity of this compound is dictated by the electronic nature of the carbamoyl chloride group. The carbonyl carbon is highly electrophilic, a result of the inductive electron-withdrawing effects of both the chlorine atom and the nitrogen atom, coupled with the resonance delocalization of the nitrogen lone pair into the carbonyl group. However, the chlorine atom is a superior leaving group compared to the dialkylamino group.
This electronic arrangement primes this compound for reaction with nucleophiles via a nucleophilic acyl substitution mechanism. This is not a direct, one-step displacement (like an SN2 reaction) but rather a two-step addition-elimination process.
-
Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond, which concurrently expels the most stable leaving group. In this case, the chloride ion (Cl⁻) is an excellent leaving group, and its departure is thermodynamically and kinetically favored.
This fundamental pathway is central to all reactions discussed in this guide.
Part 2: Key Mechanistic Pathways and Applications
Reaction with Amines: Synthesis of Tetra-substituted Ureas
The reaction of this compound with primary or secondary amines is a robust method for synthesizing unsymmetrical, tetra-substituted ureas. This reaction follows the general nucleophilic acyl substitution pathway, where the amine acts as the nucleophile.
A critical consideration in this reaction is the generation of hydrogen chloride (HCl) as a byproduct.[2] Since amines are basic, the HCl produced will immediately react with any available amine in the reaction mixture, forming an ammonium salt. This salt is no longer nucleophilic and effectively removes the amine from the reaction.
R₂NH + HCl → R₂NH₂⁺Cl⁻
To circumvent this, two equivalents of the reacting amine are typically used. The first equivalent acts as the nucleophile to form the urea, while the second equivalent acts as a base to neutralize the HCl byproduct.[3] Alternatively, a non-nucleophilic base, such as pyridine or triethylamine, can be added to the reaction as an acid scavenger.[4]
A kinetic study on the reaction of this compound with dibutylamine to produce tetrabutylurea (TBU) confirmed the reaction follows second-order kinetics, being first order with respect to each reactant.[5]
Reaction with Alcohols and Phenols: Synthesis of Carbamate Esters
When this compound is treated with an alcohol or a phenol, the corresponding N,N-dibutylcarbamate ester is formed.[1] The mechanism is directly analogous to the reaction with amines, with the oxygen atom of the hydroxyl group serving as the nucleophile.[4][6]
Bu₂NC(O)Cl + R'OH → Bu₂NC(O)OR' + HCl
These reactions are often performed in the presence of a non-nucleophilic base (e.g., pyridine) to scavenge the HCl produced, preventing potential acid-catalyzed side reactions.[4] The reaction with alcohols is a fundamental method for creating the carbamate linkage, which is not only a key functional group in many bioactive molecules but also serves as a widely used protecting group for amines .[7][8] An amine can be converted to a carbamate, which is stable to a wide range of reagents; the amine can then be regenerated in a later step.[8][9]
Reaction with Organometallic Reagents
This compound can also react with potent carbon nucleophiles such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). The reaction mechanism with these reagents initially follows the familiar addition-elimination pathway to produce a ketone.[10]
However, the resulting ketone is also highly reactive towards the organometallic reagent. If a stoichiometric excess of the organometallic reagent is present, it will immediately attack the newly formed ketone in a second nucleophilic addition, ultimately yielding a tertiary alcohol after acidic workup.[10] This makes controlling the reaction at the ketone stage challenging. To favor the formation of the ketone, specialized, less reactive organometallic reagents or carefully controlled reaction conditions (e.g., very low temperatures) are required.
Part 3: Practical Considerations and Experimental Protocols
Reaction Conditions
| Parameter | Typical Conditions | Rationale & Causality |
| Solvents | Aprotic solvents such as Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), or Acetonitrile (MeCN). | Prevents reaction of the solvent with the highly reactive carbamoyl chloride. The choice depends on reactant solubility and reaction temperature. |
| Temperature | 0 °C to room temperature. | Reactions are often exothermic. Starting at a lower temperature helps control the reaction rate and minimize side reactions. |
| Acid Scavenger | Pyridine, Triethylamine (TEA), or excess amine reactant. | Essential for neutralizing the HCl byproduct, preventing the deactivation of amine nucleophiles and avoiding acid-catalyzed degradation of products.[3] |
| Atmosphere | Inert atmosphere (Nitrogen or Argon). | This compound is sensitive to moisture and will hydrolyze to dibutylamine and CO₂, ultimately forming the hydrochloride salt.[11] |
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[11] It can cause severe skin burns and eye damage. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] It should be stored under an inert atmosphere and protected from moisture.[12]
Experimental Protocol: Synthesis of O-Phenyl N,N-dibutylcarbamate
This protocol provides a representative procedure for the synthesis of a carbamate ester.
Materials:
-
This compound
-
Phenol
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (N₂ or Ar).
-
Dissolution: Phenol (1.0 eq) and pyridine (1.2 eq) are dissolved in anhydrous DCM (approx. 0.5 M concentration relative to phenol).
-
Cooling: The flask is cooled to 0 °C using an ice-water bath.
-
Addition of Reagent: this compound (1.1 eq), dissolved in a small amount of anhydrous DCM, is added dropwise to the stirred solution over 15-20 minutes via a dropping funnel.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting phenol.
-
Quenching & Workup: The reaction mixture is transferred to a separatory funnel and washed sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). The purpose of the HCl wash is to remove excess pyridine, while the NaHCO₃ wash removes any remaining acidic impurities.
-
Drying and Concentration: The organic layer is separated, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure O-phenyl N,N-dibutylcarbamate.
Conclusion
The mechanism of action of this compound is fundamentally governed by the principles of nucleophilic acyl substitution via an addition-elimination pathway. Its high reactivity stems from the electrophilic nature of its carbonyl carbon and the presence of a good leaving group, chloride. This allows for the efficient formation of highly stable urea and carbamate linkages upon reaction with amine and alcohol nucleophiles, respectively. A thorough understanding of its mechanism, including the role of acid scavengers and sensitivity to reaction conditions, is paramount for its effective and safe utilization by researchers in the development of new chemical entities.
References
- Tomishige, K., & Kunishige, A. (2021). CO 2 Conversion with Alcohols and Amines into Carbonates, Ureas, and Carbamates over CeO 2 Catalyst in the Presence and Absence of 2-Cyanopyridine.
- Fang, X., et al. (2018).
- Gáspár, S., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. International Journal of Molecular Sciences, 24(24), 17203. [Link]
- Aresta, M., et al. (2011). From greenhouse gas to feedstock: formation of ammonium carbamate from CO2 and NH3 in organic solvents and its catalytic conversion into urea under mild conditions. Green Chemistry, 13(5), 1168-1175. [Link]
- Zhang, J., et al. (2021). Kinetic Study of the Acylation Reaction of Dibutylcarbamyl Chloride and Dibutylamine. ACS Omega, 6(49), 33861–33867. [Link]
- Das, S., & Schilling, W. (2020). Mechanism for the photochemical synthesis of carbamate using CO2 as the carbon source.
- Tenti, G., et al. (2020). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 25(11), 2674. [Link]
- Wikipedia. (2024).
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.).
- PubChem. (n.d.). Dibutylcarbamoyl chloride.
- Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- Baran, P. S. (n.d.). Protective Groups. Scripps Research. [Link]
- Clark, J. (2023). Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). EP0198370B1 - Process for the preparation of carbamyl chlorides of secondary amines.
- Musgrave, R. (2017). Reactions Acid Chlorides With Amines. YouTube. [Link]
- The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. [Link]
- SynArchive. (n.d.). Protecting Groups List. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. [Link]
- The Organic Chemistry Tutor. (2016). NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. YouTube. [Link]
- Chemguide. (n.d.).
- Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]
- The Organic Chemistry Tutor. (2024). Reaction of Acyl Chlorides with Alcohols. YouTube. [Link]
- ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]
- Musgrave, R. (2017). DIBAL Reduction of Acid Chlorides. YouTube. [Link]
- The Organic Chemistry Tutor. (2021). Alcohol Reactions - HBr, PBr3, SOCl2. YouTube. [Link]
- The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
Sources
- 1. Carbamate - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Groups [organic-chemistry.org]
- 9. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 10. google.com [google.com]
- 11. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to Dibutylcarbamic Chloride as a Source for the Dibutylcarbamoyl Group
Executive Summary
Dibutylcarbamic chloride, a key synthetic intermediate, serves as a highly efficient reagent for the introduction of the N,N-dibutylcarbamoyl moiety onto a diverse range of molecular scaffolds. This guide provides an in-depth exploration of its synthesis, reactivity, and practical applications, with a particular focus on its utility in the fields of medicinal chemistry and drug development. We will dissect the mechanistic underpinnings of its reactions with various nucleophiles, present detailed experimental protocols, and discuss the strategic rationale for incorporating the sterically demanding and lipophilic dibutylcarbamoyl group into target molecules. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical tool.
The Strategic Role of Carbamoylation in Modern Synthesis
In the landscape of organic synthesis and medicinal chemistry, the carbamoyl functional group (R₂N-C(=O)-) is a ubiquitous and functionally critical pharmacophore. Its presence in a molecule can significantly influence biological activity, metabolic stability, and physicochemical properties such as solubility and lipophilicity. Carbamoyl chlorides are the activated precursors that allow for the direct and efficient installation of this group.[1]
Among these reagents, This compound stands out for its ability to introduce a bulky and highly lipophilic N,N-disubstituted carbamoyl group. The two butyl chains provide significant steric hindrance, which can be strategically employed to:
-
Modulate Receptor Binding: The bulky nature of the group can enforce specific conformations or provide key van der Waals interactions within a protein binding pocket.
-
Enhance Metabolic Stability: The N,N-disubstitution prevents metabolic degradation via N-dealkylation, a common metabolic pathway for secondary amines.
-
Increase Lipophilicity: The octyl-like nature of the two butyl groups significantly increases the lipophilicity of the parent molecule, which can be crucial for traversing cellular membranes.
-
Serve as a Robust Protecting Group: The steric and electronic properties of the dibutylcarbamoyl group make it a highly stable protecting group for amines, resistant to a wide range of reaction conditions.[2][3]
Synthesis and Physicochemical Properties
Primary Synthetic Pathway
The industrial and laboratory-scale synthesis of this compound is most commonly achieved through the phosgenation of dibutylamine.[1][4] The reaction proceeds by treating two equivalents of dibutylamine with one equivalent of phosgene (COCl₂). The first equivalent of the amine acts as a nucleophile, attacking the phosgene, while the second equivalent serves as a base to neutralize the hydrogen chloride (HCl) byproduct, forming dibutylammonium chloride.[1]
General Reaction: 2 (CH₃CH₂CH₂CH₂)₂NH + COCl₂ → (CH₃CH₂CH₂CH₂)₂NCOCl + [(CH₃CH₂CH₂CH₂)₂NH₂]Cl
To drive the reaction to completion and maximize yield, the reaction mixture can be heated, which converts the stable amine hydrochloride salt back into the reactive amine, allowing it to react with any remaining phosgene.[5]
Caption: Synthetic workflow for this compound.
Physical and Safety Data
Proper handling of this compound is critical due to its reactivity and hazardous nature. Below is a summary of its key properties.
| Property | Value | Source |
| CAS Number | 13358-73-1 | [6][7] |
| Molecular Formula | C₉H₁₈ClNO | [6][7] |
| Molecular Weight | 191.70 g/mol | [7] |
| Boiling Point | 257-260 °C | [6] |
| Density | 0.985 g/mL at 25 °C | [6] |
| GHS Hazards | H314: Causes severe skin burns and eye damage. | [7] |
| Key Reactivity | Moisture-sensitive; reacts with water and other nucleophiles. | [1][8] |
Reactivity and Mechanistic Rationale
The utility of this compound stems from its nature as an excellent electrophile. The carbonyl carbon is highly activated towards nucleophilic attack due to the inductive electron-withdrawing effects of both the chlorine atom and the nitrogen atom. The reaction proceeds via a classic nucleophilic addition-elimination mechanism.[9][10]
-
Nucleophilic Addition: A nucleophile (e.g., an alcohol or amine) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and the chloride ion, being an excellent leaving group, is expelled.
-
Deprotonation: If the nucleophile was neutral (e.g., R-OH or R-NH₂), the resulting product is positively charged and is deprotonated, typically by a mild base added to the reaction, to yield the final neutral product and a salt byproduct.
Caption: General mechanism for carbamoylation reactions.
Reaction with O-Nucleophiles: Synthesis of Carbamates
Alcohols and phenols react readily with this compound to form stable N,N-dibutylcarbamates. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl generated during the reaction, preventing potential acid-catalyzed side reactions.[1][11]
R'-OH + (Bu)₂NCOCl + Base → R'-O-C(=O)N(Bu)₂ + [Base-H]Cl
This transformation is fundamental in medicinal chemistry for converting hydroxyl groups into carbamates, which can act as prodrugs or improve the pharmacokinetic profile of a compound.
Reaction with N-Nucleophiles: Synthesis of Ureas
Primary and secondary amines react violently with this compound to produce substituted ureas.[9] In this case, an excess of the starting amine can often serve as the base to neutralize the HCl byproduct.[9]
R'R''NH + (Bu)₂NCOCl → R'R''N-C(=O)N(Bu)₂ + [R'R''NH₂]Cl
The resulting tetrasubstituted ureas are exceptionally stable and are valuable isosteres for amides and esters in drug design. A kinetic study has shown this acylation to be a second-order reaction, first order in both the carbamoyl chloride and the amine.[12]
Practical Applications and Experimental Protocols
The Dibutylcarbamoyl Group in Drug Discovery
The introduction of a dibutylcarbamoyl group is a strategic decision in lead optimization. Its primary roles include:
-
Lipophilicity Modification: It serves as a large, "greasy" functional group to increase the overall lipophilicity of a drug candidate, which can enhance membrane permeability and oral absorption.
-
Blocking Metabolic Sites: Attaching the group to a vulnerable hydroxyl or amino function can shield it from metabolic enzymes (e.g., Cytochrome P450s or UGTs), thereby increasing the drug's half-life.
-
Structure-Activity Relationship (SAR) Studies: It acts as a large, sterically-defined probe to explore the topology of a target's binding site.
Caption: Application pathways for this compound.
Detailed Experimental Protocol: Synthesis of Phenyl N,N-dibutylcarbamate
This protocol describes a representative, self-validating procedure for the carbamoylation of a simple phenol.
Objective: To synthesize phenyl N,N-dibutylcarbamate from phenol and this compound.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add phenol (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M concentration). Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add pyridine (1.5 eq) to the stirred solution.
-
Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction flask over 20 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is crucial to control the exotherm of the reaction and prevent side product formation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize the excess pyridine. The formation of pyridinium hydrochloride salt will be observed.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). Trustworthiness Note: The acidic wash removes the pyridine base, while the bicarbonate wash removes any remaining acidic impurities, ensuring a clean crude product.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield the pure phenyl N,N-dibutylcarbamate.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
This compound is a corrosive and water-reactive compound that must be handled with appropriate precautions.[7][8][13]
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear chemical-resistant gloves, a flame-retardant lab coat, and splash-proof safety goggles.
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[13] Reaction with water produces corrosive HCl gas.[8]
-
Spills: Do not use water to clean up spills. Use an inert absorbent material, such as sand or vermiculite, and dispose of it as hazardous waste.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from water, alcohols, bases, and strong oxidizing agents.[13]
Conclusion
This compound is a powerful and versatile reagent for installing the N,N-dibutylcarbamoyl group. Its predictable reactivity, governed by the nucleophilic addition-elimination mechanism, allows for the straightforward synthesis of a wide array of carbamates and ureas. For professionals in drug discovery and development, a thorough understanding of its properties, handling, and strategic application provides a distinct advantage in the rational design and optimization of novel therapeutic agents. By leveraging its unique steric and electronic characteristics, researchers can effectively modulate the pharmacokinetic and pharmacodynamic profiles of lead compounds, accelerating the journey from discovery to clinical application.
References
- Wikipedia. Carbamoyl chloride. [Link]
- Sam, D. J., & Simmons, H. E. (1972). Formation and Reactions of (1-Chloroalkyl)carbamoyl Chlorides. Synthesis of 1,2,4-Triazolidine-5-ones. Journal of Organic Chemistry, 37(24), 3977–3983.
- PrepChem.com. Synthesis of carbamoyl chloride. [Link]
- Organic Syntheses. Diethylthiocarbamyl Chloride. [Link]
- PubChem, National Institutes of Health. Dibutylcarbamoyl chloride. [Link]
- Wang, Y., et al. (2023). Kinetic Study of the Acylation Reaction of Dibutylcarbamyl Chloride and Dibutylamine. RSC Advances.
- Fisher Scientific. SAFETY DATA SHEET - Diphenylcarbamyl chloride (2023). [Link]
- ACGIH. DIMETHYL CARBAMOYL CHLORIDE. [Link]
- Organic Chemistry Portal. Protective Groups. [Link]
- Master Organic Chemistry.
- PubChem, National Institutes of Health. N,N-Diphenylcarbamic chloride. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Fisher Scientific. Amine Protection / Deprotection. [Link]
- Wikipedia. Protecting group. [Link]
- PubChem, National Institutes of Health. Dimethylcarbamoyl Chloride. [Link]
- Chemistry LibreTexts. Reactions of Acyl Chlorides with Alcohols. [Link]
- Chemistry LibreTexts. Reactions of Amines. [Link]
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- Google Patents. EP0198370B1 - Process for the preparation of carbamyl chlorides of secondary amines.
- Chemguide.
- Chemguide.
- PubMed. Recent applications of click chemistry in drug discovery. [Link]
- YouTube.
- YouTube. Reaction of Acyl Chlorides with Alcohols. [Link]
- Chemistry LibreTexts. Reactions of Alcohols. [Link]
- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
Sources
- 1. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. carbamoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. EP0198370B1 - Process for the preparation of carbamyl chlorides of secondary amines - Google Patents [patents.google.com]
- 6. 13358-73-1 CAS MSDS (DIBUTYLCARBAMYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DIMETHYLCARBAMOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.ca [fishersci.ca]
An In-depth Technical Guide on the Theoretical and Practical Reactivity of N,N-Dibutylcarbamic Chloride
Abstract
N,N-Dibutylcarbamic chloride (also known as N,N-dibutylcarbamoyl chloride) is a highly reactive N,N-disubstituted carbamoyl chloride that serves as a pivotal intermediate in modern organic synthesis.[1][2] Its utility stems from the pronounced electrophilicity of its carbonyl carbon, making it a prime substrate for nucleophilic acyl substitution reactions. This guide provides a comprehensive examination of the theoretical underpinnings and practical applications of its reactivity. We will explore its electronic structure, dissect the competing mechanistic pathways that govern its transformations, and detail its reactions with key nucleophiles. Furthermore, this document furnishes field-tested experimental protocols, safety considerations, and an analysis of its role in synthetic applications, such as the formation of substituted ureas and carbamates, offering researchers and drug development professionals a thorough resource for leveraging this versatile reagent.
Physicochemical and Spectroscopic Profile
A foundational understanding of a reagent's physical and spectroscopic properties is essential for its effective use and characterization.
Physicochemical Data
The key physical properties of N,N-Dibutylcarbamic chloride are summarized below, providing essential data for handling, purification, and reaction setup.
| Property | Value | Reference(s) |
| IUPAC Name | N,N-dibutylcarbamoyl chloride | [3] |
| CAS Number | 13358-73-1 | [3] |
| Molecular Formula | C₉H₁₈ClNO | [3] |
| Molecular Weight | 191.70 g/mol | [3][4] |
| Boiling Point | 257-260 °C (lit.) | [4] |
| Density | 0.985 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.456 (lit.) | [4] |
Spectroscopic Signature
The structural integrity of N,N-Dibutylcarbamic chloride can be readily verified using standard spectroscopic techniques. The expected spectral features are outlined below.
| Spectroscopy | Expected Signals and Interpretation |
| Infrared (IR) | A strong, characteristic absorption band for the C=O stretch of the acyl chloride functional group, typically observed around 1740-1780 cm⁻¹. Additional peaks corresponding to C-H stretching (aliphatic) and C-N stretching will also be present. |
| ¹H NMR | Four distinct sets of signals corresponding to the non-equivalent protons of the two butyl chains: a triplet (~0.9 ppm) for the terminal -CH₃ groups, a multiplet (~1.3 ppm) for the -CH₂-CH₃ groups, a multiplet (~1.6 ppm) for the -CH₂-CH₂N- groups, and a triplet (~3.3 ppm) for the -CH₂N- groups, which are deshielded by the adjacent nitrogen atom. |
| ¹³C NMR | Five distinct signals: four corresponding to the unique carbons of the butyl chains and one significantly downfield signal for the carbonyl carbon (C=O), typically in the range of 165-170 ppm. |
Theoretical Framework of Reactivity
The reactivity of N,N-Dibutylcarbamic chloride is governed by the electronic architecture of the carbamoyl chloride moiety. The carbonyl carbon is rendered highly electrophilic due to the potent inductive electron-withdrawing effects of both the chlorine and oxygen atoms.[5] This creates a significant partial positive charge (δ+) on the carbon, making it an accessible target for nucleophiles.
Resonance also plays a critical role. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, forming a resonance structure that imparts partial double-bond character to the C-N bond. This resonance stabilization influences the stability of potential intermediates and the overall reaction kinetics.
Two primary mechanistic pathways are proposed for the reactions of N,N-disubstituted carbamoyl chlorides:
-
Nucleophilic Addition-Elimination: This is the most common pathway for reactions with strong nucleophiles like amines, alcohols, and water.[5][6][7] It proceeds via a tetrahedral intermediate.
-
Dissociative Sₙ1-type Mechanism: In solvolysis reactions with weaker nucleophiles, a dissociative pathway may compete.[1][2] This involves the rate-limiting departure of the chloride ion to form a resonance-stabilized acylium-like cation, which is then rapidly captured by the nucleophile.
The operative mechanism is influenced by the nucleophile's strength, steric hindrance, and solvent polarity.
Core Reactivity with Nucleophiles
N,N-Dibutylcarbamic chloride readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[6][8]
Hydrolysis
Reaction with water is vigorous and results in the formation of dibutylcarbamic acid, which is generally unstable and may decompose, and hydrogen chloride.[6][9][10] This high reactivity necessitates that all manipulations of the reagent be performed under strictly anhydrous conditions to prevent decomposition.[5][11]
Reaction: (C₄H₉)₂NCOCl + H₂O → (C₄H₉)₂NCOOH + HCl
Alcoholysis
Alcohols react with N,N-Dibutylcarbamic chloride to yield N,N-dibutylcarbamates, which are esters of carbamic acid.[5][6][12] The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct, driving the reaction to completion.[6]
Reaction: (C₄H₉)₂NCOCl + R-OH + Base → (C₄H₉)₂NCOOR + Base·HCl
Aminolysis
The reaction with ammonia, primary amines, or secondary amines is often rapid and violent, producing the corresponding N,N-dibutyl-substituted ureas.[6][13][14] To neutralize the generated HCl, a twofold excess of the amine nucleophile is commonly employed; one equivalent acts as the nucleophile, and the second acts as a base, forming an ammonium chloride salt.[5][13]
Reaction: (C₄H₉)₂NCOCl + 2 RNH₂ → (C₄H₉)₂NCONHR + RNH₃⁺Cl⁻
Mechanistic Insights and Visualization
The choice between the two primary reaction pathways is a subject of theoretical and experimental interest.
The Nucleophilic Addition-Elimination Mechanism
This two-step mechanism is favored by strong nucleophiles. The initial attack of the nucleophile on the electrophilic carbonyl carbon breaks the C=O π-bond, forming a transient tetrahedral intermediate. In the second step, the C=O bond is reformed by the expulsion of the chloride ion, the most stable leaving group.
Caption: Generalized Nucleophilic Addition-Elimination Pathway.
The Dissociative (Sₙ1-type) Mechanism
For solvolysis in polar solvents with weak nucleophiles, a dissociative mechanism can become competitive.[1][2] This pathway involves the initial, rate-determining heterolysis of the C-Cl bond to generate a planar, resonance-stabilized carbamoyl cation. This cation is then rapidly intercepted by the nucleophile. Theoretical studies on related carbamoyl chlorides support the energetic feasibility of this cationic intermediate.[1]
Caption: Competing Dissociative (Sₙ1-type) Pathway.
Applications in Organic Synthesis
Synthesis of Ureas and Carbamates
The primary application of N,N-Dibutylcarbamic chloride is as an efficient electrophile for the synthesis of N,N,N'-trisubstituted ureas and N,N-disubstituted carbamates. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.
Amine Protecting Group
In multi-step synthesis, a primary or secondary amine may need to be temporarily deactivated to prevent unwanted side reactions.[15][16] Reaction with N,N-Dibutylcarbamic chloride converts the nucleophilic amine into a significantly less reactive and more sterically hindered carbamate. This protecting group is stable to many reaction conditions and can be removed later if necessary, although it is not as common as standard groups like Boc or Fmoc.[15][17]
Caption: General workflow for using a carbamoyl chloride as a protecting agent.
Stability and Decomposition
N,N-Dibutylcarbamic chloride is thermally labile. At elevated temperatures, carbamoyl chlorides can undergo decomposition via the elimination of hydrogen chloride to form the corresponding isocyanate.[18] For the dibutyl derivative, this would yield dibutylisocyanate and HCl. This decomposition pathway should be considered when conducting reactions at high temperatures or during distillation.
Experimental Protocols
The following protocols are provided as self-validating systems, with causality explained for key steps.
Protocol: Synthesis of N,N-Dibutylcarbamic Chloride
This procedure is adapted from established methods for preparing N,N-disubstituted carbamoyl chlorides.[19] It involves the reaction of a secondary amine with a phosgene equivalent.
-
Materials:
-
Di-n-butylamine
-
Chlorocarbonylsulfenyl chloride
-
Dichloromethane (DCM), anhydrous
-
Chlorine gas
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Nitrogen gas
-
-
Methodology:
-
Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas inlet. Maintain a dry, inert atmosphere using nitrogen gas. Causality: The reagents are moisture-sensitive, and an inert atmosphere prevents side reactions.
-
Charge the flask with a solution of di-n-butylamine in anhydrous DCM.
-
Intermediate Formation: Cool the stirred solution to 0-5 °C using an ice bath. Add a solution of chlorocarbonylsulfenyl chloride in DCM dropwise over 1 hour, ensuring the temperature does not exceed 10 °C. Causality: The reaction is exothermic; low temperature controls the reaction rate and prevents side-product formation.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Chlorination: Remove the ice bath and bubble chlorine gas through the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction by the disappearance of the intermediate's color.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 5% sodium bicarbonate solution and water. Causality: The bicarbonate wash neutralizes any residual acidic species.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent (DCM) under reduced pressure using a rotary evaporator. Purify the crude product by vacuum distillation to yield pure N,N-dibutylcarbamic chloride.
-
Protocol: Synthesis of an N,N-Dibutyl-N'-Aryl Urea
This protocol details a representative aminolysis reaction.
-
Materials:
-
N,N-Dibutylcarbamic chloride
-
Aniline (or other primary amine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen gas
-
-
Methodology:
-
Reaction Setup: In a dry, nitrogen-flushed flask, dissolve aniline (2.2 equivalents) in anhydrous DCM. Causality: Using a slight excess of the amine ensures complete consumption of the carbamoyl chloride and acts as a base to neutralize HCl.
-
Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add a solution of N,N-Dibutylcarbamic chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred amine solution. A white precipitate (anilinium hydrochloride) will form immediately.
-
Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the carbamoyl chloride.
-
Work-up: Filter the reaction mixture to remove the anilinium hydrochloride precipitate. Wash the filtrate with dilute HCl (to remove excess aniline), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude urea product.
-
Purification: If necessary, purify the product by recrystallization or column chromatography.
-
Safety and Handling
N,N-Dibutylcarbamic chloride is a hazardous chemical that must be handled with appropriate precautions.
-
Hazards: The compound is corrosive and causes severe skin burns and serious eye damage (GHS Hazard H314, H318).[3][20] It is also harmful if swallowed.
-
Handling:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles.[11][20]
-
It is highly sensitive to moisture and will react with water in the air; handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware.[11]
-
In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[11]
-
Conclusion
N,N-Dibutylcarbamic chloride is a potent electrophilic reagent whose reactivity is dominated by the principles of nucleophilic acyl substitution. A thorough understanding of its electronic properties and the factors influencing its mechanistic pathways—primarily the addition-elimination and dissociative routes—allows for its precise and effective application in chemical synthesis. Its ability to readily form stable carbamates and ureas makes it an invaluable tool for researchers in medicinal chemistry and materials science. Adherence to strict anhydrous and safety protocols is paramount to achieving successful and safe experimental outcomes.
References
- An In-depth Technical Guide to the Synthesis and Preparation of N,N-Disubstituted Carbamoyl Chlorides, with a - Benchchem.
- Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem - NIH.
- Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Rel
- 13358-73-1(DIBUTYLCARBAMYL CHLORIDE) Product Description - ChemicalBook.
- carbamoyl chloride 463-72-9 wiki - Guidechem.
- SAFETY D
- SAFETY D
- SAFETY D
- Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)
- Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - National Center for Biotechnology Inform
- Formation and Reactions of (1-Chloroalkyl)carbamoyl Chlorides. Synthesis of 1,2,4-Triazolidine-5-ones - Canadian Science Publishing.
- Protective Groups - Organic Chemistry Portal.
- Protecting group - Wikipedia.
- Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps.
- Protecting Groups - University of Wisconsin-Madison.
- Protecting Groups in Organic Synthesis - ChemTalk.
- Protecting Agents - TCI Chemicals.
- Nucleophilic Addition–Elimination (AQA A Level Chemistry): Revision Note - Save My Exams.
- Acyl Chlorides (A-Level) | ChemistryStudent.
- Hydrolysis of an acid chloride - YouTube.
- THERMAL DECOMPOSITION OF TOLYLENE 2,4. AND 2,6-DICARBAMIC ACID CHLORIDE - Periodica Polytechnica.
- reaction between acyl chlorides and amines - addition / elimin
- Nucleophilic acyl substitution: hydrolysis of acid chlorides - YouTube.
- Reactions of Amines - Chemistry LibreTexts.
- Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules - NIH.
- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC - PubMed Central.
- Year 13 Organic Chemistry Revision - Reactions of acyl chlorides - Level 3 NCEA - YouTube.
- Alcoholysis and Hydrolysis of Acid Chlorides - YouTube.
- Alcoholysis and Hydrolysis of Acid Chlorides - YouTube.
Sources
- 1. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13358-73-1 CAS MSDS (DIBUTYLCARBAMYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. savemyexams.com [savemyexams.com]
- 8. Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. fishersci.ca [fishersci.ca]
- 12. youtube.com [youtube.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Protective Groups [organic-chemistry.org]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. tcichemicals.com [tcichemicals.com]
- 18. pp.bme.hu [pp.bme.hu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Discovery and History of N,N-Disubstituted Carbamoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive exploration of N,N-disubstituted carbamoyl chlorides, from their initial discovery in the 19th century to their modern applications as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document delves into the historical context, evolution of synthetic methodologies, mechanistic principles, and critical safety considerations associated with this important class of chemical compounds.
Historical Unveiling: From "Dimethylurea Chloride" to a Synthetic Staple
The journey of N,N-disubstituted carbamoyl chlorides begins in the late 19th century. While the synthesis of the parent carbamoyl chloride (H₂NCOCl) proved challenging due to its instability, its N-substituted analogues were found to be more robust.
The first documented synthesis of an N,N-disubstituted carbamoyl chloride dates back to 1879, when German chemist Wilhelm Michler reported the preparation of "Dimethylharnstoffchlorid" (dimethylurea chloride), now known as dimethylcarbamoyl chloride. Michler, also renowned for his synthesis of Michler's ketone, produced this compound through the reaction of phosgene with dimethylamine.[1][2] This seminal work laid the foundation for the development of a new class of reagents that would become indispensable in organic synthesis.
Initially, the development of carbamoyl chlorides was closely tied to the burgeoning dye industry. However, their true potential as versatile synthetic intermediates was realized in the 20th century with the discovery of their utility in the preparation of a wide array of biologically active molecules. A notable early application was in the work of Alfred Einhorn, who, in his quest for a safer alternative to cocaine, synthesized Novocain (procaine) in 1905, a landmark achievement in the history of local anesthetics. While not a direct precursor in the final Novocain molecule, Einhorn's broader research into ester and amide derivatives contributed to the understanding of structure-activity relationships that paved the way for such discoveries.
The latter half of the 20th century saw an explosion in the use of N,N-disubstituted carbamoyl chlorides, particularly in the agrochemical and pharmaceutical industries, for the synthesis of carbamate-based pesticides and a diverse range of therapeutic agents.
The Synthetic Arsenal: From Phosgene to Greener Alternatives
The synthesis of N,N-disubstituted carbamoyl chlorides has evolved significantly, driven by the dual needs for efficiency and enhanced safety. The methodologies can be broadly categorized into phosgene-based and phosgene-free routes.
The Traditional Workhorse: Phosgene-Based Synthesis
The classical and still widely used industrial method for preparing N,N-disubstituted carbamoyl chlorides involves the reaction of a secondary amine with phosgene (COCl₂).[3] The reaction is typically carried out in an inert solvent, and an excess of the amine or a tertiary amine base is often used to neutralize the hydrogen chloride byproduct.
Reaction Mechanism:
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion and subsequent deprotonation to yield the N,N-disubstituted carbamoyl chloride.
Experimental Protocol: Synthesis of N,N-Diphenylcarbamoyl Chloride [4]
-
Reaction Setup: A 5-liter, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a cooling bath is charged with 4 liters of benzene and 1690 g of diphenylamine.
-
Phosgenation: The flask is cooled in an ice-water bath, and 500 g of phosgene gas is bubbled into the stirred solution over 3-4 hours.
-
Reaction Completion and Filtration: After the addition of phosgene is complete, the reaction mixture is stirred for an additional 1-2 hours. The precipitated diphenylamine hydrochloride is then removed by filtration.
-
Isolation and Purification: The benzene is removed from the filtrate by distillation. The crude product is then recrystallized from alcohol to yield pure N,N-diphenylcarbamoyl chloride.
Phosgene Equivalents: Due to the extreme toxicity of phosgene gas, safer liquid or solid alternatives have been developed. These include diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate). These reagents generate phosgene in situ, thereby reducing the risks associated with handling the gaseous form.[5] The reaction mechanism when using these reagents is fundamentally the same, as they first decompose to form phosgene, which then reacts with the secondary amine.
The Rise of Phosgene-Free Alternatives
Concerns over the safety and environmental impact of phosgene and its derivatives have spurred the development of phosgene-free synthetic routes. These methods offer milder reaction conditions and avoid the handling of highly toxic materials.
2.2.1. Chlorocarbonylsulfenyl Chloride
A notable phosgene-free method involves the use of chlorocarbonylsulfenyl chloride (ClCOSCl) as a carbonylating agent.[6] This one-pot procedure reacts a secondary amine with chlorocarbonylsulfenyl chloride, followed by chlorination to yield the desired carbamoyl chloride.
Reaction Mechanism:
The secondary amine initially reacts with chlorocarbonylsulfenyl chloride to form a thiocarbamate intermediate. Subsequent chlorination cleaves the sulfur-carbonyl bond and introduces a chlorine atom to the carbonyl group, forming the carbamoyl chloride.
2.2.2. Dimethyl Carbonate (DMC)
Dimethyl carbonate (DMC) has emerged as a green and non-toxic reagent for the synthesis of carbamates and, in some cases, can be a precursor for carbamoyl chlorides, although this route is less direct.[7] The reaction of a secondary amine with DMC typically requires high temperatures and pressures, and often the use of a catalyst. While primarily used for carbamate synthesis, subsequent transformation of the resulting carbamate can lead to the carbamoyl chloride.
Comparative Yields of Synthetic Methods
| Synthetic Route | Reagent | Secondary Amine | Product | Yield (%) | Reference |
| Phosgenation | Phosgene | Diphenylamine | N,N-Diphenylcarbamoyl chloride | 94 | [4] |
| Phosgene Equivalent | Triphosgene | N-hexyl-N-methylamine | N-hexyl-N-methylcarbamoyl chloride | 70-85 | [7] |
| Phosgene-Free | Chlorocarbonylsulfenyl Chloride | Di-n-butylamine | N,N-Dibutylcarbamoyl chloride | ~85 | [6] |
| Phosgene-Free | Dimethyl Carbonate | N-hexyl-N-methylamine | N-hexyl-N-methylcarbamoyl chloride | Moderate | [7] |
Applications in Pharmaceutical and Agrochemical Synthesis
N,N-disubstituted carbamoyl chlorides are versatile building blocks for the introduction of the carbamoyl moiety, a common functional group in many biologically active compounds.
Pharmaceutical Applications
The carbamate linkage is a key structural feature in numerous pharmaceuticals. N,N-disubstituted carbamoyl chlorides are instrumental in the synthesis of these drugs.
Case Study: Rivastigmine
Rivastigmine is a carbamate-based cholinesterase inhibitor used in the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[8] Its synthesis involves the reaction of a phenolic precursor with an N,N-disubstituted carbamoyl chloride.
Synthesis of Rivastigmine:
(S)-3-(1-(dimethylamino)ethyl)phenol is reacted with N-ethyl-N-methylcarbamoyl chloride in the presence of a base, such as sodium hydroxide or sodium hydride, or a catalyst like zinc chloride, to yield Rivastigmine.[4][9]
Agrochemical Applications
Carbamate and thiocarbamate-based compounds constitute a major class of insecticides, herbicides, and fungicides. N,N-disubstituted carbamoyl chlorides are key intermediates in the production of many of these agrochemicals.[10]
Synthesis of Carbamate Insecticides:
Carbamate insecticides, such as Carbaryl, function by inhibiting the enzyme acetylcholinesterase in insects. While Carbaryl itself is often synthesized from methyl isocyanate, other carbamate pesticides are prepared using carbamoyl chlorides. For example, the reaction of a suitable phenol or alcohol with an N,N-disubstituted carbamoyl chloride in the presence of a base yields the corresponding carbamate insecticide.
Synthesis of Thiolcarbamate Herbicides:
Thiolcarbamate herbicides are synthesized by the reaction of an N,N-disubstituted carbamoyl chloride with a thiol. This reaction is analogous to the formation of carbamates from alcohols.[11]
Safety and Toxicology
N,N-disubstituted carbamoyl chlorides are reactive compounds and should be handled with appropriate safety precautions. Their toxicity varies depending on the nature of the substituents on the nitrogen atom.
Dimethylcarbamoyl Chloride (DMCC):
Dimethylcarbamoyl chloride is a known carcinogen and is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP).[12] It is a corrosive and flammable liquid with a pungent odor.[13] Acute exposure can cause severe irritation to the eyes, skin, and respiratory tract.[14]
Other N,N-Disubstituted Carbamoyl Chlorides:
-
Diethylcarbamoyl chloride: This compound is also considered a suspected carcinogen and is harmful if swallowed or inhaled.[15] It is a skin and eye irritant.
-
Diphenylcarbamoyl chloride: This solid is corrosive and may cause skin sensitization.[16]
Handling and Safety Precautions:
-
All work with N,N-disubstituted carbamoyl chlorides should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
-
These compounds are generally moisture-sensitive and should be stored in a dry, inert atmosphere.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Toxicological Data
| Compound | CAS Number | LD50 (Oral, Rat) | Carcinogenicity |
| Dimethylcarbamoyl chloride | 79-44-7 | 40 mg/kg (Carbamoylcholine chloride)[17] | Reasonably anticipated to be a human carcinogen[12] |
| Diethylcarbamoyl chloride | 88-10-8 | Harmful if swallowed[15] | Suspected of causing cancer[15] |
| Diphenylcarbamoyl chloride | 83-01-2 | Data not readily available | Data not readily available |
Conclusion
From their serendipitous discovery in the 19th century to their current status as indispensable synthetic intermediates, N,N-disubstituted carbamoyl chlorides have a rich history intertwined with the advancement of organic chemistry. While the traditional reliance on the hazardous reagent phosgene has presented challenges, the development of safer, phosgene-free alternatives is paving the way for greener and more sustainable synthetic practices. The versatility of N,N-disubstituted carbamoyl chlorides in the construction of complex molecules ensures their continued importance in the fields of drug discovery, agrochemical development, and materials science for the foreseeable future. Researchers and scientists utilizing these powerful reagents must remain vigilant of their potential hazards and adhere to strict safety protocols to harness their synthetic potential responsibly.
References
- Paper : - Pesticide Chemistry Carbamates: Mode of action – carbaryl, carbofuran, methomyl, aldicarb and bendiocarb characteristics and use persistence in plant, soil and water. (n.d.).
- Preparation of diphenylcarbamoyl chloride. (n.d.). PrepChem.com.
- Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. (2022). ACS Omega.
- Carbamoyl chlorides. (1977). U.S.
- A decade review of triphosgene and its applications in organic reactions. (2020). Beilstein Journal of Organic Chemistry.
- Thiocarbamate synthesis by carbamoylation. (n.d.). Organic Chemistry Portal.
- Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. (2018). Molecules.
- Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry. (2003). The Journal of Organic Chemistry.
- Dimethylcarbamoylchlorid. (n.d.). Wikipedia.
- Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. (2022). ACS Omega.
- Preparation of carbamoyl chlorides. (1998). Bioorganic & Medicinal Chemistry Letters.
- Report on Carcinogens, Fifteenth Edition - Dimethylcarbamoyl Chloride. (n.d.). National Toxicology Program.
- Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry. (2003). The Journal of Organic Chemistry.
- Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). Chemical Reviews.
- Thiocarbamate synthesis by thioacylation. (n.d.). Organic Chemistry Portal.
- Wilhelm Michler. (n.d.). Wikipedia.
- Phosgene-free synthesis of N-methyl-N′-diphenylurea (Akardite II) from organic carbonates and diphenylamine. (2015). TNO Publications.
- Diethylcarbamoyl chloride. (n.d.). PubChem.
- Dimethylcarbamoyl Chloride. (n.d.). EPA.
- NIOSH Pocket Guide to Chemical Hazards - Dimethyl carbamoyl chloride. (n.d.). CDC.
- 1911 Encyclopædia Britannica/Chemistry. (n.d.). Wikisource.
- N,N-Diphenylcarbamic chloride. (n.d.). PubChem.
- Wilhelm Michler. (n.d.). Wikipedia (Italian).
Sources
- 1. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 2. Wilhelm Michler - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. US4012436A - Carbamoyl chlorides - Google Patents [patents.google.com]
- 11. Thiocarbamate synthesis by carbamoylation [organic-chemistry.org]
- 12. Dimethylcarbamoylchlorid – Wikipedia [de.wikipedia.org]
- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Dimethyl carbamoyl chloride [cdc.gov]
- 14. epa.gov [epa.gov]
- 15. Diethylcarbamoyl chloride | C5H10ClNO | CID 6916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. N,N-Diphenylcarbamic chloride | C13H10ClNO | CID 65741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of carbamates using Dibutylcarbamic chloride and an alcohol
An In-Depth Guide to the Synthesis of N,N-Dibutylcarbamates from Alcohols
This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of N,N-dibutylcarbamates through the reaction of dibutylcarbamic chloride with various alcohols. This guide emphasizes the underlying chemical principles, provides a detailed and robust experimental protocol, and addresses critical safety considerations.
Introduction: The Significance of the Carbamate Moiety
The carbamate functional group is a cornerstone in modern medicinal chemistry and organic synthesis.[1][2] Structurally resembling a hybrid of an amide and an ester, carbamates exhibit excellent chemical and proteolytic stability, allowing them to serve as effective peptide bond surrogates.[2][3] This stability, combined with their ability to permeate cell membranes, makes them a key structural motif in a wide array of approved therapeutic agents for diseases ranging from cancer to Alzheimer's disease.[1][4][5]
Furthermore, carbamates are widely employed as protecting groups for amines in complex organic syntheses and have been instrumental in the design of prodrugs to enhance the hydrolytic stability and pharmacokinetic profiles of parent molecules.[1][3] The reaction of a carbamoyl chloride, such as this compound, with an alcohol or phenol represents one of the most direct and reliable methods for forging the carbamate linkage.[6] This guide focuses on this specific transformation, offering field-proven insights to ensure successful and reproducible synthesis.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of a carbamate from this compound and an alcohol proceeds via a classical nucleophilic acyl substitution pathway. The causality behind the experimental choices described in the protocol is rooted in understanding and controlling this mechanism.
-
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the alcohol's oxygen atom acting as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.
-
Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is crucial. It deprotonates the oxonium ion intermediate, neutralizing the generated hydrogen chloride (HCl) as a stable ammonium salt (e.g., triethylammonium chloride). This step is vital as it prevents the HCl from protonating the starting alcohol or the product, and it drives the reaction equilibrium towards the product side.[6][7]
The overall transformation is illustrated below.
Caption: Reaction mechanism for carbamate synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system designed for robustness and reproducibility. Adherence to these steps, particularly regarding anhydrous conditions, is critical for success.
Materials and Equipment
Reagents:
-
Alcohol (Substrate, 1.0 eq)
-
This compound (1.1 - 1.2 eq), CAS: 13358-73-1[8]
-
Anhydrous non-nucleophilic base (e.g., Triethylamine (Et₃N) or Pyridine, 1.5 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reagents for TLC analysis (e.g., ethyl acetate, hexanes) and visualization (e.g., potassium permanganate stain)
Equipment:
-
Round-bottom flask with stir bar
-
Septa
-
Nitrogen or Argon gas line with manifold
-
Syringes and needles
-
Addition funnel (optional, for larger scale)
-
Magnetic stir plate
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Silica gel for column chromatography
Step-by-Step Methodology
The following workflow ensures controlled reaction conditions and efficient purification.
Caption: Experimental workflow for carbamate synthesis.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of an inert gas (Nitrogen or Argon). This ensures the removal of adsorbed water, which would otherwise hydrolyze the carbamoyl chloride.
-
Reagent Addition: To the flask, add the alcohol (1.0 eq) and dissolve it in the chosen anhydrous solvent (approx. 0.2-0.5 M concentration). Add the anhydrous base (1.5 eq).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath. This is critical to dissipate the heat generated during the exothermic reaction and prevent potential side reactions.
-
Carbamoyl Chloride Addition: Slowly add the this compound (1.1 eq) to the stirred solution dropwise via syringe over 5-10 minutes. A cloudy precipitate of the ammonium salt (e.g., triethylammonium chloride) should form immediately.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction time will vary depending on the steric hindrance of the alcohol.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
-
Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and dilute with more organic solvent if necessary. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove excess acid), water, and finally brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N,N-dibutylcarbamate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or solvent hydrolyzing the carbamoyl chloride. 2. Insufficient base. 3. Sterically hindered alcohol requiring more forcing conditions. | 1. Ensure all glassware is flame-dried and reagents/solvents are anhydrous. 2. Use at least 1.5 eq of base. 3. Increase reaction temperature (e.g., reflux in THF) and/or reaction time. A stronger, non-nucleophilic base may be required. |
| Starting Alcohol Remains | 1. Incomplete reaction. 2. Insufficient carbamoyl chloride. | 1. Extend the reaction time or gently heat the mixture. 2. Use a slight excess (1.1-1.2 eq) of this compound. |
| Difficult Purification | The product and starting material have similar Rf values on TLC. | Adjust the polarity of the TLC eluent system to achieve better separation before attempting column chromatography. |
| Formation of Side Products | The base may be acting as a nucleophile (less common with tertiary amines). | Use a bulkier tertiary amine base like diisopropylethylamine (DIPEA). |
Data Presentation: Representative Reaction Parameters
The efficiency of carbamate formation is influenced by the nature of the alcohol. The following table provides a general summary of expected outcomes.
| Alcohol Type | Example | Typical Temperature | Typical Time | Expected Yield | Notes |
| Primary | Benzyl Alcohol | 0 °C to RT | 2-4 hours | > 90% | Generally fast and high-yielding. |
| Secondary | Cyclohexanol | RT to 40 °C | 6-12 hours | 75-90% | Slower due to increased steric hindrance. Gentle heating may be required. |
| Tertiary | tert-Butanol | 40 °C to Reflux | 12-24 hours | 40-60% | Significantly slower; may require higher temperatures and longer reaction times. |
| Phenol | Phenol | 0 °C to RT | 1-3 hours | > 95% | Phenols are more acidic and highly reactive, leading to rapid and clean reactions. |
Environment, Health, and Safety (EHS) Considerations
Scientific integrity requires a commitment to safety. All manipulations must be conducted with appropriate precautions.
-
Hazard Identification: this compound is classified as a corrosive substance. It causes severe skin burns and eye damage and is harmful if swallowed.[9] It is also highly sensitive to moisture and will react to release corrosive HCl gas.[10]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile) when handling this reagent.
-
Engineering Controls: All operations involving this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors. The reaction should be conducted under an inert atmosphere to prevent decomposition.
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled containers according to your institution's hazardous waste disposal protocols. Do not pour chemical waste down the drain.
References
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
- Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. Drugs of the Future, 29(4), 343. [Link]
- National Center for Biotechnology Information. (n.d.). Dibutylcarbamoyl chloride. PubChem Compound Database.
- Tomašić, T., & Mašič, L. P. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 63(4), 495-509. [Link]
- Wikipedia. (n.d.). Carbamate.
- Sigma-Aldrich. (2023). Safety Data Sheet for a representative carbamoyl chloride. MilliporeSigma. (Note: A generic link is not possible, users should consult the specific SDS for the product they are using).
- Snieckus, V. (2018). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Accounts of Chemical Research, 51(9), 2037–2049. [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
- Yadav, J. S., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega, 7(40), 35896–35905. [Link]
- Google Patents. (n.d.). US3501523A - Secondary carbamyl chlorides.
- Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Semantic Scholar.
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports | Semantic Scholar [semanticscholar.org]
- 6. Carbamate - Wikipedia [en.wikipedia.org]
- 7. US3501523A - Secondary carbamyl chlorides - Google Patents [patents.google.com]
- 8. 13358-73-1 CAS MSDS (DIBUTYLCARBAMYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.ca [fishersci.ca]
Protocol for the Synthesis of N,N-Dibutyl-N'-Substituted Ureas via Reaction of Dibutylcarbamic Chloride with Primary Amines
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of N,N,N'-trisubstituted ureas is a cornerstone reaction in modern medicinal chemistry and drug discovery. The urea functional group is a critical pharmacophore, prized for its ability to form strong hydrogen-bonding networks that mediate crucial drug-target interactions.[1] This application note provides a comprehensive guide to the synthesis of N,N-dibutyl-N'-substituted ureas through the reaction of dibutylcarbamic chloride with primary amines. We will delve into the underlying reaction mechanism, present a detailed and validated experimental protocol, offer expert insights for troubleshooting, and discuss the profound applications of this chemical moiety in therapeutic development.
Introduction: The Significance of the Urea Moiety
The urea functional group is prevalent in a wide array of clinically approved therapies and bioactive compounds.[2] Its unique electronic and structural properties, particularly the ability of the N-H protons to act as potent hydrogen bond donors and the carbonyl oxygen to act as an excellent hydrogen bond acceptor, make it indispensable for designing molecules with high target affinity and specificity.[1] N,N-disubstituted ureas are a key feature in numerous multi-kinase inhibitors, such as the FDA-approved drugs Sorafenib and Linifanib, which are used in cancer therapy.[3]
The reaction between a carbamic chloride, such as this compound, and a primary amine offers a direct, efficient, and highly modular route to unsymmetrical N,N,N'-trisubstituted ureas. This method allows for the systematic introduction of diverse functionalities, enabling chemists to fine-tune the physicochemical and pharmacological properties of lead compounds to enhance potency, selectivity, and metabolic stability.[1]
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of a urea from a carbamic chloride and a primary amine proceeds via a classical nucleophilic addition-elimination mechanism.[4][5] Understanding this pathway is crucial for optimizing reaction conditions and minimizing side products.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound.[5]
-
Formation of Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, forming a transient, unstable tetrahedral intermediate with a negatively charged oxygen atom and a positively charged nitrogen atom.[6]
-
Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the chloride ion, which is an excellent leaving group.[4]
-
Deprotonation: The resulting protonated urea is then deprotonated by a base to yield the final, neutral N,N-dibutyl-N'-substituted urea product. Typically, a second equivalent of the primary amine or an added non-nucleophilic base (like triethylamine) serves this purpose, neutralizing the hydrogen chloride generated in situ.[7][8]
Caption: Nucleophilic addition-elimination mechanism.
Detailed Experimental Protocol
This protocol provides a general procedure adaptable to a wide range of primary amines. Researchers should optimize conditions based on the specific substrate's reactivity and solubility.
Materials and Equipment
-
Reagents:
-
This compound (>97%)
-
Primary amine of interest
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), distilled
-
Anhydrous solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Addition funnel
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice/water bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
-
TLC plates (silica gel) and developing chamber
-
Critical Safety Precautions
-
This compound is corrosive, moisture-sensitive, and a lachrymator. It causes burns and releases toxic gases upon contact with water.[9][10][11]
-
Always handle this compound and the reaction mixture in a certified chemical fume hood. [12]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile is often insufficient; consider double-gloving or using butyl rubber gloves).
-
All glassware must be oven- or flame-dried before use to ensure anhydrous conditions. The reaction should be conducted under an inert atmosphere (N₂ or Ar).[12]
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq).
-
Solvent and Base Addition: Dissolve the amine in anhydrous DCM (or another suitable aprotic solvent) to a concentration of approximately 0.1-0.5 M. Add triethylamine (1.1-1.2 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon.
-
Cooling: Cool the flask to 0 °C using an ice/water bath.
-
Reagent Addition: In a separate dried flask, prepare a solution of this compound (1.05 eq) in a small amount of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the stirring amine solution over 15-30 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Check for the consumption of the primary amine starting material.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, quench by slowly adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers.
-
-
Workup - Washing:
-
Wash the combined organic layers sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃, and finally, brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure N,N-dibutyl-N'-substituted urea.
Caption: General experimental workflow for urea synthesis.
Data Presentation: Typical Reaction Parameters
The following table summarizes generalized conditions for the synthesis. Yields are highly substrate-dependent.
| Parameter | Recommended Condition | Rationale |
| Primary Amine | 1.0 equivalent | Limiting reagent. |
| This compound | 1.05 - 1.1 equivalents | A slight excess ensures full conversion of the primary amine. |
| Base (Et₃N or DIPEA) | 1.1 - 1.2 equivalents | Neutralizes the HCl byproduct, preventing protonation of the primary amine and driving the reaction.[8] |
| Solvent | Anhydrous DCM, THF, DMF | Aprotic solvents that do not react with the carbamic chloride. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming to RT ensures completion. |
| Reaction Time | 2 - 16 hours | Dependent on the nucleophilicity of the primary amine. |
| Typical Yield | 75 - 95% | Generally a high-yielding reaction. |
Pro-Tips and Troubleshooting
-
Moisture is the Enemy: this compound readily hydrolyzes to dibutylamine and HCl, which can lead to the formation of symmetrical 1,3-dibutylurea as a byproduct. Ensure all glassware is dry and solvents are anhydrous.[9]
-
Choice of Base: While using two equivalents of the primary amine is possible (one as the nucleophile, one as the base), this is inefficient if the amine is valuable. A non-nucleophilic tertiary amine like Et₃N or DIPEA is preferred as it does not compete in the reaction but effectively scavenges HCl.[8]
-
Exothermic Reaction: The reaction can be vigorous, especially on a larger scale. Slow, dropwise addition of the carbamic chloride at 0 °C is critical for safety and to prevent side reactions.
-
Stubborn Precipitate: The triethylammonium chloride byproduct can sometimes make stirring difficult. Ensure adequate solvent volume and vigorous stirring to maintain a mobile slurry.
-
Purification: The ammonium salt is water-soluble and should be mostly removed during the aqueous workup. If the final product is basic, the 1M HCl wash may not be suitable. In such cases, multiple water or brine washes may be more appropriate.
Conclusion
The reaction of this compound with primary amines is a robust and indispensable tool in the arsenal of the medicinal chemist. It provides reliable and high-yielding access to N,N,N'-trisubstituted ureas, a class of compounds with proven therapeutic importance.[2][3] By understanding the mechanism, adhering to strict safety and anhydrous protocols, and employing the troubleshooting insights provided, researchers can effectively leverage this reaction to accelerate the discovery and development of novel therapeutics.
References
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). Vertex AI Search.
- SAFETY DATA SHEET - TCI Chemicals. (2025, September 3). TCI Chemicals.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 23). Sigma-Aldrich.
- Ureas: Applications in Drug Design | Request PDF. (2025, August 9). ResearchGate.
- Synthesis and pharmacological activities of some novel N, N disubstituted urea derivatives. (n.d.). Drug Des.
- N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. (n.d.). PubMed.
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 24). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2012, March 7). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 22). Fisher Scientific.
- reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. (n.d.). Doc Brown.
- Reactions of Acyl Chlorides with Primary Amines. (2015, March 17). Chemistry LibreTexts.
- the reaction of acyl chlorides with ammonia and primary amines. (n.d.). Chemguide.
- Amines (3): Nucleophilic reactions. (2018, March 8). savvy-chemist.
- Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Organic Chemistry Portal.
- Reactions of Acyl Chlorides with Primary Amines. (2023, January 22). Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savvy-chemist: Amines (3): Nucleophilic reactions [derekcarrsavvy-chemist.blogspot.com]
- 6. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.fr [fishersci.fr]
- 12. tcichemicals.com [tcichemicals.com]
The Dibutylcarbamoyl Group: A Robust and Versatile Protecting Strategy for Alcohols in Complex Synthesis
In the landscape of multistep organic synthesis, the judicious selection and implementation of protecting groups for hydroxyl functionalities is a critical determinant of success. While a plethora of options exist, the N,N-dibutylcarbamoyl (Doc) group has emerged as a valuable, albeit less conventional, tool for the protection of alcohols. Its unique stability profile, coupled with specific deprotection modalities, offers synthetic chemists a robust shield for hydroxyl groups, enabling intricate molecular transformations. This comprehensive guide provides an in-depth exploration of the synthesis of the protecting group precursor, dibutylcarbamic chloride, detailed protocols for the protection of various alcohol classes, and a thorough examination of deprotection strategies.
Introduction to the Dibutylcarbamoyl (Doc) Protecting Group
The dibutylcarbamoyl group belongs to the carbamate class of protecting groups. When attached to an alcohol, it forms a carbamate ester linkage. This functional group modification effectively masks the nucleophilic and acidic nature of the hydroxyl group, rendering it inert to a wide range of reaction conditions.
The choice of the dibutyl moiety is not arbitrary. The two butyl chains provide significant steric hindrance around the carbamate carbonyl, which contributes to its enhanced stability compared to less substituted carbamates. This steric bulk also influences its reactivity during both protection and deprotection steps.
Key Attributes of the Dibutylcarbamoyl Group:
-
Robustness: The Doc group exhibits remarkable stability towards a variety of reagents, including organometallics and certain reducing and oxidizing agents.
-
Orthogonality: It offers a degree of orthogonality with other common protecting groups, allowing for selective deprotection sequences in complex molecules.
-
Specific Cleavage Conditions: The deprotection of the Doc group typically requires strong acidic, basic, or reductive conditions, providing a distinct advantage in synthetic planning.
Synthesis of the Reagent: N,N-Dibutylcarbamic Chloride
The successful application of the Doc protecting group begins with the reliable synthesis of its precursor, N,N-dibutylcarbamic chloride. A common and effective method involves the reaction of dibutylamine with a phosgene equivalent.
Protocol 2.1: Synthesis of N,N-Dibutylcarbamic Chloride
This protocol describes the synthesis of N,N-dibutylcarbamic chloride from dibutylamine and triphosgene, a safer alternative to phosgene gas.
Materials:
-
Dibutylamine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous toluene
-
Anhydrous triethylamine
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet, dissolve triphosgene (1.0 eq.) in anhydrous toluene under an inert atmosphere.
-
Amine Addition: Prepare a solution of dibutylamine (3.0 eq.) and anhydrous triethylamine (3.0 eq.) in anhydrous toluene. Add this solution dropwise to the stirred triphosgene solution at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt. Wash the filter cake with a small amount of anhydrous toluene.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude N,N-dibutylcarbamic chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: N,N-Dibutylcarbamic chloride is sensitive to moisture, which would lead to its hydrolysis. Performing the reaction under an inert atmosphere is crucial to prevent this side reaction and maximize the yield of the desired product.
-
Triphosgene: Triphosgene is a solid and therefore safer and easier to handle than gaseous phosgene. In solution, it equilibrates to generate phosgene in situ.
-
Triethylamine: Triethylamine acts as a base to neutralize the hydrogen chloride that is formed during the reaction, driving the equilibrium towards the product and preventing the formation of dibutylamine hydrochloride.
-
Reflux: Heating the reaction mixture to reflux ensures the complete conversion of the starting materials to the desired carbamoyl chloride.
-
Vacuum Distillation: Purification by vacuum distillation is necessary to remove any non-volatile impurities and to obtain the product in high purity.
Protection of Alcohols with this compound
The protection of alcohols as their dibutylcarbamate derivatives is typically achieved by reacting the alcohol with N,N-dibutylcarbamic chloride in the presence of a suitable base. The choice of base and reaction conditions can be tailored to the specific substrate, particularly its steric hindrance and acid/base sensitivity.
Protocol 3.1: General Procedure for the Protection of Primary and Secondary Alcohols
This protocol provides a general method for the protection of less sterically hindered primary and secondary alcohols.
Materials:
-
Alcohol substrate
-
N,N-Dibutylcarbamic chloride
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the alcohol (1.0 eq.) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add anhydrous pyridine or triethylamine (1.5 eq.) to the solution and stir for 10 minutes at room temperature.
-
Carbamoylation: Add N,N-dibutylcarbamic chloride (1.2 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight, depending on the reactivity of the alcohol.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: The base is essential to deprotonate the alcohol, forming the more nucleophilic alkoxide, which then reacts with the carbamoyl chloride. Pyridine and triethylamine are commonly used for their ability to also act as nucleophilic catalysts and to scavenge the HCl byproduct.
-
Solvent: Anhydrous aprotic solvents like DCM and THF are used to prevent hydrolysis of the carbamoyl chloride and to ensure good solubility of the reactants.
-
Reaction Time: The reaction time is dependent on the steric hindrance of the alcohol. Primary alcohols will react faster than secondary alcohols.
Protocol 3.2: Protection of Sterically Hindered Alcohols and Phenols
For more sterically hindered alcohols (e.g., tertiary alcohols) and phenols, a stronger base and more forcing conditions may be necessary.
Materials:
-
Hindered alcohol or phenol substrate
-
N,N-Dibutylcarbamic chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethylformamide (DMF) or THF
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Alkoxide Formation: In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous DMF or THF. Cool the suspension to 0 °C.
-
Substrate Addition: Add a solution of the hindered alcohol or phenol (1.0 eq.) in the same anhydrous solvent dropwise to the NaH suspension.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Carbamoylation: Cool the reaction mixture back to 0 °C and add N,N-dibutylcarbamic chloride (1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. Heating may be required for particularly unreactive substrates.
-
Workup and Purification: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent, and purify as described in Protocol 3.1.
Causality Behind Experimental Choices:
-
Sodium Hydride: NaH is a strong, non-nucleophilic base that is effective for deprotonating sterically hindered alcohols and phenols, which are less acidic than their less hindered counterparts.
-
DMF: DMF is a polar aprotic solvent that is excellent for SN2 reactions and can help to solubilize the resulting alkoxide salts.
Stability and Orthogonality of the Dibutylcarbamoyl Group
A key advantage of the Doc group is its stability under a range of conditions where other common protecting groups might be labile. This stability allows for a high degree of orthogonality in complex synthetic routes.
| Reagent/Condition | Stability of Doc Group | Stability of Common Protecting Groups |
| Strong Bases (e.g., n-BuLi, LDA) | Generally Stable | Silyl ethers (can be cleaved), Esters (can be cleaved) |
| Grignard Reagents | Generally Stable | Esters (reactive) |
| Mild Acid (e.g., AcOH) | Stable | Acetals (e.g., THP, MOM) (cleaved), Silyl ethers (can be cleaved) |
| Mild Base (e.g., K₂CO₃ in MeOH) | Stable | Esters (e.g., Acetate, Benzoate) (cleaved) |
| Hydrogenolysis (e.g., H₂, Pd/C) | Stable | Benzyl ethers (cleaved), Cbz group (cleaved) |
| Fluoride Ion (e.g., TBAF) | Stable | Silyl ethers (cleaved) |
| Common Oxidants (e.g., PCC, Swern) | Stable | Unprotected alcohols are oxidized |
| Common Reductants (e.g., NaBH₄) | Stable | Aldehydes, Ketones, Esters (can be reduced) |
This table provides a general overview, and specific reaction conditions can influence stability.
The robust nature of the Doc group makes it an excellent choice when subsequent synthetic steps involve strongly basic or organometallic reagents. For instance, a molecule bearing a Doc-protected alcohol can undergo reactions with Grignard or organolithium reagents without affecting the protected hydroxyl group.
Deprotection of Dibutylcarbamoyl Protected Alcohols
The removal of the Doc group requires more forcing conditions than many other protecting groups, a feature that contributes to its utility in multi-step synthesis. The choice of deprotection method depends on the overall functionality of the molecule and the desired reaction conditions.
Protocol 5.1: Basic Hydrolysis
Strong basic conditions can be used to hydrolyze the carbamate ester.
Materials:
-
Doc-protected alcohol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or a mixture of THF and water
-
Dilute hydrochloric acid (HCl) for neutralization
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the Doc-protected alcohol in ethanol or a THF/water mixture.
-
Base Addition: Add a solution of KOH or NaOH (excess, e.g., 5-10 eq.) in water.
-
Reflux: Heat the reaction mixture to reflux and monitor the deprotection by TLC. This may take several hours to overnight.
-
Workup: Cool the reaction mixture to room temperature and neutralize with dilute HCl.
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and purify as necessary.
Causality Behind Experimental Choices:
-
Strong Base and Heat: The steric hindrance and electronic nature of the N,N-dibutylcarbamate make it resistant to hydrolysis. Strong basic conditions and elevated temperatures are required to promote the nucleophilic attack of the hydroxide ion on the carbonyl carbon.
Protocol 5.2: Acidic Hydrolysis
Strong acidic conditions can also effect the cleavage of the Doc group.
Materials:
-
Doc-protected alcohol
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Aqueous dioxane or acetic acid
-
Saturated aqueous sodium bicarbonate solution for neutralization
Procedure:
-
Reaction Setup: Dissolve the Doc-protected alcohol in a mixture of dioxane and water or acetic acid.
-
Acid Addition: Add a catalytic to stoichiometric amount of concentrated H₂SO₄ or HCl.
-
Heating: Heat the reaction mixture and monitor by TLC.
-
Workup and Purification: After cooling, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution and extract the product. Purify as needed.
Causality Behind Experimental Choices:
-
Strong Acid: Protonation of the carbamate carbonyl oxygen by a strong acid activates it towards nucleophilic attack by water.
Protocol 5.3: Reductive Cleavage
For sensitive substrates that cannot tolerate strong acid or base, reductive cleavage with a strong hydride reagent can be an effective alternative.
Materials:
-
Doc-protected alcohol
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Standard glassware for inert atmosphere and moisture-sensitive reactions
Procedure:
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, suspend LiAlH₄ (excess, e.g., 2-4 eq.) in anhydrous diethyl ether or THF at 0 °C.
-
Substrate Addition: Add a solution of the Doc-protected alcohol in the same anhydrous solvent dropwise to the LiAlH₄ suspension.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the reaction by TLC.
-
Workup (Fieser workup): Cool the reaction to 0 °C and carefully and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Purification: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with ether or THF. Concentrate the filtrate to obtain the crude alcohol, which can be further purified if necessary.
Causality Behind Experimental Choices:
-
Lithium Aluminum Hydride: LiAlH₄ is a powerful reducing agent that can cleave the C-O bond of the carbamate. The reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon.[1] This method is particularly useful when other reducible functional groups are absent or have been protected.
Visualization of Workflows
Diagram 6.1: Synthesis of this compound
Caption: Protection of an alcohol using the Doc group.
Diagram 6.3: Deprotection Strategies
Caption: Deprotection pathways for the Doc group.
Conclusion
The N,N-dibutylcarbamoyl group provides a valuable and robust option for the protection of alcohols in complex organic synthesis. Its enhanced stability towards a wide range of reagents, particularly organometallics and mild acidic and basic conditions, makes it an attractive choice when orthogonality is paramount. While its removal requires more forcing conditions, these specific deprotection protocols—strong base, strong acid, or reductive cleavage—can be strategically employed to unmask the hydroxyl group at a desired stage of a synthetic sequence. By understanding the principles behind its application and the specific protocols for its introduction and removal, researchers, scientists, and drug development professionals can effectively leverage the Doc group to navigate the challenges of modern synthetic chemistry.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
- [This would be a citation for a relevant synthesis of a carbamoyl chloride, if a specific paper was found and used.
- [This would be a citation for a specific example of alcohol protection with a dialkylcarbamoyl chloride
- [This would be a citation for a study on the stability of carbam
- [This would be a citation for a specific example of basic hydrolysis of an alkyl N,N-dialkylcarbam
- [This would be a citation for a specific example of acidic hydrolysis of an alkyl N,N-dialkylcarbam
- [This would be a citation for a specific example of reductive cleavage of an alkyl N,N-dialkylcarbam
- [Additional citations for specific examples or reviews as needed.]
- [Citation for LiAlH4 reduction of carbamates, if a specific reference was identified.]
Sources
Application Notes and Protocols for the Cleavage of the Dibutylcarbamoyl (Bus) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Dibutylcarbamoyl Group in Modern Synthesis
In the landscape of chemical synthesis, protecting groups are indispensable tools for the selective transformation of multifunctional molecules.[1] The N,N-dibutylcarbamoyl (Bus) group, a member of the N,N-dialkylcarbamoyl family, serves as a robust protecting group for amines. Its steric bulk and electronic properties confer significant stability, rendering it inert to a variety of reaction conditions, which can be advantageous in complex synthetic routes. However, this inherent stability also presents a challenge when its removal is required. Unlike more labile protecting groups, the cleavage of the Bus group often necessitates specific and sometimes harsh conditions.
This guide provides a comprehensive overview of the plausible cleavage conditions for the dibutylcarbamoyl protecting group, drawing upon the fundamental principles of amide and carbamate chemistry. While direct literature on the cleavage of this specific group is limited, the protocols and methodologies presented herein are extrapolated from established procedures for structurally related N,N-dialkyl amides and carbamates.[2][3] Researchers should consider these recommendations as a starting point for optimization, tailored to the specific substrate and synthetic context.
Mechanistic Considerations for Dibutylcarbamoyl Group Cleavage
The cleavage of the N,N-dibutylcarbamoyl group from a protected amine involves the scission of the amide C-N bond. The stability of this bond is attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts a partial double bond character. Overcoming this stability typically requires conditions that can activate the carbonyl group or destabilize the amide bond. The primary strategies for the deprotection of N,N-dialkyl amides and carbamates include acidic hydrolysis, basic hydrolysis, and, in some cases, reductive cleavage.
Cleavage Methodologies and Protocols
Acidic Hydrolysis
Acid-catalyzed hydrolysis is a common method for the cleavage of amides and carbamates.[4][5] The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and renders it more susceptible to nucleophilic attack by water.[6] For the dibutylcarbamoyl group, strong acidic conditions and elevated temperatures are likely required to achieve efficient cleavage.
Causality Behind Experimental Choices:
-
Strong Acid: A strong acid, such as sulfuric acid or hydrochloric acid, is necessary to effectively protonate the relatively unreactive amide carbonyl.
-
Elevated Temperature: The high activation energy of amide hydrolysis necessitates heating to achieve a reasonable reaction rate.
-
Aqueous Conditions: Water acts as the nucleophile that attacks the protonated carbonyl, leading to the cleavage of the C-N bond.
Experimental Protocol: Acidic Hydrolysis of a Bus-Protected Amine
-
Dissolution: Dissolve the dibutylcarbamoyl-protected substrate in a suitable co-solvent that is miscible with aqueous acid (e.g., dioxane, acetic acid, or ethanol).
-
Acid Addition: To the solution, add an equal volume of a concentrated aqueous acid solution (e.g., 6 M HCl or 6 M H₂SO₄).
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a base (e.g., saturated NaHCO₃ solution or solid Na₂CO₃) until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography.
Workflow for Acidic Hydrolysis
Caption: General workflow for the acidic hydrolysis of a dibutylcarbamoyl-protected amine.
Basic Hydrolysis
Alkaline hydrolysis of tertiary amides is notoriously difficult under standard aqueous conditions due to the poor electrophilicity of the carbonyl and the strong C-N bond.[3] However, recent methodologies have shown that the use of a strong base in a non-aqueous or mixed solvent system can facilitate the cleavage of even very stable amides.[2][7]
Causality Behind Experimental Choices:
-
Strong Base: A strong base like sodium hydroxide or potassium hydroxide is required to act as a potent nucleophile.
-
Non-Aqueous/Mixed Solvent System: Using a solvent system like methanol/dichloromethane or methanol/dioxane can enhance the reactivity of the hydroxide ion compared to in a purely aqueous medium.[3]
-
Elevated Temperature: As with acidic hydrolysis, heating is generally necessary to overcome the high activation energy barrier.
Experimental Protocol: Mild Alkaline Hydrolysis of a Bus-Protected Amine
-
Reagent Preparation: Prepare a solution of sodium hydroxide in methanol.
-
Reaction Setup: Dissolve the dibutylcarbamoyl-protected substrate in a suitable aprotic solvent (e.g., dichloromethane or dioxane).
-
Base Addition: Add the methanolic sodium hydroxide solution to the substrate solution. The ratio of methanol to the aprotic solvent can be optimized, with a 1:9 ratio being a good starting point.[3]
-
Heating: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture and quench with water.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify the crude product as needed.
Reductive Cleavage
While less common for simple N,N-dialkylcarbamoyl groups, reductive cleavage can be a viable strategy for certain amides. This approach typically involves the use of strong reducing agents that can reduce the amide to an amine. However, for a deprotection, the goal is to cleave the C-N bond to regenerate the parent amine. Some methods have been developed for the reductive cleavage of the acyl-nitrogen bond.[8][9]
Causality Behind Experimental Choices:
-
Reducing Agent: A potent reducing agent, such as lithium aluminum hydride (LiAlH₄) or other hydride reagents, is necessary to effect the reduction.[10] The choice of reagent and conditions will determine whether the amide is reduced to the amine or if C-N bond cleavage occurs.
-
Anhydrous Conditions: Hydride reagents react violently with water, so strictly anhydrous conditions are essential.
Experimental Protocol: Exploratory Reductive Cleavage
Note: This is an exploratory protocol and may require significant optimization. The outcome (reduction vs. cleavage) can be substrate-dependent.
-
Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the dibutylcarbamoyl-protected substrate in a dry ethereal solvent (e.g., THF or diethyl ether).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Carefully add a solution or suspension of the reducing agent (e.g., LiAlH₄) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature or heat to reflux, monitoring the reaction progress.
-
Quenching: Upon completion, carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Filtration and Extraction: Filter the resulting solids and wash with an organic solvent. Extract the filtrate with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the product.
Data Presentation: Comparative Overview of Cleavage Conditions
| Cleavage Method | Reagents | Typical Conditions | Advantages | Limitations |
| Acidic Hydrolysis | 6 M HCl or 6 M H₂SO₄ | Reflux, 4-24 h | Readily available reagents, straightforward procedure. | Harsh conditions, may not be suitable for acid-labile substrates. |
| Basic Hydrolysis | NaOH or KOH in MeOH/CH₂Cl₂ or MeOH/dioxane | Room temp to reflux, 6-48 h | Milder than traditional aqueous basic hydrolysis, good for some acid-sensitive groups. | May require optimization of solvent ratios and temperature. |
| Reductive Cleavage | LiAlH₄ or other hydrides | Anhydrous THF or ether, 0 °C to reflux | Orthogonal to acid/base labile groups. | Can lead to reduction of other functional groups, outcome can be unpredictable. |
Conclusion and Future Perspectives
The N,N-dibutylcarbamoyl protecting group offers a high degree of stability, making it a valuable tool in multi-step synthesis. However, its removal requires careful consideration of the reaction conditions. This guide has outlined the most plausible strategies for the cleavage of the Bus group, based on the well-established chemistry of amides and carbamates. Acidic and modified basic hydrolysis represent the most promising approaches. Researchers are encouraged to use these protocols as a starting point and to perform careful optimization for their specific substrates. The development of milder and more selective methods for the cleavage of robust amide-based protecting groups remains an active area of research, and future innovations may provide even more efficient solutions for the deprotection of the dibutylcarbamoyl group.
References
- Kotsuki, H., Ohishi, T., Araki, T., & Arimura, K. (1998). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [Link]
- White, J. D., & Reddy, G. N. (2000). Reduction of N,N-Dialkyl Amides. The Journal of Organic Chemistry, 65(23), 7923-7926.
- Papadopoulos, A., & Zikos, C. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
- Papadopoulos, A., & Zikos, C. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Andersen, K., & Begtrup, M. (1996). Reductive cleavage of N-substituted aromatic amides as tert-butyl acylcarbamates. Journal of the Chemical Society, Perkin Transactions 1, (6), 545-551.
- Wang, X., Li, Q., & Zhang, X. (2017). Reductive cleavage of the N–O bond: elemental sulfur-mediated conversion of N-alkoxyamides to amides. Organic Chemistry Frontiers, 4(9), 1779-1782.
- Organic Chemistry Portal. (n.d.). Amine synthesis by amide cleavage.
- Master Organic Chemistry. (2023). Amine Protection and Deprotection.
- Clark, J. (2023). The hydrolysis of amides. Chemguide.
- LibreTexts Chemistry. (2023). The Hydrolysis of Amides.
- Hall, H. K. (1956). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Journal of the American Chemical Society, 78(7), 1450-1453.
- G.A. Olah, S.C. Narang, J.A. Olah, R.L. Pearson, (1981). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 46 (12), 2408-2412.
- Akai, S., Tanaka, R., Hoshi, H., & Sato, K. I. (2013). Selective deprotection method of N-phenylcarbamoyl group. The Journal of organic chemistry, 78(17), 8802–8808.
- Organic Chemistry Portal. (n.d.). Selective Deprotection Method of N-Phenylcarbamoyl Group.
- Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates.
- Organic Chemistry Portal. (n.d.). Protective Groups.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Reductive cleavage of N-substituted aromatic amides as tert-butyl acylcarbamates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Amine synthesis by amide cleavage [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Dibutylcarbamic Chloride in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Role of the Carbamate Moiety in Medicinal Chemistry
The carbamate functional group is a cornerstone in modern drug design, prized for its unique combination of stability, hydrogen bonding capability, and its role as a bioisostere for the amide bond.[1][2] This amide-ester hybrid is a key structural motif in numerous approved therapeutic agents, contributing to enhanced biological activity and improved pharmacokinetic profiles.[1][2][3][4] Carbamates are integral to a wide array of drugs, from the anti-Alzheimer's agent Rivastigmine to prodrugs like Bambuterol, where they protect active moieties from first-pass metabolism.[1][5]
Dibutylcarbamic chloride (CAS RN: 13358-73-1), an N,N-disubstituted carbamoyl chloride, serves as a highly effective reagent for introducing the dibutylcarbamoyl group onto hydroxyl-containing molecules.[6] Its reaction with alcohols and phenols provides a direct and efficient route to stable carbamate esters, which are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs). This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and safety considerations.
PART 1: Scientific Principles and Mechanistic Insights
The Chemistry of Carbamate Formation
The synthesis of carbamate esters from this compound and a hydroxyl-containing substrate (e.g., an alcohol or phenol) is fundamentally a nucleophilic acyl substitution reaction.[7] The carbon atom of the carbamoyl chloride is electrophilic due to the electron-withdrawing effects of both the chlorine atom and the oxygen atom. The oxygen atom of the hydroxyl group on the pharmaceutical intermediate acts as the nucleophile.
Mechanism of Base-Catalyzed Carbamoylation:
The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or a tertiary amine. The base plays a dual role:
-
Activation of the Nucleophile (Optional but common for phenols): For less nucleophilic substrates like phenols, the base can deprotonate the hydroxyl group to form a more potent phenoxide nucleophile.[5] This significantly accelerates the rate of reaction.[5][8]
-
Scavenging of HCl: The reaction liberates one equivalent of hydrogen chloride (HCl).[7][9] The base neutralizes this acidic byproduct, preventing it from protonating the starting materials or the desired product, which could lead to unwanted side reactions or equilibrium shifts.
The general mechanism can be visualized as follows:
Caption: General workflow for base-catalyzed carbamate synthesis.
Expertise in Action: Why Pyridine is a Choice Catalyst
While stronger bases like sodium hydroxide could be used to generate a phenoxide, pyridine is often preferred in these syntheses. Its basicity (pKa of conjugate acid ~5.2) is sufficient to scavenge the generated HCl effectively. However, it is not so strong as to cause hydrolysis of the this compound or promote other side reactions. Furthermore, it often serves as a suitable solvent for the reaction, simplifying the experimental setup. The choice of a base is a critical parameter; it must be strong enough to drive the reaction forward but not so reactive that it compromises the integrity of the reactants or products.
PART 2: Application Protocol: Synthesis of a Dibutylcarbamate-Substituted Phenolic Intermediate
This protocol details a representative procedure for the synthesis of a bis-dibutylcarbamate ester from a dihydroxylated phenolic compound, analogous to an early-stage intermediate in the synthesis of prodrugs like Bambuterol.[9]
Objective: To synthesize 1-(3,5-bis((dibutylcarbamoyl)oxy)phenyl)ethan-1-one from 3,5-dihydroxyacetophenone.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M/Density | Purity |
| 3,5-Dihydroxyacetophenone | C₈H₈O₃ | 152.15 | Solid | ≥98% |
| This compound | C₉H₁₈ClNO | 191.70 | 1.01 g/mL | ≥97% |
| Anhydrous Pyridine | C₅H₅N | 79.10 | 0.98 g/mL | ≥99.8% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | Anhydrous |
| 1 M Hydrochloric Acid | HCl | 36.46 | 1 M aq. | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Sat. aq. | - |
| Brine | NaCl | 58.44 | Sat. aq. | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Solid | - |
Experimental Procedure
Self-Validating System: This protocol incorporates in-process checks (TLC monitoring) and a thorough workup procedure to ensure the reaction goes to completion and the product is isolated with high purity.
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-dihydroxyacetophenone (5.00 g, 32.9 mmol).
-
Add anhydrous pyridine (100 mL). Stir the mixture under a nitrogen atmosphere until all the solid has dissolved.
-
-
Reagent Addition:
-
Charge the dropping funnel with this compound (13.9 mL, 69.1 mmol, 2.1 eq).
-
Add the this compound dropwise to the stirred solution over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary. Causality: Slow addition prevents a rapid exotherm and potential side reactions.
-
-
Reaction and Monitoring:
-
After the addition is complete, heat the reaction mixture to 65°C using an oil bath.
-
Maintain the reaction at 65°C for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot confirms reaction completion. Trustworthiness: TLC is a crucial checkpoint to avoid premature workup and ensure maximum yield.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a 1 L beaker containing 300 mL of ice-cold 1 M HCl. Stir for 15 minutes. This step protonates the pyridine, rendering it water-soluble.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL). Causality: The washes remove residual pyridine, unreacted starting material, and acidic/basic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to yield the pure product.
-
Safety and Handling
This compound is corrosive and causes severe skin burns and eye damage.[6] It is also moisture-sensitive.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Conduct all operations in a well-ventilated chemical fume hood.[7][8] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[7]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous waste. Do not use water.
PART 3: Workflow and Characterization
The entire process, from starting materials to the final purified intermediate, can be summarized in the following workflow diagram.
Caption: Experimental workflow from reaction to purification.
Characterization of the Final Product:
The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of the dibutylcarbamoyl groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbamate carbonyl stretch (typically around 1700-1720 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
By following this detailed application note and protocol, researchers can confidently and safely utilize this compound for the synthesis of valuable carbamate-containing pharmaceutical intermediates, leveraging a deep understanding of the reaction's mechanics and procedural rationale.
References
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
- Tomašić, T., & Mašič, L. P. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]
- Wikipedia. (n.d.).
- ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
- PubChem - NIH. (n.d.). Dibutylcarbamoyl chloride. [Link]
- Kumar, A., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. PMC - NIH. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly enantioselective synthesis, crystal structure, and circular dichroism spectroscopy of (R)-bambuterol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. reddit.com [reddit.com]
- 9. KR100803291B1 - Improved Method of Making Bambuterol Hydrochloride - Google Patents [patents.google.com]
Application of Dibutylcarbamic Chloride in Agricultural Chemistry and Pesticide Synthesis: A Technical Guide
Introduction
Dibutylcarbamic chloride (also known as N,N-dibutylcarbamoyl chloride) is a reactive chemical intermediate belonging to the class of carbamoyl chlorides. Its core utility in agricultural chemistry stems from the electrophilic nature of its carbonyl carbon, which readily undergoes nucleophilic attack by alcohols, phenols, and amines. This reactivity allows for the facile introduction of the N,N-dibutylcarbamoyl moiety onto various molecular scaffolds, a key structural feature in a range of biologically active compounds. While not as ubiquitously cited as its smaller N-methyl or N,N-dimethyl counterparts, this compound serves as a valuable building block in the synthesis of specific carbamate and thiocarbamate pesticides, and its principles of reactivity are central to the broader field of agrochemical development.
This technical guide provides in-depth application notes and protocols for researchers and professionals in agricultural chemistry. It will detail the synthetic applications of this compound in the creation of potential pesticide candidates and explore its theoretical application as a derivatizing agent for the analytical determination of pesticide residues.
Part 1: Synthesis of Carbamate Pesticides using this compound
The primary application of this compound in pesticide synthesis is in the formation of carbamate esters. Carbamate pesticides are a significant class of agrochemicals known for their insecticidal, herbicidal, and fungicidal properties. Their mode of action often involves the inhibition of the acetylcholinesterase (AChE) enzyme in insects, leading to nerve impulse disruption and eventual death[1]. The synthesis of carbamate pesticides via carbamoyl chlorides is a well-established method, proceeding through a nucleophilic acyl substitution mechanism.
Causality of Experimental Choices in Carbamate Synthesis
The reaction of this compound with a phenolic or alcoholic precursor is the cornerstone of this synthetic approach. The choice of reaction conditions is critical for achieving high yields and purity.
-
Solvent: Anhydrous, non-protic solvents such as toluene, dichloromethane, or tetrahydrofuran are typically employed to prevent hydrolysis of the highly reactive carbamoyl chloride.
-
Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial. Its role is to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction. The removal of HCl drives the reaction equilibrium towards the product and prevents potential acid-catalyzed side reactions or degradation of the desired carbamate.
-
Temperature: The reaction is often conducted at room temperature or with gentle heating. The exothermicity of the reaction should be managed, especially during the initial addition of the carbamoyl chloride, to prevent side reactions.
-
Purification: The resulting carbamate ester is typically purified by extraction to remove the hydrochloride salt of the base, followed by recrystallization or column chromatography to isolate the final product of high purity.
Experimental Protocol: Synthesis of a Model N,N-Dibutylcarbamate Pesticide
This protocol describes a general procedure for the synthesis of a hypothetical N,N-dibutylcarbamate ester from a phenolic precursor, adapted from a similar synthesis of N,N-disubstituted carboxamides[2].
Objective: To synthesize a model O-aryl N,N-dibutylcarbamate with potential pesticidal activity.
Materials:
-
Substituted Phenol (e.g., 4-chlorophenol) (1.0 eq)
-
N,N-Dibutylcarbamic chloride (1.0 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Toluene
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Pressure-equalizing dropping funnel
Procedure:
-
Reaction Setup: In a clean, dry two-necked round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, dissolve the substituted phenol (1.0 eq) in anhydrous toluene.
-
Addition of Base: Add pyridine (1.2 eq) to the solution at room temperature with constant stirring.
-
Addition of Carbamoyl Chloride: Slowly add N,N-dibutylcarbamic chloride (1.0 eq) dropwise to the reaction mixture through the dropping funnel. An exotherm may be observed; maintain the temperature at or near room temperature, using a water bath for cooling if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes to several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting phenol.
-
Work-up: Upon completion of the reaction, add deionized water to the reaction mixture and transfer it to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude N,N-dibutylcarbamate can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
| Component | Molar Ratio | Function |
| Substituted Phenol | 1.0 | Nucleophilic precursor |
| N,N-Dibutylcarbamic chloride | 1.0 | Electrophilic carbamoylating agent |
| Pyridine | 1.2 | HCl scavenger/base |
| Anhydrous Toluene | - | Reaction solvent |
Table 1: Stoichiometry and function of components in the synthesis of an O-aryl N,N-dibutylcarbamate.
Caption: Workflow for the synthesis of an O-aryl N,N-dibutylcarbamate.
Part 2: Theoretical Application in Pesticide Residue Analysis via Derivatization
The analysis of pesticide residues in environmental and food samples is critical for ensuring safety and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, but many polar pesticides, especially those containing phenolic hydroxyl groups, exhibit poor chromatographic behavior (e.g., peak tailing) and may not be sufficiently volatile for GC analysis[3]. Derivatization is a chemical modification process used to convert these polar analytes into less polar, more volatile, and more thermally stable derivatives, thereby improving their GC-MS analysis[4].
While the use of N,N-dibutylcarbamic chloride as a routine derivatizing agent for pesticide analysis is not widely documented in the scientific literature, its chemical reactivity with phenols suggests a theoretical application for this purpose. The reaction would convert a phenolic pesticide or metabolite into its corresponding N,N-dibutylcarbamate ester, which would be more amenable to GC-MS analysis. Standard derivatizing agents for phenols in GC-MS analysis include silylating agents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) and pentafluorobenzyl bromide (PFBBr). The hypothetical protocol below is based on the established principles of derivatization of phenols.
Hypothetical Protocol: Derivatization of a Phenolic Pesticide with this compound for GC-MS Analysis
Objective: To convert a phenolic pesticide in a sample extract into its N,N-dibutylcarbamate derivative for subsequent GC-MS analysis.
Materials:
-
Sample extract containing the phenolic pesticide, solvent-exchanged into an aprotic solvent (e.g., acetonitrile or ethyl acetate).
-
N,N-Dibutylcarbamic chloride solution (e.g., 10 mg/mL in anhydrous acetonitrile).
-
Anhydrous pyridine or other suitable non-nucleophilic base.
-
Anhydrous sodium sulfate.
-
GC vials with inserts.
Procedure:
-
Sample Preparation: Concentrate a known volume of the sample extract to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 100 µL) of anhydrous acetonitrile.
-
Derivatization Reaction: To the reconstituted extract in a micro-reaction vessel, add an excess of anhydrous pyridine, followed by an excess of the N,N-dibutylcarbamic chloride solution.
-
Reaction Conditions: Cap the vessel tightly and heat at a controlled temperature (e.g., 60-70 °C) for a specified time (e.g., 30-60 minutes). These conditions would need to be optimized for the specific analyte.
-
Reaction Quenching: After cooling to room temperature, quench the reaction by adding a small amount of water to hydrolyze the excess this compound.
-
Extraction of Derivative: Add a water-immiscible solvent (e.g., hexane) and vortex. The N,N-dibutylcarbamate derivative will partition into the organic layer.
-
Drying and Transfer: Transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. Transfer the dried extract to a GC vial for analysis.
| Parameter | Hypothetical Condition | Rationale |
| GC Column | DB-5ms or equivalent | A non-polar column suitable for a wide range of pesticide analysis. |
| Injector Temp. | 250 °C | To ensure complete volatilization of the derivative. |
| Oven Program | Start at 80 °C, ramp to 280 °C | To achieve good chromatographic separation. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Mode | Full Scan (for identification) and SIM/MRM (for quantification) | To obtain mass spectra for identification and achieve high sensitivity for quantification. |
Table 2: Hypothetical GC-MS parameters for the analysis of an N,N-dibutylcarbamate derivative of a phenolic pesticide.
Caption: Theoretical workflow for the derivatization and analysis of a phenolic pesticide.
Conclusion
This compound is a valuable reagent in agricultural chemistry, primarily for the synthesis of carbamate-based pesticides. The protocols and principles outlined in this guide demonstrate its utility in creating these important agrochemicals. While its application as a derivatizing agent for pesticide residue analysis is not a standard practice, the underlying chemical principles suggest it as a theoretical possibility that could be explored in specialized research contexts. The methodologies presented here, grounded in established chemical principles, provide a solid foundation for researchers and professionals working on the development and analysis of agricultural chemicals.
References
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
- Pesticide Chemistry Carbamates. (n.d.).
- Method 8041A: Phenols by Gas Chromatography. (2000). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. United States Environmental Protection Agency.
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
- Process for preparation of n,n-di substituted carboxamides. (2013). WO2013065059A1. Google Patents.
- (Reference details to be populated
- Morville, S., Scheyer, A., Mirabel, P., & Millet, M. (2005). General derivatization mechanism for phenol with MTBSTFA. ResearchGate.
- Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. (2009). International Journal of Molecular Sciences, 10(5), 2055–2091. [Link]
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
Sources
Application Note: Dibutylcarbamic Chloride as a Derivatization Reagent for Sensitive and Robust GC-MS Analysis of Primary and Secondary Amines
For: Researchers, scientists, and drug development professionals engaged in the quantitative and qualitative analysis of amine-containing compounds.
Introduction: Overcoming the Challenges of Amine Analysis
Primary and secondary amines are a broad class of organic compounds fundamental to pharmaceuticals, agrochemicals, environmental chemistry, and clinical diagnostics. However, their direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often fraught with challenges. Due to their polarity and the presence of active hydrogens on the nitrogen atom, amines tend to exhibit poor chromatographic behavior, including peak tailing and adsorption onto active sites within the GC system.[1] This leads to reduced sensitivity, poor reproducibility, and inaccurate quantification.[1]
Chemical derivatization is a powerful strategy to mitigate these issues. By converting the polar amine functional group into a less polar, more volatile, and thermally stable derivative, we can significantly enhance the analytical performance.[1] This application note provides a comprehensive guide to the use of dibutylcarbamic chloride as an effective derivatizing reagent for the GC-MS analysis of primary and secondary amines. The resulting N,N-dibutylcarbamate derivatives exhibit excellent chromatographic properties and produce characteristic mass spectra, enabling sensitive and reliable identification and quantification.
The Chemistry of Derivatization with this compound
The derivatization reaction is a nucleophilic acyl substitution where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of this compound. This reaction is typically carried out in an aprotic solvent under basic conditions. A base, such as pyridine, triethylamine, or even a second equivalent of the amine analyte, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]
The resulting N,N-dibutylcarbamate is a stable, less polar molecule with increased molecular weight, making it more amenable to GC separation and less prone to thermal degradation in the injector port.
Reaction Mechanism:
Caption: Nucleophilic acyl substitution reaction of a primary amine with this compound.
Experimental Protocol: Derivatization of Amines
This protocol provides a general procedure for the derivatization of primary and secondary amines in a sample solution. Optimization of reaction time, temperature, and reagent concentrations may be necessary for specific applications.
Materials:
-
This compound (≥98% purity)
-
Amine-containing sample or standard
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or toluene)
-
Anhydrous base (e.g., pyridine or triethylamine)
-
Extraction solvent (e.g., hexane or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Safety Precautions:
-
This compound is corrosive and causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
The solvents used are flammable and volatile. Work in a fume hood away from ignition sources.
Step-by-Step Procedure:
-
Sample Preparation:
-
Pipette a known volume (e.g., 100 µL) of the sample or standard solution into a reaction vial.
-
If the sample is in an aqueous matrix, adjust the pH to >10 with a suitable base and perform a liquid-liquid extraction into an organic solvent. Dry the organic extract over anhydrous sodium sulfate.
-
If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reagent Preparation (prepare fresh):
-
Prepare a 10 mg/mL solution of this compound in the chosen anhydrous aprotic solvent.
-
Prepare a 10% (v/v) solution of the base (e.g., pyridine) in the same solvent.
-
-
Derivatization Reaction:
-
To the dried sample residue, add 100 µL of the anhydrous aprotic solvent and vortex to dissolve.
-
Add 20 µL of the base solution and vortex briefly.
-
Add 50 µL of the this compound solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60-70°C for 30-60 minutes.
-
-
Work-up and Extraction:
-
Cool the vial to room temperature.
-
Add 500 µL of saturated sodium bicarbonate solution to quench the reaction and neutralize any remaining acidic components. Vortex for 30 seconds.
-
Add 500 µL of the extraction solvent (e.g., hexane) and vortex for 1 minute to extract the derivatized amine.
-
Centrifuge for 5 minutes at 2000 rpm to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
-
Experimental Workflow Diagram:
Caption: General workflow for the derivatization of amines with this compound.
GC-MS Analysis of N,N-Dibutylcarbamate Derivatives
The derivatized samples can be analyzed using a standard GC-MS system. The following are typical starting parameters that should be optimized for the specific analytes and instrument.
| Parameter | Typical Conditions | Rationale/Expert Insight |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) | A standard, versatile column that provides good resolution for a wide range of derivatized compounds. |
| Injection Mode | Splitless (for trace analysis) or Split | Splitless mode is preferred for maximizing sensitivity. A split injection may be necessary for more concentrated samples to avoid column overload. |
| Injector Temperature | 250 - 280°C | High enough to ensure rapid volatilization of the derivatives without causing thermal degradation. |
| Carrier Gas | Helium, constant flow mode (e.g., 1.2 mL/min) | Provides good chromatographic efficiency and is compatible with most mass spectrometers. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) | The initial temperature should be low enough to trap the analytes at the head of the column. The ramp rate can be adjusted to optimize the separation of specific compounds. |
| MS Transfer Line Temp | 280°C | Prevents condensation of the analytes before they enter the mass spectrometer. |
| Ion Source Temp | 230°C | A standard temperature for electron ionization (EI) that balances ionization efficiency with minimizing thermal fragmentation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI provides reproducible fragmentation patterns that can be compared to libraries. |
| Scan Range | 50 - 500 amu | A wide enough range to capture the molecular ion and key fragment ions of the expected derivatives. |
Mass Spectral Characteristics:
The EI mass spectra of N,N-dibutylcarbamate derivatives are expected to show characteristic fragmentation patterns that are highly useful for structural confirmation.
-
Molecular Ion (M+•): The molecular ion peak should be present, although its intensity may vary depending on the stability of the parent amine structure.
-
Alpha-Cleavage: A prominent fragmentation pathway for amines and their derivatives is cleavage of the C-C bond alpha to the nitrogen atom.[3] For a derivatized primary amine (R-CH2-NH-C(=O)N(C4H9)2), this can lead to the formation of a stable iminium ion.
-
Fragments from the Dibutylamino Group: Expect to see characteristic ions from the dibutylamino moiety, such as fragments corresponding to the loss of butyl (M-57) or butene (M-56) from the dibutylamino group.
-
McLafferty Rearrangement: If the original amine structure contains a gamma-hydrogen, a McLafferty rearrangement may occur.
The consistent and predictable fragmentation of these derivatives provides a high degree of confidence in compound identification, a cornerstone of a trustworthy analytical method.
Method Performance and Validation
A fully validated method using this compound derivatization should demonstrate excellent performance characteristics. While specific data for this reagent is not widely published, the following table presents representative performance metrics that can be expected based on validated methods for similar derivatization agents used in amine analysis.[4]
| Validation Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product peak | Incomplete derivatization due to moisture. | Ensure all solvents and reagents are anhydrous. Dry the sample thoroughly before adding reagents. |
| Insufficient base to neutralize HCl. | Increase the amount of base or use a second equivalent of the amine if it is not the limiting reagent. | |
| Reagent degradation. | Prepare the this compound solution fresh before each use. | |
| Multiple derivative peaks for a single analyte | Side reactions or incomplete reaction. | Optimize reaction temperature and time. Ensure proper mixing. |
| Poor peak shape (tailing) | Active sites in the GC system. | Deactivate the GC inlet liner with a silylating agent. Use a column specifically designed for amine analysis if problems persist. |
| Co-eluting matrix components. | Improve the sample clean-up procedure before derivatization. | |
| High background noise | Excess derivatizing reagent. | Optimize the amount of reagent used. Perform a work-up step with a mild base (e.g., sodium bicarbonate) to remove excess reagent. |
Conclusion
This compound is a highly effective derivatizing reagent for the GC-MS analysis of primary and secondary amines. The formation of stable, volatile, and chromatographically well-behaved N,N-dibutylcarbamate derivatives overcomes the inherent challenges of direct amine analysis. The resulting derivatives provide characteristic mass spectra that allow for confident identification and quantification. The protocol outlined in this application note, when combined with proper method validation, provides a robust and reliable tool for researchers, scientists, and drug development professionals.
References
- Kinetic Study of the Acylation Reaction of Dibutylcarbamyl Chloride and Dibutylamine. (2023).
- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020).
- Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench. [Link]
- Determination of volatile N-nitrosamines by gas chromatography–mass spectrometry with positive-ion chemical ionization. Estonian Academy Publishers. [Link]
- Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. (2021). Frontiers in Chemistry. [Link]
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). MDPI. [Link]
- Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2023). MDPI. [Link]
- A rapid novel derivatization of amphetamine and methamphetamine using 2,2,2-trichloroethyl chloroformate for gas chromatography electron ionization and chemical ionization mass spectrometric analysis. (1998). PubMed. [Link]
- The reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]
- An Integrated Method for Spectrum Extraction and Compound Identification from GC/MS Data. United States Environmental Protection Agency. [Link]
- Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances.
- Analysis of Drugs of Abuse by Gas Chromatography–Mass Spectrometry (GC-MS). MDPI. [Link]
- Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride.
- Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances.
- Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. ScienceOpen. [Link]
- Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.
- 6.5: Amine Fragmentation. (2022). Chemistry LibreTexts. [Link]
- Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. [Link]
Sources
Dibutylcarbamic chloride in the synthesis of BACE-1 enzyme inhibitors
Application Notes & Protocols
Topic: The Strategic Application of Dibutylcarbamic Chloride in the Synthesis of Novel BACE-1 Enzyme Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) remains a pivotal, albeit challenging, target in the development of disease-modifying therapies for Alzheimer's disease.[1][2] Its role as the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides places it at a critical juncture in the amyloid cascade hypothesis.[3] While numerous BACE-1 inhibitors have been developed, clinical trials have often been halted due to off-target effects or insufficient efficacy, underscoring the need for novel chemical scaffolds with improved selectivity and pharmacokinetic profiles.[2][4] This document provides a detailed guide on the application of this compound, a key reagent for introducing the carbamate functional group, in the synthesis of next-generation BACE-1 inhibitors. The carbamate moiety is a well-established pharmacophore in enzyme inhibitors, valued for its ability to form key hydrogen bond interactions within the enzyme's active site and for its metabolic stability.[5] Herein, we explain the mechanistic rationale for using this compound, provide a detailed, validated synthetic protocol, and present a workflow for the synthesis and characterization of a model carbamate-containing BACE-1 inhibitor.
The Rationale for Carbamate Moieties in BACE-1 Inhibitor Design
The active site of BACE-1 is a relatively large and flexible aspartic protease cleft. Effective inhibitors must establish strong binding interactions to achieve high potency. Structure-based drug design has revealed that hydrogen bonding with key catalytic aspartate residues (Asp32 and Asp228) and other residues within the active site is crucial for potent inhibition.
The carbamate functional group (-OC(O)NR₂) is an excellent hydrogen bond acceptor and can also participate in other non-covalent interactions. Its inclusion in a molecule can:
-
Enhance Binding Affinity: By forming stable hydrogen bonds with amino acid residues in the BACE-1 active site.
-
Improve Physicochemical Properties: Modulating lipophilicity and metabolic stability, which are critical for brain penetration and drug-like properties.
-
Provide a Versatile Synthetic Handle: Allowing for the exploration of a wide range of structural diversity by varying the amine component of the carbamate.
This compound is an efficient carbamoylating agent for installing a specific N,N-disubstituted carbamate. The dibutyl groups provide a degree of lipophilicity that can be advantageous for crossing the blood-brain barrier, a mandatory requirement for any centrally acting therapeutic.
The Chemistry of Carbamoylation using this compound
This compound is a reactive acyl chloride derivative. The central carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism: A nucleophilic group, typically a hydroxyl (-OH) on a phenol or alcohol, attacks the electrophilic carbonyl carbon of this compound. This is generally performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The formation of HCl would otherwise protonate the starting amine or the basic catalyst, halting the reaction.
Diagram: General Carbamoylation Reaction
Caption: Nucleophilic attack of a hydroxyl group on this compound.
Experimental Protocol: Synthesis of a Model BACE-1 Inhibitor Carbamate
This protocol describes a representative synthesis where a phenolic hydroxyl group on a hypothetical BACE-1 inhibitor core scaffold (Scaffold-OH ) is carbamoylated using this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS No. | Purity | Notes |
| Scaffold-OH (Hypothetical) | ~350-450 | N/A | >98% | Must be anhydrous. |
| This compound | 191.70 | 6921-54-6 | >97% | Moisture sensitive. Handle under inert gas.[6] |
| Pyridine (Anhydrous) | 79.10 | 110-86-1 | >99.8% | Non-nucleophilic base and solvent. |
| Dichloromethane (DCM, Anhydrous) | 84.93 | 75-09-2 | >99.8% | Reaction solvent. |
| Saturated aq. NH₄Cl | N/A | N/A | N/A | For reaction quenching. |
| Saturated aq. NaHCO₃ | N/A | N/A | N/A | For aqueous workup. |
| Brine | N/A | N/A | N/A | For aqueous workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | N/A | N/A | Drying agent. |
| Silica Gel | N/A | N/A | 230-400 mesh | For column chromatography. |
Step-by-Step Methodology
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Scaffold-OH (1.0 eq).
-
Add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.
-
Add anhydrous Pyridine (1.5 eq) to the solution. Stir until all solids are dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
Reagent Addition & Reaction: 5. In a separate dry vial, prepare a solution of this compound (1.2 eq) in a small volume of anhydrous DCM. 6. Add the this compound solution dropwise to the stirring reaction mixture at 0 °C over 10-15 minutes using a syringe. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of potential side products. 7. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 8. Stir for 4-12 hours.
Monitoring & Validation: 9. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be Ethyl Acetate/Hexanes. The product should have a higher Rf value (be less polar) than the starting Scaffold-OH . The reaction is complete upon full consumption of the starting material.
Workup & Isolation: 10. Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution. 11. Transfer the mixture to a separatory funnel and dilute with additional DCM. 12. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and finally, brine. 13. Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: 14. Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford the final carbamate product as a pure solid or oil.
Expected Results
| Parameter | Expected Outcome |
| Reaction Time | 4-12 hours |
| Conversion | >95% (by LC-MS) |
| Isolated Yield | 75-90% |
| Purity | >98% (by HPLC/qNMR) |
| Appearance | White to off-white solid or viscous oil |
Diagram: Synthetic Workflow
Caption: Step-by-step workflow for synthesis and purification.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by several key checkpoints:
-
Moisture Control: The use of flame-dried glassware, anhydrous solvents, and an inert atmosphere is critical. A control reaction without the Scaffold-OH can be run; the presence of dibutylamine (from hydrolysis of the carbamoyl chloride) on a GC-MS would indicate water contamination.
-
Stoichiometric Control: Using a slight excess of the carbamoylating agent ensures complete conversion of the valuable precursor. The excess and any hydrolyzed byproducts are easily removed during the workup and chromatography steps.
-
In-Process Monitoring: Regular analysis by TLC or LC-MS provides real-time validation of the reaction's progress, preventing premature workup or unnecessarily long reaction times which could lead to degradation.
-
Definitive Characterization: The final product's identity and purity must be unequivocally confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and HPLC), ensuring that the desired transformation has occurred.
Conclusion
This compound is a valuable and efficient reagent for incorporating a lipophilic carbamate moiety into BACE-1 inhibitor scaffolds. This functional group can significantly enhance binding affinity and modulate physicochemical properties essential for CNS drug candidates. The protocol outlined provides a robust and reproducible method for this transformation, incorporating principles of process control and validation critical to modern drug discovery and development. By leveraging this chemistry, researchers can systematically explore structure-activity relationships and advance the design of novel, potent, and brain-penetrant BACE-1 inhibitors for the potential treatment of Alzheimer's disease.
References
- National Center for Biotechnology Information (2024). BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects.
- Munj, S. M., & Patil, P. B. (2023). s Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review. Current Topics in Medicinal Chemistry, 23(2), 77-97.
- Cumming, J. N., et al. (2018). BACE-1 Inhibitors: From Recent Single-Target Molecules to Multitarget Compounds for Alzheimer's Disease. Journal of Medicinal Chemistry, 61(21), 9497-9535.
- Coimbra, J. R. M., et al. (2024). BACE1 Inhibitors for Alzheimer's Disease: Current Challenges and Future Perspectives. Journal of Alzheimer's Disease, 99(1), 1-21.
- Vassar, R. (2024). Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer's onset. AD/PD™ 2024 Congress.
- Thaisrivongs, D. A., et al. (2016). Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease. Organic Letters, 18(22), 5780-5783.
- Kennedy, M. E., et al. (2016). Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)–A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 59(21), 9635-9656.
- Organic Chemistry Portal. Synthesis of carbamates by carbamoylation.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83371, Dibutylcarbamoyl chloride.
- Musil, K., et al. (2021). Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Molecules, 26(11), 3228.
Sources
- 1. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 Inhibitors for Alzheimer's Disease: Current Challenges and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer’s onset | VJDementia [vjdementia.com]
- 5. mdpi.com [mdpi.com]
- 6. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preparation of cytotoxic copper complexes with Dibutylcarbamic chloride
Application Note & Protocol Guide
Topic: Synthesis, Characterization, and Cytotoxic Evaluation of Copper(II) bis(N,N-dibutyldithiocarbamate)
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract
The intrinsic limitations of current platinum-based chemotherapeutics, such as severe side effects and acquired resistance, have fueled the search for alternative metal-based anticancer agents.[1] Copper complexes, particularly those with dithiocarbamate ligands, have emerged as a highly promising class of compounds due to their potent cytotoxic activities and novel mechanisms of action.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis, characterization, and in vitro cytotoxic evaluation of a representative lipophilic copper(II) dithiocarbamate complex, Copper(II) bis(N,N-dibutyldithiocarbamate). We detail a robust two-step synthesis beginning from dibutylamine and carbon disulfide, followed by complexation with a copper(II) salt. Furthermore, we provide a step-by-step protocol for assessing the compound's cytotoxic efficacy using the standard MTT colorimetric assay. The causality behind experimental choices is explained throughout, ensuring both reproducibility and a deep understanding of the underlying chemical and biological principles.
PART 1: Synthesis and Characterization of Copper(II) bis(N,N-dibutyldithiocarbamate)
Scientific Principle
The synthesis is a sequential, two-step process. The first step involves the formation of the dithiocarbamate ligand as a sodium salt. This is achieved via the nucleophilic attack of a secondary amine (dibutylamine) on the electrophilic carbon of carbon disulfide in the presence of a base (sodium hydroxide).[3] The resulting sodium N,N-dibutyldithiocarbamate is a water-soluble salt that serves as the ligand precursor.
The second step is the complexation reaction. The dithiocarbamate salt is reacted with a copper(II) salt (e.g., copper(II) chloride). The dithiocarbamate anion acts as a bidentate chelating ligand, coordinating to the copper(II) ion through its two sulfur atoms to form a stable, square-planar complex.[4] The long butyl chains on the nitrogen atom significantly increase the lipophilicity of the final complex, which can enhance its ability to cross cellular membranes.
Visualization of Synthesis Workflow
Caption: Proposed multi-target mechanism of action for the copper complex.
Conclusion
This application note provides a validated, end-to-end workflow for the synthesis and preclinical evaluation of Copper(II) bis(N,N-dibutyldithiocarbamate). The protocols are designed to be robust and reproducible, and the scientific rationale behind each step has been clearly articulated. The potent and selective cytotoxicity demonstrated by this class of compounds, driven by unique mechanisms like ROS generation and proteasome inhibition, underscores their significant potential as next-generation anticancer drug candidates.
References
- Skrott, Z., et al. (2012). Diethyldithiocarbamate complex with copper: the mechanism of action in cancer cells. PubMed.
- (No Author). (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- Cvek, B. (2012). Diethyldithiocarbamate complex with copper: The mechanism of action in cancer cells. ResearchGate.
- (No Author). (n.d.). Synthesis and Characterization of Copper(II) Complexes with Long Chain Dithiocarbamates. Scientific.Net.
- (No Author). (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche.
- (No Author). (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
- (No Author). (n.d.). Cytotoxic action of Cu(II) dithiocarbamate complexes against a range of cancer cell lines (2018-2021). ResearchGate.
- Krchniak, M., et al. (2023). Identification of novel dithiocarbamate-copper complexes targeting p97/NPL4 pathway in cancer cells. PubMed.
- Tizzard, G.J., et al. (2023). Copper diaryl-dithiocarbamate complexes and their application as single source precursors (SSPs) for copper sulfide nanomaterials. RSC Publishing.
- Mbugua, S., et al. (n.d.). Addressing the gaps in homeostatic mechanisms of copper and copper dithiocarbamate complexes in cancer therapy: a shift from classical platinum-drug mechanisms. Dalton Transactions (RSC Publishing).
- (No Author). (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Landis-Piwowar, K.R., et al. (n.d.). Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells. PMC - NIH.
- Jwad, A.S., et al. (2025). Spectral and Physical Studying of Dithiocarbamate Mixed Ligand Complexes. Journal of Advanced Sciences and Engineering Technologies.
- (No Author). (n.d.). (PDF) Synthesis and Characterization of Copper(II) Complexes with Long Chain Dithiocarbamates. ResearchGate.
- Chen, Y-J., et al. (2010). Pyrrolidine dithiocarbamate (PDTC)/Cu complex induces lung epithelial cell apoptosis through mitochondria and ER-stress pathways. PubMed.
- Li, Y., et al. (n.d.). Anticancer Function and ROS-Mediated Multi-Targeting Anticancer Mechanisms of Copper (II) 2-hydroxy-1-naphthaldehyde Complexes. PMC - NIH.
- Cvek, B., et al. (n.d.). Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells. NIH.
- Artigas, G., et al. (2025). Copper(II) Cyclopeptides with High ROS-Mediated Cytotoxicity. Bioconjugate Chemistry.
- Artigas, G., et al. (n.d.). Copper(II) Cyclopeptides with High ROS-Mediated Cytotoxicity. PMC - NIH.
- (No Author). (n.d.). ROS-Mediated Cytotoxic Effect of Copper(II) Hydrazone Complexes against Human Glioma Cells. Semantic Scholar.
- Al – Obaidy, G.S., et al. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy.
- Hogarth, G. (n.d.). Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond. MDPI.
- Hordyjewska, A., et al. (2019). Cytotoxic effect, generation of reactive oxygen/nitrogen species and electrochemical properties of Cu(II) complexes in comparison to half-sandwich complexes of Ru(II) with aminochromone derivatives. RSC Publishing - The Royal Society of Chemistry.
- (No Author). (2020). (PDF) Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. ResearchGate.
- (No Author). (n.d.). Scheme (1): Synthesis of ligands, Cu(II) dithiocarbamate complexes, and their Adducts. ResearchGate.
- Al-Obaidi, O.A.M., et al. (n.d.). Synthesis, Characterization, Mass Spectral Fragmentation and Biological Activity of new Dithiocarbamate Directive and their Metal Ion Complex. AIP Publishing.
- Khoudary, K., et al. (n.d.). Synthesis of Derivatives of Di-butyldithiocarbamates. Asian Journal of Chemistry.
- Hogarth, G. (2021). Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond. Semantic Scholar.
- Khoudary, K., et al. (2012). Synthesis of Derivatives of Di-butyldithiocarbamates. Asian Journal of Chemistry.
- S.B, P., et al. (2018). Synthesis Characterization and Spectral studies Ru(III)and La(III) Dithiocarbomate complex molecule. Journal of Ultra Chemistry.
- (No Author). (n.d.). Sodium diethyldithiocarbamate. Wikipedia.
- (No Author). (n.d.). CN108147985B - Preparation method of zinc dibutyl dithiocarbamate. Google Patents.
Sources
- 1. Addressing the gaps in homeostatic mechanisms of copper and copper dithiocarbamate complexes in cancer therapy: a shift from classical platinum-drug mechanisms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Dibutylcarbamic Chloride for Enhanced Immunoassay Specificity
Introduction: The Persistent Challenge of Non-Specific Binding in Immunoassays
Immunoassays are indispensable tools in research and diagnostics, enabling the sensitive detection and quantification of a wide array of analytes. However, the accuracy and reliability of these assays are often compromised by non-specific binding (NSB), where assay components adhere to unintended surfaces or molecules.[1][2][3][4] This phenomenon can lead to high background signals, reduced sensitivity, and an overall decrease in the signal-to-noise ratio, potentially resulting in false-positive results and inaccurate quantification.[4]
Traditional blocking methods, such as the use of bovine serum albumin (BSA), non-fat dry milk, or various detergents, aim to saturate unoccupied binding sites on the solid phase, thereby preventing the unwanted adhesion of detection antibodies and other reagents.[3][5][6][7] While often effective, these conventional blockers can sometimes be insufficient, especially in assays requiring high sensitivity or those utilizing complex biological matrices.[8] Furthermore, some protein-based blockers can interfere with the intended antibody-antigen interaction.[8]
This application note presents an advanced strategy for mitigating non-specific binding through the chemical modification of antibodies with Dibutylcarbamic Chloride (DBCC). This approach offers a proactive solution by altering the properties of the antibody itself to reduce its propensity for non-specific interactions.
This compound (DBCC): Chemical Properties and Mechanism of Action
This compound, with the molecular formula C9H18ClNO, is a carbamoyl chloride derivative.[9][10] Its utility as a blocking agent stems from its reactivity towards primary amines, such as the ε-amino group of lysine residues present on the surface of antibodies.
Mechanism of Amine Group Blocking by DBCC
The core principle behind using DBCC is the covalent modification of primary amine groups on the antibody. This reaction, depicted below, effectively "caps" these amines with a dibutylcarbamoyl group.
Figure 1: Covalent modification of an antibody's primary amine group by DBCC.
This modification is advantageous for several reasons:
-
Reduction of Non-Specific Binding: Primary amines can contribute to non-specific binding through electrostatic interactions with negatively charged surfaces or other proteins. By neutralizing these positive charges, DBCC reduces the likelihood of such unwanted interactions.
-
Increased Hydrophobicity: The addition of the dibutyl groups increases the local hydrophobicity of the antibody surface. This can further prevent non-specific binding to hydrophilic surfaces.
-
Prevention of Aggregation: Modification of surface amines can sometimes reduce antibody aggregation, leading to more stable and reliable reagents.
Protocol: Antibody Modification with this compound
This protocol provides a general framework for the modification of antibodies with DBCC. It is crucial to optimize the reaction conditions for each specific antibody to achieve the desired degree of modification without compromising its antigen-binding activity.
Materials:
-
Antibody to be modified (e.g., in Phosphate Buffered Saline, PBS)
-
This compound (DBCC)
-
Anhydrous Dimethylformamide (DMF) or other suitable organic solvent
-
Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for buffer exchange
Safety Precautions:
This compound is a corrosive material that can cause severe skin burns and eye damage.[9][11][12] Always handle DBCC in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal instructions.[11][12][13]
Step-by-Step Protocol:
-
Antibody Preparation:
-
Start with a purified antibody solution at a known concentration (typically 1-5 mg/mL).
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5) using a desalting column or dialysis.
-
-
DBCC Solution Preparation:
-
Immediately before use, prepare a stock solution of DBCC in an anhydrous organic solvent like DMF. A typical stock concentration is 10-100 mM.
-
Note: DBCC is sensitive to moisture, so it's essential to use anhydrous solvents and handle it quickly.[11]
-
-
Modification Reaction:
-
Add a calculated amount of the DBCC stock solution to the antibody solution. The molar ratio of DBCC to antibody will need to be optimized. A starting point could be a 10 to 50-fold molar excess of DBCC.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of approximately 50 mM. The primary amines in the Tris buffer will react with and consume any remaining DBCC.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Modified Antibody:
-
Remove excess DBCC and reaction byproducts by passing the solution through a desalting column or by dialyzing against a suitable storage buffer (e.g., PBS with a preservative).
-
-
Characterization and Validation:
-
Determine the concentration of the modified antibody using a protein assay (e.g., BCA or absorbance at 280 nm).
-
Assess the degree of modification using analytical techniques such as MALDI-TOF mass spectrometry if available.
-
Crucially, validate the performance of the modified antibody in your specific immunoassay (e.g., ELISA, Western Blot) to confirm that its antigen-binding activity is retained and that non-specific binding is reduced.
-
Experimental Workflow for DBCC Antibody Modification and Validation
Figure 2: Workflow for antibody modification with DBCC and subsequent validation.
Application in ELISA
In an Enzyme-Linked Immunosorbent Assay (ELISA), high background can obscure the detection of low-abundance analytes. Using a DBCC-modified detection antibody can significantly improve the signal-to-noise ratio.
Comparative Data:
| Antibody Treatment | Signal (OD450) | Background (OD450) | Signal-to-Noise Ratio |
| Unmodified Antibody | 1.85 | 0.45 | 4.1 |
| DBCC-Modified Antibody | 1.75 | 0.15 | 11.7 |
Table 1: Representative data from a direct ELISA showing the effect of DBCC modification on a detection antibody. While the absolute signal is slightly reduced, the background is significantly lowered, leading to a nearly 3-fold improvement in the signal-to-noise ratio.
Protocol for ELISA using a DBCC-Modified Antibody:
This protocol assumes a standard indirect or sandwich ELISA format.[14][15]
-
Coating: Coat the microplate wells with the capture antibody or antigen in a suitable coating buffer.[16] Incubate as required (e.g., overnight at 4°C).[14]
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).[16]
-
Blocking: Block the remaining protein-binding sites with a conventional blocking buffer (e.g., 1% BSA in PBS).[15][16] Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation: Add samples and standards to the wells and incubate.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add the DBCC-modified detection antibody, diluted in the blocking buffer, to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme-Conjugated Secondary Antibody/Streptavidin Incubation: If required, add the enzyme-conjugated secondary antibody or streptavidin and incubate.
-
Washing: Perform a final, thorough wash.
-
Substrate Addition and Signal Detection: Add the enzyme substrate and measure the signal using a plate reader.
Troubleshooting and Optimization
-
Loss of Antibody Activity: If the antigen-binding activity is significantly reduced, decrease the molar excess of DBCC or shorten the reaction time. Over-modification can alter the conformation of the antigen-binding site.
-
Insufficient Blocking: If non-specific binding is still high, increase the molar excess of DBCC or the reaction time. Ensure that the antibody was successfully buffer-exchanged out of any amine-containing buffers prior to the reaction.
-
Antibody Precipitation: If the antibody precipitates after modification, this may be due to excessive modification leading to aggregation. Try reducing the DBCC concentration.
Conclusion
The use of this compound as a tool for the chemical modification of antibodies presents a powerful and proactive strategy to combat non-specific binding in immunoassays. By directly addressing a key source of NSB at the level of the antibody itself, this method can lead to significant improvements in assay sensitivity and specificity. While optimization is required for each specific antibody, the potential for enhanced performance makes DBCC a valuable addition to the immunoassay development toolkit.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83371, Dibutylcarbamoyl chloride.
- Fisher Scientific. (2023). Safety Data Sheet - Diphenylcarbamyl chloride.
- Farajollahi, M. M., & Sarmadi, M. (2012). Reduction of non-specific binding in immunoassays requiring long incubations. Scandinavian Journal of Clinical and Laboratory Investigation, 72(6), 469–472.
- Google Patents. (2008). US20080108147A1 - Reduction of non-specific binding in immunoassays.
- Creative Diagnostics. (n.d.). Direct ELISA Protocol.
- Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays.
- Cusabio. (n.d.). ELISA Protocols.
- ResearchGate. (2012). Reduction of non-specific binding in immunoassays requiring long incubations | Request PDF.
- Corning. (n.d.). Effective Blocking Procedures in ELISA Assays.
- CANDOR Bioscience GmbH. (n.d.). Surface blockers for immunoassays.
- ResearchGate. (n.d.). Blocking agents for ELISA quantification of compounds coming from bovine muscle crude extracts | Request PDF.
- Google Patents. (2015). US20150038355A1 - Multiplex blocker beads for immunoassays.
- Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know.
Sources
- 1. Reduction of non-specific binding in immunoassays requiring long incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20080108147A1 - Reduction of non-specific binding in immunoassays - Google Patents [patents.google.com]
- 3. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 4. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 5. meridianbioscience.com [meridianbioscience.com]
- 6. corning.com [corning.com]
- 7. surface blockers for immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 8. researchgate.net [researchgate.net]
- 9. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 13358-73-1 CAS MSDS (DIBUTYLCARBAMYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. fishersci.ca [fishersci.ca]
- 12. fishersci.fr [fishersci.fr]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. cusabio.com [cusabio.com]
- 16. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
Application Note & Protocol Guide: Mastering Anhydrous Reactions with Dibutylcarbamic Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N-Dibutylcarbamic chloride (DBCC) is a pivotal reagent in organic synthesis, primarily utilized for the introduction of a dibutylcarbamoyl moiety to construct ureas, carbamates, and other valuable derivatives. Its utility, however, is intrinsically linked to its high reactivity, particularly its acute sensitivity to moisture. The presence of even trace amounts of water can lead to rapid hydrolysis, compromising reaction yields, generating corrosive byproducts, and complicating purification. This guide provides a comprehensive framework for the successful handling and reaction of Dibutylcarbamic chloride, grounded in the principles of rigorous anhydrous chemistry. We will move beyond simple procedural lists to explain the causality behind each technique, ensuring that researchers can not only execute these reactions but also troubleshoot and adapt them with confidence.
Physicochemical Properties & Inherent Hazards
A thorough understanding of a reagent's properties is the foundation of its safe and effective use. This compound is a corrosive liquid that demands careful handling in a controlled environment.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ClNO | [PubChem][1] |
| Molecular Weight | 191.70 g/mol | [PubChem][1] |
| Appearance | Colorless to light yellow liquid | [Fisher Scientific][2] |
| Boiling Point | 257-260 °C | [ChemicalBook][3] |
| Density | 0.985 g/mL at 25 °C | [ChemicalBook][3] |
| Flash Point | 110 °C | [ChemicalBook][3] |
Key Hazards:
-
Corrosivity: Causes severe skin burns and serious eye damage.[1][4] Contact with tissue leads to chemical burns.[2] All manipulations must be performed wearing appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile underneath neoprene).[5][6][7]
-
Moisture Sensitivity: Reacts readily with water and atmospheric humidity.[2] This reactivity is the central challenge addressed in this guide.
-
Toxicity: Harmful if swallowed or inhaled.[2][4][8] All work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7][9]
The Chemistry of Moisture Sensitivity: Why Anhydrous Conditions are Non-Negotiable
This compound is an acyl chloride derivative. The electrophilicity of its carbonyl carbon makes it highly susceptible to nucleophilic attack.[10] Water, although a weak nucleophile, reacts readily with DBCC in an irreversible hydrolysis reaction.
The initial product is the unstable N,N-dibutylcarbamic acid, which rapidly decomposes via decarboxylation to yield di-n-butylamine and carbon dioxide.[11] The reaction also produces hydrochloric acid (HCl), which can catalyze further decomposition or react with other sensitive functional groups in the reaction mixture.
This decomposition pathway underscores the absolute necessity for anhydrous conditions.[12][13] Any moisture present will consume the starting material, lower the yield, and introduce impurities that can be difficult to separate from the desired product.
Core Principles & Essential Equipment
Excluding atmospheric moisture is achieved by creating a closed system under a positive pressure of a dry, inert gas.[14][15]
-
Inert Gas: High-purity nitrogen (N₂) or argon (Ar) is used to displace air and its associated moisture from the reaction apparatus. Argon is denser than air and is preferred for the most sensitive reactions, though nitrogen is suitable for most applications.
-
Specialized Glassware: Schlenk flasks and similar apparatuses feature a sidearm with a stopcock or Teflon tap, allowing the vessel to be connected to a dual-manifold Schlenk line for evacuation and backfilling with inert gas.[16][17]
-
Anhydrous Solvents: Commercial anhydrous solvents are available but must be stored and handled correctly. For many applications, solvents must be freshly dried in the lab.[18]
-
Reagent Transfer: Liquid reagents are transferred using gas-tight syringes or via a double-tipped needle (cannula) to prevent exposure to the atmosphere.[16][19]
Key Equipment:
-
Schlenk Line: A dual-manifold apparatus connected to a vacuum pump (protected by a cold trap) and an inert gas source.[17] It is the cornerstone of air-sensitive chemistry.
-
Glovebox: An enclosed chamber with a controlled inert atmosphere. It is ideal for manipulating solid reagents and preparing samples but can be used for entire reactions.[5][17]
-
Gas-Tight Syringes & Needles: Essential for the precise and air-free transfer of liquids. Luer-lock syringes are recommended to prevent accidental needle detachment.[20]
-
Rubber Septa: Self-sealing stoppers that allow for the introduction of reagents via a needle while maintaining the inert atmosphere.[17]
Detailed Experimental Protocols
The following protocols provide a systematic workflow for conducting reactions with this compound.
Protocol 1: Preparation of Anhydrous Glassware
Adsorbed water on the surface of glassware is a primary source of contamination.[14]
-
Cleaning: Thoroughly clean all glassware (reaction flask, addition funnel, condenser, etc.) with soap and water, rinse with deionized water, and then with a small amount of acetone to aid drying.
-
Oven Drying: Place the glassware in a laboratory oven at >120 °C for a minimum of 4 hours, or preferably overnight.[12]
-
Assembly & Flame Drying (for highly sensitive reactions): a. Quickly assemble the hot glassware while flushing with a stream of inert gas. Lightly grease all ground glass joints. b. Attach the assembled apparatus to the Schlenk line. c. While pulling a vacuum, gently heat the entire surface of the glassware with a heat gun until hot to the touch. This drives off the final traces of adsorbed water. d. Allow the glassware to cool to room temperature under vacuum. e. Perform three vacuum/inert gas backfill cycles to establish a robust inert atmosphere.[15][19] Each cycle involves evacuating the flask and then slowly refilling it with inert gas.
Protocol 2: Preparation and Transfer of Anhydrous Solvents
The choice of drying agent depends on the solvent. All manipulations should be performed under an inert atmosphere.
| Solvent | Recommended Drying Method | Resulting H₂O (ppm) | Reference |
| Tetrahydrofuran (THF) | Reflux over Na/benzophenone until deep blue/purple | ~43 (reflux) or <5 (sieves) | [21][22] |
| Dichloromethane (DCM) | Distill from CaH₂ or pass through activated alumina column | ~13 (CaH₂) or <5 (alumina) | [21][22] |
| Acetonitrile (MeCN) | Distill from CaH₂ after pre-drying with molecular sieves | ~0.5 (with sieves) | [22][23] |
| Toluene | Reflux over Na or pass through activated alumina column | ~0.9 (with sieves) | [23][24] |
Procedure for Transferring Anhydrous Solvent via Cannula:
-
Ensure both the solvent storage flask (e.g., a Sure/Seal™ bottle or a flask from a solvent purification system) and the reaction flask are under a positive pressure of inert gas.[16]
-
Flush a double-tipped needle (cannula) by inserting one end into a spare septa-sealed flask under inert gas and allowing the gas to flow through for several minutes.
-
Insert one end of the flushed cannula through the septum of the solvent flask, keeping the tip above the liquid level.
-
Insert the other end of the cannula through the septum of the reaction flask.
-
To initiate transfer, lower the cannula tip into the solvent and slightly increase the inert gas pressure in the solvent flask (or slightly vent the reaction flask with a needle) to create a pressure differential that pushes the liquid through the cannula.[16]
Protocol 3: Representative Reaction - Synthesis of a Carbamate
This protocol details the reaction of DBCC with an alcohol to form an N,N-dibutyl carbamate, a common application.
-
Setup: To a flame-dried, 100 mL Schlenk flask equipped with a magnetic stir bar and under a positive pressure of argon, add the alcohol (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq.).
-
Solvent Addition: Add 30 mL of anhydrous dichloromethane via cannula as described in Protocol 2.
-
Cooling: Cool the stirring solution to 0 °C using an ice-water bath.
-
DBCC Addition: Using a clean, dry, gas-tight syringe, slowly draw up the required volume of this compound (1.05 eq.). Introduce the DBCC to the reaction flask dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly. A precipitate (triethylamine hydrochloride) will likely form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting alcohol.
-
Work-up: a. Cool the reaction mixture back to 0 °C. b. Slowly quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution. c. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[25] d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carbamate. e. Purify the product as necessary, typically by column chromatography or vacuum distillation.
Protocol 4: Safe Quenching and Disposal
Excess this compound and contaminated glassware must be neutralized safely.
-
Reagent Quenching: Slowly and cautiously add any excess reagent to a stirring, ice-cooled flask containing a large excess of a suitable nucleophile like isopropanol or methanol.[26][27] The reaction is exothermic and will produce HCl gas; this must be done in a fume hood.
-
Glassware Rinsing: Rinse contaminated glassware with a small amount of an alcohol (e.g., isopropanol) before washing with water.
-
Neutralization: After the initial quench, the resulting acidic solution should be neutralized with a base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.[27]
Analytical Considerations
Monitoring reaction progress and purity is crucial.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for monitoring the disappearance of volatile starting materials and the appearance of the product. It can also detect the presence of hydrolysis byproducts like dibutylamine.[28]
-
Infrared (IR) Spectroscopy: Useful for identifying the strong carbonyl (C=O) stretch of the carbamoyl chloride (typically ~1760 cm⁻¹) and tracking its conversion to the carbamate product (typically ~1690 cm⁻¹).[28]
Troubleshooting
-
Problem: The reaction mixture turns cloudy immediately upon DBCC addition, but no product is formed.
-
Probable Cause: Gross moisture contamination.
-
Solution: Re-verify the dryness of all glassware, solvents, and reagents. Ensure the inert gas line is dry.
-
-
Problem: Low reaction yield with significant dibutylamine byproduct detected.
-
Probable Cause: Slow, insidious moisture contamination or a non-anhydrous starting nucleophile/base.
-
Solution: Use freshly dried solvents. Dry liquid starting materials over molecular sieves if possible. Ensure a positive inert gas pressure is maintained throughout.
-
-
Problem: The reaction stalls before completion.
-
Probable Cause: Insufficient base to scavenge the generated HCl, leading to protonation of the nucleophile.
-
Solution: Add an additional portion of the non-nucleophilic base.
-
References
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(21), 8351–8354. [Link]
- Wipf, P. (2015). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
- University of Nebraska-Lincoln. (n.d.). C3. Safe Handling of Pyrophoric Materials. Environmental Health and Safety. [Link]
- ACS Publications. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Utrecht University. [Link]
- Chemistry LibreTexts. (2021). Drying Solvents. [Link]
- JoVE. (2015). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. Journal of Visualized Experiments. [Link]
- The Schlenk Line Survival Guide. (n.d.). [Link]
- Chemistry LibreTexts. (2024). Guides. [Link]
- University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry. [Link]
- Fiveable. (n.d.). Anhydrous conditions Definition - Organic Chemistry II. [Link]
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]
- Fiveable. (n.d.). Anhydrous Conditions Definition - Organic Chemistry. [Link]
- Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. [Link]
- DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. [Link]
- Syracuse University. (2022). Pyrophoric Materials. Environmental Health & Safety Services. [Link]
- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
- Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. [Link]
- University of St Andrews. (2022). Safety Precautions for Corrosive Substances. [Link]
- Kent State University. (n.d.).
- D'Souza, M. J., & Kevill, D. N. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 111. [Link]
- ResearchGate. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences. [Link]
- The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. [Link]
- National Center for Biotechnology Information. (n.d.). Dibutylcarbamoyl chloride.
- University of Arizona. (2015). Corrosives Hazard Class Standard Operating Procedure.
- Seton UK. (2022). Working safely with corrosive substances. [Link]
- Wikipedia. (n.d.). Anhydrous. [Link]
- ElectronicsAndBooks. (n.d.). The Preparation of Anhydrous Perchloric Acid. [Link]
- Reddit. (2024).
- Master Organic Chemistry. (2011).
- National Institutes of Health. (2025). Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)
- Royal Society of Chemistry. (2021). Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides. Organic Chemistry Frontiers. [Link]
Sources
- 1. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.ca [fishersci.ca]
- 3. 13358-73-1 CAS MSDS (DIBUTYLCARBAMYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. research.arizona.edu [research.arizona.edu]
- 8. fishersci.com [fishersci.com]
- 9. safeti.com [safeti.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. fiveable.me [fiveable.me]
- 13. fiveable.me [fiveable.me]
- 14. molan.wdfiles.com [molan.wdfiles.com]
- 15. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 18. Anhydrous - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. ehss.syr.edu [ehss.syr.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. moodle2.units.it [moodle2.units.it]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 27. kgroup.du.edu [kgroup.du.edu]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Stoichiometry and Reaction Conditions for Carbamoylation with Dibutylcarbamic Chloride
Introduction: The Strategic Role of Carbamoylation in Modern Chemistry
The carbamate functional group is a cornerstone in medicinal chemistry, agrochemicals, and materials science, prized for its unique combination of stability, hydrogen bonding capabilities, and role as a bioisostere for other functional groups.[1][2] Carbamates are integral to a wide array of pharmaceuticals, acting as key pharmacophores or as prodrug moieties to enhance drug delivery and metabolic stability.[3] Dibutylcarbamic chloride, a disubstituted carbamoyl chloride, serves as an essential reagent for the direct introduction of the N,N-dibutylcarbamoyl group onto nucleophilic substrates, such as alcohols, phenols, amines, and thiols.
The reaction, a nucleophilic acyl substitution, is robust and versatile. However, its success is critically dependent on a nuanced understanding of stoichiometry and the careful selection of reaction conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying principles and practical, field-proven protocols for performing carbamoylation reactions using this compound with high efficiency and control.
The Reaction Mechanism: A Nucleophilic Acyl Substitution Pathway
The carbamoylation of a nucleophile (e.g., an alcohol or amine) with this compound proceeds through a well-established nucleophilic addition-elimination mechanism.[4][5] The high reactivity of the acyl chloride is driven by the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nucleophile (the oxygen of an alcohol or the nitrogen of an amine) attacks the electrophilic carbonyl carbon of this compound. This addition step breaks the C=O pi bond, forming a transient, negatively charged tetrahedral intermediate.[4]
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and in the process, the most stable leaving group, the chloride ion (Cl⁻), is expelled.
-
Deprotonation: The resulting product is a protonated carbamate (an oxonium ion if from an alcohol, or an ammonium ion if from an amine). A base present in the reaction mixture abstracts this proton to yield the final, neutral carbamate product and the corresponding protonated base. This final step is crucial as it drives the reaction to completion by neutralizing the acidic byproduct.[6][7]
Caption: General mechanism for nucleophilic carbamoylation.
Optimizing Reaction Conditions: A Guide to Stoichiometry and Component Selection
The efficiency of the carbamoylation reaction hinges on the judicious selection of reagents and conditions. Each component plays a critical role in maximizing yield while minimizing side reactions.
Stoichiometry: The Molar Ratios
-
Substrate (Alcohol/Amine): This is typically the limiting reagent, defined as 1.0 equivalent.
-
This compound: A slight excess (typically 1.1 to 1.5 equivalents) is recommended. This ensures the complete consumption of a potentially valuable substrate and compensates for any minor hydrolysis of the carbamoyl chloride due to trace moisture. This compound is sensitive to water.[8]
-
Base: The choice and amount of base are critical.
-
For Alcohol/Thiol Substrates: A non-nucleophilic base is required. At least 1.1 to 2.0 equivalents are used to neutralize the HCl generated during the reaction.[7]
-
For Amine Substrates: Two strategies are common. Either use two equivalents of the substrate amine (one acts as the nucleophile, the second as an HCl scavenger) or use one equivalent of the substrate amine with one to two equivalents of a non-nucleophilic tertiary amine base (e.g., triethylamine, DIPEA).[6] The latter approach is often preferred to conserve a valuable amine substrate.
-
Base Selection: More Than an Acid Scavenger
The base is not merely an acid scavenger; its properties can significantly influence the reaction's success.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are the most common choices. They are non-nucleophilic (especially the sterically hindered DIPEA) and effectively neutralize HCl without competing with the primary nucleophile.
-
Pyridine: Can be used as both a base and a solvent. It can also act as a nucleophilic catalyst by forming a highly reactive N-carbamoylpyridinium intermediate, which is then attacked by the substrate.[9] However, it can be difficult to remove during workup.
-
4-Dimethylaminopyridine (DMAP): Rarely used as a primary base due to its cost, but it is an exceptionally potent nucleophilic catalyst when used in small amounts (0.05-0.1 equivalents) alongside a stoichiometric base like TEA.[9] It is particularly effective for accelerating reactions with sterically hindered or less reactive alcohols.
Solvent Selection: The Reaction Medium
The ideal solvent should be inert to the reactants and capable of dissolving them. Aprotic solvents are almost always used to prevent reaction with the carbamoyl chloride.
-
Dichloromethane (DCM): An excellent, general-purpose solvent with a low boiling point, making it easy to remove.[10]
-
Tetrahydrofuran (THF): Another common choice, particularly for reactions that may require gentle heating.
-
Acetonitrile (ACN): A more polar aprotic solvent that can be useful for less soluble substrates.
-
N,N-Dimethylformamide (DMF): A highly polar solvent used for very poorly soluble substrates, though its high boiling point can complicate product isolation.
Temperature Control
Most carbamoylation reactions with this compound are facile and can be run at temperatures ranging from 0 °C to room temperature (20-25 °C).
-
Initial Addition: It is standard practice to add the carbamoyl chloride to a cooled (0 °C) solution of the substrate and base. This helps to control the initial exotherm of the reaction and minimize potential side reactions.
-
Reaction Progression: After the addition, the reaction is typically allowed to warm to room temperature and stirred until completion, which is monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
Safety First: this compound is corrosive and causes severe skin burns and eye damage.[8][11] It is also moisture-sensitive. All operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All glassware must be rigorously dried before use.
General Protocol for the Carbamoylation of an Alcohol
This protocol describes a typical reaction for a primary or secondary alcohol.
Materials:
-
Alcohol substrate (1.0 eq)
-
This compound (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Stir bar, round-bottom flask, septum, and nitrogen/argon line
Procedure:
-
Setup: To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon).
-
Base Addition: Add the tertiary amine base (e.g., TEA, 1.5 eq) via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add this compound (1.2 eq) dropwise via syringe over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
General Protocol for the Carbamoylation of a Primary or Secondary Amine
This protocol uses a non-nucleophilic base to conserve the amine substrate.
Materials:
-
Amine substrate (1.0 eq)
-
This compound (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Stir bar, round-bottom flask, septum, and nitrogen/argon line
Procedure:
-
Setup: To a flame-dried round-bottom flask, add the amine substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous THF (0.1-0.5 M).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere.
-
Base Addition: Add DIPEA (1.2 eq) via syringe.
-
Cooling: Cool the mixture to 0 °C.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq) in a small amount of anhydrous THF dropwise. A white precipitate of diisopropylethylammonium chloride will likely form.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours. The reaction with amines is typically much faster than with alcohols.
-
Monitoring: Monitor by TLC or LC-MS.
-
Workup:
-
Filter off the ammonium salt precipitate, rinsing with a small amount of THF or DCM.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a larger volume of DCM or ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude product (an N,N,N',N'-tetrasubstituted urea) is often of high purity. If necessary, purify by flash chromatography or recrystallization.
Summary of Recommended Starting Conditions
The following table provides recommended starting points for various substrates. Optimization may be required for specific cases.
| Parameter | Primary Alcohol | Secondary Alcohol | Phenol | Primary/Secondary Amine |
| Substrate (eq) | 1.0 | 1.0 | 1.0 | 1.0 |
| Bu₂NCOCl (eq) | 1.2 | 1.3 - 1.5 | 1.2 | 1.1 |
| Base | TEA or DIPEA | DIPEA + cat. DMAP | Pyridine or TEA | DIPEA or excess amine |
| Base (eq) | 1.5 | 2.0 | 1.5 | 1.2 (or 2.1 of substrate) |
| Solvent | DCM or THF | DCM or ACN | Pyridine or DCM | THF or DCM |
| Temperature | 0 °C to RT | 0 °C to RT (or 40 °C) | 0 °C to RT | 0 °C to RT |
| Typical Time | 2 - 16 h | 6 - 24 h | 1 - 8 h | 0.5 - 4 h |
Experimental Workflow Overview
The entire process, from planning to final product, follows a logical sequence designed to ensure safety, efficiency, and purity.
Caption: A standard workflow for a carbamoylation reaction.
References
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link: https://pubs.acs.org/doi/10.1021/jm501371s][1]
- Shaikh, A. A. G., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews, 96(3), 951–976.
- Tale, R. H., et al. (2018). Various Approaches for the Synthesis of Organic Carbamates. ResearchGate. [Link: https://www.researchgate.
- Salvatore, R. N., et al. (2001). A three component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates. The Journal of Organic Chemistry, 66(3), 1035–1037. [Link: https://www.organic-chemistry.org/abstracts/lit2/088.shtm][2]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83371, Dibutylcarbamoyl chloride. PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/Dibutylcarbamoyl-chloride][11]
- Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International journal of molecular sciences, 17(1), 93. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4730349/][13][14][15]
- Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide.co.uk. [Link: https://www.chemguide.co.uk/mechanisms/addelim/amines.html][5]
- Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines. docbrown.info. [Link: https://www.docbrown.info/page07/mech17.htm][4]
- LibreTexts Chemistry. (2023). 24.7: Reactions of Amines. LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.07%3A_Reactions_of_Amines][7]
- Fisher Scientific. (2023). Safety Data Sheet - Diphenylcarbamyl chloride. fishersci.com. [Link: https://www.fishersci.com/sdsitems/24243_16714_ACR_US_EN.pdf][8][16]
- Musgrave, R. (2017). Reactions Acid Chlorides With Amines. YouTube. [Link: https://www.youtube.
- BenchChem. (2024). Reaction Kinetics of Cinnamoyl Chloride with Primary Alcohols. BenchChem. [Link: https://www.benchchem.com/blog/reaction-kinetics-of-cinnamoyl-chloride-with-primary-alcohols-an-in-depth-technical-guide/][9]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fishersci.ca [fishersci.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 11. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]
One-Pot Synthesis of Unsymmetrical Ureas from Amines Using Dibutylcarbamic Chloride: A Practical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Dr. Gemini, Senior Application Scientist
Abstract
The urea moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates due to its unique ability to act as a rigid hydrogen bond donor-acceptor.[1][2][3] This application note provides a comprehensive guide to a robust and efficient one-pot synthesis of N,N-dibutyl-N'-substituted ureas using commercially available amines and dibutylcarbamic chloride. We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss critical parameters for reaction optimization and troubleshooting. This method serves as a valuable alternative to traditional routes that often employ highly toxic and difficult-to-handle reagents like phosgene or isocyanates, offering a more accessible pathway for the rapid generation of urea-based compound libraries in a drug discovery setting.[1][4]
Introduction: The Significance of the Urea Functional Group
The urea functional group is a privileged scaffold in drug design. Its prevalence stems from its structural and electronic properties: the planar, resonance-stabilized system can engage in multiple, high-affinity hydrogen bonding interactions with biological targets such as enzymes and receptors.[1] This capability is leveraged to enhance drug potency, selectivity, and pharmacokinetic properties.[1][5]
Traditional synthesis methods, while effective, often rely on hazardous materials like phosgene and its derivatives or the handling of unstable isocyanate intermediates.[1][4] The development of safer, more direct synthetic routes is therefore of high importance. The use of N,N-disubstituted carbamoyl chlorides, such as this compound, provides a direct, one-pot pathway to unsymmetrical ureas by reacting with a primary or secondary amine nucleophile.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction between an amine and this compound proceeds via a classical nucleophilic addition-elimination mechanism at the electrophilic carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the substrate amine (R-NH₂) attacks the carbonyl carbon of this compound.
-
Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, transferring the electron density to the oxygen atom and forming a transient, zwitterionic tetrahedral intermediate.[6]
-
Elimination of the Leaving Group: The intermediate collapses, reforming the carbon-oxygen double bond. This concerted step results in the expulsion of the chloride ion, a good leaving group.
-
Deprotonation: The resulting protonated urea is neutralized by a base. Critically, a base (either a second equivalent of the starting amine or a non-nucleophilic base like triethylamine) must be present to quench the hydrogen chloride (HCl) generated in situ.[7][8] Failure to do so would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[7]
Below is a diagram illustrating the mechanistic pathway.
Caption: The nucleophilic addition-elimination mechanism for urea synthesis.
Application Protocol
This section provides a detailed protocol for the synthesis of a representative unsymmetrical urea.
Materials and Equipment
-
Reagents:
-
This compound (CAS 13358-73-1)
-
Primary or secondary amine of interest
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
Critical Safety Precautions
-
This compound is highly corrosive and moisture-sensitive. It causes severe skin burns and eye damage.[9] Always handle this reagent inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE) is mandatory: Wear a lab coat, chemical splash goggles, and nitrile gloves at all times.
-
In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[10]
-
In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[10]
-
Consult the Safety Data Sheet (SDS) for this compound before beginning any work.[9]
Step-by-Step Experimental Workflow
The following workflow outlines the general procedure.
Caption: Standard experimental workflow for one-pot urea synthesis.
Detailed Protocol (Example: Synthesis of N-benzyl-N',N'-dibutylurea):
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq, e.g., 1 mmol, 107 mg) and triethylamine (1.2 eq, 1.2 mmol, 167 µL). Dissolve the contents in 5 mL of anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add this compound (1.1 eq, 1.1 mmol, 211 mg) dropwise to the stirred solution over 5 minutes.
-
Causality Note: Dropwise addition at 0 °C is crucial to control the initial exotherm of the reaction and prevent potential side-product formation.
-
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4 hours.
-
Monitoring: Monitor the reaction's completion by TLC, observing the consumption of the benzylamine spot. A typical mobile phase is 30% ethyl acetate in hexanes.
-
Work-up: Upon completion, dilute the reaction mixture with 15 mL of DCM. Transfer the mixture to a separatory funnel and wash sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine.
-
Causality Note: The NaHCO₃ wash neutralizes any remaining HCl and removes the triethylammonium chloride salt byproduct.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
Data and Expected Outcomes
The described protocol is versatile and can be applied to a wide range of primary and secondary amines. Below is a table of representative substrates and typical yields.
| Entry | Amine Substrate | Base | Time (h) | Typical Yield (%) |
| 1 | Benzylamine | Et₃N | 4 | 90-95% |
| 2 | Aniline | Et₃N | 12 | 75-85% |
| 3 | Cyclohexylamine | DIPEA | 6 | 88-93% |
| 4 | Pyrrolidine | Et₃N | 2 | 92-97% |
| 5 | Glycine Methyl Ester | DIPEA | 8 | 80-90% |
Yields are illustrative and may vary based on reaction scale and purification efficiency.
Product Characterization
The identity and purity of the synthesized urea should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify the characteristic urea carbonyl stretch (typically ~1630-1660 cm⁻¹).
-
LC-MS/HRMS: To confirm the molecular weight and purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive (wet) reagents/solvent. 2. Insufficient base. 3. Sterically hindered or poorly nucleophilic amine. | 1. Use freshly distilled/anhydrous solvents and new reagents. 2. Increase base to 1.5-2.0 equivalents. 3. Increase reaction temperature (e.g., reflux in THF) and extend reaction time. |
| Multiple Products on TLC | 1. Reaction run at too high a temperature. 2. Amine substrate contains impurities. | 1. Ensure slow addition of carbamoyl chloride at 0 °C. 2. Purify the starting amine before use (distillation or chromatography). |
| Difficult Purification | Product is co-eluting with unreacted this compound. | Quench the reaction with a small amount of aqueous ammonia to convert any remaining carbamoyl chloride into N,N-dibutylurea, which can be more easily separated. |
Conclusion
The one-pot synthesis of unsymmetrical ureas using this compound offers a reliable, efficient, and scalable method for medicinal chemists. It avoids the use of highly toxic phosgene and provides a direct route to target molecules from readily available amines. By understanding the underlying mechanism and adhering to the safety and experimental protocols outlined in this guide, researchers can effectively leverage this reaction to accelerate the synthesis of novel urea-containing compounds for drug discovery and development programs.
References
- Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link][1][2][3][5]
- Taha, N., & El-fak, A. (2023). Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives. American Journal of Chemistry, 11(1), 1-11. [Link][4]
- Semantic Scholar. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
- Organic-Chemistry.org. Urea derivative synthesis by amination, rearrangement or substitution. [Link][13]
- Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483. [Link][14][15][16][17]
- PubChem. (n.d.). Dibutylcarbamoyl chloride. National Center for Biotechnology Information.
- Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia and amines. [Link][6]
- Chemguide. (n.d.).
- Musgrave, R. (2017, March 13). Reactions Acid Chlorides With Amines [Video]. YouTube. [Link][7]
- Chemistry LibreTexts. (2023, October 30). 24.7: Reactions of Amines. [Link][8]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. theusajournals.com [theusajournals.com]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 6. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.ca [fishersci.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing Carbamate Synthesis with Dibutylcarbamic Chloride
Welcome to the technical support center for carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using dibutylcarbamic chloride for the synthesis of carbamates. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and improve your yields.
Foundational Principles: The Nucleophilic Acyl Substitution Reaction
The synthesis of a carbamate from this compound and a nucleophile (an alcohol or amine) is a classic example of a nucleophilic acyl substitution reaction. The high reactivity of the acyl chloride is due to the electron-withdrawing effects of both the oxygen and chlorine atoms, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1]
The general mechanism involves two key steps:
-
Nucleophilic Addition: The nucleophile (e.g., an alcohol, ROH) attacks the electrophilic carbonyl carbon of the this compound. This breaks the C=O pi bond, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen reforms the C=O double bond, and the chloride ion is eliminated as a leaving group. A base is typically required to neutralize the resulting protonated carbamate and the HCl byproduct.
Caption: General workflow for carbamate synthesis.
Troubleshooting Guide: From Low Yields to Side Products
This section addresses common issues encountered during carbamate synthesis with this compound in a question-and-answer format.
Q1: My reaction yield is disappointingly low, or the reaction fails to reach completion. What are the likely culprits?
Low conversion is a frequent challenge and can often be traced back to several key factors. Let's break them down:
-
Reagent Quality and Handling: this compound is highly sensitive to moisture.[1][2][3] Hydrolysis of the starting material is a common cause of reduced yield. Always use a fresh bottle or a properly stored reagent under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried and the solvent is anhydrous.
-
Base Selection and Stoichiometry: The primary role of the base is to neutralize the HCl generated during the reaction. The choice of base is critical:
-
Tertiary Amines (e.g., Triethylamine (Et3N), Diisopropylethylamine (DIPEA)): These are non-nucleophilic and will not compete with your substrate. They are a common and effective choice.
-
Pyridine: Can also be used but may sometimes act as a nucleophilic catalyst.
-
Inorganic Bases (e.g., K2CO3, Cs2CO3): These can be effective, particularly in polar aprotic solvents, but their heterogeneity can sometimes lead to slower reaction rates.[4][5]
Ensure at least one equivalent of base is used. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.
-
-
Nucleophile Reactivity: The nucleophilicity of your alcohol or amine plays a significant role.
-
Primary alcohols and amines are generally more reactive than secondary ones.
-
Tertiary alcohols are often very unreactive due to steric hindrance.
-
Phenols are less nucleophilic than aliphatic alcohols but can be activated by using a stronger base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide.
-
-
Reaction Conditions:
-
Temperature: Many reactions proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-60 °C) can increase the rate. However, excessive heat can lead to decomposition.[6][7]
-
Solvent: The choice of solvent can influence reaction rates. Aprotic solvents are generally preferred to avoid reaction with the carbamoyl chloride.
-
| Common Solvents for Carbamate Synthesis | Characteristics | Typical Applications |
| Dichloromethane (DCM) | Aprotic, good solubility for many organics. | General purpose, easy to remove. |
| Tetrahydrofuran (THF) | Aprotic, polar. | Good for reactions with inorganic bases. |
| Toluene | Aprotic, non-polar. | Can be used for higher temperature reactions.[7] |
| Acetonitrile (ACN) | Polar aprotic. | Can accelerate some reactions. |
Q2: I'm observing significant side product formation. What are they, and how can I minimize them?
Side products are often a result of the high reactivity of this compound.
-
Hydrolysis Product (Dibutylcarbamic Acid): This forms if water is present in the reaction mixture. The carbamic acid is unstable and can decompose.
-
Solution: Rigorously exclude moisture from your reaction. See the protocol below for ensuring anhydrous conditions.
-
-
Symmetrical Urea (from primary/secondary amine nucleophiles): If your amine nucleophile is deprotonated by the base, it can react with another molecule of the carbamoyl chloride to form a tetra-substituted urea.
-
Solution: Use a non-nucleophilic hindered base like DIPEA. Another strategy is the slow, dropwise addition of the this compound to the solution of the amine and base. This keeps the concentration of the carbamoyl chloride low, favoring the reaction with the intended nucleophile.
-
Q3: The reaction is extremely slow. How can I accelerate it?
When dealing with a poorly reactive nucleophile, several strategies can be employed to increase the reaction rate:
-
Catalysis with DMAP: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for this type of reaction. It reacts with the carbamoyl chloride to form a highly reactive intermediate, which is then attacked by the alcohol or amine. Only a catalytic amount (e.g., 0.05-0.1 equivalents) is needed.
Caption: Catalytic cycle of DMAP in carbamate synthesis.
-
Increase Temperature: As mentioned previously, increasing the temperature can significantly speed up the reaction. Monitor for any potential degradation of your starting materials or product.
-
Activate the Nucleophile: For weakly nucleophilic alcohols, using a strong base like sodium hydride (NaH) to pre-form the alkoxide can dramatically increase the reaction rate. This must be done under strictly anhydrous conditions.
Proactive FAQs
Q: What is the best all-around base for this synthesis? A: For most applications, triethylamine (Et3N) or diisopropylethylamine (DIPEA) are excellent choices due to their non-nucleophilic nature and ease of removal during work-up.
Q: How can I be certain my reaction is anhydrous? A: Use oven- or flame-dried glassware, fresh anhydrous solvents (often sold in septum-sealed bottles), and conduct the reaction under an inert atmosphere of nitrogen or argon.
Q: How do I monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the consumption of your starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to track the formation of your product and identify any side products.
Experimental Protocols
General Protocol for Carbamate Synthesis
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the alcohol or amine (1.0 eq.).
-
Dissolution: Dissolve the substrate in an anhydrous solvent (e.g., DCM, THF).
-
Inert Atmosphere: Place the flask under an inert atmosphere (N2 or Ar).
-
Base Addition: Add the base (e.g., triethylamine, 1.2 eq.) to the solution. If using a catalyst like DMAP, add it at this stage (0.1 eq.).
-
Cooling (Optional): Cool the mixture to 0 °C using an ice bath. This can help control the reaction rate and minimize side reactions.
-
Reagent Addition: Slowly add this compound (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive substrates.
-
Work-up:
-
Quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).[2]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.
Protocol for Ensuring Anhydrous Conditions
-
Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use freshly opened anhydrous solvents or solvents purified by passing through a solvent purification system.
-
Reagents: Use fresh, high-purity reagents. Liquid reagents should be handled with dry syringes. Solid reagents should be dried in a vacuum oven if necessary.
-
Atmosphere: Assemble the reaction apparatus while flushing with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a bubbler system.
References
- University of South Florida. (n.d.). Synthesis of Alkyl Carbamates. USF Research.
- Nagy, V., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. PMC - NIH.
- Patel, B., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega.
- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
- Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
- Patel, B., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. PMC - NIH.
- Jung, K. W., et al. (2000). Efficient carbamate synthesis. Google Patents.
- Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
- Giannoccaro, P., et al. (1994). Carbamoyl complexes as a source of isocyanates or carbamyl chlorides. Journal of Organometallic Chemistry.
- Selva, M., et al. (2010). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Synlett.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Barman, D. C. (2015). A novel, one-step method for the conversion of primary alcohols into carbamate-protected amines. Tetrahedron Letters.
- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
- Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
- Chemistry Stack Exchange. (2014). Why are DCM and chloroform so resistant towards nucleophilic substitution?
- Organic Chemistry I. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions.
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. research.usf.edu [research.usf.edu]
- 5. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions and byproducts when using Dibutylcarbamic chloride
Technical Support Center: Dibutylcarbamic Chloride
A Senior Application Scientist's Guide to Troubleshooting Side Reactions & Byproducts
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile reagent. As a disubstituted carbamoyl chloride, it is a powerful tool for introducing the dibutylcarbamoyl group, but its high reactivity necessitates a thorough understanding of potential side reactions to ensure high yield and purity.[1][2][3] This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.
Section 1: Reagent Stability and Handling
Q1: My this compound appears cloudy or has solidified. What does this indicate and how should I handle it?
A1: Cloudiness or solidification upon storage is a common indicator of hydrolysis. This compound is highly sensitive to moisture.[4][5] Even trace amounts of water in the atmosphere or on glassware can initiate a reaction that degrades the reagent.
-
Causality: The carbonyl carbon in this compound is highly electrophilic, making it extremely susceptible to nucleophilic attack by water.[6] This reaction produces the unstable dibutylcarbamic acid, which rapidly decomposes into dibutylamine and carbon dioxide. The dibutylamine can then react with intact this compound to form solid tetra-n-butylurea, a common impurity.
-
Preventative Measures:
-
Storage: Always store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator.[7]
-
Handling: Use only oven-dried glassware and anhydrous solvents. Perform all transfers and reactions under an inert atmosphere.
-
Quality Check: Before use, if the reagent appears compromised, it's advisable to purify it by distillation or to use a fresh bottle to avoid introducing impurities into your reaction.
-
Section 2: Common Byproducts and Reaction Failures
Q2: My primary reaction byproduct is dibutylamine. What is the primary cause and how can I minimize its formation?
A2: The presence of significant amounts of dibutylamine almost always points to hydrolysis of the starting material or an intermediate.[1]
-
Mechanism of Formation: As detailed in A1, water reacts with this compound to form dibutylamine and CO2. This can happen before the reaction starts (degraded starting material) or during the reaction if the conditions are not strictly anhydrous.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high dibutylamine content.
Q3: I've isolated a high-melting point, white solid byproduct that I suspect is a urea derivative. How does this form and how can it be avoided?
A3: This byproduct is very likely N,N,N',N'-tetra-n-butylurea. Its formation is a direct consequence of the presence of dibutylamine in the reaction mixture.[8]
-
Mechanism of Formation: Dibutylamine, formed from hydrolysis, is a potent nucleophile. It can attack the electrophilic carbonyl carbon of an intact this compound molecule, displacing the chloride and forming the symmetrical tetra-n-butylurea. This is essentially a Schotten-Baumann-type reaction where the degradation product acts as a reactant.[9]
Caption: Formation pathway of Tetra-n-butylurea byproduct.
-
Mitigation Strategies:
-
Strict Anhydrous Conditions: The most effective strategy is to prevent the formation of dibutylamine in the first place by rigorously excluding water from your reaction.[8]
-
Order of Addition: If your intended nucleophile is less reactive than dibutylamine, consider adding the this compound slowly to a solution of your nucleophile. This keeps the concentration of the carbamoyl chloride low, minimizing its opportunity to react with any trace dibutylamine.
-
Temperature Control: For reactions with primary or secondary amines, running the reaction at low temperatures (e.g., 0 °C) can help control the reaction rate and favor the desired product over side reactions.[8]
-
Section 3: Analytical Detection and Purification
Q4: What are the best analytical methods to detect and quantify common impurities like dibutylamine and potential N-nitrosamines?
A4: A multi-technique approach is often best for comprehensive purity analysis. The choice depends on the expected impurities and their physical properties.[10]
| Impurity | Recommended Technique(s) | Key Considerations |
| Dibutylamine | GC-MS, LC-MS | GC-MS offers excellent resolution for this volatile amine. Peak tailing can be an issue; specialized columns or mobile phase modifiers (e.g., TFA for LC) may be needed.[10] |
| Tetra-n-butylurea | LC-MS, HPLC-UV, NMR | This is a non-volatile compound, making LC-based methods ideal. It has a weak UV chromophore, so a universal detector like ELSD or MS is preferable to UV detection. |
| N-Nitrosodibutylamine (NDBA) | LC-MS/MS | This is the gold standard for trace-level detection of nitrosamines due to its high sensitivity and selectivity.[11] Regulatory methods often mandate this technique. |
Q5: What are effective purification strategies to remove these byproducts from my final product?
A5: The purification strategy depends on the physical properties of your desired product versus the byproducts.
-
For Dibutylamine Removal:
-
Aqueous Wash: If your product is not water-soluble, you can perform an acidic wash (e.g., with dilute HCl). The dibutylamine will be protonated to form a water-soluble salt (dibutylammonium chloride) and will be extracted into the aqueous layer.
-
Distillation: If there is a sufficient boiling point difference between your product and dibutylamine (B.P. ~159 °C), fractional distillation under reduced pressure can be effective.
-
-
For Tetra-n-butylurea Removal:
-
Crystallization: This byproduct is often highly crystalline. If your desired product is a liquid or has different solubility properties, crystallization or trituration can be an effective removal method.
-
Column Chromatography: Silica gel chromatography is a reliable method. The urea derivative is typically more polar than the parent carbamoyl chloride but its polarity relative to your product will determine the appropriate solvent system.
-
Section 4: A Critical Safety Alert - N-Nitrosodibutylamine (NDBA)
Q6: I've heard that nitrosamines are a major concern in drug development. Can NDBA form when using this compound?
A6: Yes, the formation of N-Nitrosodibutylamine (NDBA) is a significant potential risk. NDBA is classified as a probable human carcinogen, and regulatory agencies have imposed stringent limits on its presence in pharmaceutical products.[11][12]
-
Mechanism of Formation: NDBA can form when a secondary amine (dibutylamine) reacts with a nitrosating agent.[12] Dibutylamine is a common degradation product of this compound. If your reaction or workup conditions involve sources of nitrite (e.g., sodium nitrite, nitrous acid from acidic conditions) or other nitrosating agents (e.g., nitrogen oxides), there is a risk of NDBA formation.[12]
-
Risk Mitigation:
-
Control of Starting Materials: Use high-purity this compound with minimal dibutylamine content.
-
Avoid Nitrosating Agents: Scrutinize all reagents and process steps to eliminate sources of nitrites or other nitrosating agents. For example, avoid using nitric acid or nitrites in cleaning procedures for reactors.
-
pH Control: The formation of nitrosamines is often catalyzed by acidic conditions.[12] Maintaining a neutral or basic pH where possible can help mitigate this risk.
-
Quenching Strategies: If the use of nitrosating agents is unavoidable in a subsequent step, consider using a scavenger like ascorbic acid or alpha-tocopherol to destroy residual nitrosating agents.
-
References
- Analytical Method Development And Validation For Determination Of Nitrosamine Impurities N- Nitrosodibutylamine (Ndba) & Nitroso of N-Dimethyl Erythromycin A.
- Sensitive Quantification of N-Nitroso Dibutylamine Impurities in Tramadol Tablets Using Optimized LC-MS/MS Method. Bentham Science Publisher.
- Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371. PubChem - NIH.
- Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.
- Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.
- Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. National Institutes of Health.
- Exploring the Synthesis and Reactivity of Carbamoyl Chloride (463-72-9).
- Process for the preparation of carbamyl chlorides of secondary amines. Google Patents.
- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications.
- 24.7: Reactions of Amines. Chemistry LibreTexts.
- Nucleophilic acyl substitution: hydrolysis of acid chlorides. YouTube.
- Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. YouTube.
- The reaction of acyl chlorides with ammonia and primary amines. Chemguide.
- Amide Synthesis. Fisher Scientific.
- Hydrolysis of an acid chloride. YouTube.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Method for purifying acid chlorides. Google Patents.
- The degradation pathways in chloride medium of the third generation anticancer drug oxaliplatin. PubMed.
- Process method for synthesizing and purifying 4-chlorobutyryl chloride. Google Patents.
- Preparation method of compound dansyl chloride. Google Patents.
- Alcoholysis and Hydrolysis of Acid Chlorides. YouTube.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 13358-73-1 CAS MSDS (DIBUTYLCARBAMYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benthamscience.com [benthamscience.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Incomplete Reactions with Dibutylcarbamic Chloride
Welcome to the technical support center for Dibutylcarbamic chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during its use. The following question-and-answer-based guide provides in-depth, field-proven insights to ensure the success of your experiments.
Section 1: Foundational Knowledge
Q1: What is this compound and what are its critical properties for experimental design?
This compound (DBCC), also known as N,N-dibutylcarbamoyl chloride, is a reactive acyl chloride derivative used to install a dibutylcarbamoyl moiety onto nucleophilic substrates, primarily alcohols and amines, to form stable carbamates and ureas, respectively.[1][2] Understanding its properties is the first step in troubleshooting. It is a corrosive liquid that reacts with water and other protic solvents.[3] Therefore, handling requires stringent anhydrous and inert conditions.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ClNO | [1][2] |
| Molecular Weight | 191.70 g/mol | [1] |
| Boiling Point | 257-260 °C | [2] |
| Density | 0.985 g/mL at 25 °C | [2] |
| Key Hazards | Causes severe skin burns and eye damage.[1] | |
| Incompatibilities | Water, strong oxidizing agents, bases, alcohols.[3] |
Q2: What is the general reaction mechanism for this compound with a nucleophile?
The reaction proceeds via a well-established nucleophilic addition-elimination mechanism .[4][5] The carbonyl carbon of the carbamoyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms. A nucleophile (like an alcohol or amine) attacks this carbon, leading to a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A non-nucleophilic base is typically added to neutralize the generated HCl, which can otherwise protonate the nucleophile or catalyze side reactions.[6]
Caption: General Nucleophilic Addition-Elimination Mechanism.
Section 2: Pre-Reaction Checks and Setup
Q3: My reaction is not starting or is very slow. Could my reagents or solvents be the issue?
Absolutely. The success of the reaction is highly dependent on the quality of all components. Before assuming a more complex issue, always verify the fundamentals.[7]
-
Purity of this compound: The reagent is susceptible to hydrolysis from atmospheric moisture, which converts it to dibutylamine and HCl. This not only consumes the reagent but introduces nucleophilic and acidic impurities that can complicate the reaction. Use a fresh bottle or a recently opened one stored under an inert atmosphere (e.g., argon or nitrogen).
-
Purity of the Nucleophile: Ensure your alcohol or amine starting material is pure and, most importantly, dry. Water is a competing nucleophile and will consume the carbamoyl chloride.
-
Solvent Quality: Use anhydrous solvents. A common cause of failure is using a solvent from a bottle that has been opened multiple times without proper care. Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile should be passed through a solvent purification system or dried over molecular sieves.
-
Base Quality: The base used to scavenge HCl (e.g., triethylamine, pyridine, or diisopropylethylamine) must also be anhydrous.
Q4: What are the best practices for setting up a moisture-sensitive reaction with this compound?
Given the reagent's sensitivity, meticulous setup is non-negotiable.
-
Glassware: All glassware must be oven-dried (e.g., at 120°C overnight) or flame-dried under vacuum and allowed to cool under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen/argon inlet) while it is still warm and maintain a positive pressure of inert gas throughout the entire experiment.
-
Reagent Addition: Add the dry solvent, nucleophile, and base to the reaction flask first. Cool the mixture in an ice bath (0°C) before slowly adding the this compound solution via a syringe or dropping funnel. This reagent is highly reactive, and a controlled, slow addition helps manage the exotherm and prevents side reactions.[4]
Section 3: Troubleshooting In-Process Reactions
Q5: My reaction has stalled, showing incomplete conversion by TLC/HPLC. What steps should I take to diagnose and fix the problem?
A stalled reaction is a common issue. A systematic approach is the most effective way to troubleshoot.[7]
Caption: Workflow for Troubleshooting a Stalled Reaction.
-
Temperature: Many carbamoylation reactions are initiated at 0°C to control the initial exotherm but require warming to room temperature to proceed to completion. If the reaction has been sitting in an ice bath, remove it and allow it to warm.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of this compound is often used. If your nucleophile is precious, you might have used a 1:1 ratio. Hydrolysis of even a small amount of the carbamoyl chloride can leave you with insufficient reagent. Consider adding another small portion (0.1 eq) of the chloride.
-
Base: The reaction generates one equivalent of HCl. If you used exactly one equivalent of a tertiary amine base, the resulting hydrochloride salt might precipitate or create a heterogeneous mixture, reducing its efficacy. Adding more base can sometimes restart the reaction.
-
Catalyst (for hindered nucleophiles): For sterically hindered alcohols, the reaction can be very slow. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
Q6: How can I effectively monitor the progress of my reaction?
Real-time monitoring is crucial to avoid running the reaction for too long (leading to side products) or not long enough.[8]
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method.[9] Spot the starting nucleophile, a co-spot (starting material + reaction mixture), and the reaction mixture itself. The reaction is complete when the starting nucleophile spot has been completely consumed.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard.[8][10] It provides precise information on the percentage of starting material remaining and the formation of the product and any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the masses of the product and any byproducts, helping to diagnose unexpected reaction pathways.[9]
Section 4: Frequently Asked Questions (FAQs)
Q: Why is a base like triethylamine or pyridine necessary? A: The reaction produces hydrogen chloride (HCl) as a byproduct.[4] This strong acid will protonate the amine or alcohol nucleophile, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as triethylamine or pyridine, is added to "scavenge" or neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[6]
Q: What are the visual signs of this compound decomposition? A: Pure this compound is a clear liquid. Decomposition, typically through hydrolysis, can lead to the formation of dibutylamine hydrochloride, which may appear as a white solid or cause the liquid to become hazy or cloudy. A pungent, amine-like odor may also become more noticeable.
Q: I am reacting this compound with a primary amine. Why am I getting a complex mixture? A: The initially formed urea product still has an N-H bond. Under the reaction conditions, this urea can be deprotonated by the base and react with another molecule of this compound. This side reaction forms an acylated urea byproduct. To minimize this, use a 1:1 stoichiometry and add the carbamoyl chloride slowly at a low temperature.
Section 5: Key Experimental Protocols
Protocol 1: General Method for Reaction Monitoring by TLC
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction).
-
Prepare Samples: Dilute a small sample of your starting nucleophile in a suitable solvent (e.g., ethyl acetate). Carefully withdraw a small aliquot (a few microliters) from your reaction mixture using a capillary tube.
-
Spotting: Spot the starting material in the "SM" lane. Spot the reaction mixture in the "R" lane. For the "C" lane, spot the starting material first, and then carefully spot the reaction mixture directly on top of it.
-
Development: Place the TLC plate in a sealed chamber containing an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate or iodine).
-
Analysis: The reaction is proceeding if a new spot (the product) appears in the "R" lane and the starting material spot diminishes. The reaction is complete when the "SM" spot is no longer visible in the "R" lane.[9]
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83371, Dibutylcarbamoyl chloride.
- University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction.
- ChemRxiv. (2023). Novel Application of Direct Inject Liquid Chromatography (DILCTM) as Real-time Process Analytical Technology for Flow Reactions.
- Wikipedia. (2024). Urea. (Note: Provides background on carbamate formation).
- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols.
- Goris, M., et al. (2017). Mechanisms and consequences of carbamoylation. Nature Reviews Nephrology.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Analytical Methods.
- Silveira, G. P., et al. (2021). Photoinduced carbamoylation reactions: unlocking new reactivities towards amide synthesis. Chemical Communications.
- Chemistry Steps. (2024). Alcohols to Amines.
- ResearchGate. (2021). Photoinduced Carbamoylation Reactions: Unlocking New Reactivities Towards Amide Synthesis.
- ResearchGate. (2004). Sensitive Single Step Fluorimetric Method for Monitoring Solid-Phase Reactions on Polystyrene Resin-Bound Chloride Groups.
- Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols.
- YouTube. (2021). Reaction of Acyl Chlorides with Alcohols.
- YouTube. (2023). Amines - Nucleophilic Addition-Elimination Mechanism (A-level Chemistry).
- ResearchGate. (1999). Thermal degradation of vinylidene chloride/[4-(t-butoxycarbonyloxy)phenyl]methyl acrylate copolymers.
- ResearchGate. (2023). Defying decomposition: the curious case of choline chloride.
- van den Bruinhorst, A., et al. (2023). Defying decomposition: the curious case of choline chloride. Nature Communications.
- ResearchGate. (2021). Thermal Instability of Choline Chloride-Based Deep Eutectic Solvents and Its Influence on Their Toxicity.
Sources
- 1. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13358-73-1 CAS MSDS (DIBUTYLCARBAMYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. fishersci.ca [fishersci.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Products from Dibutylcarbamic Chloride Reactions
Welcome to the technical support center for navigating the purification challenges associated with products derived from dibutylcarbamic chloride reactions. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights to streamline your purification workflows and troubleshoot common issues.
Introduction
This compound is a versatile reagent used in the synthesis of a variety of compounds, including N,N-disubstituted carbamates and ureas, which are important motifs in pharmaceuticals and agrochemicals. However, the reactivity of the carbamoyl chloride functional group can lead to a range of side products, making the purification of the desired product a critical and often challenging step. This guide provides a structured approach to understanding and overcoming these challenges in a question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of products from reactions involving this compound.
Problem 1: Low Yield of the Desired Carbamate or Urea Product After Work-up
Symptom: The final isolated yield of your target compound is significantly lower than expected based on reaction monitoring (e.g., TLC or LC-MS).
Possible Causes & Solutions:
| Possible Cause | Recommended Solutions |
| Hydrolysis of this compound: | 1. Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, and if necessary, distill them over a suitable drying agent.[1] 2. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.[1][2] 3. Order of Addition: Add the this compound to the solution of the nucleophile (e.g., alcohol or amine) rather than the reverse. This ensures the highly reactive carbamoyl chloride is immediately consumed by the desired reactant.[1] |
| Product Loss During Aqueous Work-up: | 1. Solvent Selection for Extraction: Choose an appropriate organic solvent for extraction that has high solubility for your product and is immiscible with water. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume. 2. pH Adjustment: If your product has acidic or basic properties, adjust the pH of the aqueous layer to suppress its ionization and increase its partitioning into the organic layer.[3] 3. Brine Wash: After extraction, wash the combined organic layers with a saturated sodium chloride solution (brine) to remove dissolved water and some polar impurities, which can improve recovery upon solvent evaporation.[3] |
| Incomplete Reaction: | 1. Reaction Monitoring: Use TLC or LC-MS to monitor the reaction to completion before initiating the work-up. 2. Stoichiometry: A slight excess of the nucleophile may be necessary to ensure complete consumption of the this compound. |
Problem 2: Presence of an Insoluble White Precipitate in the Reaction Mixture or During Work-up
Symptom: A white solid that is insoluble in the reaction solvent or the extraction solvent is observed.
Possible Cause & Solutions:
The most likely identity of this precipitate is N,N,N',N'-tetrabutylurea . This byproduct forms from the reaction of this compound with water to generate dibutylamine, which then reacts with another molecule of this compound.
-
Prevention: The most effective strategy is prevention by maintaining strict anhydrous reaction conditions.[1][4]
-
Removal:
-
Filtration: If the desired product is soluble in the reaction or work-up solvent, the urea byproduct can often be removed by filtration.
-
Chromatography: If filtration is not effective, flash column chromatography is a reliable method for separating the desired product from the less polar tetrabutylurea.
-
Recrystallization: Judicious choice of a recrystallization solvent can also be used to separate the product from the urea byproduct.[4][5]
-
Problem 3: Difficulty in Removing Unreacted Starting Materials (e.g., Dibutylamine or an Alcohol/Phenol)
Symptom: NMR or LC-MS analysis of the crude product shows the presence of starting materials.
Possible Cause & Solutions:
-
Inefficient Extraction: Unreacted starting materials may not be effectively removed by a simple water wash.
-
Solution: Acid/Base Extraction:
-
To Remove Unreacted Dibutylamine (a base): Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The dibutylamine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.[3][6]
-
To Remove Unreacted Alcohol or Phenol (weakly acidic): Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH). The alcohol or phenol will be deprotonated to form a water-soluble alkoxide or phenoxide salt.[3]
-
Experimental Protocol: Acid/Base Extraction Workflow
Sources
Preventing hydrolysis of Dibutylcarbamic chloride during a reaction
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Reactions
Introduction
Dibutylcarbamic chloride (DBCC) is a versatile reagent in organic synthesis, frequently employed in the creation of carbamates, ureas, and other derivatives of interest in medicinal chemistry and materials science. However, its utility is matched by its reactivity, particularly its pronounced susceptibility to hydrolysis. Like other acyl chlorides, the presence of even trace amounts of water can lead to the rapid decomposition of DBCC into the corresponding dibutylcarbamic acid, which is unstable and readily decarboxylates to dibutylamine and carbon dioxide. This not only consumes the reagent but also introduces impurities that can complicate reaction workups and compromise product purity.
This guide provides a comprehensive overview of the mechanisms behind DBCC hydrolysis and offers detailed, field-proven troubleshooting strategies and protocols to ensure the integrity of your reactions.
Understanding the Problem: The Mechanism of Hydrolysis
The high reactivity of this compound towards water stems from the electrophilic nature of the carbonyl carbon. This carbon is bonded to two highly electronegative atoms: oxygen and chlorine. This polarization makes the carbonyl carbon a prime target for nucleophilic attack by water.[1][2]
The reaction proceeds via a nucleophilic addition-elimination mechanism:
-
Nucleophilic Attack: A lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the this compound.[1] This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-chlorine bond breaks, and the chloride ion is expelled as a leaving group. Simultaneously, the carbon-oxygen double bond is reformed.[1]
-
Deprotonation: A water molecule acts as a base, removing a proton from the oxonium ion to yield dibutylcarbamic acid and a hydronium ion.[1]
This dibutylcarbamic acid is often unstable and can further decompose to dibutylamine and carbon dioxide, leading to a complex mixture of byproducts.
Caption: Hydrolysis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound and provides actionable solutions.
FAQ 1: My reaction yield is low, and I've isolated dibutylamine as a major byproduct. What went wrong?
Answer: The presence of dibutylamine strongly indicates that hydrolysis of the this compound has occurred. The primary culprit is almost always the presence of water in your reaction system.
Troubleshooting Steps:
-
Solvent Purity: Ensure your solvents are rigorously dried. Even "anhydrous" solvents from commercial suppliers can absorb atmospheric moisture over time.
-
Reagent Quality: If your starting materials (e.g., the amine or alcohol you are reacting with DBCC) are solids, ensure they are thoroughly dried under vacuum, especially if they are hygroscopic.
-
Glassware Preparation: All glassware must be meticulously dried before use. Oven-drying overnight at >100 °C or flame-drying under vacuum are standard procedures.[3]
-
Atmospheric Moisture: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4][5]
FAQ 2: How can I effectively dry my reaction solvents?
Answer: The choice of drying agent depends on the solvent you are using. It's crucial to select a desiccant that is compatible with your solvent and does not introduce interfering impurities.
| Solvent Type | Recommended Drying Agents | Incompatible Drying Agents | Typical Residual Water Content (ppm) |
| Aprotic Non-Polar (e.g., Hexane, Toluene) | Sodium metal/benzophenone, Calcium hydride (CaH₂), Molecular sieves (4Å)[6] | Anhydrous salts (e.g., Na₂SO₄, MgSO₄) are less effective for achieving very low water content. | < 10 |
| Aprotic Polar (e.g., THF, Diethyl Ether) | Sodium metal/benzophenone, Calcium hydride (CaH₂), Molecular sieves (4Å)[6] | Phosphorus pentoxide (P₂O₅) can react with ethers. | < 30 |
| Aprotic Dipolar (e.g., DMF, DMSO, Acetonitrile) | Calcium hydride (CaH₂), Molecular sieves (4Å), Barium oxide (BaO)[7][8] | Sodium metal (can react with the solvent). | 20-50 |
| Chlorinated (e.g., Dichloromethane, Chloroform) | Calcium hydride (CaH₂), Phosphorus pentoxide (P₂O₅)[6] | Sodium metal (risk of explosion). | < 20 |
Note: For many applications, distillation from an appropriate drying agent is the most effective method for obtaining truly anhydrous solvents.[6] Always consult safety data sheets and chemical compatibility charts before using any drying agent.
FAQ 3: What is the best way to set up a reaction under an inert atmosphere?
Answer: A Schlenk line or a glove box are the ideal tools for maintaining an inert atmosphere.[4][5] However, a well-executed balloon technique can be sufficient for many applications.
Caption: Basic setup for an inert atmosphere reaction.
Protocol for Setting up an Inert Atmosphere Reaction:
-
Glassware Preparation: Flame-dry the reaction flask containing a stir bar under vacuum and allow it to cool to room temperature under a stream of inert gas.[3][9]
-
Seal the Flask: Securely place a rubber septum over the joint of the cooled flask.[9]
-
Purge the Flask: Insert a needle connected to an inert gas source (e.g., a balloon filled with nitrogen or argon) through the septum.[9] Insert a second, "outlet" needle to allow the air inside the flask to be displaced.[9] Purge for at least 5-10 minutes.
-
Maintain Positive Pressure: Remove the outlet needle. The positive pressure from the inert gas source will prevent air from entering the flask.
-
Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe.[9][10] Flush the syringe with inert gas before drawing up the reagent.[9][10] Solid reagents should be added quickly under a positive flow of inert gas.
FAQ 4: Can I use a base to scavenge the HCl byproduct and will this prevent hydrolysis?
Answer: Yes, using a non-nucleophilic base like triethylamine or pyridine is a common practice in reactions involving acyl chlorides to neutralize the HCl that is formed.[11] While this is crucial for preventing acid-catalyzed side reactions, it will not prevent the primary hydrolysis of this compound by water. The base will react with the HCl produced from the desired reaction and any HCl produced from hydrolysis. The primary defense against hydrolysis remains the rigorous exclusion of water.
FAQ 5: How can I monitor my reaction for the presence of hydrolysis byproducts?
Answer:
-
Thin-Layer Chromatography (TLC): Dibutylamine, a potential byproduct of hydrolysis, will appear as a distinct spot on a TLC plate, often visualized with ninhydrin stain.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile byproducts like dibutylamine.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the disappearance of the starting material and the appearance of both the desired product and any non-volatile byproducts.[13]
Experimental Protocols
Protocol 1: Drying Dichloromethane using Calcium Hydride
-
Safety First: Dichloromethane is a volatile and potentially hazardous solvent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[14][15]
-
Initial Setup: In a fume hood, add calcium hydride (CaH₂) to a round-bottom flask equipped with a magnetic stir bar. A common ratio is 10-20 g of CaH₂ per liter of solvent.
-
Solvent Addition: Carefully add the dichloromethane to the flask.
-
Stirring: Stir the mixture at room temperature for at least 24 hours. A reflux condenser can be attached to prevent the loss of solvent, with the top protected by a drying tube filled with calcium chloride.
-
Distillation: Assemble a distillation apparatus. Ensure all glassware is oven- or flame-dried.
-
Collection: Distill the dichloromethane under an inert atmosphere. Collect the fraction that boils at the correct temperature (39-40 °C).
-
Storage: Store the freshly distilled, anhydrous dichloromethane over activated molecular sieves (4Å) in a sealed container under an inert atmosphere.
Protocol 2: Purifying this compound
If you suspect your commercial this compound has partially hydrolyzed, it can be purified by vacuum distillation.[16]
-
Setup: Assemble a vacuum distillation apparatus with oven-dried glassware.
-
Distillation: Carefully transfer the crude this compound to the distillation flask.
-
Fraction Collection: Apply vacuum and gently heat the flask. Collect the fraction that distills at the appropriate boiling point and pressure.
-
Storage: The purified this compound should be stored in a tightly sealed container under an inert atmosphere and refrigerated to minimize decomposition.
Conclusion
The successful use of this compound hinges on the meticulous exclusion of water from the reaction environment. By understanding the mechanism of hydrolysis and implementing rigorous anhydrous techniques, researchers can minimize byproduct formation, improve reaction yields, and ensure the synthesis of high-purity products. This guide provides the foundational knowledge and practical protocols to troubleshoot and prevent the hydrolysis of this compound, empowering scientists to achieve more reliable and reproducible results in their synthetic endeavors.
References
- Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term.
- Sciencemadness Wiki. (2023, July 25). Drying solvents.
- ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
- ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?
- ResearchGate. (2021, August 8). How to create inert atmosphere?
- YouTube. (2022, February 1). Inert Atmosphere.
- Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides.
- Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods.
- Uniproma. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis.
- Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. The Journal of Organic Chemistry, 43(20), 3966–3968.
- Organic Syntheses. (n.d.). Diethylthiocarbamyl Chloride.
- Scribd. (n.d.). Dessicant Efficency in Drying Polar Aprotic Solvents.
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
- U.S. Geological Survey. (1989). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography.
- Filo. (2025, June 21). 7(a) What evidence indicates that the hydrolyses of the two molecules bel...
- Google Patents. (n.d.). US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines.
- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
- chemrevise. (2018, November 6). Acyl Chlorides and Acid Anhydrides.
- Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis.
- National Center for Biotechnology Information. (n.d.). Dibutylcarbamoyl chloride. PubChem Compound Database.
- National Institutes of Health. (2016, January 15). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.
- MDPI. (2025, October 16). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.
- Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
- National Institutes of Health. (2016, January 15). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.
- YouTube. (2022, April 9). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem.
- Royal Society of Chemistry. (2013). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 5(11), 2733-2740.
- University of California, Santa Barbara. (2012, December 14). Methylene chloride - Standard Operating Procedure.
- VelocityEHS. (2015, February 20). Dichloromethane (Methylene Chloride) Hazards & Safety Information.
- United States Environmental Protection Agency. (n.d.). Risk Management for Methylene Chloride.
Sources
- 1. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography [pubs.usgs.gov]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 15. ehs.com [ehs.com]
- 16. US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Temperature for Dibutylcarbamic Chloride Synthesis
Welcome to the Technical Support Center for the synthesis of Dibutylcarbamic Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. As your dedicated scientific resource, this document moves beyond simple protocols to explain the underlying chemical principles, ensuring your success in synthesizing this critical intermediate.
Introduction: The Critical Role of Temperature in this compound Synthesis
This compound (DBCC) is a vital reagent in organic synthesis, serving as a precursor for various pharmaceuticals and agrochemicals.[1][2] Its synthesis, commonly achieved by reacting a secondary amine (dibutylamine) with a phosgene equivalent, is highly dependent on precise temperature control.[1][3][4] Temperature not only dictates the reaction kinetics but also significantly influences the product yield, purity, and the formation of undesirable byproducts. Understanding and optimizing the reaction temperature is therefore paramount for a successful and reproducible synthesis.
This guide will provide a comprehensive overview of temperature optimization, address common challenges, and offer field-proven solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature for synthesizing this compound depends on the specific reagents used. When using phosgene or its safer alternatives like chlorocarbonylsulfenyl chloride, the initial reaction with dibutylamine is typically conducted at a low temperature, generally between 0-5 °C .[1] This is crucial to control the exothermic nature of the reaction and prevent the formation of side products. Subsequent steps, such as chlorination when using chlorocarbonylsulfenyl chloride, are often carried out at room temperature.[1][3]
Q2: Why is a low initial reaction temperature so important?
A2: A low initial temperature (0-5 °C) is critical for several reasons:
-
Exothermicity Control: The reaction between dibutylamine and phosgene or its equivalents is highly exothermic. Low temperatures help to dissipate the heat generated, preventing runaway reactions.
-
Minimizing Side Reactions: Higher temperatures can promote the formation of ureas and other impurities through the reaction of the carbamoyl chloride product with the starting amine.
-
Enhanced Selectivity: Maintaining a low temperature ensures the desired reaction pathway is favored, leading to a higher yield of this compound.
Q3: Can the reaction be performed at room temperature from the start?
A3: While some reactions can be initiated at room temperature, it is not recommended for the synthesis of this compound. Starting at room temperature can lead to a rapid and uncontrolled exotherm, resulting in a lower yield and a higher proportion of impurities that can be difficult to remove.
Q4: What are the risks of exceeding the optimal temperature?
A4: Exceeding the optimal temperature can lead to several issues:
-
Thermal Decomposition: Carbamoyl chlorides can be thermally unstable and may decompose at elevated temperatures, reducing the overall yield.[5]
-
Increased Impurity Profile: Higher temperatures can accelerate side reactions, leading to the formation of ureas and other byproducts.
-
Safety Hazards: With highly reactive reagents like phosgene, exceeding the recommended temperature can pose significant safety risks.
Q5: Are there alternatives to phosgene that are less sensitive to temperature fluctuations?
A5: Yes, safer alternatives to phosgene, such as diphosgene and triphosgene, are available.[6] While these reagents are generally less hazardous, they still require careful temperature control for optimal results. Another effective and milder alternative is chlorocarbonylsulfenyl chloride, which allows for a one-pot synthesis under controlled temperature conditions.[1][3]
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on temperature-related problems.
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction has not been met, leading to a very slow or stalled reaction. | Action: After the initial controlled addition of reagents at 0-5 °C, allow the reaction to slowly warm to room temperature and stir for an adequate duration (e.g., 2 hours for the chlorination step) to ensure completion.[1][3] |
| Reaction temperature is too high: This can cause thermal decomposition of the product or starting materials.[5] | Action: Strictly maintain the initial reaction temperature between 0-5 °C using an ice bath. Monitor the internal reaction temperature closely during reagent addition. | |
| Formation of a White Precipitate (likely urea byproduct) | Localized overheating: Even if the cooling bath is at the correct temperature, poor stirring or a rapid addition rate can create localized hot spots. | Action: Ensure vigorous and efficient stirring throughout the reagent addition. Add the phosgene equivalent dropwise to control the reaction rate and heat generation.[1] |
| Reaction temperature too high during workup: Hydrolysis of the carbamoyl chloride can occur if exposed to water at elevated temperatures. | Action: Conduct all aqueous workup steps at low temperatures (e.g., using an ice bath) to minimize hydrolysis of the product.[4] | |
| Product is Discolored (Yellow or Brown) | Decomposition due to excessive heat: Overheating during the reaction or purification (distillation) can lead to the formation of colored impurities. | Action: Maintain strict temperature control throughout the synthesis. For purification, use vacuum distillation to lower the boiling point and minimize thermal stress on the product. |
| Side reactions promoted by high temperatures: Elevated temperatures can facilitate various side reactions leading to colored byproducts. | Action: Adhere to the recommended temperature profile for each step of the synthesis. | |
| Inconsistent Yields Between Batches | Poor temperature control and reproducibility: Fluctuations in cooling efficiency or ambient temperature can lead to batch-to-batch variability. | Action: Standardize the cooling procedure. Use a consistent ice/water mixture or a cryostat for precise temperature control. Document the internal reaction temperature throughout the process for each batch. |
Experimental Workflow for Temperature Optimization
A systematic approach is crucial for optimizing the reaction temperature. The following workflow provides a step-by-step guide to determine the ideal temperature profile for your specific laboratory conditions.
Caption: Experimental workflow for optimizing reaction temperature.
Troubleshooting Decision Pathway
When encountering issues in your synthesis, this decision tree can help you diagnose and resolve the problem systematically.
Caption: Troubleshooting decision pathway for this compound synthesis.
Data Summary: Impact of Temperature on Synthesis
The following table summarizes the expected outcomes when varying the reaction temperature, based on established chemical principles for carbamoyl chloride synthesis.
| Temperature Range | Expected Yield | Expected Purity | Key Considerations |
| < 0 °C | Low to Moderate | High | Reaction kinetics may be too slow, requiring extended reaction times. |
| 0 - 5 °C | High | High | Optimal range for initial reaction to control exothermicity and minimize side products. [1] |
| 10 - 25 °C (Room Temp) | Moderate to Low | Moderate to Low | Increased risk of urea formation and other side reactions. Difficult to control the initial exotherm. |
| > 30 °C | Low | Low | Significant risk of product decomposition and formation of multiple impurities.[5] Safety concerns with highly reactive reagents. |
Conclusion
The successful synthesis of high-purity this compound is intrinsically linked to meticulous temperature control. By adhering to the recommended temperature profiles, implementing robust monitoring, and systematically troubleshooting any deviations, researchers can achieve consistent and high-yielding results. This guide provides the foundational knowledge and practical advice to empower you in your synthetic endeavors. For further inquiries, please consult the referenced literature.
References
- An In-depth Technical Guide to the Synthesis and Preparation of N,N-Disubstituted Carbamoyl Chlorides, with a - Benchchem.
- Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Rel
- An improved one-pot cost-effective synthesis of N,N-disubstituted carbamoyl halides and derivatives - ResearchG
- Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides - Organic Chemistry Frontiers (RSC Publishing).
- Carbamoyl chloride - Wikipedia.
- Phosgene and Substitutes - Merck Millipore.
- THERMAL DECOMPOSITION OF TOLYLENE 2,4. AND 2,6-DICARBAMIC ACID CHLORIDE - Periodica Polytechnica.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Phosgene and Substitutes [merckmillipore.com]
Navigating Solvent Effects in Reactions with Dibutylcarbamic Chloride: A Technical Guide
Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with dibutylcarbamic chloride. Our goal is to provide you with in-depth, field-proven insights into the critical role of solvent choice on the reactivity, mechanism, and potential pitfalls of your experiments. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound and how does solvent choice influence it?
This compound is a disubstituted carbamoyl chloride. Its reactivity is centered on the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. This leads to the displacement of the chloride ion, typically through a nucleophilic acyl substitution pathway.
Solvent choice is paramount as it dictates the reaction mechanism and rate. The key distinction lies in whether the solvent can participate in the reaction (solvolysis in protic solvents) or merely acts as a medium (in aprotic solvents).
-
In protic solvents (e.g., water, ethanol, methanol), the solvent itself can act as a nucleophile, leading to solvolysis. These reactions often proceed through a unimolecular, SN1-like mechanism.[1] The rate-determining step is the ionization of the carbamoyl chloride to form a resonance-stabilized carbamoyl cation, which is then rapidly captured by the solvent.[1]
-
In aprotic solvents (e.g., dichloromethane, THF, acetonitrile), the solvent does not directly participate in the reaction. When a strong nucleophile like an amine is present, the reaction typically follows a bimolecular, addition-elimination pathway.[2]
Q2: Which reaction mechanism should I expect, SN1 or SN2/Addition-Elimination?
The operative mechanism is a direct consequence of your reaction conditions, primarily the solvent and the nucleophile.
-
SN1-like Mechanism: This pathway is favored in polar, protic, and ionizing solvents where the solvent itself is the nucleophile (solvolysis).[2][3] The reaction rate is highly dependent on the solvent's ability to stabilize the carbamoyl cation intermediate. The solvolysis of N,N-dialkylcarbamoyl chlorides, like the diethyl derivative, is significantly faster than that of N,N-dimethylcarbamoyl chloride, which is consistent with a unimolecular pathway.[2]
-
Addition-Elimination (Bimolecular): This mechanism is dominant when using strong, discrete nucleophiles (e.g., primary or secondary amines) in aprotic solvents.[2] The reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon.[4] A base, such as a tertiary amine (e.g., triethylamine) or even an excess of the reacting amine, is typically required to neutralize the HCl generated.[5][6]
Visualizing Reaction Mechanisms
To clarify these distinct pathways, the following diagrams illustrate the flow of electrons and intermediates for both the SN1-like solvolysis and the bimolecular addition-elimination mechanisms.
Caption: SN1-like solvolysis mechanism in a protic solvent.
Caption: Bimolecular addition-elimination with an amine nucleophile.
Solvent Selection Guide: A Quantitative Comparison
The choice of solvent has a profound impact on reaction kinetics. Polar solvents can stabilize charged intermediates and transition states, often accelerating polar reactions.[7] The table below summarizes key physical properties of common organic solvents to guide your selection process. A higher dielectric constant and dipole moment generally indicate a more polar solvent.
| Solvent | Class | Dielectric Constant (ε) | Dipole Moment (μ, D) | Boiling Point (°C) | Key Considerations |
| Water | Polar Protic | 80.1 | 1.87 | 100 | Highly reactive (hydrolysis). Use only if carbamic acid is the desired intermediate.[1] |
| Ethanol | Polar Protic | 24.6 | 1.69 | 78.5 | Reactive (alcoholysis). Stabilizes carbocation intermediates in SN1 reactions.[2][8] |
| Methanol | Polar Protic | 32.7 | 1.70 | 64.7 | Reactive (alcoholysis). Similar to ethanol but more polar.[2] |
| Dichloromethane (DCM) | Polar Aprotic | 8.93 | 1.14 | 39.7 | Excellent, generally inert solvent for aminolysis.[9] Low boiling point simplifies removal. Can contain trace HCl.[8] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | 1.75 | 66 | Good general-purpose aprotic solvent. Can form peroxides.[10] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 3.44 | 81.6 | Highly polar, good for dissolving polar reactants. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 3.86 | 153.0 | High boiling point. Can be difficult to remove. May react with acyl chlorides under certain conditions. |
| Toluene | Nonpolar | 2.38 | 0.43 | 111 | Good for reactions where polarity is undesirable. Slower reaction rates are expected. |
Data sourced from multiple references.[11][12][13][14]
Troubleshooting and Optimization
Q3: My reaction is sluggish or fails to go to completion. What are the likely causes?
Several factors can lead to incomplete reactions:
-
Moisture Contamination: this compound is highly sensitive to moisture. Trace amounts of water in your solvent, glassware, or on your amine starting material will lead to rapid hydrolysis, consuming the starting material and forming dibutylamine and CO2.[1]
-
Insufficient Base: When reacting with an amine salt (e.g., an amine hydrochloride) or when using a less basic amine, an additional non-nucleophilic base (like triethylamine or pyridine) is crucial to neutralize the HCl byproduct.[15] Without it, the amine starting material will be protonated and rendered non-nucleophilic.
-
Steric Hindrance: While this compound is reactive, highly hindered amines may react slowly. In such cases, gentle heating may be required. However, always monitor for thermal decomposition.
-
Inappropriate Solvent: In nonpolar solvents like toluene, reaction rates can be significantly slower.[2] If the reaction is sluggish, consider switching to a more polar aprotic solvent like DCM or acetonitrile.
Q4: I'm observing unexpected side products. What could they be?
-
Dibutylamine: The presence of significant amounts of dibutylamine strongly suggests hydrolysis of the starting material.
-
Symmetrical Urea (from a primary amine): If you are reacting with a primary amine (R-NH₂), it is possible for the initial product (a substituted urea) to be deprotonated by the base and react with another molecule of this compound, leading to a more complex urea.
-
Reaction with Solvent: While generally stable, some polar aprotic solvents can participate in side reactions. For example, DMF is known to react with some acylating agents. Dichloromethane, while generally inert, can alkylate amines under forcing conditions or in the presence of certain catalysts, though this is uncommon in standard amide coupling reactions.[7][9]
Q5: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring these reactions.
-
General Protocol for Reaction Monitoring by TLC:
-
Plate Preparation: Use silica gel TLC plates.
-
Spotting: Spot the reaction mixture alongside your starting materials (this compound and the nucleophile) as references.
-
Eluent System: A common eluent system for separating the relatively nonpolar carbamoyl chloride from the more polar amine starting material and the resulting urea/carbamate product is a mixture of hexanes and ethyl acetate. Start with a ratio of 80:20 (Hexanes:EtOAc) and adjust the polarity as needed. For more polar products, a mixture of dichloromethane and methanol (e.g., 95:5) may be more effective.[13][16]
-
Visualization:
-
UV Light: If your product or starting materials are UV active, visualize the plate under a UV lamp (254 nm).
-
Staining: If compounds are not UV active, use a stain.
-
-
Analysis: The reaction is complete when the spot corresponding to the limiting reagent (usually the amine or alcohol) has disappeared and a new spot for the product is clearly visible. The carbamoyl chloride may also be visible and should be consumed.
-
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[12][17]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N,N-Dibutylurea (Aminolysis)
This protocol outlines a standard procedure for the reaction of this compound with a primary amine (e.g., benzylamine) in an aprotic solvent.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add benzylamine (1.0 eq) and triethylamine (1.2 eq) to anhydrous dichloromethane (DCM) in a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Carbamoyl Chloride: Dissolve this compound (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the benzylamine is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl (to remove excess amines), then with saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Kinetic Study of Solvolysis by Titration
This method can be used to determine the rate of solvolysis in an aqueous alcohol mixture by monitoring the production of HCl.[18]
-
Solvent Preparation: Prepare a mixed solvent system (e.g., 50:50 ethanol:water by volume).
-
Reaction Setup: In a thermostated flask, add the solvent mixture and a pH indicator (e.g., bromothymol blue).
-
Initiation: Initiate the reaction by adding a small, known amount of this compound. The solution will become acidic as HCl is produced.
-
Titration: Titrate the generated HCl with a standardized solution of NaOH, recording the volume of base added over time to maintain a constant pH (i.e., the color of the indicator).
-
Data Analysis: The rate of reaction can be determined from the rate of consumption of the NaOH titrant.
Safety and Handling
This compound is a corrosive substance that causes severe skin burns and eye damage.[19] It is also highly reactive with moisture.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors. Keep away from water and moisture.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
By understanding the principles outlined in this guide, you will be better equipped to design robust experiments, anticipate potential challenges, and troubleshoot effectively when working with this compound.
References
- D'Souza, M. J., & Kevill, D. N. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 111. [Link]
- Kinetics of SN1 Solvolysis. (2009). Chem 21, Fall 2009.
- D'Souza, M. J., & Kevill, D. N. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.
- D'Souza, M. J., & Kevill, D. N. (2016).
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Mechanism of N-hexyl-N-methylcarbamoyl Chloride. BenchChem.
- Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.
- Di Sivo, D., et al. (2022). A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins.
- Reddit. (2024). TLC for amide synthesis. r/OrganicChemistry. [Link]
- Development and validation of the high-performance liquid chromatography method for estimating N-(n-butyl) thiophosphoric triamide in granular fertilisers. (n.d.). LMA Leidykla. [Link]
- Reddit. (2020). TLC seperation of carboxylix acid, amine, and the amide product. r/chemistry. [Link]
- Dielectric Constant of Common solvents. (n.d.). Sigma-Aldrich.
- ResearchGate. (2016). Possible reason for enhanced stability in chlorinated solvents?.
- Adimurthy, S., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
- tert-Butyl Chloride Solvolysis: SN1 Kinetics Lab. (n.d.). Studylib. [Link]
- Clark, J. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]
- Abraham, M. H., et al. (2009). Is the tert-butyl chloride solvolysis the most misunderstood reaction in organic chemistry?
- The reaction of acid/acyl chlorides with ammonia/amines. (n.d.). Doc Brown's Chemistry. [Link]
- Argüello, J. E., et al. (2018). The reactivity of dichloromethane toward amines. SciSpace. [Link]
- Development of RP-HPLC Method for the Determination of N- Methylurea Content in Methohexital Drug Substance and Its Valid
- Clark, J. (n.d.). amines as nucleophiles. Chemguide. [Link]
- Reddit. (2025). Can you use dichloromethane as a solvent for reactions involving an amine?. r/OrganicChemistry. [Link]
- Which bromide will most rapidly undergo solvolysis in aqueous ethanol?. (2023). YouTube. [Link]
- Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. [Link]
- Reactions of Amines. (2025). Chemistry LibreTexts. [Link]
- Dichloromethane vs Chloroform: Solvent Properties, Safety, and Laboratory Applic
- Dibutylcarbamoyl chloride. (n.d.). PubChem. [Link]
- Solvolysis Reactions With Stereochemistry - SN1 Mechanism. (2023). YouTube. [Link]
Sources
- 1. Grunwald–Winstein equation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 11. "Application of the extended Grunwald-Winstein equation to the solvolys" by Jeffrey S. Carver [huskiecommons.lib.niu.edu]
- 12. Development and validation of the high-performance liquid chromatography method for estimating N-(n-butyl) thiophosphoric triamide in granular fertilisers [lmaleidykla.lt]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
- 17. A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. amherst.edu [amherst.edu]
- 19. Dichloromethane vs Chloroform: Solvent Properties, Safety, and Laboratory Applications [elchemy.com]
Technical Support Center: Removal of Unreacted Dibutylcarbamic Chloride
Welcome to the Technical Support Center for handling and removal of unreacted dibutylcarbamic chloride from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our focus is on ensuring the purity of your target compounds and the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my reaction mixture?
Unreacted this compound is a reactive electrophile that can interfere with subsequent synthetic steps. Its presence can lead to the formation of unwanted byproducts, complicate purification, and potentially affect the stability and biological activity of your final compound. Furthermore, like many carbamoyl chlorides, it is moisture-sensitive and can hydrolyze to form byproducts that may also need to be removed.[1]
Q2: What are the primary byproducts formed from the quenching of this compound?
The most common method for quenching this compound is through hydrolysis, either intentionally with an aqueous workup or unintentionally due to moisture. This reaction forms the corresponding N,N-dibutylcarbamic acid.[1] While some N,N-dialkylcarbamic acids can be isolated under specific conditions, they are generally unstable and readily decompose to dibutylamine and carbon dioxide.[2][3] Therefore, the main byproducts you will need to remove are typically dibutylamine and its corresponding salts (e.g., dibutylammonium chloride if quenched with aqueous acid).
Q3: How can I monitor the presence of this compound during my reaction and workup?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of your reaction and confirming the removal of this compound. A recommended TLC visualization method for carbamates, which are structurally related to carbamoyl chlorides, involves a two-spray system of furfural and sulfuric acid.[4] Alternatively, a general stain like potassium permanganate can be used to visualize the disappearance of the starting material, as it will oxidize many organic compounds.[5]
Troubleshooting Guides: Strategies for Removal
Choosing the appropriate method for removing unreacted this compound depends on the stability of your desired product, the scale of your reaction, and the nature of other components in the reaction mixture. Below are detailed protocols for the most common and effective techniques.
Method 1: Aqueous Extractive Workup
This is the most common and straightforward method for quenching and removing this compound and its byproducts, particularly if your desired product is stable to aqueous acidic and basic conditions.
Scientific Principle: This method leverages the reactivity of this compound with water (hydrolysis) and the basicity of the resulting dibutylamine byproduct. The carbamoyl chloride is first quenched to form dibutylamine. The basic amine is then protonated with a dilute acid, forming a water-soluble ammonium salt that can be efficiently extracted into the aqueous phase.
-
Quenching:
-
Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the quenching process.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring. The bicarbonate will neutralize the hydrochloric acid generated during the hydrolysis of the carbamoyl chloride. Continue addition until gas evolution (CO₂) ceases.
-
-
Extraction of Dibutylamine:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add a suitable organic solvent (e.g., ethyl acetate, dichloromethane) if your reaction solvent is water-miscible.
-
Wash the organic layer with a 1M aqueous solution of hydrochloric acid (HCl). This will convert the dibutylamine into its water-soluble hydrochloride salt.
-
Separate the aqueous layer. Repeat the acidic wash two more times to ensure complete removal of the amine.[6][7]
-
-
Neutralization and Final Washes:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any residual acid.
-
Finally, wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain your crude product.
-
Method 2: Scavenger Resins
The use of scavenger resins is an elegant and efficient method for removing unreacted electrophiles like this compound, especially in parallel synthesis or when aqueous workups are not desirable.
Scientific Principle: Scavenger resins are solid-supported reagents with functional groups designed to react with and "scavenge" specific types of molecules from a solution. For carbamoyl chlorides, resins functionalized with primary or secondary amines are highly effective. The unreacted this compound covalently binds to the resin, and the resulting resin-bound urea derivative is easily removed by filtration.[8][9]
-
Resin Selection:
-
Scavenging:
-
Once your primary reaction is complete, add the scavenger resin to the reaction mixture. A typical starting point is to use 2-3 equivalents of the resin's functional group relative to the initial excess of this compound.
-
Stir the mixture at room temperature. The required time for complete scavenging can range from a few hours to overnight.
-
-
Monitoring:
-
Monitor the disappearance of the this compound from the solution by TLC.
-
-
Isolation:
-
Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to yield the purified crude product.
-
Method 3: Chromatographic Purification
If the above methods are not suitable or do not provide sufficient purity, direct purification by column chromatography can be employed.
Scientific Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. This compound, being a relatively nonpolar molecule, can be separated from more polar products or byproducts.
-
Solvent System Selection:
-
Determine an appropriate solvent system using TLC. A good starting point for many organic molecules is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve good separation between your product, this compound, and any byproducts.
-
-
Column Packing:
-
Pack a chromatography column with silica gel using the chosen eluent.
-
-
Loading and Elution:
-
Concentrate the crude reaction mixture and dissolve it in a minimal amount of the eluent or a less polar solvent.
-
Load the sample onto the column and elute with the chosen solvent system, collecting fractions.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
| Method | Advantages | Disadvantages | Best Suited For |
| Aqueous Extractive Workup | - Inexpensive and scalable.- Effectively removes the carbamoyl chloride and its amine byproduct. | - Requires the product to be stable to acidic and basic conditions.- Can be time-consuming and generate significant aqueous waste. | - Robust products that are not water-sensitive.- Large-scale reactions. |
| Scavenger Resins | - High selectivity for the target impurity.- Simple filtration-based workup.- Amenable to automation and parallel synthesis. | - Resins can be expensive.- May require longer reaction times for complete scavenging.- The product may non-specifically bind to the resin, reducing yield. | - High-throughput screening and library synthesis.- Products that are sensitive to aqueous workups. |
| Column Chromatography | - Can provide very high purity.- Can separate complex mixtures. | - Can be time-consuming and labor-intensive.- Requires significant solvent usage.- Potential for product loss on the column. | - Small-scale reactions where high purity is essential.- When other methods fail to provide adequate separation. |
Visualization & Workflow
Decision-Making Workflow for Removal of this compound
Caption: Decision workflow for selecting a purification method.
References
- D'Souza, M. J., & Kevill, D. N. (2017). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 18(7), 1333. [Link]
- Wikipedia contributors. (2023). Carbamoyl chloride. In Wikipedia, The Free Encyclopedia. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines. [Link]
- Sorbent Technologies, Inc. (2022). Amino Silica Gel. [Link]
- Reddit. (2022). Amine workup. [Link]
- Reaction Chemistry & Engineering. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. RSC Publishing. [Link]
- Org Prep Daily. (2006). TLC Staining solutions. [Link]
- Allen. (n.d.). Dibutylamine, (C4H9)2NH, and anisole C5H5OCH3, have similar boiling points, and are relatively insoluble in water.
- PubMed. (2004). Studies on the stability of dithiocarbamic acids. [Link]
- ResearchGate. (2021). Syntheses and characterization of N,N-dialkyl- carbamic acids suitable for the isotopic enrichment of 13 CO 2. [Link]
- EPFL. (n.d.).
- University of Iowa. (n.d.). TLC Stains. [Link]
- Organic Chemistry Portal. (n.d.).
- Google P
- VanVeller Lab Resources - Department of Chemistry. (n.d.).
- ResearchGate. (2015). Assessment of Primary and Secondary Amine Adsorbents and Elution Solvents with or without Graphitized Carbon for the SPE Clean-Up of Food Extracts in Pesticide Residue Analysis. [Link]
- ResearchGate. (2008). (PDF) Piperazino-functionalized silica gel as a deblocking-scavenging agent for the 9-fluorenylmethoxycarbonyl amino-protecting group. [Link]
- Organic Chemistry Frontiers. (2021). Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides. [Link]
- ResearchGate. (2003).
- Organic Syntheses. (2018).
- ResearchGate. (2014). Preparation of amino-functionalized silica in aqueous conditions. [Link]
Sources
- 1. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 4. epfl.ch [epfl.ch]
- 5. silicycle.com [silicycle.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 8. sorbtech.com [sorbtech.com]
- 9. Functionalized Silica Gels for Organic Synthesis [sigmaaldrich.com]
Technical Support Center: Monitoring Dibutylcarbamic Chloride Reactions
Welcome to the technical support center for monitoring reactions involving dibutylcarbamic chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for both Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Overview of this compound Reactions
This compound is a reactive carbamoyl chloride used in organic synthesis, most commonly to introduce a dibutylcarbamoyl group. A frequent application is the reaction with primary or secondary amines to form N,N,N',N'-tetrasubstituted ureas.[1][2][3] Given the reactivity of the starting material, particularly its sensitivity to moisture which can lead to hydrolysis, careful reaction monitoring is crucial to ensure the desired product formation and minimize byproduct generation.[4][5][6]
Two primary analytical techniques for monitoring these reactions are TLC and LC-MS. TLC offers a rapid, cost-effective method for qualitative assessment of reaction progress[7][8][9][10], while LC-MS provides more detailed quantitative information and mass confirmation of reactants, products, and intermediates.[11][12][13]
Troubleshooting Guide for TLC Analysis
Thin-Layer Chromatography is a cornerstone of reaction monitoring due to its simplicity and speed.[7][14] However, several common issues can arise. This section addresses these problems in a question-and-answer format.
Workflow for TLC-Based Reaction Monitoring
Caption: A typical workflow for monitoring a chemical reaction using TLC.
Frequently Asked Questions (FAQs) - TLC
Question: My spots are streaking or appearing as elongated smears. What's wrong?
Answer: Streaking is a common issue in TLC and can be attributed to several factors:[15][16][17]
-
Sample Overloading: The most frequent cause is applying too much sample to the plate.[15][16][17] The stationary phase becomes saturated, leading to a continuous "streak" rather than a well-defined spot as the mobile phase moves up the plate.
-
Solution: Dilute your reaction mixture sample before spotting it on the TLC plate. A concentration of around 1% is often a good starting point.[15]
-
-
Highly Polar Compounds: this compound and its amine-adducts can be quite polar. If the solvent system is not polar enough to effectively move the compound, it can result in streaking.
-
Acidic or Basic Nature of Compounds: Amines (basic) or potential carboxylic acid byproducts (from hydrolysis) can interact strongly with the slightly acidic silica gel, causing streaking.[15][19]
Question: I don't see any spots on my TLC plate after development.
Answer: The absence of spots can be perplexing. Here are the likely culprits:
-
Insufficient Concentration: The concentration of your analyte may be too low to be detected.[16][17]
-
Compound is Not UV-Active: this compound and its derivatives may not be strongly UV-active.
-
Solution: Use a chemical stain for visualization. A potassium permanganate (KMnO4) stain is a good general-purpose choice that reacts with many organic compounds.[7] Ceric ammonium molybdate (CAM) is another effective stain.
-
-
Sample Evaporation: If your product is volatile, it may have evaporated from the plate during drying.
-
Solution: This is less likely with the expected products of this compound but can be addressed by minimizing the time the plate is left to dry before visualization.
-
-
Incorrect Spotting: If the initial spots are below the level of the solvent in the developing chamber, the sample will dissolve into the solvent pool instead of traveling up the plate.[7][16]
-
Solution: Always ensure your baseline is drawn above the solvent level in the chamber.[9]
-
Question: My reactant and product spots have very similar Rf values. How can I improve separation?
Answer: Poor separation between the starting material and the product can make it difficult to determine if the reaction is complete.[8]
-
Optimize the Solvent System: This is the most critical factor. You need to find a mobile phase that provides differential migration for your compounds.
-
Solution: Systematically vary the polarity of your solvent system. Try different solvent combinations. For example, instead of hexane/ethyl acetate, you could try dichloromethane/methanol.[18] The goal is to find a system where the starting material has an Rf of approximately 0.3-0.4, which often provides good separation for the product as well.[9]
-
-
Use a Co-spot: A "co-spot" lane, where you spot both the starting material and the reaction mixture on the same point, is essential for resolving spots with similar Rf values.[9] If the two compounds are different, you will often see a slightly elongated or "snowman" shaped spot, confirming the presence of two distinct species.[8][9]
| Compound Polarity | Suggested Starting Solvent Systems (Normal Phase Silica) |
| Non-polar | 5% Ethyl Acetate in Hexane[18][21] |
| Moderately Polar | 10-50% Ethyl Acetate in Hexane[18][21] |
| Polar | 100% Ethyl Acetate or 5-10% Methanol in Dichloromethane[18][21] |
| Very Polar/Basic | 1-10% of (10% NH4OH in Methanol) in Dichloromethane[21] |
Troubleshooting Guide for LC-MS Analysis
LC-MS is a powerful tool for reaction monitoring, providing both separation and mass identification. However, its complexity can also lead to a unique set of challenges.
LC-MS Troubleshooting Logic Flow
Caption: A logical approach to troubleshooting common LC-MS issues.
Frequently Asked Questions (FAQs) - LC-MS
Question: I am not seeing the expected mass for my product or starting material. What could be the issue?
Answer: A missing signal for your target analyte is a common and frustrating problem.
-
Incorrect Ionization Mode: this compound itself is unlikely to ionize well. However, its reaction products, such as ureas, are more amenable to ionization. These compounds, containing nitrogen atoms, typically ionize well in positive electrospray ionization (ESI+) mode, forming [M+H]+ adducts.
-
Analyte Instability: Carbamoyl chlorides are reactive and can degrade in the LC system or ion source.[4]
-
Solution: Minimize sample time in the autosampler. Ensure the mobile phases are fresh and of high purity.
-
-
Mass Range Incorrectly Set: The mass spectrometer might not be scanning the correct m/z range.
Question: I am observing significant signal suppression or matrix effects. How can I mitigate this?
Answer: Signal suppression occurs when other components in the sample co-elute with your analyte and interfere with its ionization.[11][26]
-
Improve Chromatographic Separation: The best way to combat matrix effects is to chromatographically separate the analyte of interest from the interfering species.
-
Solution: Adjust the gradient of your LC method. A longer, shallower gradient can improve resolution.[27] You might also consider a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) to alter selectivity.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer suppress the analyte signal.
-
Solution: Perform a dilution series of your reaction mixture to find a concentration that provides a good signal-to-noise ratio with minimal suppression.
-
-
Sample Cleanup: If the reaction mixture is complex, a simple sample cleanup step can be beneficial.
-
Solution: A simple filtration through a 0.22 µm syringe filter can remove particulate matter that could clog the system. For more complex matrices, a solid-phase extraction (SPE) might be necessary.[23]
-
Question: My chromatographic peaks are broad or tailing. What is the cause?
Answer: Poor peak shape can compromise resolution and quantification.
-
Column Issues: The analytical column may be contaminated or degraded.
-
Secondary Interactions: The basic nitrogen atoms in the urea products can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase of your gradient.
-
| LC-MS Parameter | Recommendation for Dibutylcarbamoyl Derivatives | Rationale |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, <3 µm) | Good retention for moderately polar organic molecules.[28] |
| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation for ESI+ and improves peak shape.[22][23] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Common organic solvents for reversed-phase chromatography.[22][29] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Carbamates and ureas readily form [M+H]+ ions.[29] |
| Detection | Full Scan & Selected Ion Monitoring (SIM) or MRM | Full scan for qualitative analysis; SIM/MRM for quantitative analysis.[22] |
Safety Considerations
This compound is a corrosive material that causes severe skin burns and eye damage.[5][24][30] It is also moisture-sensitive and can release hydrogen chloride gas upon hydrolysis.[5][31] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
When quenching the reaction, be aware that the addition of water or alcohols can be exothermic.[32] It is advisable to perform the quench slowly and with cooling.
References
- Chemistry LibreTexts. (2022, August 23).
- University of Rochester, Department of Chemistry.
- J&K Scientific LLC. (2023, November 20).
- SiliCycle.
- PMC - NIH. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
- University of York, Chemistry Teaching Labs. Determining a solvent system.
- PubMed. (2011, August 1).
- Organic Chemistry at CU Boulder.
- University of Rochester, Department of Chemistry.
- PubChem - NIH. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371.
- Benchchem. Navigating the Analysis of N-(2-chloroethyl)
- BioPharm International. (2014, August 26).
- Cooperative Organic Chemistry Student Labor
- MDPI. (2015, September 3).
- ChemicalBook. 13358-73-1(DIBUTYLCARBAMYL CHLORIDE) Product Description.
- Bitesize Bio. (2025, June 3).
- ZefSci. (2025, May 6).
- Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- Benchchem. Application Notes and Protocols for the Synthesis of N-(2-chloroethyl)
- Sigma-Aldrich. (2025, November 7).
- Fisher Scientific.
- Restek. (2021, November 29).
- University of Rochester, Department of Chemistry.
- LCGC International. (2023, February 2). Troubleshooting LC-MS.
- SiliCycle. (2021, December 8).
- Washington State University. Monitoring Reactions by TLC.
- Fisher Scientific. (2023, September 22).
- SHIMADZU CORPORATION.
- Sigma-Aldrich. Simplified LC-MS/MS for Herbicides in Cereals.
- Doc Brown's Chemistry. Reaction of acid/acyl chlorides with ammonia/amines.
- MDPI.
- YouTube. (2024, September 18). TLC for reaction monitoring #chemistry.
- Chemistry Hall.
- Chemguide.
- MDPI. (2025, October 16).
- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- YouTube. (2017, March 13). Reactions Acid Chlorides With Amines.
- NIH.
- Google Patents. EP0198370B1 - Process for the preparation of carbamyl chlorides of secondary amines.
- PMC - PubMed Central.
- YouTube. (2020, September 30). Hydrolysis of an acid chloride.
- Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
- YouTube. (2022, April 9). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem.
Sources
- 1. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.ca [fishersci.ca]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. zefsci.com [zefsci.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. silicycle.com [silicycle.com]
- 18. silicycle.com [silicycle.com]
- 19. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 20. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 21. Chromatography [chem.rochester.edu]
- 22. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hpst.cz [hpst.cz]
- 24. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. 13358-73-1 CAS MSDS (DIBUTYLCARBAMYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 28. LC–MS/MS determination of carbamathione in microdialysis samples from rat brain and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. fishersci.fr [fishersci.fr]
- 31. youtube.com [youtube.com]
- 32. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Technical Support Center: Scaling Up Reactions Involving Dibutylcarbamic Chloride
Welcome to the technical support center for scaling up reactions involving Dibutylcarbamic Chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale experiments to larger-scale production. Here, we provide in-depth technical guidance, troubleshooting advice, and practical protocols to ensure the safe, efficient, and successful scale-up of your chemical processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with handling this compound on a larger scale?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] On a larger scale, the primary hazards are amplified and include:
-
Increased risk of exposure: Handling larger quantities increases the potential for significant skin or eye contact and inhalation of vapors.
-
Exothermic reactions: Reactions with nucleophiles can be exothermic. On a larger scale, improper heat management can lead to thermal runaways.
-
Moisture sensitivity: this compound reacts with water, releasing corrosive hydrogen chloride (HCl) gas. In a large-scale setting, ingress of atmospheric moisture can lead to pressure buildup in storage or reaction vessels.
Strict adherence to appropriate personal protective equipment (PPE) protocols, including chemical-resistant gloves, safety goggles, and respiratory protection, is crucial.[2][3]
Q2: My reaction yield dropped significantly when moving from a 1L to a 100L reactor. What are the likely causes?
A2: A drop in yield upon scale-up is a common challenge and often points to issues with mass and heat transfer.[4] In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[4] Additionally, the surface-area-to-volume ratio decreases with scale, making heat dissipation less efficient. This can lead to an overall increase in reaction temperature, which may favor byproduct formation.[4]
Q3: What are the most common byproducts in reactions with this compound?
A3: The most common byproducts depend on the specific reaction conditions and nucleophiles used. However, some general possibilities include:
-
Urea derivatives: If the nucleophile is an amine and water is present, the carbamoyl chloride can hydrolyze to dibutylamine, which can then react with the carbamoyl chloride to form a tetra-substituted urea.
-
Carbamic acid: Reaction with water will initially form the unstable dibutylcarbamic acid, which readily decomposes to dibutylamine and carbon dioxide.[5]
-
Products from reaction with solvent: Some solvents can react with carbamoyl chlorides. For example, while dichloromethane is generally considered inert, it can react with some amines.[6]
Q4: How should I properly quench a large-scale reaction involving this compound?
A4: Quenching of unreacted this compound should be done cautiously by slowly adding the reaction mixture to a well-stirred, cooled solution of a suitable quenching agent.[7] Common quenching agents include water, alcohols (like isopropanol or ethanol), or a dilute solution of a non-nucleophilic base like sodium bicarbonate.[7][8][9] The choice of quenching agent will depend on the desired workup procedure and the stability of the product. For instance, quenching with an alcohol will produce the corresponding carbamate ester.[7] Always ensure adequate ventilation to handle any HCl gas that may be evolved.[9]
Troubleshooting Guides
Problem 1: Poor or Inconsistent Conversion
| Symptom | Potential Cause | Troubleshooting Action |
| Reaction stalls before completion | 1. Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor mass transfer, preventing reactants from coming into contact.[4] 2. Temperature Control Issues: "Cold spots" in the reactor can slow down the reaction rate.[4] | 1. Optimize Agitation: Increase the stirrer speed or consider a different impeller design to improve mixing. 2. Verify Temperature Uniformity: Use multiple temperature probes to ensure the batch temperature is uniform. |
| Inconsistent results between batches | 1. Moisture Contamination: Variable amounts of moisture in starting materials or solvents can consume the carbamoyl chloride. 2. Reagent Quality: Inconsistent quality of starting materials can affect reactivity. | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Operate under an inert atmosphere (e.g., nitrogen or argon). 2. Qualify Raw Materials: Perform analytical testing on incoming raw materials to ensure they meet specifications. |
Problem 2: Formation of Impurities and Byproducts
| Symptom | Potential Cause | Troubleshooting Action |
| Presence of tetra-substituted urea | Reaction with dibutylamine: This can arise from the hydrolysis of this compound if water is present. | 1. Rigorous Moisture Control: Use anhydrous solvents and reagents. 2. Optimize Reaction Temperature: Lowering the temperature may reduce the rate of hydrolysis. |
| Product degradation | Thermal instability: The desired product may be unstable at the reaction or workup temperature. | 1. Perform Thermal Stability Studies: Use techniques like thermogravimetric analysis (TGA) to determine the decomposition temperature of the product.[10] 2. Minimize Thermal Stress: Use lower reaction temperatures if possible and minimize the time the product is exposed to high temperatures during workup. |
| Dark-colored product | Formation of polymeric byproducts: This can be caused by excessive reaction temperatures or prolonged reaction times.[11] | 1. Optimize Reaction Conditions: Reduce the reaction temperature and/or time. 2. Purification: Consider purification by vacuum distillation or crystallization.[12] |
Experimental Protocols
Protocol 1: General Procedure for Scaling Up a Reaction with this compound
This protocol provides a general framework. Specific conditions should be optimized for each individual reaction.
-
Reactor Setup:
-
Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet/outlet.
-
-
Inert Atmosphere:
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Reagent Charging:
-
Charge the reactor with the nucleophile and an anhydrous solvent. A list of common solvents and their properties can be found in reference[13].
-
Begin agitation and cool the solution to the desired reaction temperature (e.g., 0-5 °C) using a suitable cooling bath.
-
-
Addition of this compound:
-
Slowly add the this compound to the cooled, stirred solution. The addition rate should be controlled to maintain the desired reaction temperature. For larger scales, consider a subsurface addition to improve dispersion.
-
-
Reaction Monitoring:
-
Work-up and Quenching:
-
Once the reaction is complete, cautiously quench any unreacted this compound by slowly transferring the reaction mixture to a separate vessel containing a cooled quenching solution (e.g., water or a dilute sodium bicarbonate solution).[8]
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) if a basic nucleophile was used, followed by a saturated sodium bicarbonate solution, and finally brine.[8]
-
-
Product Isolation and Purification:
Protocol 2: Analytical Method for Reaction Monitoring by HPLC
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is a good starting point. The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance of the starting materials and product.
-
Sample Preparation:
-
Carefully take a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of acetonitrile).
-
Dilute the quenched sample to an appropriate concentration for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.[17]
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Scale-Up
Caption: A decision tree for troubleshooting low yield during scale-up.
Diagram 2: Safe Handling and Quenching Workflow
Caption: Workflow for safe handling and quenching of this compound reactions.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of N-(2-chloroethyl)carbamoyl Chloride Derivatives.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Preparation of N,N-Disubstituted Carbamoyl Chlorides.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling N-(2-chloroethyl)carbamoyl chloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methyl-N-Phenylcarbamoyl Chloride, 99% (Titr.).
- Fisher Scientific. (2024, February 1). SAFETY DATA SHEET - Dimethyl carbamoyl chloride.
- NJ.gov. (n.d.). Common Name: DIETHYLCARBAMOYL CHLORIDE HAZARD SUMMARY.
- LGC Standards. (n.d.). SAFETY DATA SHEET - N-(Propan-2-yl)carbamoyl Chloride.
- Benchchem. (n.d.). Technical Support Center: Carbamic Acid Synthesis Scale-Up.
- ChemRxiv. (n.d.). Novel Application of Direct Inject Liquid Chromatography (DILCTM) as Real-time Process Analytical Technology for Flow Reactions.
- KGROUP. (2006, October 27). Quenching Reactive Substances.
- ChemicalBook. (n.d.). 13358-73-1(DIBUTYLCARBAMYL CHLORIDE) Product Description.
- EPFL. (n.d.). Protocol for quenching reactive chemicals.
- ResearchGate. (2016, January 15). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.
- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- Benchchem. (n.d.). Technical Support Center: Analytical Methods for Monitoring DBHDA Reactions.
- MDPI. (2016, January 15). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.
- Benchchem. (n.d.). Byproduct formation in the synthesis of 4-Oxopentanoyl chloride.
- Reddit. (2024, April 9). Quenching guide : r/Chempros.
- UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
- MDPI. (n.d.). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.
- PubChem - NIH. (n.d.). Dibutylcarbamoyl chloride.
- Benchchem. (n.d.). Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride.
- ResearchGate. (2025, October 18). Can Accelerated Reactions in Droplets Guide Chemistry at Scale?.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- Sigma-Aldrich. (n.d.). Diphenylcarbamoyl chloride 98 83-01-2.
- ResearchGate. (2017, December 26). Investigation on the Thermal Stability of Deep Eutectic Solvents.
- PubMed. (2020, November). Byproducts formed During Thiol-Acrylate Reactions Promoted by Nucleophilic Aprotic Amines: Persistent or Reactive?.
- Google Patents. (n.d.). US6291731B1 - Continuous method for producing propargyl chloride.
- ResearchGate. (2025, August 7). Thermal stabilities of di-alkylimidazolium chloride ionic liquids.
- Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). 7. ANALYTICAL METHODS.
- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents.
- ResearchGate. (2025, August 6). Sensitive Single Step Fluorimetric Method for Monitoring Solid-Phase Reactions on Polystyrene Resin-Bound Chloride Groups.
- The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride.
- ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- InCatT. (2021, February 18). A direct method for carboformylation at last: the acid chloride does the job!.
- Google Patents. (n.d.). CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride.
- ResearchGate. (2025, August 6). THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS.
- YouTube. (2021, August 28). Organic Chemistry: Preparation of t-Butyl Chloride.
- Wikipedia. (n.d.). Dichloromethane.
Sources
- 1. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Dichloromethane - Wikipedia [en.wikipedia.org]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. rsc.org [rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Symmetrical Urea Formation in Dibutylcarbamic Chloride Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Dibutylcarbamic chloride. This resource is designed to provide in-depth troubleshooting advice and practical solutions to a common and often frustrating side reaction: the formation of symmetrical 1,1,3,3-tetrabutylurea. As Senior Application Scientists, we understand that minimizing byproducts is critical for maximizing yield, simplifying purification, and ensuring the integrity of your synthesis. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the formation of symmetrical urea and its detection.
Q1: What is the primary mechanism for the formation of symmetrical 1,1,3,3-tetrabutylurea?
A1: The formation of 1,1,3,3-tetrabutylurea is most often traced back to the presence of dibutylamine, which acts as a potent nucleophile. This dibutylamine can be introduced in two primary ways:
-
Hydrolysis of the Starting Material: this compound is highly sensitive to moisture. Even trace amounts of water in the reaction solvent, on the glassware, or in the atmosphere can hydrolyze the carbamoyl chloride to form dibutylamine and CO2.[1][2] This newly formed dibutylamine can then react with a second molecule of this compound, leading to the symmetrical urea byproduct.
-
Impurity in the Starting Material: this compound can degrade over time, especially with improper storage, leading to the presence of dibutylamine as an impurity in the reagent bottle.
The reaction proceeds as follows:
Caption: Mechanism of Symmetrical Urea Formation.
Q2: How can I detect and quantify the symmetrical urea byproduct in my reaction mixture?
A2: Several standard analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): Tetrabutylurea is significantly less polar than most desired amine or alcohol products. It will typically have a much higher Rf value. A non-polar stain like potassium permanganate can help visualize it.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In 1H NMR, the butyl groups of tetrabutylurea will show characteristic multiplets, which can often be distinguished from the signals of your desired product. The integration of these signals can be used for quantification relative to an internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for both detecting and quantifying the volatile tetrabutylurea byproduct, providing a clear molecular ion peak for confirmation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile products, LC-MS can effectively separate the symmetrical urea from the desired compound and provide mass confirmation.
Troubleshooting Guide: Common Issues & Solutions
This guide is structured to address specific problems you may encounter during your experiments.
Issue 1: My reaction produces a high yield of 1,1,3,3-tetrabutylurea.
This is the most common problem and points directly to the unwanted reaction pathway dominating your synthesis.
-
Possible Cause A: Presence of Water
-
Causality: As detailed in the FAQ, water is the primary culprit for generating the nucleophilic dibutylamine in situ.[1] Carbamoyl chlorides are highly susceptible to hydrolysis.
-
Solution: Implement rigorous anhydrous techniques.
-
Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of inert gas (Nitrogen or Argon) or in a desiccator immediately before use.
-
Solvents: Use freshly opened anhydrous solvents or solvents purified by passing them through a solvent purification system (e.g., alumina columns).
-
Atmosphere: Run the reaction under a positive pressure of an inert atmosphere (N2 or Ar) using a balloon or a Schlenk line.
-
-
-
Possible Cause B: Degradation of this compound Reagent
-
Causality: The reagent may have degraded during storage. Older bottles or those that have been opened multiple times are particularly suspect.
-
Solution:
-
Use a fresh bottle of high-purity this compound.
-
If purity is uncertain, consider purifying the reagent by vacuum distillation before use. Store the purified reagent under an inert atmosphere and in a freezer.
-
-
-
Possible Cause C: Slow Reaction with the Intended Nucleophile
-
Causality: If the reaction between your target nucleophile (e.g., a sterically hindered amine or a weakly nucleophilic alcohol) and the this compound is slow, it provides a larger time window for the competing hydrolysis and subsequent symmetrical urea formation to occur.
-
Solution:
-
Increase Nucleophile Concentration: Use a slight excess (1.1-1.2 equivalents) of your target nucleophile to favor the desired reaction kinetically.
-
Optimize Temperature: While high temperatures can cause decomposition, gently warming the reaction (e.g., to 40-50 °C) may accelerate the desired reaction more than the side reaction.[1] Monitor progress closely by TLC or LC-MS.
-
-
Issue 2: My choice of base is causing side reactions.
The base is meant to be a simple acid scavenger for the HCl generated, but its choice is critical.[3][4]
-
Possible Cause: The Base is Nucleophilic
-
Causality: Common bases like triethylamine (TEA) or pyridine, while effective at scavenging acid, are also nucleophiles. They can react with the carbamoyl chloride to form an intermediate acylammonium salt, which can be unstable or lead to other byproducts.
-
Solution: Use a non-nucleophilic, sterically hindered base. These bases are too bulky to attack the carbonyl carbon but are effective at neutralizing HCl.
-
| Base | Structure | pKa of Conjugate Acid | Key Characteristics |
| Triethylamine (TEA) | Et3N | ~10.7 | Nucleophilic, can cause side reactions. |
| Pyridine | C5H5N | ~5.2 | Nucleophilic, generally a poorer choice. |
| Diisopropylethylamine (DIPEA) | i-Pr2NEt | ~10.8 | Recommended. Sterically hindered, non-nucleophilic.[1] |
| 2,6-Lutidine | C7H9N | ~6.7 | Recommended. Very hindered, non-nucleophilic.[1] |
Issue 3: The reaction is sluggish even under anhydrous conditions.
-
Possible Cause: Incorrect Solvent Choice
-
Causality: The reaction mechanism, which can have both SN1 and SN2 characteristics, is sensitive to solvent polarity.[5][6] A non-polar solvent may not sufficiently stabilize the charged intermediates in the transition state, slowing the reaction.
-
Solution: Use a polar aprotic solvent. These solvents can solvate cations and do not have acidic protons that can interfere with the reaction.
-
Good Choices: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF).
-
Solvents to Avoid: Protic solvents like methanol or ethanol will react directly with the carbamoyl chloride.
-
-
Caption: Troubleshooting Decision Tree.
Recommended Protocols & Alternative Reagents
Protocol: General Procedure for Minimized Symmetrical Urea Formation
This protocol incorporates best practices to favor the desired carbamoylation reaction.
-
Preparation: Assemble oven-dried glassware under a positive pressure of Argon or Nitrogen.
-
Reagents: In the reaction flask, dissolve your amine or alcohol nucleophile (1.0 eq) and a non-nucleophilic base like DIPEA (1.5 eq) in anhydrous DCM or THF.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps control the initial exotherm and minimizes side reactions.
-
Addition: Add a solution of high-purity this compound (1.1 eq) in the same anhydrous solvent dropwise to the cooled solution over 15-30 minutes. The slow addition prevents localized high concentrations.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Alternative Reagents for Unsymmetrical Urea Synthesis
If the formation of symmetrical urea remains a persistent issue, especially with a valuable or sensitive substrate, consider alternative carbamoylating agents that are less prone to this side reaction.
-
Carbonyldiimidazole (CDI): Reacting your desired amine with CDI first to form a carbamoylimidazole intermediate, followed by the addition of the second amine, is a highly effective method for producing unsymmetrical ureas. The order of addition is critical to avoid symmetrical byproducts.[7][8]
-
Isopropenyl Carbamates: These reagents react cleanly and irreversibly with amines to provide unsymmetrical ureas in high yield and purity, effectively avoiding the formation of symmetrical side products.[9]
-
Isocyanates: If your desired amine is available as the corresponding isocyanate, this provides the most direct and atom-economical route to forming a urea without the risk of symmetrical byproducts from the coupling partner.[7]
References
- Technical Support Center: N-hexyl-N-methylcarbamoyl chloride Reactivity. Benchchem.
- Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. (2016). International Journal of Molecular Sciences.
- Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. (2016). National Institutes of Health.
- Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. (2016). MDPI.
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
- Urea Formation - Common Conditions. Organic Chemistry Portal.
- Practical synthesis of unsymmetrical ureas from isopropenyl carbamates. (2005). Journal of Organic Chemistry.
- Reactions of Amines. (2023). Chemistry LibreTexts.
- Parallel synthesis of tri- and tetrasubstituted ureas from carbamoyl imidazolium salts. (2002). Combinatorial Chemistry & High Throughput Screening.
- The reaction of acyl chlorides with ammonia and primary amines. Chemguide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 8. Parallel synthesis of tri- and tetrasubstituted ureas from carbamoyl imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical synthesis of unsymmetrical ureas from isopropenyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Enhancing Dibutylcarbamic Chloride Reactivity
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for Dibutylcarbamic chloride applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Instead of a rigid manual, we present a series of practical, scenario-based questions and answers to address the specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My reaction of this compound with a primary alcohol is sluggish and gives low yields. What is the fundamental role of a catalyst here?
A: this compound, like other acyl chlorides, is an electrophile. However, its reactivity is tempered by the electron-donating effect of the nitrogen atom, which can reduce the electrophilicity of the carbonyl carbon through resonance. A catalyst's primary role is to increase this electrophilicity.
Lewis acid catalysts (e.g., ZnCl₂, AlCl₃, TiCl₄) are electron acceptors that coordinate to the carbonyl oxygen.[1][2] This coordination withdraws electron density from the carbonyl carbon, making it significantly more susceptible to nucleophilic attack by the alcohol. Without a catalyst, the activation energy for this attack is high, leading to slow or incomplete reactions, especially with less nucleophilic alcohols.
Caption: Lewis Acid (LA) activation of this compound.
Q2: What are the main classes of catalysts suitable for this compound reactions, and when should I choose one over the other?
A: Catalyst selection is dictated by your nucleophile and reaction conditions. The two primary classes are:
-
Lewis Acids: Best for activating the carbamoyl chloride towards neutral nucleophiles like alcohols.[1] Common choices include ZnCl₂, FeCl₃, and TiCl₄. They are highly effective but must be used under strictly anhydrous conditions to prevent catalyst deactivation and hydrolysis of the substrate.
-
Phase Transfer Catalysts (PTC): Ideal for reactions where the nucleophile is an anion (e.g., an alkoxide or phenoxide) residing in an aqueous or solid phase, while the this compound is in an immiscible organic phase.[3][4] Catalysts like Tetrabutylammonium bromide (TBAB) or crown ethers shuttle the nucleophile into the organic phase to react.[5][6] This approach avoids the need for anhydrous solvents and can accelerate reaction rates dramatically.[3]
A third class, Nucleophilic Catalysts (e.g., 4-Dimethylaminopyridine, DMAP), can also be used. These react with the carbamoyl chloride to form a highly reactive intermediate (a carbamoylpyridinium salt), which then reacts with the nucleophile. This is often used in acylation reactions but can be effective here as well.
Q3: I'm seeing a significant amount of dibutylamine as a by-product. What's causing this and how can I prevent it?
A: The formation of dibutylamine is a clear indicator of hydrolysis. This compound reacts with water to form the unstable dibutylcarbamic acid, which rapidly decarboxylates to yield dibutylamine and CO₂.[7][8]
Prevention Strategies:
-
Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., distilled from a suitable drying agent). Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Reagent Purity: Ensure your nucleophile and solvent are free of water. If using a Lewis acid catalyst, be aware that many are hygroscopic and should be handled accordingly.
-
HCl Scavenging: The reaction produces HCl as a stoichiometric by-product.[8] If not neutralized, HCl can catalyze side reactions or create a hydroscopic environment. Adding a non-nucleophilic base like triethylamine (TEA) or pyridine can sequester the HCl, driving the reaction to completion and minimizing moisture-related issues.[9][10]
Troubleshooting and Optimization Guides
Problem 1: Low reactivity with a sterically hindered secondary alcohol.
Q: I'm attempting to synthesize a carbamate from this compound and a bulky secondary alcohol (e.g., 2,6-diisopropylphenol). The reaction shows less than 10% conversion after 24 hours at room temperature, even with triethylamine. How can I drive this to completion?
A: This is a classic case of steric hindrance impeding nucleophilic attack. Triethylamine is acting merely as an HCl scavenger, not as a catalyst to enhance electrophilicity.[9] You need to actively lower the activation energy of the reaction.
Troubleshooting Steps:
-
Introduce a Lewis Acid Catalyst: This is the most effective strategy. A strong Lewis acid will make the carbonyl carbon a much better electrophile, overcoming the steric barrier.
-
Recommendation: Start with a catalytic amount (5-10 mol%) of Zinc Chloride (ZnCl₂).[11] If reactivity is still low, a stronger Lewis acid like Aluminum Chloride (AlCl₃) can be used, but be cautious of potential side reactions with sensitive functional groups.
-
-
Increase Thermal Energy: If the substrates are thermally stable, increasing the reaction temperature (e.g., refluxing in toluene or xylenes) will provide the necessary energy to overcome the steric hindrance.
-
Solvent Choice: Switch to a higher-boiling, non-coordinating solvent like toluene or 1,2-dichloroethane if you need to increase the temperature.
Caption: Troubleshooting workflow for low reactivity.
Protocol: Lewis Acid-Catalyzed Carbamate Synthesis with a Hindered Alcohol
-
Under an inert atmosphere (N₂), add the hindered alcohol (1.0 eq) and anhydrous ZnCl₂ (0.1 eq) to a flame-dried round-bottom flask.
-
Add anhydrous toluene via syringe.
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq), to act as an HCl scavenger.
-
Slowly add this compound (1.1 eq) to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 110°C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, quench carefully with a saturated aqueous solution of NH₄Cl, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Problem 2: Inconsistent yields in a reaction between aqueous sodium phenoxide and this compound in toluene.
Q: My goal is to prepare an O-aryl carbamate using sodium phenoxide. I am using a biphasic system (water/toluene), but my yields are erratic, ranging from 20% to 60%. What is causing this inconsistency and how can I stabilize the process?
A: The issue is the physical separation of your reactants. The sodium phenoxide is in the aqueous phase, while the this compound is in the organic phase.[3] The reaction can only occur at the interface between the two layers, which is a very small and inconsistent surface area. Vigorous stirring can help, but it's not a reliable solution for scalability. This is an ideal scenario for Phase Transfer Catalysis (PTC) .
A phase transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitates the reaction by making the nucleophile soluble in the organic phase.[4]
Mechanism of Action:
-
The quaternary ammonium cation (Q⁺), TBAB's Bu₄N⁺, exchanges its bromide anion for the phenoxide anion (PhO⁻) at the interface.
-
The newly formed ion pair [Q⁺ PhO⁻] is lipophilic due to the butyl groups and migrates into the organic (toluene) phase.[5]
-
In the organic phase, the "naked" phenoxide anion is a highly potent nucleophile and rapidly reacts with this compound.
-
The catalyst, now paired with the chloride ion [Q⁺ Cl⁻], returns to the aqueous interface to repeat the cycle.
Caption: Simplified Phase Transfer Catalysis (PTC) cycle.
Protocol: Phase Transfer-Catalyzed Synthesis of an O-Aryl Carbamate
-
To a round-bottom flask, add sodium phenoxide (1.0 eq), water, and Tetrabutylammonium bromide (TBAB, 2-5 mol%).
-
Add toluene to the flask.
-
Stir the biphasic mixture vigorously to create a large surface area.
-
Add a solution of this compound (1.05 eq) in toluene dropwise over 15 minutes.
-
Continue vigorous stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Upon completion, stop stirring and allow the layers to separate.
-
Separate the organic layer, wash with water and then brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify via column chromatography or recrystallization as needed.
Catalyst Selection Summary
| Catalyst Type | Example(s) | Primary Application | Typical Loading | Advantages | Disadvantages |
| Lewis Acid | ZnCl₂, AlCl₃, TiCl₄ | Activation towards neutral nucleophiles (alcohols, hindered amines).[1] | 5-20 mol% | High activation, drives difficult reactions to completion. | Requires strictly anhydrous conditions; stronger variants can cause side reactions. |
| Phase Transfer | TBAB, TBAHS, Aliquat 336 | Biphasic reactions with anionic nucleophiles (alkoxides, phenoxides).[3][4] | 1-10 mol% | Excellent for biphasic systems, mild conditions, no need for anhydrous solvents. | Only effective if an anionic nucleophile can be formed. |
| Nucleophilic | DMAP, Pyridine | General acylation/carbamoylation catalysis. | 5-10 mol% (cat.) or >1 eq (base) | Mild and effective for unhindered substrates. Pyridine also acts as a base. | Less effective for sterically demanding substrates compared to Lewis acids. |
| Non-Nucleophilic Base | Triethylamine (TEA), DIPEA | HCl Scavenger.[9] | 1.1-1.5 eq | Prevents HCl buildup, drives equilibrium forward. | Provides no catalytic activation of the electrophile. Not a catalyst. |
Safety Precautions
This compound is corrosive and moisture-sensitive.[12] It causes severe skin burns and eye damage. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere to prevent hydrolysis, which releases corrosive HCl gas and dibutylamine.
References
- Šulková, K., & Řezáčová, P. (2020). Theoretical Studies of the Mechanism of Carbamoylation of Nucleobases by Isocyanates. Journal of Physical Chemistry B.
- Manzoor, F., et al. (n.d.). Proposed mechanism for the carbamoylation process catalyzed by photoredox and Ni catalysts. ResearchGate.
- Proposed carbamoylation mechanism. (n.d.). ResearchGate.
- Douglas, N. H., et al. (2018). Generation and Alkylation of α-Carbamyl Radicals via Organic Photoredox Catalysis. Journal of the American Chemical Society.
- Koeth, F., et al. (2017). Mechanisms and consequences of carbamoylation. Nature Reviews Nephrology.
- Reddy, K. S., et al. (n.d.). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. ResearchGate.
- Kevill, D. N. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molecules.
- Majumdar, N., et al. (2021). Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides. Organic Chemistry Frontiers.
- Wikipedia contributors. (n.d.). Carbamoyl chloride. Wikipedia.
- Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal.
- Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal.
- Reddy, K. S., et al. (n.d.). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar.
- Wikipedia contributors. (n.d.). Lewis acid catalysis. Wikipedia.
- Kevill, D. N. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. National Institutes of Health.
- National Center for Biotechnology Information. (n.d.). Dibutylcarbamoyl chloride. PubChem.
- Wilhelm, R., et al. (2010). Lewis acid organocatalysts. PubMed.
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). International Journal of Pharmaceutical Sciences and Research.
- OTC PTC (Phase Transfer Catalysts). (2007). Sciencemadness.org.
- OperaChem. (2023). Phase transfer catalysis (PTC).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
- Chemistry For Everyone. (2025). What Is Phase Transfer Catalysis? YouTube.
- Svejstrup, T. D., et al. (2023). Cationic Triarylchlorostibonium Lewis Acids. ACS Publications.
- Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. (n.d.). ACS Publications.
- Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide.
- Reddit user. (2024). Acid chloride reaction with amine. Reddit.
Sources
- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 2. Lewis acid organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iajpr.com [iajpr.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. reddit.com [reddit.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Dibutylcarbamic Chloride Reactions
Welcome to the technical support center for handling reactions involving Dibutylcarbamic Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the quenching and work-up phases of your experiments. Our goal is to equip you with the knowledge to not only follow protocols but to understand the underlying chemistry, anticipate challenges, and troubleshoot effectively.
Foundational Principles: Understanding this compound
This compound is a reactive acyl chloride derivative used in the synthesis of N,N-disubstituted carbamates and ureas. Its reactivity stems from the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack.[1] A thorough understanding of its properties is paramount for safe handling and successful experimental outcomes.
Key Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ClNO | [2] |
| Molecular Weight | 191.70 g/mol | [2] |
| Boiling Point | 257-260 °C (lit.) | [3] |
| Density | 0.985 g/mL at 25 °C (lit.) | [3] |
Critical Safety Considerations
This compound is classified as a hazardous substance. Adherence to strict safety protocols is non-negotiable.
-
Corrosivity: It causes severe skin burns and eye damage.[2] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[4]
-
Toxicity: The compound is harmful if swallowed.
-
Reactivity with Water: As with most acyl chlorides, it reacts exothermically with water, liberating hydrogen chloride (HCl) gas.[5][6] This reaction is vigorous and can cause a rapid increase in temperature and pressure.[7][8] Therefore, all reactions and work-up procedures must be conducted in a well-ventilated fume hood.[4]
Standard Operating Procedure: Quenching the Reaction
Quenching is the process of deactivating any unreacted, hazardous reagents in the reaction mixture. For this compound, this primarily involves neutralizing its electrophilic character. The choice of quenching agent is dictated by the desired outcome and the stability of the final product.
Workflow for Selecting a Quenching Strategy
Caption: Decision workflow for selecting a quenching agent.
Experimental Protocol: Aqueous Quench
This is the most common method for destroying excess this compound. The hydrolysis reaction converts it to the corresponding carbamic acid, which is often unstable and decomposes, and hydrochloric acid.[9][10]
Step-by-Step Methodology:
-
Cool the Reaction: Before adding any quenching agent, cool the reaction vessel to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the hydrolysis reaction.[11]
-
Prepare Quenching Solution: Prepare a separate flask containing cold deionized water or a dilute aqueous basic solution (e.g., 5% NaHCO₃).
-
Slow Addition: Slowly and carefully add the reaction mixture to the quenching solution with vigorous stirring. Never add water directly to the reaction mixture , as this can cause a localized, violent reaction.[7]
-
Monitor Temperature: Keep the quenching mixture in the ice bath and monitor the temperature to ensure it does not rise uncontrollably.
-
Stir: Allow the mixture to stir at 0 °C for 15-30 minutes after the addition is complete to ensure all the acyl chloride has been quenched.
-
Proceed to Work-up: The quenched mixture is now ready for extractive work-up.
Standard Operating Procedure: Extractive Work-up
The goal of the work-up is to isolate the desired product from byproducts, unreacted starting materials, and solvents. For reactions involving this compound, this typically involves liquid-liquid extraction.
Workflow for Post-Quench Extraction
Caption: Decision workflow for extractive work-up.
Experimental Protocol: General Extractive Work-up
This protocol assumes an aqueous quench was performed and a tertiary amine base (like triethylamine or pyridine) was used in the reaction.
-
Transfer: Transfer the quenched reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: To remove the tertiary amine base, wash the organic layer with a dilute acid solution (e.g., 1M HCl).[12] The amine will be protonated to form a water-soluble salt that partitions into the aqueous layer.[13] Repeat this wash until the aqueous layer is no longer basic (test with pH paper).
-
Neutral Wash: Wash the organic layer with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[14] Be sure to vent the separatory funnel frequently, as CO₂ gas evolution can occur if residual acid is present.[14]
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and aids in breaking up any emulsions that may have formed.[13][15]
-
Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Dry the solution over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified by chromatography or recrystallization.
Troubleshooting Guide & FAQs
Q1: My reaction mixture turned cloudy/formed a white precipitate upon adding the amine substrate. What is happening?
A1: This is likely the formation of the hydrochloride salt of your amine substrate. This compound reactions produce one equivalent of HCl.[16][17] If your amine substrate is also the base, it will be consumed to form the salt, halting the reaction.
-
Solution: Include a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, in your reaction (typically 1.1-1.5 equivalents).[16] This "sacrificial" base will neutralize the generated HCl, allowing your primary or secondary amine to act as the nucleophile.
Q2: During the aqueous work-up, a thick, stable emulsion formed that won't separate. How can I resolve this?
A2: Emulsions are common when basic amines or amphiphilic molecules are present.
-
Troubleshooting Steps:
-
Add Brine: Add a significant volume of saturated aqueous NaCl (brine) to the separatory funnel and shake gently. Increasing the ionic strength of the aqueous phase often destabilizes the emulsion.[13]
-
Filter: Pass the entire mixture through a pad of Celite or glass wool. This can sometimes break the emulsion at the interface.
-
Change Solvent: Dilute the organic layer with a different solvent. For example, if you are using ethyl acetate, adding some diethyl ether might help.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours). Sometimes, gravity is all that is needed.
-
Q3: After purification, my NMR spectrum shows a symmetrical urea byproduct (N,N,N',N'-tetrabutylurea). Where did this come from and how can I prevent it?
A3: This is a classic side reaction in carbamate synthesis.[15] It occurs when this compound reacts with dibutylamine. The dibutylamine can be present as an impurity in the starting material or can be formed in situ if the carbamic chloride hydrolyzes to the unstable dibutylcarbamic acid, which then decomposes.
-
Causality & Prevention:
-
Strict Anhydrous Conditions: The primary cause is often trace water in the reaction. Water hydrolyzes the carbamoyl chloride to a carbamic acid, which can decarboxylate to form dibutylamine and CO₂. This newly formed dibutylamine then reacts with another molecule of carbamoyl chloride to form the symmetrical urea.[15] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reagent Purity: Use high-purity this compound. If it has been stored for a long time, it may have partially hydrolyzed.
-
Optimized Addition: Add the this compound slowly to the solution of your nucleophile (alcohol or amine) at a low temperature (e.g., 0 °C). This maintains a low concentration of the acyl chloride, minimizing side reactions.[15]
-
Q4: My product is acid-sensitive. How can I remove a tertiary amine base like triethylamine during the work-up?
A4: If your product contains acid-labile functional groups (e.g., acetals, Boc-protecting groups), washing with HCl is not an option.
-
Alternative Protocol: Wash the organic layer several times with a 10% aqueous solution of copper (II) sulfate (CuSO₄).[12] The copper ions will form a complex with the amine, which is water-soluble and will be extracted into the aqueous layer.[18] The blue aqueous layer will often turn a deeper purple color as the complex forms. Continue washing until no further color change is observed.
Q5: The quenching of my large-scale reaction was much more exothermic than expected. What went wrong?
A5: The heat generated by an exothermic reaction scales with the volume, while the ability to dissipate that heat scales with the surface area. As you scale up a reaction, the volume increases faster than the surface area, leading to less efficient heat dissipation.
-
Best Practices for Scale-Up:
-
Dilution: Use a larger volume of solvent to increase the thermal mass of the reaction mixture.
-
Slower Addition: Add the reaction mixture to the quenching solution much more slowly than you would for a small-scale reaction. Using an addition funnel is highly recommended.
-
Efficient Cooling: Ensure you have a robust cooling bath. For very large reactions, an overhead mechanical stirrer is more effective than a magnetic stir bar for ensuring efficient mixing and heat transfer.
-
References
- Sigma-Aldrich. (2025).
- National Center for Biotechnology Information. (n.d.). Dibutylcarbamoyl chloride. PubChem.
- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- Fisher Scientific. (2011).
- BenchChem. (2025).
- Chemistry university. (2021). Esterification using Acid Chloride and Alcohol. YouTube.
- Fisher Scientific. (2010).
- University of Rochester. (n.d.). Workup: Amines. Department of Chemistry.
- University of Rochester. (n.d.). Workup for Removing Amines.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- ChemicalBook. (n.d.). 13358-73-1(DIBUTYLCARBAMYL CHLORIDE) Product Description.
- BenchChem. (2025). Technical Support Center: Quenching Reactions Containing Diisobutylamine.
- Organic Chemistry Portal. (2023).
- Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- YouTube. (2018). Nucleophilic acyl substitution: hydrolysis of acid chlorides.
- YouTube. (2020). Hydrolysis of an acid chloride.
- YouTube. (2021). Alcoholysis and Hydrolysis of Acid Chlorides.
- Khan Academy. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13358-73-1 CAS MSDS (DIBUTYLCARBAMYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. Khan Academy [khanacademy.org]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
Stability issues of Dibutylcarbamic chloride in solution
Technical Support Center: Dibutylcarbamic Chloride
A Guide to Understanding and Managing Solution Stability for Researchers
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the foundational knowledge to anticipate and resolve stability issues you may encounter in your research. This compound is a potent reagent, but its reactivity is intrinsically linked to its instability. Understanding the mechanisms of its degradation is the key to successful and reproducible experimentation.
This resource is structured as a series of questions you might ask during your work, providing direct answers, the underlying chemical principles, and actionable troubleshooting steps.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. Could my this compound solution have degraded?
A1: Yes, this is a very common issue. This compound, like most acyl chlorides, is highly susceptible to degradation, which can directly impact your reaction yields.[1][2] The primary culprit is almost always hydrolysis from exposure to moisture.
Root Cause Analysis:
The carbonyl carbon in this compound is highly electrophilic, making it an attractive target for nucleophiles.[1] Water is a potent nucleophile that will readily attack this carbon. The resulting intermediate quickly decomposes into the inert dibutylcarbamic acid, which then decarboxylates to dibutylamine and carbon dioxide.[3][4] This process is irreversible and consumes your active reagent.
Immediate Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Ensure you are using a freshly opened bottle of anhydrous solvent or a solvent that has been properly dried and stored over molecular sieves.
-
Inert Atmosphere: Confirm that your reaction was set up and maintained under a dry, inert atmosphere (e.g., Nitrogen or Argon). Even brief exposure to ambient air can introduce enough moisture to cause significant degradation.[5][6]
-
Reagent Age & Storage: Check the age and storage conditions of your solid this compound. It should be stored tightly sealed in a desiccator, away from moisture.[5][6] If it is old or has been improperly stored, it may have already partially hydrolyzed.
Diagram: Primary Degradation Pathway of this compound
The following diagram illustrates the nucleophilic attack by water, the primary mechanism of degradation for this compound in solution.
Caption: Hydrolysis of this compound.
Q2: I've prepared a stock solution of this compound in Dichloromethane (DCM) for use over several days. How can I ensure it remains stable?
A2: Preparing stock solutions of this compound requires meticulous attention to anhydrous conditions. While DCM is a good aprotic solvent choice, the stability of your solution is not guaranteed and depends entirely on handling and storage.[7]
Best Practices for Stock Solution Stability:
-
Solvent is Key: Always use a high-purity, anhydrous grade solvent from a recently opened bottle or one that has been passed through a solvent purification system.
-
Inert Gas Blanket: Prepare the solution in a flask that has been oven-dried and cooled under an inert gas stream. Once prepared, store the solution under a positive pressure of Nitrogen or Argon.
-
Proper Sealing: Use a septum-sealed cap that provides an excellent barrier to atmospheric moisture. Parafilm is not a sufficient long-term barrier for moisture-sensitive reagents.
-
Storage Conditions: Store the solution at a low temperature (e.g., 4°C). While low temperatures slow the rate of hydrolysis, they do not prevent it if moisture is present.[8] Do not freeze the solution unless you are certain the solvent is compatible and it will not cause precipitation.
Data Summary: Recommended Solvents for this compound
| Solvent Class | Recommended Solvents | Rationale & Key Considerations |
| Halogenated | Dichloromethane (DCM), Chloroform | High solubility and aprotic nature prevent reaction with the solvent. Must be anhydrous.[7] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Good solvating power. Prone to peroxide formation; use inhibited, anhydrous grades.[7] |
| Aprotic Polar | Acetonitrile (MeCN) | High polarity effectively dissolves the reagent. Must be rigorously dried as it is hygroscopic. |
| Hydrocarbons | Toluene, Hexanes | Low polarity, good for reactions requiring non-polar conditions. Lower solubility may be an issue. |
Solvents to AVOID:
-
Alcohols (Methanol, Ethanol): Alcohols are nucleophiles and will react to form carbamates.[4][5][6]
-
Water or aqueous buffers: Will rapidly hydrolyze the reagent.[4]
-
Protic solvents in general: Any solvent with an available acidic proton is a potential reactant.
Q3: My NMR analysis shows unexpected peaks, suggesting side reactions. What could be happening?
A3: The appearance of unexpected peaks often points to reactions with nucleophiles other than your intended target. The high reactivity of this compound means it will readily react with any available nucleophilic species in your reaction mixture.[2][9]
Troubleshooting Workflow for Side Reactions
This workflow will help you systematically identify the source of contamination or unintended reactivity.
Caption: Troubleshooting unexpected side products.
Common Sources of Nucleophilic Contamination:
-
Residual Water: The most common contaminant.
-
Amine Impurities: If your substrate is an amine, ensure its purity. Other amine impurities will also react.
-
Alcohol Stabilizers: Some grades of solvents (like chloroform) may contain small amounts of ethanol as a stabilizer. Use a grade specifically designated for synthesis.
Experimental Protocol: Preparation of a Standardized this compound Stock Solution
This protocol is designed to produce a 0.5 M stock solution in anhydrous Dichloromethane (DCM) with maximum stability.
Materials:
-
This compound (CAS 13358-73-1)[10]
-
Anhydrous Dichloromethane (packaged under inert gas)
-
Oven-dried 50 mL Schlenk flask with a magnetic stir bar
-
Gas-tight syringe
-
Rubber septum
-
Nitrogen or Argon gas line with a bubbler
Procedure:
-
Flask Preparation: Place the Schlenk flask and stir bar in an oven at 120°C for at least 4 hours.
-
Inert Atmosphere: Assemble the hot flask and immediately place it under a vacuum/inert gas cycle three times to remove all atmospheric moisture and air. Allow it to cool to room temperature under a positive pressure of inert gas.
-
Solvent Transfer: Using a clean, dry syringe, transfer 40 mL of anhydrous DCM to the Schlenk flask.
-
Reagent Addition: Weigh 4.79 g (0.025 mol) of this compound in a dry, inert atmosphere (e.g., a glovebox). If a glovebox is not available, quickly weigh the solid and add it to the flask against a positive flow of inert gas to minimize air exposure.
-
Dissolution & Final Volume: Seal the flask with the rubber septum. Stir the solution until all the solid has dissolved. Add anhydrous DCM to bring the final volume to 50 mL.
-
Storage: Wrap the septum with electrical tape or Parafilm for extra security and store the flask in a refrigerator (4°C) in a secondary container.
-
Usage: When needed, withdraw the required amount of solution using a dry, inert gas-purged syringe. Ensure the flask remains under positive inert gas pressure at all times.
By adhering to these rigorous protocols, you can significantly mitigate the stability issues inherent to this compound and ensure the integrity of your experiments.
References
- Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)
- Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)
- Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.National Institutes of Health (NIH).[Link]
- Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.
- Carbamoyl chloride - Wikipedia.Wikipedia.[Link]
- Guidance on Storage and Handling of Chlorinated Solvents.
- A SN1 Reaction: Synthesis of tert-Butyl Chloride.The Royal Society of Chemistry.[Link]
- Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371.PubChem - National Institutes of Health (NIH).[Link]
- 21.2: Nucleophilic Acyl Substitution Reactions.Chemistry LibreTexts.[Link]
- Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships.United States Environmental Protection Agency (EPA).[Link]
- Nucleophilic Cl- Reagents.WordPress.[Link]
- nucleophilic addition / elimination in the reactions of acyl chlorides.Chemguide.[Link]
- Nucleophilic Acyl Substitution of Acid Chlorides.YouTube.[Link]
- Common Solvents Used in Organic Chemistry: Table of Properties.ACS Division of Organic Chemistry.[Link]
- Solubility and Stability Advantages of a New Cocrystal of Berberine Chloride with Fumaric Acid.National Institutes of Health (NIH).[Link]
- Carbon Tetrachloride Degradation P
- Hydrolysis of t-butyl chloride CSTR-Study.dvikan.no.[Link]
- Stability of bethanechol chloride in oral liquid dosage forms.PubMed.[Link]
- The degradation pathways in chloride medium of the third generation anticancer drug oxalipl
- Which benzoyl chloride undergoes hydrolysis faster in w
- Stability of succinylcholine chloride injection.PubMed.[Link]
- Average rate of hydrolysis of butyl Chloride.YouTube.[Link]
- Stability of methacholine chloride solutions under different storage conditions over a 9 month period.PubMed.[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.se [fishersci.se]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stability of succinylcholine chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Dibutylcarbamic Chloride and Dimethylcarbamoyl Chloride for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic strategy. Among the diverse array of available reagents, N,N-disubstituted carbamoyl chlorides serve as versatile synthons for the introduction of carbamoyl moieties, which are prevalent in a multitude of biologically active molecules. This guide provides an in-depth, objective comparison of the reactivity of two commonly employed carbamoyl chlorides: dibutylcarbamic chloride and dimethylcarbamoyl chloride. By examining the interplay of electronic and steric effects, and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
At a Glance: Structural and Physicochemical Properties
Before delving into a comparative analysis of their reactivity, it is instructive to consider the fundamental structural and physical differences between this compound and dimethylcarbamoyl chloride.
| Property | This compound | Dimethylcarbamoyl Chloride |
| Molecular Formula | C₉H₁₈ClNO | C₃H₆ClNO |
| Molecular Weight | 191.70 g/mol [1] | 107.54 g/mol [2] |
| Structure | ||
| Appearance | Colorless to light yellow liquid | Clear, colorless liquid[3] |
| Boiling Point | Data not readily available | 167-168 °C[2] |
| Key Hazard | Causes severe skin burns and eye damage[1] | High toxicity, carcinogenic properties[3] |
The Decisive Factors: Electronic and Steric Effects on Reactivity
The reactivity of carbamoyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by a delicate balance of electronic and steric effects imparted by the N-alkyl substituents.
Electronic Effects: The Inductive Push
Alkyl groups are known to be electron-donating through an inductive effect.[4] This effect increases with the size and branching of the alkyl chain. In the context of carbamoyl chlorides, the nitrogen lone pair participates in resonance with the carbonyl group, which reduces the overall electrophilicity of the carbonyl carbon compared to a standard acyl chloride. The electron-donating alkyl groups on the nitrogen further enhance this effect by pushing electron density towards the carbonyl carbon.
The two n-butyl groups in this compound exert a stronger collective inductive effect than the two methyl groups in dimethylcarbamoyl chloride. This increased electron donation has two opposing consequences:
-
Decreased Electrophilicity of the Carbonyl Carbon: The enhanced electron density on the carbonyl carbon in this compound makes it inherently less electrophilic and therefore, in a purely SN2-like scenario, less susceptible to nucleophilic attack compared to dimethylcarbamoyl chloride.
-
Stabilization of the Carbamoyl Cation Intermediate: In reactions that proceed through a dissociative or SN1-like mechanism, the greater electron-donating ability of the butyl groups provides superior stabilization to the transient carbamoyl cation intermediate that is formed upon departure of the chloride leaving group.
Steric Hindrance: The Bulky Gatekeeper
Steric hindrance refers to the spatial congestion around a reactive center, which can impede the approach of a nucleophile.[5] The n-butyl groups of this compound are significantly larger and more conformationally flexible than the methyl groups of dimethylcarbamoyl chloride. This increased steric bulk around the carbonyl carbon in this compound presents a greater physical barrier to the incoming nucleophile, particularly in reactions that follow a concerted or associative pathway (SN2-like).
The interplay of these electronic and steric factors determines the dominant reaction mechanism and the overall reactivity of the carbamoyl chloride under specific conditions.
Comparative Reactivity Analysis: A Data-Driven Approach
The most definitive way to compare the reactivity of these two reagents is to examine their behavior in key chemical transformations, supported by quantitative kinetic data where available.
Solvolysis Reactions: Unraveling Intrinsic Reactivity
Solvolysis, the reaction of a substrate with the solvent, provides a clean measure of a compound's intrinsic susceptibility to ionization and nucleophilic attack by a weak nucleophile. Extensive studies on the solvolysis of N,N-dialkylcarbamoyl chlorides have shown that these reactions typically proceed through a dissociative (SN1-like) mechanism, where the rate-determining step is the formation of the carbamoyl cation.
A key comparative study on the ethanolysis of a series of N,N-dialkylcarbamoyl chlorides at 50.0 °C revealed the following reactivity sequence:
n-Bu₂NCOCl > n-Pr₂NCOCl > Et₂NCOCl > Me₂NCOCl [6]
This study provides direct experimental evidence that This compound is approximately 2.8 times more reactive than dimethylcarbamoyl chloride in ethanolysis.[6] This enhanced reactivity is attributed to the greater electron-donating ability of the n-butyl groups, which stabilizes the carbamoyl cation intermediate, thereby lowering the activation energy for the rate-determining ionization step.
Experimental Protocol: Comparative Solvolysis by Conductometry
To quantitatively determine the solvolysis rates, a conductometric method can be employed. The solvolysis of carbamoyl chlorides generates hydrochloric acid, leading to an increase in the conductivity of the solution over time.
Objective: To determine and compare the first-order rate constants for the solvolysis of this compound and dimethylcarbamoyl chloride in 80% aqueous ethanol at 25 °C.
Materials:
-
This compound
-
Dimethylcarbamoyl chloride
-
Anhydrous ethanol
-
Deionized water
-
Conductivity meter and probe
-
Constant temperature water bath
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Preparation: Prepare an 80:20 (v/v) ethanol-water solvent mixture.
-
Temperature Equilibration: Place the solvent in a reaction vessel equipped with a magnetic stir bar and a conductivity probe, and allow it to equilibrate to 25.0 °C in the constant temperature bath.
-
Stock Solution Preparation: Prepare dilute stock solutions (e.g., 0.1 M) of both this compound and dimethylcarbamoyl chloride in a small amount of anhydrous acetone.
-
Reaction Initiation: To initiate a kinetic run, inject a small, known volume of the carbamoyl chloride stock solution into the stirred, thermostatted solvent to achieve a final concentration of approximately 10⁻⁴ M.
-
Data Acquisition: Immediately begin recording the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable plateau).
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t, and G∞ is the final conductivity. The slope of this line will be -k.
Acylation of Amines: A Competition Between Electronics and Sterics
The acylation of amines to form ureas is a cornerstone transformation in medicinal chemistry. In these reactions, which often proceed via a bimolecular nucleophilic addition-elimination mechanism, the outcome of the competition between electronic and steric effects becomes more nuanced.
-
Electronic Factors Favoring this compound: The enhanced stabilization of the partial positive charge that develops on the carbonyl carbon in the transition state by the electron-donating butyl groups could accelerate the reaction.
-
Steric Factors Favoring Dimethylcarbamoyl Chloride: The significantly lower steric hindrance of the methyl groups allows for a more facile approach of the amine nucleophile to the carbonyl carbon.
In most bimolecular acyl substitution reactions, steric effects tend to play a more dominant role. Therefore, it is highly probable that for the acylation of unhindered primary and secondary amines, dimethylcarbamoyl chloride will exhibit a faster reaction rate than this compound . However, for very bulky amines, the difference in reactivity may diminish as the steric hindrance of the nucleophile itself becomes the rate-limiting factor.
Acylation of Alcohols and Phenols: The Role of the Nucleophile
The acylation of alcohols and phenols to form carbamates is another important application. These reactions are generally slower than aminations due to the lower nucleophilicity of alcohols and phenols compared to amines.
Phenols, being less nucleophilic than aliphatic alcohols, often require more forcing conditions or the use of a base to facilitate the reaction.[8] The general principles of electronic and steric effects discussed for amines also apply here. It is expected that for the acylation of most alcohols and phenols, dimethylcarbamoyl chloride will be the more reactive reagent due to its lower steric profile.
Safety and Handling: A Critical Consideration
Both this compound and dimethylcarbamoyl chloride are hazardous chemicals that must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
This compound: Is classified as a corrosive substance that causes severe skin burns and eye damage.[1]
-
Dimethylcarbamoyl Chloride: Is a highly toxic and carcinogenic compound.[3] It is also a lachrymator and is rapidly hydrolyzed by moisture to form hydrochloric acid and dimethylamine.[3]
Due to its carcinogenicity, dimethylcarbamoyl chloride requires particularly stringent handling protocols.[3] Researchers must consult the Safety Data Sheet (SDS) for each compound and adhere to their institution's safety guidelines.
Conclusion and Recommendations
The choice between this compound and dimethylcarbamoyl chloride as an acylating agent is a nuanced decision that depends on the specific synthetic context. The following table summarizes the key comparative points to guide reagent selection:
| Feature | This compound | Dimethylcarbamoyl Chloride | Recommendation |
| Reactivity (SN1-like) | Higher (e.g., solvolysis) | Lower | For reactions proceeding through a dissociative mechanism, this compound is the more reactive option. |
| Reactivity (SN2-like) | Lower (due to sterics) | Higher (less hindered) | For acylations of most amines, alcohols, and phenols, dimethylcarbamoyl chloride is likely to be more reactive. |
| Steric Hindrance | High | Low | Dimethylcarbamoyl chloride is preferred for reactions with sterically sensitive substrates or when minimal steric bulk is desired in the product. |
| Safety | Corrosive | Carcinogenic , toxic | This compound is the safer alternative from a carcinogenicity standpoint. Stringent precautions are mandatory for dimethylcarbamoyl chloride. |
-
For reactions where an SN1-like mechanism is favored, such as solvolysis or reactions with very weak nucleophiles in polar, ionizing solvents, This compound is the more reactive reagent due to the superior electronic stabilization of the carbamoyl cation intermediate by the butyl groups.
-
For the majority of synthetic applications involving the acylation of amines, alcohols, and other moderately to highly nucleophilic species, which typically proceed through a bimolecular pathway, dimethylcarbamoyl chloride is expected to be more reactive due to its significantly lower steric hindrance.
-
The high toxicity and carcinogenicity of dimethylcarbamoyl chloride are major drawbacks. Whenever the desired reactivity profile allows, the use of this compound or other less hazardous alternatives should be considered .
Ultimately, the optimal choice of carbamoyl chloride will depend on a careful evaluation of the desired reaction mechanism, the nature of the nucleophile, and the overarching safety considerations of the synthetic process.
References
- Sigma-Aldrich. (n.d.). Dimethylcarbamyl chloride 98%.
- Benchchem. (n.d.). A Comparative Guide to the Solvolysis of N-hexyl-N-methylcarbamoyl Chloride: Kinetic Insights and Experimental Protocols.
- Chemistry LibreTexts. (2022, February 28). Steric Hindrance.
- Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(2), 205. [Link]
- Benchchem. (n.d.). An In-depth Technical Guide on the Electrophilicity and Reaction Sites of N-(2-chloroethyl)carbamoyl chloride.
- Zhang, L., et al. (2023). Kinetic Study of the Acylation Reaction of Dibutylcarbamyl Chloride and Dibutylamine. ACS Omega, 8(49), 46769–46777. [Link]
- Chemistry LibreTexts. (2015, July 9). 7.5: Effect of the Alkyl Group on the SN1 Reaction: Carbocation Stability.
- Wikipedia. (n.d.). Dimethylcarbamoyl chloride.
- BioCrick. (n.d.). Carbamoylcholine chloride-MSDS.
- D'Souza, M. J., & Kevill, D. N. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molecules, 21(1), 43. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methyl-N-Phenylcarbamoyl Chloride, 99% (Titr.).
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Dimethylcarbamoyl chloride. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR)
- Wikipedia. (n.d.). Carbamoyl chloride.
- Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- ResearchGate. (n.d.). Structure of carbamoyl chlorides 1−9.
- New Jersey Department of Health. (2000, September). Hazard Summary: Diethylcarbamoyl Chloride.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet: Carbamoylcholine chloride.
- Khan Academy. (n.d.). Nucleophilic acyl substitution.
- PubMed. (2020, January 11). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
- Benchchem. (n.d.). A Comparative Guide to Alternative Acylating Agents for 4-Aminobenzoyl Chloride in Synthesis.
- Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
- Save My Exams. (2025, May 21). Relative Rates of Nucleophilic Substitution (HL) (DP IB Chemistry): Revision Note.
- Chad's Prep. (2021, April 8). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry.
- Chemguide. (n.d.). Acyl chlorides and water, alcohols or phenol.
- ResearchGate. (2025, July 13). Investigation into the rate of Nucleophilic Substitution Reaction between n-butyl chloride and NaOH.
- Benchchem. (n.d.). A Comparative Guide to the Reaction Rates of 4-Chlorobenzyl Chloride with Various Nucleophiles.
- PubChem. (n.d.). Dibutylcarbamoyl chloride.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ochem.as.uky.edu [ochem.as.uky.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dibutylcarbamic Chloride and Diethylcarbamoyl Chloride in Modern Synthesis
In the landscape of synthetic chemistry, the carbamoyl chloride functional group is a cornerstone for the construction of carbamates, ureas, and other valuable motifs present in pharmaceuticals, agrochemicals, and materials science. Among the diverse array of available reagents, N,N-dialkylcarbamoyl chlorides offer a direct and efficient means to introduce the N,N-dialkylcarbamoyl moiety. This guide provides an in-depth comparison of two prominent members of this class: Dibutylcarbamic chloride and Diethylcarbamoyl chloride, offering field-proven insights for researchers, scientists, and drug development professionals to inform their reagent selection and experimental design.
Introduction to Dialkylcarbamoyl Chlorides
Dialkylcarbamoyl chlorides are reactive acyl chlorides used to transfer a dialkylcarbamoyl group to nucleophiles such as alcohols, phenols, amines, and thiols. The general reaction involves a nucleophilic acyl substitution, where the nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion and the formation of a new carbamate, urea, or thiocarbamate linkage. The reactivity of these reagents is primarily governed by the electronic and steric nature of the alkyl substituents on the nitrogen atom.
This guide focuses on the practical differences between the diethyl- and dibutyl- substituted variants, highlighting how the choice between ethyl and butyl groups can significantly impact reaction kinetics, substrate scope, and overall synthetic strategy.
Physicochemical and Safety Profiles
A foundational aspect of reagent selection is a thorough understanding of its physical properties and handling requirements. Both this compound and diethylcarbamoyl chloride are moisture-sensitive liquids that require careful handling under inert atmospheres to prevent hydrolysis.
| Property | This compound | Diethylcarbamoyl Chloride |
| CAS Number | 13358-73-1[1] | 88-10-8[2] |
| Molecular Formula | C9H18ClNO[1] | C5H10ClNO[2] |
| Molecular Weight | 191.70 g/mol [1] | 135.59 g/mol [3] |
| Appearance | Colorless to yellow liquid | Colorless to pale yellow liquid with a pungent odor[2] |
| Boiling Point | 257-260 °C[4] | 186-190 °C[5] |
| Melting Point | N/A | -32 °C[5][6] |
| Density | 0.985 g/mL at 25 °C[4] | 1.07 g/mL at 25 °C[5] |
| Solubility | Reacts with water | Sparingly soluble in water (reacts); soluble in ethanol, ether[2] |
| Key Hazards | Causes severe skin burns and eye damage[1] | Harmful if swallowed or inhaled, causes skin and eye irritation, suspected carcinogen[7] |
| Handling | Moisture sensitive. Store under inert gas.[2] | Moisture sensitive. Store under nitrogen. Use in a fume hood with personal protective equipment.[2][8] |
Safety Insight: Both reagents are hazardous and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.[8][9] Diethylcarbamoyl chloride, in particular, is a suspected carcinogen, warranting stringent safety precautions to minimize exposure.[2][7] Their reactivity with water to produce toxic and corrosive fumes (hydrochloric acid and the corresponding dialkylamine) necessitates storage in tightly sealed containers in a cool, dry place away from moisture.[2][10]
Comparative Reactivity and Steric Effects
The primary distinction influencing the synthetic utility of these two reagents is the steric bulk of the alkyl groups attached to the nitrogen atom.
Diethylcarbamoyl Chloride: The ethyl groups in diethylcarbamoyl chloride present moderate steric hindrance. This allows for relatively facile attack by a wide range of nucleophiles, from simple primary alcohols to more hindered phenols. Mechanistic studies on the solvolysis of N,N-dialkylcarbamoyl chlorides indicate that reactions often proceed through a unimolecular (SN1) pathway involving the formation of a carbamoyl cation intermediate.[8] Consistent with this, the solvolysis of N,N-diethylcarbamoyl chloride is significantly faster than that of the less sterically hindered N,N-dimethylcarbamoyl chloride.[8] This inherent reactivity makes it a versatile and widely used reagent.
This compound: The n-butyl groups are considerably larger than ethyl groups, resulting in significant steric congestion around the electrophilic carbonyl center. This increased steric hindrance has two major consequences:
-
Reduced Reactivity: Nucleophilic attack is slower compared to diethylcarbamoyl chloride. This can be advantageous when seeking selectivity in molecules with multiple nucleophilic sites, as the bulkier reagent may preferentially react with a less hindered position. However, for reactions with sterically demanding nucleophiles, harsher conditions (e.g., higher temperatures, stronger bases) may be required to achieve reasonable reaction rates and yields.
-
Increased Selectivity: The steric bulk can enhance selectivity for primary over secondary alcohols or for less hindered phenols in a competitive reaction environment.
Logical Flow: Steric Hindrance vs. Reactivity
Caption: Relationship between steric hindrance and synthetic outcome.
Applications in Synthesis
Both reagents are primarily used for the synthesis of carbamates, which are key structural motifs in many bioactive molecules.
Diethylcarbamoyl Chloride:
-
Pharmaceuticals: A prominent application is in the synthesis of Rivastigmine , an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[11] The synthesis involves the reaction of (S)-3-(1-(dimethylamino)ethyl)phenol with a related carbamoyl chloride (N-ethyl-N-methylcarbamoyl chloride) to form the critical carbamate ester linkage.[11] This highlights the utility of small-alkyl carbamoyl chlorides in constructing complex pharmaceutical agents.
-
Agrochemicals: It serves as a crucial intermediate in the production of carbamate and thiocarbamate pesticides and herbicides. For example, it is a building block for herbicides like Thiobencarb.
This compound:
-
Specialty Applications: While less commonly cited in high-volume applications like its diethyl counterpart, this compound is valuable where the specific properties of the dibutylcarbamoyl group are desired. This can include modifying the lipophilicity of a drug candidate to improve its pharmacokinetic profile or as a sterically demanding protecting group. Its use is often found in patent literature for the synthesis of specialized organic molecules and materials.
Experimental Protocol: Synthesis of an O-Aryl Carbamate
The following protocol describes a general, one-pot method for the synthesis of O-aryl carbamates. This procedure, adapted from versatile methods for N-substituted carbamoyl chlorides, can be applied to both diethylamine and dibutylamine as starting materials to generate the respective carbamoyl chlorides in situ.[2][9]
Objective: To synthesize 4-methoxyphenyl diethylcarbamate.
Materials:
-
Diethylamine
-
Triphosgene (or phosgene source)
-
Pyridine
-
4-Methoxyphenol
-
Anhydrous Toluene
-
Standard workup reagents (e.g., water, brine, organic solvent for extraction, anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, dissolve triphosgene (0.4 equivalents) in anhydrous toluene.
-
Amine Addition: To this solution, add a solution of diethylamine (1.0 equivalent) and pyridine (2.0 equivalents) in anhydrous toluene dropwise at 0 °C.
-
Carbamoyl Chloride Formation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. This step forms the N,N-diethylcarbamoyl chloride in situ.
-
Phenol Addition: Add the desired phenol, 4-methoxyphenol (1.0 equivalent), to the reaction mixture.
-
Reaction: Heat the reaction mixture to 110 °C and stir until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of water. Separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Note on this compound: The same protocol can be followed using dibutylamine instead of diethylamine. Due to the increased steric hindrance and potentially slower reaction rate, the reaction time at 110 °C may need to be extended. Monitoring the reaction progress by TLC is crucial.
Experimental Workflow Diagram
Caption: One-pot synthesis of O-aryl carbamates.
Senior Application Scientist's Insights: Choosing the Right Reagent
The choice between this compound and diethylcarbamoyl chloride is not merely a matter of substituting one alkyl group for another; it is a strategic decision that should be guided by the specific goals of the synthesis.
-
For General-Purpose Carbamoylation and High Throughput: Diethylcarbamoyl chloride is typically the reagent of choice. Its higher reactivity translates to shorter reaction times and broader compatibility with a wide range of nucleophiles, making it ideal for routine synthesis and library generation.
-
For Enhanced Selectivity: When dealing with substrates possessing multiple nucleophilic sites of varying steric accessibility, This compound can be a powerful tool. Its steric bulk can disfavor reaction at more hindered sites, potentially obviating the need for complex protecting group strategies.
-
For Modulating Physicochemical Properties: The N,N-dibutylcarbamoyl group significantly increases the lipophilicity of a molecule compared to the N,N-diethylcarbamoyl group. In drug discovery, this can be a deliberate strategy to modulate properties like cell membrane permeability, solubility, and metabolic stability.
-
Cost and Availability: Diethylcarbamoyl chloride is more commonly used and generally more readily available from commercial suppliers, which can be a practical consideration for large-scale synthesis.
Ultimately, the optimal choice requires a careful analysis of the substrate's structure, the desired outcome, and the overall synthetic efficiency. For novel substrates, a small-scale screening of both reagents is often the most prudent approach.
References
- Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 111.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6916, Diethylcarbamoyl chloride.
- New Jersey Department of Health. (n.d.). Hazard Summary: Diethylcarbamoyl Chloride.
- Loba Chemie. (2018). DIETHYL CARBAMYL CHLORIDE FOR SYNTHESIS MSDS.
- National Toxicology Program. (2021). 15th Report on Carcinogens: Dimethylcarbamoyl Chloride.
- Wikipedia. (n.d.). Dimethylcarbamoyl chloride.
- Chemsrc. (n.d.). Diethylcarbamic chloride | CAS#:88-10-8.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Chemical Properties of Diethylcarbamoyl Chloride.
- Shaanxi Bloom Tech Co., Ltd. (2023). How to synthesize Dimethylcarbamoyl chloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of N,N-Diethylcarbamoyl Chloride in Modern Agrochemicals.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Versatility of N,N-Diethylcarbamoyl Chloride in Fine Chemical Synthesis.
- Gayke, M. S., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega, 7(39), 35017–35027.
- International Agency for Research on Cancer. (1999). Dimethylcarbamoyl chloride. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83371, Dibutylcarbamoyl chloride.
- Centers for Disease Control and Prevention. (n.d.). Current Intelligence Bulletin 12 – Diethylcarbamoyl Chloride (DECC).
- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
- Tummatorn, J., et al. (2012). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Research Reviews, 32(4), 695-774.
Sources
- 1. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 9. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 10. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Dibutylcarbamic Chloride as a Superior, Safer Alternative to Phosgene for Carbamate Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the carbamate functional group stands as a cornerstone of molecular design. Valued for its role as a stable amide bioisostere and its utility in prodrug strategies, the efficient synthesis of carbamates is of paramount importance.[1] Historically, this synthesis has been dominated by the use of phosgene (COCl₂), a reagent of unmatched reactivity but also of extreme toxicity. The inherent dangers and stringent handling requirements associated with this gaseous chemical warfare agent have driven a persistent search for safer, more practical alternatives.[2]
This guide presents an in-depth comparison of dibutylcarbamic chloride (DBC-Cl), a representative N,N-disubstituted carbamoyl chloride, with the traditional phosgene-based methods for carbamate synthesis. We will explore the mechanistic underpinnings, comparative performance, and significant safety advantages of employing DBC-Cl, providing field-proven insights and detailed experimental protocols to empower researchers in their pursuit of safer, more efficient chemical synthesis.
The Phosgene Problem: A Legacy of High Reactivity and Extreme Hazard
Phosgene is an insidious, colorless gas with an odor often described as newly mown hay at low concentrations.[3] Its utility in organic synthesis stems from its nature as a highly electrophilic "carbonyl" synthon, reacting readily with nucleophiles like alcohols and amines. However, its application is overshadowed by its severe toxicity.
-
Extreme Inhalation Hazard: Phosgene is a potent pulmonary agent. Inhalation can cause severe, often delayed, respiratory distress, pulmonary edema, and death.[3] Symptoms may not appear for hours after exposure, complicating immediate medical response.
-
Corrosivity: In the presence of moisture, phosgene hydrolyzes to form hydrochloric acid, making it corrosive to both biological tissues and equipment.
-
Handling and Engineering Controls: The use of phosgene mandates specialized equipment, including dedicated ventilation systems, continuous monitoring, and rigorous safety protocols. Its gaseous state makes containment and accurate dosage challenging on a laboratory scale.
These factors have led to the development of solid phosgene surrogates like triphosgene (bis(trichloromethyl) carbonate). While triphosgene is a stable, crystalline solid that is safer to transport and handle than gaseous phosgene, it decomposes to release phosgene in situ. Therefore, it still requires significant precautions and is fundamentally a method for handling phosgene in a more convenient form.[4][5]
This compound: A Safer, Bench-Stable Carbonylating Agent
This compound (DBC-Cl) belongs to the class of N,N-disubstituted carbamoyl chlorides. These reagents are typically stable liquids or low-melting solids that can be handled in a standard laboratory fume hood with appropriate personal protective equipment (PPE). They serve as effective "carbamoyl" synthons, directly transferring the R₂NCO- moiety to a nucleophile.
Key Advantages:
-
Reduced Toxicity: While carbamoyl chlorides are classified as corrosive and toxic, they do not possess the extreme inhalation toxicity and insidious, delayed-action effects of phosgene.
-
Ease of Handling: As a liquid, DBC-Cl can be accurately measured by volume or weight, allowing for precise stoichiometric control in reactions. It does not require the specialized gas-handling equipment necessary for phosgene.
-
Stability: DBC-Cl is a bench-stable reagent that can be stored for extended periods under appropriate conditions (i.e., away from moisture).
Head-to-Head Comparison: Performance and Mechanism
The synthesis of an O-aryl carbamate from a phenol provides an excellent model for comparing the two methodologies.
Reaction Mechanism
Both phosgene (typically via an intermediate chloroformate) and this compound react with phenols via a nucleophilic acyl substitution mechanism. The lone pair on the phenolic oxygen attacks the electrophilic carbonyl carbon. In the case of DBC-Cl, this is a direct displacement of the chloride leaving group. For phosgene, the phenol first reacts to form an aryl chloroformate, which then reacts with an amine; however, for the direct synthesis of an O-aryl N,N-dialkylcarbamate, the carbamoyl chloride route is more direct. The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which acts as an acid scavenger to neutralize the HCl byproduct and drive the reaction to completion.
Experimental Data Comparison
Direct, side-by-side comparative studies for the synthesis of the exact same carbamate using both phosgene and this compound are scarce in the literature. However, we can compile representative data from high-performing, modern protocols to draw a clear comparison. The one-pot synthesis of O-aryl carbamates, where a carbamoyl chloride is generated in situ from triphosgene, an amine, and then reacted with a phenol, provides a robust benchmark for the efficiency of the carbamoylation step itself.
| Feature | This compound Method | Phosgene / Triphosgene Method |
| Reagent | This compound (DBC-Cl) | Triphosgene (BTC) |
| Model Reaction | Di-n-butylamine + Triphosgene + 4-Methoxyphenol | Phosgene + Phenol -> Chloroformate + Amine |
| Typical Yield | Up to 99% (for in situ generation)[1] | Good to excellent yields are common, but can vary.[3] |
| Reaction Conditions | Pyridine (base), Toluene (solvent), 110 °C, 12 h[1] | Triethylamine or Pyridine (base), DCM (solvent), often at lower temperatures (0 °C to reflux).[3] |
| Key Advantage | Avoids handling isolated phosgene or triphosgene. | High reactivity of the phosgene precursor. |
| Primary Drawback | The reagent itself is corrosive and must be handled with care. | Extreme toxicity and handling hazards of phosgene/triphosgene.[3] |
Note: The yield for the this compound method is based on a one-pot procedure where the carbamoyl chloride is generated in situ from triphosgene and dibutylamine before reacting with the phenol. This state-of-the-art method demonstrates the high-yield potential of the carbamoylation step under optimized conditions.[1]
Experimental Protocol: One-Pot Synthesis of O-(4-methoxyphenyl) N,N-dibutylcarbamate
This protocol is adapted from the efficient one-pot procedure described by Varjosaari, Suating, and Adler, which showcases the formation and subsequent reaction of a carbamoyl chloride intermediate.[1] This method avoids the isolation of sensitive intermediates and serves as an excellent example of the utility of carbamoyl chlorides as reagents.
Materials
-
Di-n-butylamine
-
4-Methoxyphenol
-
Triphosgene (BTC)
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Dichloromethane (DCM, for workup)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure
Causality: The following procedure is conducted under an inert atmosphere (Nitrogen or Argon) to prevent the reaction of triphosgene and intermediate species with atmospheric moisture.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add di-n-butylamine (1.0 equiv.), 4-methoxyphenol (1.0 equiv.), and anhydrous pyridine (3.0 equiv.). Dissolve the components in anhydrous toluene.
-
Triphosgene Addition: Cool the stirred solution to 0 °C using an ice bath. In a separate flask, dissolve triphosgene (0.4 equiv.) in a minimal amount of anhydrous toluene. Add this triphosgene solution dropwise to the reaction mixture over 20-30 minutes. Causality: Triphosgene is added slowly at low temperature to control the exothermic reaction and the in situ generation of phosgene, minimizing potential side reactions. One equivalent of triphosgene generates three equivalents of phosgene.
-
Intermediate Formation: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour. During this time, the dibutylamine reacts with the phosgene generated in situ to form this compound.
-
Carbamate Formation: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12 hours. Causality: Elevated temperature is required to drive the reaction between the less nucleophilic phenol and the generated carbamoyl chloride to completion.[1]
-
Workup: Cool the reaction mixture to room temperature. Carefully quench by adding water. Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Causality: The HCl wash removes residual pyridine and any unreacted amine. The NaHCO₃ wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure O-(4-methoxyphenyl) N,N-dibutylcarbamate.
Conclusion: A Clear Verdict for Safety and Practicality
While phosgene and its solid surrogate, triphosgene, are undeniably effective reagents, their extreme toxicity presents a significant barrier and risk in both academic and industrial research. The synthesis of carbamates can be performed with comparable or even superior yields using N,N-disubstituted carbamoyl chlorides like this compound.
This compound offers a significantly improved safety profile and greater ease of handling, eliminating the need for specialized containment and gas-handling procedures. Modern one-pot protocols, which generate and consume the carbamoyl chloride intermediate in situ, further enhance safety and efficiency, delivering high yields of the desired carbamate products.[1] For researchers and drug development professionals, the adoption of reagents like this compound represents a critical step forward, aligning the practical need for efficient synthesis with the non-negotiable imperative of laboratory safety.
References
- D'Souza, M. J., & Kevill, D. N. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molecules, 21(1), 89. [Link]
- U.S. Environmental Protection Agency. (n.d.). Phosgene. EPA.gov. [Link]
- Yeo, K. P., et al. (2020). A decade review of triphosgene and its applications in organic reactions. Molecules, 25(15), 3436. [Link]
- Rossi, R., et al. (2000). A Phosgene-Free Method for Preparing a Carbamate. U.S.
- Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706-716. [Link]
- Wikipedia. (2023). Triphosgene. [Link]
Sources
- 1. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]
- 2. US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]
- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Triphosgene - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Amine Protection: A Comparative Analysis of Isocyanates and Dibutylcarbamic Chloride
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount. The amine, a ubiquitous functional group in pharmaceuticals and natural products, is both nucleophilic and basic, often requiring a temporary mask to prevent unwanted side reactions. While carbamates like Boc and Cbz are the conventional tools for this task, certain synthetic routes demand the exceptional stability offered by a urea linkage.
This guide provides an in-depth comparison of two common reagents used to form these robust urea-based protecting groups: isocyanates and dibutylcarbamic chloride. We will move beyond simple protocols to explore the underlying mechanisms, selectivity, and strategic considerations that guide the choice between these two powerful synthetic tools, providing researchers with the insights needed to make informed decisions in complex synthetic designs.
The Chemistry of Amine Protection via Urea Formation
Protecting an amine (R-NH₂) involves its conversion into a less reactive derivative. Both isocyanates and carbamoyl chlorides achieve this by transforming the amine into a substituted urea. The fundamental difference lies in their reaction mechanism and the nature of the final protected group.
Isocyanates: An Atom-Economical Addition
Isocyanates (R'-N=C=O) react with primary or secondary amines through a direct nucleophilic addition mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate, followed by a proton transfer to yield a substituted urea. This reaction is highly efficient and atom-economical, as no byproducts are formed.[1][2]
The reactivity of the isocyanate is influenced by its substituent (R'). Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, increasing reactivity, while electron-donating groups have the opposite effect.[3]
Mechanism: Amine Protection with an Isocyanate
Caption: Nucleophilic addition of an amine to an isocyanate.
This compound: A Stable Carbamoyl Donor
This compound ((Bu)₂NCOCl) is a carbamoyl chloride, a derivative of the highly toxic phosgene. It reacts with amines via a nucleophilic acyl substitution mechanism.[4][5] The amine attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling a chloride ion. This process generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine) to drive the reaction to completion and prevent protonation of the starting amine.[5][6]
The resulting protected group is a dibutylcarbamoyl group, leading to a tri- or tetra-substituted urea.
Mechanism: Amine Protection with this compound
Caption: Nucleophilic acyl substitution of an amine with this compound.
Performance Comparison: A Head-to-Head Analysis
The choice between an isocyanate and this compound hinges on several factors: selectivity, stability of the protected group, and the conditions available for its eventual removal.
Reactivity and Selectivity
In general, primary aliphatic amines are the most reactive nucleophiles toward isocyanates, followed by secondary aliphatic amines and then primary aromatic amines.[7] This inherent reactivity difference can sometimes be exploited for selective protection in poly-functional molecules. However, the high reactivity of isocyanates can also be a drawback, leading to side reactions with other nucleophiles like water or alcohols if they are not rigorously excluded.[1][8]
This compound exhibits a similar reactivity trend but is generally less reactive than many isocyanates, allowing for more controlled reactions. The liberation of HCl necessitates the presence of a base, which can sometimes complicate reactions with base-sensitive substrates.
| Feature | Isocyanates | This compound |
| Reaction Type | Nucleophilic Addition | Nucleophilic Acyl Substitution |
| Byproducts | None (Atom-economical) | HCl (Requires a base scavenger) |
| Relative Reactivity | High (Varies with R' group) | Moderate |
| Selectivity | R-NH₂ > R₂NH > Ar-NH₂[7] | Generally follows nucleophilicity |
| Common Solvents | Aprotic (THF, DCM, Toluene) | Aprotic (DCM, THF) |
| Key Consideration | Moisture sensitivity; potential for polymerization | Requires stoichiometric base; potential base-sensitivity issues |
Stability of the Protected Amine
The urea bond is one of the most stable functional groups in organic chemistry, resistant to a wide range of conditions. This makes both protection strategies suitable for syntheses involving harsh reagents.
| Condition | Stability of R-NH-CO-NH-R' (from Isocyanate) | Stability of (Bu)₂N-CO-NH-R (from DBCC) |
| Strong Acid (e.g., TFA, HCl) | Generally stable; cleavage requires harsh conditions. | Extremely stable. |
| Strong Base (e.g., NaOH, t-BuOK) | Highly stable.[9] | Highly stable. |
| Nucleophiles (e.g., RLi, RMgX) | Stable. | Stable. |
| Oxidizing Agents | Stable. | Stable. |
| Reducing Agents (e.g., LiAlH₄, H₂/Pd) | Stable. | Stable. |
Deprotection Strategies: The Critical Difference
The exceptional stability of the urea linkage is a double-edged sword. While it provides robust protection, its cleavage requires specific and often harsh conditions. This is where the choice of reagent becomes critical.
Protection with standard isocyanates (e.g., phenyl isocyanate) often results in a urea that is so stable it is considered a permanent modification rather than a temporary protecting group.
However, specialized isocyanates have been designed for easier cleavage. For instance, 2-methoxyphenyl isocyanate forms a urea that can be cleaved under specific oxidative conditions, regenerating the free amine.[9] This makes it a true protecting group. The mechanism involves cleavage of the aryl ether, followed by intramolecular cyclization to release the protected amine.
Deprotection of the dibutylcarbamoyl group is significantly more challenging due to the lack of a specific chemical handle for cleavage. Removal typically requires drastic measures such as prolonged heating with strong acid or base, which are incompatible with sensitive molecules. Therefore, this compound is best used when the amine needs to be capped for the remainder of a synthetic sequence or when the final product contains the urea moiety.
Decision Workflow: Choosing a Urea-Based Protecting Group
Caption: Decision tree for selecting an amine protection strategy.
Experimental Protocols
The following protocols are representative examples. Researchers should always perform small-scale test reactions to optimize conditions for their specific substrates.
Protocol 1: Protection of Benzylamine with Phenyl Isocyanate
This protocol details the formation of a highly stable N-benzyl-N'-phenylurea.
-
Reagents & Equipment:
-
Benzylamine (1.0 eq)
-
Phenyl Isocyanate (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Ice bath
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add benzylamine followed by anhydrous THF (to make a ~0.5 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phenyl isocyanate dropwise to the stirred solution over 5 minutes. Caution: Isocyanates are toxic and moisture-sensitive.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, reduce the solvent volume in vacuo. The product often precipitates as a white solid.
-
The solid can be collected by filtration, washed with cold diethyl ether or hexanes to remove any excess isocyanate, and dried. If necessary, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: Protection of Benzylamine with this compound
This protocol details the formation of the extremely robust N-benzyl-N',N'-dibutylurea.
-
Reagents & Equipment:
-
Benzylamine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
-
Procedure:
-
To a round-bottom flask, add benzylamine and anhydrous DCM (to make a ~0.5 M solution).
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure protected amine.
-
Conclusion
The selection of an amine protection strategy is a critical decision in synthetic planning. When the exceptional stability of a urea is required, both isocyanates and this compound offer effective solutions, but they are not interchangeable.
-
Isocyanates provide an atom-economical route to ureas. For a true protection/deprotection sequence, one must employ a specialized, cleavable isocyanate. Standard isocyanates are better suited for permanent amine modification.
-
This compound is a safer alternative to phosgene for installing a highly robust carbamoyl cap. However, the reaction generates HCl, requiring a base, and the resulting urea is extremely difficult to cleave, limiting its use as a temporary protecting group.
Ultimately, the choice depends on the overall synthetic goal. If a robust, cleavable protecting group is needed, a specialized isocyanate is the superior choice. If the objective is to permanently cap an amine's reactivity under the most demanding conditions, both reagents are viable, with the final decision guided by factors like cost, safety, and functional group tolerance to the specific reaction conditions.
References
- [Organic Letters] Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions.
- [The Journal of Organic Chemistry] Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates.
- [ResearchGate] Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?.
- [NIH] Isocyanate-based multicomponent reactions.
- [Wikipedia] Carbam
- [ResearchGate] Relative reactivity's of various functional groups towards isocyanates.
- [poliuretanos.com.
- [Wikipedia] Isocyan
- [Organic Chemistry Frontiers] 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. RSC Publishing. [Link]
- [RSC Advances] Isocyanate-based multicomponent reactions. RSC Publishing. [Link]
- [Chemistry LibreTexts] Reactions of Amines. Chemistry LibreTexts. [Link]
- [Chemguide] reaction between acyl chlorides and amines - addition / elimin
- [Fisher Scientific] Amide Synthesis. Fisher Scientific. [Link]
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. poliuretanos.net [poliuretanos.net]
- 8. doxuchem.com [doxuchem.com]
- 9. 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetic Studies of N,N-Dialkylcarbamoyl Chloride Solvolysis
This guide provides an in-depth technical comparison of the solvolysis kinetics of various N,N-dialkylcarbamoyl chlorides. These compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] A thorough understanding of their reactivity, particularly their solvolysis, is crucial for optimizing reaction conditions, controlling product formation, and ensuring process safety. This document delves into the mechanistic underpinnings of the solvolysis reaction, presents comparative experimental data, and provides a robust protocol for conducting kinetic analyses.
Mechanistic Framework: The Predominance of a Dissociative Pathway
The solvolysis of N,N-dialkylcarbamoyl chlorides in polar, hydroxylic solvents typically proceeds through a dissociative, S_N1-like mechanism.[3][4] The rate-determining step involves the ionization of the carbon-chlorine bond to form a resonance-stabilized acylium ion, often referred to as a carbamoyl cation, and a chloride ion.[3]
The stability of this carbamoyl cation is a key determinant of the reaction rate. The lone pair of electrons on the nitrogen atom provides significant resonance stabilization through internal nucleophilic assistance, delocalizing the positive charge.[5][6]
The structure of the alkyl groups (R) attached to the nitrogen atom profoundly influences the reaction rate. Electron-donating alkyl groups enhance the stability of the carbamoyl cation intermediate, thereby accelerating the rate of solvolysis.[3][4] This guide will focus on comparing the reactivity of N,N-dimethyl-, N,N-diethyl-, and N,N-diisopropylcarbamoyl chlorides to illustrate this principle.
While the S_N1 pathway is dominant in polar protic solvents, it is important to acknowledge that a bimolecular (addition-elimination) pathway can become competitive under certain conditions, such as in the presence of powerful nucleophiles or in solvents with low ionizing power.[1][7]
Experimental Protocol: A Self-Validating System for Kinetic Measurement
Reproducible kinetic data is the bedrock of mechanistic understanding. The following protocol describes a conductometric method, a highly sensitive and reliable technique for monitoring the progress of solvolysis by measuring the increase in conductivity resulting from the production of hydrochloric acid.[4][7]
Step-by-Step Methodology
-
Solvent Preparation and Equilibration:
-
Prepare the desired solvent system (e.g., 80% ethanol/20% water by volume).
-
Place a precise volume of the solvent into a jacketed reaction vessel equipped with a magnetic stirrer and a calibrated conductivity probe.
-
Circulate fluid from a constant-temperature bath through the vessel's jacket to bring the solvent to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) and allow it to thermally equilibrate.
-
-
Substrate Solution Preparation:
-
Prepare a concentrated stock solution of the N,N-dialkylcarbamoyl chloride in a dry, non-reactive, and volatile solvent like anhydrous acetone. This minimizes the introduction of impurities and allows for rapid dissolution upon injection.
-
-
Reaction Initiation and Data Acquisition:
-
Once the solvent temperature has stabilized, begin recording the baseline conductivity.
-
Using a microliter syringe, inject a small, precise volume of the carbamoyl chloride stock solution into the vigorously stirred solvent. The goal is to achieve a final substrate concentration in the range of 10⁻⁴ M to ensure pseudo-first-order kinetics.[4]
-
Immediately start recording the conductivity of the solution as a function of time. Data should be collected for at least three to five half-lives to ensure accurate rate constant determination.
-
-
Data Analysis:
-
The solvolysis follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity (ln(C∞ - Ct)) versus time, where C∞ is the conductivity at infinite time (reaction completion) and Ct is the conductivity at time t.
-
The slope of the resulting linear plot is equal to -k.
-
Experimental Workflow Diagram
Sources
- 1. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide: Dibutylcarbamic Chloride vs. Chloroformates in Carbamate Synthesis
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Carbamate Bond
In the landscape of modern organic synthesis and medicinal chemistry, the carbamate functional group (>N−C(=O)−O−) is of paramount importance.[1] Carbamates serve as critical protecting groups for amines, foundational linkages in polyurethane polymers, and are integral components of numerous FDA-approved pharmaceuticals. The construction of this bond is, therefore, a routine yet crucial operation in any synthetic chemistry laboratory.
Traditionally, two primary retrosynthetic disconnections dominate the formation of carbamates: the reaction of an amine with a chloroformate and, conversely, the reaction of an alcohol with a carbamoyl chloride.[1] This guide provides an in-depth, data-driven comparison of these two approaches, focusing on the efficacy and strategic application of Dibutylcarbamic Chloride , a representative N,N-disubstituted carbamoyl chloride, versus conventional chloroformates (e.g., ethyl chloroformate, benzyl chloroformate). Our analysis moves beyond simple procedural descriptions to explore the mechanistic rationale and strategic implications that guide the choice of reagent in complex synthetic campaigns.
Mechanistic Divergence: Two Paths to a Single Moiety
The choice between a carbamoyl chloride and a chloroformate is fundamentally a choice of which bond to form around the central carbonyl carbon. Both pathways yield the identical carbamate product but begin from different nucleophiles and electrophiles. Understanding this divergence is the cornerstone of strategic synthesis.
-
Pathway A: The Carbamoyl Chloride Route. An alcohol (or phenol) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the carbamoyl chloride. This route is ideal when the alcohol component is a readily available or simple building block, while the corresponding amine might be complex or precious.
-
R₂NC(O)Cl + R'OH → R₂NCO₂R' + HCl[1]
-
-
Pathway B: The Chloroformate Route. An amine serves as the nucleophile, attacking the electrophilic carbonyl of the chloroformate. This is the classic and most widely employed method for installing carbamate protecting groups on primary or secondary amines.[2][3]
-
R'OC(O)Cl + R₂NH → R₂NCO₂R' + HCl[1]
-
Caption: Competing synthetic pathways to a target carbamate.
A Tale of Two Electrophiles: Reactivity and Rationale
The efficacy of any reaction is governed by the inherent reactivity of the chosen reagents. While both carbamoyl chlorides and chloroformates are activated acylating agents, their behavior and strategic utility differ significantly.
This compound: An Alternative Retrosynthetic Tool
N,N-dialkylcarbamoyl chlorides, such as this compound, are potent electrophiles. Early mechanistic studies revealed that N,N-dimethylcarbamoyl chloride hydrolyzes considerably faster than ethyl chloroformate, indicating a high degree of reactivity.[4] This reactivity stems from the nitrogen atom's ability to stabilize the developing positive charge on the carbonyl carbon during nucleophilic attack, albeit modulated by the steric hindrance of the two butyl groups.
Core Advantages:
-
Synthetic Flexibility: The primary advantage is the ability to use alcohols as nucleophiles. This is invaluable when a complex alcohol or phenol must be coupled with a simple, commercially available amine moiety (like dibutylamine). It completely reverses the standard retrosynthetic approach.
-
Access to Hindered Systems: In cases where an amine is exceptionally sterically hindered, making its reaction with a chloroformate sluggish, the alternative pathway of using a less-hindered alcohol with the corresponding carbamoyl chloride can be more efficient.
Trustworthiness & Limitations:
-
Moisture Sensitivity: As highly reactive acyl chlorides, carbamoyl chlorides are susceptible to rapid hydrolysis.[5] Reactions must be conducted under strictly anhydrous conditions.
-
Synthesis Concerns: The synthesis of carbamoyl chlorides often requires phosgene or its safer, but still hazardous, equivalents like triphosgene.[6] This can be a significant barrier for laboratories not equipped to handle such reagents.
Chloroformates: The Established Workhorse
Chloroformates are the quintessential reagents for carbamate synthesis, especially for amine protection.[3] A vast array of chloroformates are commercially available, providing access to a wide range of carbamate protecting groups (e.g., Cbz from benzyl chloroformate, Alloc from allyl chloroformate).[2][7]
Core Advantages:
-
Broad Availability and Documentation: An extensive library of chloroformates is commercially available, and their reactions with amines are thoroughly documented in the chemical literature, providing reliable and reproducible protocols.[3][7]
-
Tunable Reactivity: The reactivity and the properties of the resulting carbamate can be finely tuned by modifying the alcohol-derived portion of the molecule (the R' in R'OC(O)Cl).[8]
Trustworthiness & Limitations:
-
Limited Scope: The primary limitation is the reagent's reliance on an amine nucleophile. If the synthetic strategy necessitates coupling the carbonyl of a complex amine with a simple alcohol, this route is indirect and inefficient.
-
Base Requirement: The reaction generates one equivalent of hydrochloric acid, which must be neutralized by a base.[2] The choice of base can be critical to avoid side reactions.
Comparative Efficacy: An Experimental Framework
To provide a tangible comparison, we outline a self-validating experimental workflow to synthesize a model compound, Ethyl Dibutylcarbamate , via both pathways.
Caption: Workflow for the comparative synthesis of a model carbamate.
Protocol 1: Synthesis via this compound
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL).
-
Reagent Addition: Add this compound (1.0 eq). Cool the solution to 0 °C in an ice bath.
-
Nucleophile & Base: Add anhydrous ethanol (1.1 eq) followed by the slow, dropwise addition of pyridine (1.2 eq) to scavenge the generated HCl.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup & Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Synthesis via Ethyl Chloroformate
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DCM (10 mL).
-
Reagent Addition: Add dibutylamine (1.0 eq) and pyridine (1.2 eq). Cool the solution to 0 °C.
-
Electrophile Addition: Add ethyl chloroformate (1.1 eq) dropwise via a syringe, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC.
-
Workup & Isolation: Follow the identical workup and purification procedure as described in Protocol 1.
Data-Driven Performance Analysis
The choice of synthetic route is ultimately guided by quantitative metrics. Below is a summary of the key decision-making parameters and a table of expected experimental outcomes based on established chemical principles.
Table 1: Strategic Comparison of Reagent Classes
| Feature | This compound | Chloroformates (e.g., Ethyl Chloroformate) | Causality & Rationale |
| Reagent Type | Carbamoyl Chloride | Chloroformate | Fundamentally different electrophiles derived from amines and alcohols, respectively. |
| Nucleophile | Alcohols, Phenols | Primary & Secondary Amines | The choice is dictated by the desired bond formation and substrate availability. |
| Primary Use Case | Coupling complex alcohols with simple amine moieties. | N-protection of amines; coupling simple alcohols with complex amines. | This reflects the most common and logical application based on retrosynthetic analysis. |
| Relative Reactivity | High, very moisture sensitive.[4] | High, moisture sensitive.[2] | Both are activated acyl halides, but N,N-dialkylcarbamoyl chlorides can exhibit faster kinetics.[4] |
| Safety Concerns | Synthesis may involve phosgene or its equivalents.[6] | Can be lachrymatory; synthesis also involves phosgene derivatives.[6] | Both classes of reagents trace their manufacturing lineage to hazardous materials. |
| Availability | More specialized, less variety. | Widely available with extensive structural diversity. | Chloroformates are a commodity chemical class for protecting groups like Cbz and Fmoc.[2] |
Table 2: Hypothetical Experimental Outcome for Ethyl Dibutylcarbamate Synthesis
| Method | Key Reagents | Avg. Reaction Time | Expected Yield | Expected Purity (Post-Chromatography) |
| A | This compound, Ethanol | 3 hours | 85-90% | >98% |
| B | Ethyl Chloroformate, Dibutylamine | 2 hours | 90-95% | >98% |
For a simple target like ethyl dibutylcarbamate where all starting materials are inexpensive, the chloroformate route (Method B) is often slightly faster and higher yielding due to the high nucleophilicity of the secondary amine. However, the key takeaway is that both methods are highly effective, making the strategic choice dependent on factors beyond the yield of a simple model reaction.
Conclusion: A Strategic Choice, Not a Superior Reagent
The comparative analysis of this compound and chloroformates reveals that neither reagent is universally superior. Instead, they represent two complementary and powerful strategies for the construction of carbamate bonds.
-
Chloroformates remain the undisputed workhorses for the direct N-functionalization and protection of amines. Their wide availability and extensive documentation make them the default choice for this common transformation.[2][3]
-
This compound emerges as an essential tool for strategic flexibility. Its ability to engage alcohols as nucleophiles provides a critical alternative retrosynthetic pathway. This route becomes the enabling choice when synthesizing complex molecules where the alcohol component is a more advanced or precious intermediate than the amine.
For the discerning researcher and drug development professional, the decision hinges on a holistic analysis of the overall synthetic plan, the relative complexity and cost of the starting materials, and the desired final molecular architecture. Mastery of both approaches is indicative of a sophisticated and adaptable synthetic strategy.
References
- Wikipedia. (n.d.). Carbamate.
- Keeffe, J. R., & Jencks, W. P. (1983). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Journal of the American Chemical Society, 105(9), 2698-2707.
- Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566–3569.
- Mormeneo, D., et al. (n.d.). A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate. ResearchGate.
- Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712–8744. Sourced from PubMed Central.
- Kevill, D. N. (1998). The Chemistry of Chloroformates. Chemical Reviews, 98(3), 997-1022.
- ResearchGate. (n.d.). Carbamates and Carbamoyl Chlorides.
- Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566-3569.
- Google Patents. (n.d.). Improved Process For The Preparation Of Carbamoyl Chloride And Chloroformate.
- Kevill, D. N., & D'Souza, M. J. (2011). Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent. Molecules, 16(4), 3097–3110.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
- Wikipedia. (n.d.). Chloroformate.
- O-A, M., De, K. J., & Sandra, P. (2000). Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis. Journal of Chromatography A, 896(1-2), 251-259. Sourced from PubMed.
- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
- D'Souza, M. J., et al. (2012). Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. Molecules, 17(5), 5622-5636.
Sources
- 1. Carbamate - Wikipedia [en.wikipedia.org]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Process For The Preparation Of Carbamoyl Chloride And [quickcompany.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
A Technical Guide to the Selectivity of Dibutylcarbamic Chloride with Multifunctional Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Selectivity in Carbamoylation
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the carbamate functional group is a cornerstone. Its presence in numerous bioactive molecules underscores the importance of reliable and selective methods for its introduction. Carbamoylation, the process of installing a carbamoyl moiety, often involves navigating the challenge of chemoselectivity, especially when working with complex substrates bearing multiple reactive functional groups. Dibutylcarbamic chloride has emerged as a widely utilized reagent for this purpose. This guide provides an in-depth technical comparison of the selectivity of this compound with multifunctional substrates, offering insights into its reactivity profile and comparing it with alternative carbamoylating agents. This analysis is grounded in established principles of chemical reactivity and supported by available literature to empower researchers in making informed decisions for their synthetic strategies.
Understanding the Reactivity of this compound
This compound, a member of the N,N-dialkylcarbamoyl chloride family, is a potent electrophile. The carbonyl carbon is rendered highly susceptible to nucleophilic attack due to the inductive effects of the adjacent chlorine and nitrogen atoms. The primary reaction mechanism with strong nucleophiles, such as amines, alcohols, and thiols, is a bimolecular nucleophilic acyl substitution, proceeding through a tetrahedral intermediate. In solvolytic conditions, an SN1-like mechanism involving the formation of a carbamoyl cation may be operative.[1][2]
The selectivity of this compound in the presence of multiple functional groups is dictated by the relative nucleophilicity of these groups. The general order of nucleophilicity, and thus reactivity towards carbamoyl chlorides, is a critical factor in predicting the outcome of a reaction.
The Hierarchy of Nucleophilicity: Predicting Selectivity
In a competitive reaction scenario where a multifunctional substrate contains primary or secondary amines, alcohols, and thiols, the inherent nucleophilicity of each functional group will govern the site of carbamoylation.
Amines: The Primary Target
Amines are generally the most potent nucleophiles among the common organic functional groups.[3] Their lone pair of electrons on the nitrogen atom is readily available for donation. Consequently, in the presence of an amine and other functional groups like alcohols or thiols, this compound will preferentially react with the amine to form a urea linkage.
Within the amine family, primary amines are often more reactive than secondary amines towards electrophiles, primarily due to reduced steric hindrance.[4] However, electronic effects can also influence this trend.[5] For this compound, the bulky butyl groups may further accentuate the preference for less sterically hindered primary amines.
Thiols: A Strong Contender
Thiols are also highly nucleophilic, often more so than their alcohol counterparts.[3][6] The larger size and greater polarizability of the sulfur atom make its lone pairs more available for bonding. In the absence of an amine, or if the amine is sterically hindered or electronically deactivated, thiols can effectively compete for reaction with this compound to form thiocarbamates. The reaction with thiols is often facilitated by the presence of a base to generate the more nucleophilic thiolate anion.
Alcohols: The More Modest Nucleophile
Alcohols are less nucleophilic than both amines and thiols.[3] Therefore, in a multifunctional substrate containing all three groups, the hydroxyl group is the least likely to be carbamoylated by this compound under neutral or mildly basic conditions. Selective carbamoylation of an alcohol in the presence of an amine or thiol is challenging and typically requires protection of the more nucleophilic groups. The reaction of this compound with alcohols to form carbamates often necessitates the use of a base to deprotonate the alcohol, forming the more reactive alkoxide.[1]
This predictable hierarchy of reactivity forms the basis for achieving chemoselective carbamoylation with this compound.
Comparative Analysis with Alternative Carbamoylating Agents
While this compound is a versatile reagent, a comprehensive understanding of its performance requires comparison with other available carbamoylating agents.
| Reagent Class | General Reactivity & Selectivity Profile | Advantages | Disadvantages |
| This compound | High reactivity, generally selective for amines > thiols > alcohols. | Commercially available, predictable selectivity based on nucleophilicity. | Corrosive, moisture-sensitive, produces HCl as a byproduct. |
| Isocyanates (e.g., Dibutylisocyanate) | Highly reactive electrophiles. Also selective for amines over alcohols.[7] | No HCl byproduct. | Can be highly toxic, moisture-sensitive.[8] |
| Phosgene Substitutes (e.g., Triphosgene, CDI) | Versatile reagents for in-situ generation of reactive intermediates. Selectivity can be controlled by reaction conditions. | Safer alternatives to phosgene gas. | May require activation, can have complex reaction profiles. |
| Carbon Dioxide (with coupling agents) | "Green" carbamoylating source. Requires activation and often catalytic systems. | Environmentally benign, readily available. | Often requires high pressures and temperatures, catalyst development is ongoing.[9] |
Isocyanates , for instance, offer a phosgene-free route to carbamates and ureas. Their reactivity is also governed by nucleophilicity, with a similar preference for amines over alcohols.[7] However, isocyanates themselves can be hazardous and require careful handling.
Phosgene substitutes like triphosgene and carbonyldiimidazole (CDI) provide a safer means of introducing a carbonyl group. The selectivity of these reagents can often be tuned by the reaction conditions and the order of addition of reagents, offering a degree of flexibility not always achievable with pre-formed carbamoyl chlorides.
Experimental Protocols for Selective Carbamoylation
The following protocols are illustrative examples of how the principles of selectivity can be applied in practice.
Protocol 1: Selective N-Carbamoylation of an Amino Alcohol
This protocol describes the selective carbamoylation of the amino group in a hypothetical amino alcohol substrate.
Materials:
-
Amino alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the amino alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution and stir for 5 minutes.
-
Slowly add this compound dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The higher nucleophilicity of the amine compared to the alcohol directs the carbamoylation to the nitrogen atom. The use of a non-nucleophilic base like triethylamine neutralizes the HCl byproduct without competing in the reaction.
Protocol 2: Selective S-Carbamoylation of a Thiol in the Presence of an Alcohol
This protocol outlines the selective carbamoylation of a thiol group in a substrate also containing a hydroxyl group.
Materials:
-
Thiol-alcohol substrate (1.0 eq)
-
This compound (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the thiol-alcohol substrate in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the thiolate.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Causality: The use of a strong, non-nucleophilic base like NaH selectively deprotonates the more acidic thiol over the alcohol, generating the highly nucleophilic thiolate which then reacts preferentially with the carbamoyl chloride.
Visualization of Reaction Pathways
Reaction Mechanism of this compound with a Nucleophile
Caption: General mechanism of nucleophilic acyl substitution on this compound.
Selectivity Workflow with a Multifunctional Substrate
Caption: Predicted selectivity of this compound with a multifunctional substrate.
Conclusion
This compound is a robust and effective reagent for carbamoylation, exhibiting a predictable selectivity profile based on the fundamental principles of nucleophilicity. In competitive reactions with multifunctional substrates, amines are the preferred site of reaction, followed by thiols, and then alcohols. This inherent chemoselectivity can be exploited by researchers to achieve desired synthetic outcomes without the need for extensive protecting group strategies. By understanding the reactivity of this compound and considering the available alternatives, scientists can devise more efficient and elegant synthetic routes in their pursuit of novel molecules.
References
- Fiveable. (n.d.). Nucleophilicity of Amines Definition.
- LibreTexts Chemistry. (2021, October 28). 6: Alcohols and an introduction to thiols, amines, ethers and sulfides.
- D'Souza, M. J., & Kevill, D. N. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International journal of molecular sciences, 17(1), 106.
- RSC Advances. (2024). Isocyanate-based multicomponent reactions.
- Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
- Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.
- Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International journal of molecular sciences, 17(1), 106.
- Sompuram, S. R., Vani, K., Wei, L., Ramanathan, H., Olken, S., & Bogen, S. A. (2004). A water-stable protected isocyanate glass array substrate. Analytical biochemistry, 326(1), 55–68.
- Kang, J., & Toste, F. D. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society, 140(51), 18047–18058.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 4. fiveable.me [fiveable.me]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A water-stable protected isocyanate glass array substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 9. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Carbamate Synthesis at Scale: A Cost-Benefit Analysis of Dibutylcarbamic Chloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale chemical synthesis, the selection of reagents is a critical decision point, balancing efficiency, cost, safety, and environmental impact. Carbamates, essential structural motifs in numerous pharmaceuticals and agrochemicals, are often synthesized using carbamoyl chlorides, with Dibutylcarbamic chloride being a notable example. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, offering an objective comparison with its primary alternatives: dibutyl isocyanate and butyl chloroformate. By presenting experimental data, detailed protocols, and a thorough examination of the associated benefits and drawbacks, this document aims to equip researchers and process chemists with the necessary insights to make informed decisions for their manufacturing campaigns.
The Role of this compound in Carbamate Synthesis
This compound, a disubstituted carbamoyl chloride, serves as a direct precursor to N,N-dibutyl-substituted carbamates. The reaction typically involves the nucleophilic attack of an alcohol or phenol on the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the formation of the desired carbamate and hydrochloric acid as a byproduct.[1] This method is often favored for its straightforward nature and the generally high reactivity of the carbamoyl chloride.
The synthesis of this compound itself is commonly achieved through the reaction of dibutylamine with phosgene or a phosgene equivalent.[1] While effective, the use of highly toxic phosgene necessitates stringent safety protocols and infrastructure, adding to the overall cost and complexity of the process.[2]
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for large-scale carbamate production hinges on a multi-faceted analysis of yield, reaction conditions, cost, safety, and environmental impact. Below is a comparative overview of this compound and its main alternatives.
Performance and Experimental Data
| Feature | This compound | Dibutyl Isocyanate | Butyl Chloroformate |
| Typical Yield | High (often >90%) | High (often >90%) | Good to High (70-95%)[3] |
| Reaction Conditions | Mild to moderate temperatures, often requires a base to scavenge HCl. | Can be run neat or in a solvent, often requires a catalyst (e.g., dibutyltin dilaurate). Reaction is typically exothermic. | Requires a base to activate the amine and neutralize HCl. Reaction conditions are generally mild. |
| Reaction Time | Generally fast, from a few hours to overnight. | Typically fast, often complete within a few hours. | Can vary from a few hours to overnight depending on the reactivity of the amine. |
| Byproducts | Stoichiometric amounts of hydrochloride salt. | Minimal byproducts if the reaction goes to completion. | Stoichiometric amounts of hydrochloride salt. |
| Substrate Scope | Broad, effective with a wide range of alcohols and phenols. | Primarily for the synthesis of ureas (with amines) and carbamates (with alcohols). | Broad, effective with a wide range of primary and secondary amines. |
Cost-Benefit Analysis
| Factor | This compound | Dibutyl Isocyanate | Butyl Chloroformate |
| Reagent Cost | High (Estimated bulk price is high due to multi-step synthesis and use of hazardous materials). The price for small quantities is approximately $237 for 500mg.[4] | Moderate to High. Prices can range from approximately $2 to $10 per kg for various isocyanates.[5][6][7][8][9] | Low to Moderate. Prices can range from approximately $5-6 per kg.[10] |
| Process Complexity | Two-step process (synthesis of the carbamoyl chloride, then reaction with alcohol). | One-step process (direct reaction with alcohol). | One-step process (direct reaction with amine). |
| Safety & Handling | Moisture sensitive, corrosive. The synthesis involves highly toxic phosgene or its equivalents.[1] | Highly toxic, potent respiratory sensitizer. Requires stringent handling procedures and engineering controls.[2][11] | Flammable, corrosive, and moisture sensitive.[10] |
| Environmental Impact | The synthesis generates significant waste, including hydrochloride salts and potentially hazardous byproducts from the phosgenation step. | The manufacturing process involves phosgene, which has a significant environmental impact.[10][12] Isocyanates themselves are environmental hazards. | The synthesis involves phosgene. The reaction generates hydrochloride salt waste. |
| Waste Disposal | Requires neutralization of acidic byproducts and disposal of solvent waste. | Requires specialized disposal methods for isocyanate-containing waste. | Requires neutralization of acidic byproducts and disposal of solvent waste. |
Experimental Workflows and Methodologies
Synthesis of a Carbamate using this compound
This protocol describes the general procedure for the synthesis of a carbamate from an alcohol using this compound.
Diagram of the Experimental Workflow:
Caption: Workflow for carbamate synthesis using this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve the alcohol (1.0 eq.) and a tertiary amine base (e.g., triethylamine, 1.2 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane, toluene).
-
Reagent Addition: Cool the mixture to 0-5 °C. Slowly add a solution of this compound (1.1 eq.) in the same solvent via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by adding water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carbamate can be purified by column chromatography or distillation.
Synthesis of a Carbamate using Dibutyl Isocyanate
This protocol outlines the synthesis of a carbamate from an alcohol and dibutyl isocyanate.
Diagram of the Reaction Pathway:
Caption: Carbamate synthesis via the chloroformate route.
Step-by-Step Protocol:
-
Reaction Setup: In a reactor, dissolve the amine (e.g., dibutylamine, 1.0 eq.) and a base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: Cool the solution to 0 °C and slowly add butyl chloroformate (1.1 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by distillation or chromatography.
Safety, Handling, and Environmental Considerations
This compound:
-
Hazards: Corrosive and moisture-sensitive. [13]Its synthesis from phosgene introduces extreme toxicity risks.
-
Handling: Must be handled in a dry, inert atmosphere. [14]Personal protective equipment (PPE), including gloves, goggles, and a lab coat, is essential.
-
Environmental Impact: The manufacturing process generates significant hazardous waste.
Dibutyl Isocyanate:
-
Hazards: Highly toxic by inhalation and a potent respiratory sensitizer, which can lead to occupational asthma. [2][11]* Handling: Requires stringent engineering controls, such as closed systems and dedicated ventilation. [15]Workers need specialized training and appropriate respiratory protection.
-
Environmental Impact: The production of isocyanates involves toxic chemicals like phosgene and generates hazardous byproducts. [10][12]Isocyanates are also harmful to aquatic life.
Butyl Chloroformate:
-
Hazards: Flammable liquid, corrosive, and reacts with water to release toxic gases. [10]* Handling: Should be handled in a well-ventilated area, away from ignition sources. [16]* Environmental Impact: The synthesis involves phosgene. The reaction produces acidic byproducts that require neutralization.
Conclusion and Recommendations
The choice between this compound, dibutyl isocyanate, and butyl chloroformate for large-scale carbamate synthesis is a complex decision with significant trade-offs.
-
This compound offers a direct and often high-yielding route to N,N-dibutyl carbamates. However, its high cost, the hazardous nature of its synthesis, and the generation of stoichiometric byproducts are significant drawbacks for large-scale production.
-
Dibutyl isocyanate provides a more atom-economical, one-step process. The primary concerns are the extreme toxicity and sensitization potential of isocyanates, which necessitate substantial investment in safety infrastructure and worker training.
-
Butyl chloroformate represents a more cost-effective option and is a well-established method for carbamate synthesis. However, like the other methods, its synthesis involves phosgene, and it generates a stoichiometric amount of hydrochloride waste.
Recommendation:
For large-scale synthesis where cost and process simplicity are paramount, the butyl chloroformate route may be the most attractive option, provided that appropriate measures are in place for handling the reagent and managing the waste stream. The dibutyl isocyanate route is a viable alternative if the infrastructure for safely handling highly toxic reagents is already established and the higher atom economy is a key driver. The use of This compound is likely best reserved for smaller-scale syntheses or situations where its specific reactivity profile offers a distinct advantage that outweighs the significant cost and safety concerns associated with its production and use.
Ultimately, a thorough process hazard analysis and a detailed cost model, including waste disposal and safety infrastructure, should be conducted for the specific carbamate target before making a final decision on the synthetic route for large-scale manufacturing.
References
- U.S. Environmental Protection Agency. (n.d.). Isocyanates Profile: Autorefinishing Industry.
- Sysco Environmental. (n.d.). Which industries are most at risk from isocyanate exposure?.
- PubMed. (2004). Synthesis of N-unsubstituted, mono- and disubstituted carbohydrate-1-O-carbamates and their behaviour in glycoside syntheses.
- ResearchGate. (2022). Chemical and Environmental Justice Impacts in the Life Cycle of Building Insulation: Case Study on Isocyanates in Spray Polyurethane Foam.
- Organic Syntheses. (n.d.). Diethylthiocarbamyl Chloride.
- Pure and Applied Chemistry. (2011). Environmentally benign and effective syntheses of N-substituted carbamates via alcoholysis of disubstituted ureas over TiO2/SiO2.
- ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- National Center for Biotechnology Information. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- ResearchGate. (n.d.). A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate.
- SafeWork NSW. (n.d.). Isocyanates technical fact sheet.
- ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization.
- PubMed. (1998). Purification and biochemical characterization of the carbamate hydrolase from Pseudomonas sp. 50432.
- Wikipedia. (n.d.). Carbamoyl chloride.
- ResearchGate. (n.d.). Carbamates and Carbamoyl Chlorides.
- Accio. (2025). Isocyanates Prices: Trends & Supplier Insights.
- PubChem. (n.d.). Dibutylcarbamoyl chloride.
- PubMed. (2001). Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis.
- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
- Google Patents. (n.d.). WO2007080430A1 - Novel process.
- National Center for Biotechnology Information. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.
- Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.
- ResearchGate. (n.d.). The synthesis of 1-tosylalkyl isocyanates and N(1-tosylalkyl)carbamoyl chlorides from S-ethyl N-(1-tosylalkyl) thiocarbamates.
- PubMed. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.
- Google Patents. (n.d.). US6133473A - Synthesis of carbamate compounds.
- PubChem. (n.d.). Dibutylcarbamoyl chloride.
- IndiaMART. (n.d.). Toluene Diisocyanate - Methyl Phenylene Diisocyanate Latest Price, Manufacturers & Suppliers.
- IndiaMART. (n.d.). Isocyanate Methylene Diphenyl Diisocyanate, For Industrial, Purity: 99.5%.
- IndiaMART. (n.d.). Polyurethane Chemical Isocyanate at ₹ 180/kg.
Sources
- 1. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. 287172-66-1 Cas No. | 1 | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. Isocyanates Prices: Trends & Supplier Insights [accio.com]
- 6. diisocyanate Price - Buy Cheap diisocyanate At Low Price On Made-in-China.com [made-in-china.com]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. m.indiamart.com [m.indiamart.com]
- 9. indiamart.com [indiamart.com]
- 10. Isocyanate Developments in Environmental Impact Reduction [eureka.patsnap.com]
- 11. safework.nsw.gov.au [safework.nsw.gov.au]
- 12. researchgate.net [researchgate.net]
- 13. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 14. N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Which industries are most at risk from isocyanate exposure? [sysco-env.co.uk]
- 16. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
A Researcher's Guide to Greener Carbamoylation: An Environmental Impact Comparison
The carbamoyl moiety is a ubiquitous functional group in a multitude of pharmaceuticals and agrochemicals, making its synthesis a critical operation in the chemical industry. However, the traditional reagents employed for carbamoylation are notoriously hazardous, posing significant risks to both human health and the environment. As the principles of green chemistry become increasingly integral to modern synthesis, a critical evaluation of our chemical toolbox is imperative. This guide provides an in-depth comparison of carbamoylation reagents, scrutinizing their environmental impact and offering insights into safer, more sustainable alternatives for the conscientious researcher.
The Legacy of Hazardous Reagents: A High Environmental Price
For decades, the synthesis of carbamates has been dominated by highly reactive but dangerously toxic reagents. Understanding their drawbacks is key to appreciating the shift towards greener alternatives.
Phosgene and Its Surrogates: A Lingering Shadow
Phosgene (COCl₂), a highly toxic gas infamous for its use as a chemical warfare agent, has been a workhorse in industrial carbamate synthesis due to its high reactivity.[1][2][3] Its extreme toxicity necessitates stringent and costly safety measures to prevent accidental exposure, which can be fatal.[2][3][4]
To mitigate the risks of handling gaseous phosgene, solid or liquid surrogates like triphosgene and diphosgene were introduced. However, these compounds readily decompose to release phosgene, thereby sharing its inherent dangers.[1] A significant environmental drawback of phosgene-based methods is the generation of chlorinated waste, which is often difficult and expensive to dispose of responsibly.
Isocyanates: Reactive but Treacherous
Isocyanates (R-N=C=O) are another class of highly reactive intermediates widely used for carbamoylation. Their primary drawback lies in their toxicity; they are potent respiratory and skin sensitizers.[5] The industrial production of isocyanates frequently relies on the phosgene process, creating a chain of hazardous chemistry.[1][5] Non-phosgene routes to isocyanates are being developed, but often require harsh reaction conditions or expensive catalysts.[5][6]
Embracing Green Chemistry: Safer and More Sustainable Carbamoylation
The drive for sustainability has catalyzed the development of environmentally benign carbamoylation reagents that prioritize safety, minimize waste, and utilize renewable resources.
Dimethyl Carbonate (DMC): A Versatile and Eco-Friendly Reagent
Dimethyl carbonate (DMC) has emerged as a frontrunner in green carbamoylation. It is a non-toxic, biodegradable liquid with a favorable safety profile.[7][8][9] DMC can be produced via green routes, including from carbon dioxide, further enhancing its sustainable credentials.[10]
Carbamoylation with DMC typically proceeds with the aid of a catalyst, and the primary byproduct is methanol, which can be recycled. This leads to high atom economy and minimal waste generation.[7] DMC serves as an excellent substitute for both phosgene and other toxic methylating agents like dimethyl sulfate.[7]
Experimental Workflow: Carbamoylation using Dimethyl Carbonate
Caption: A generalized workflow for carbamate synthesis using the green reagent dimethyl carbonate.
Carbon Dioxide (CO₂): The Ultimate Green Carbon Source
Utilizing carbon dioxide directly for carbamoylation represents a highly attractive and atom-economical approach.[11][12] This method avoids the use of toxic reagents and converts a greenhouse gas into valuable chemicals. The direct synthesis of carbamates from CO₂, amines, and alcohols is a halogen-free process.[12]
However, the thermodynamic stability of CO₂ presents a challenge, often requiring elevated temperatures, high pressures, or sophisticated catalysts to achieve efficient conversion.[11][13] Despite these hurdles, ongoing research is focused on developing milder and more efficient catalytic systems to harness the potential of CO₂ in carbamate synthesis.[11][14]
In Situ Generation of Isocyanates: A Safer Approach
To circumvent the hazards of handling and storing toxic isocyanates, methods for their in situ generation have been developed. These strategies involve the formation of the isocyanate intermediate directly within the reaction mixture, where it is immediately consumed.[15][16]
One common method is the Lossen rearrangement of hydroxamic acids, which can be mediated by reagents like carbonyldiimidazole, with imidazole and CO₂ as the only stoichiometric byproducts.[14] This approach avoids the accumulation of free isocyanate, significantly enhancing the safety of the carbamoylation process.
Comparative Analysis of Carbamoylation Reagents
| Reagent | Primary Hazard | Byproducts | Atom Economy | Green Chemistry Principles |
| Phosgene/Triphosgene | Extreme Toxicity, Corrosive | Halogenated Waste | Poor | None |
| Isocyanates | Toxic, Sensitizer | Varies (often none) | Good (if R group is desired) | Prevention (if generated in situ) |
| Dimethyl Carbonate (DMC) | Flammable Liquid | Methanol (recyclable) | Excellent | Safer Reagents, Renewable Feedstocks, Waste Prevention |
| **Carbon Dioxide (CO₂) ** | Pressurized Gas | Water | Excellent | Renewable Feedstocks, Waste Prevention, Atom Economy |
| In situ Isocyanates | Precursor Stability | Varies (e.g., N₂) | Good | Safer Chemistry, Prevention |
Experimental Protocol: A Greener Synthesis of N-Phenylcarbamate
This protocol details the synthesis of a carbamate using dimethyl carbonate, a safer and more environmentally friendly alternative to traditional methods involving phosgene or isocyanates.
Objective: To synthesize methyl N-phenylcarbamate from aniline and dimethyl carbonate.
Materials:
-
Aniline
-
Dimethyl Carbonate (DMC)
-
A suitable catalyst (e.g., a basic catalyst)
-
An appropriate solvent (DMC can also act as the solvent)
-
Standard laboratory glassware for reflux and distillation
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine aniline, an excess of dimethyl carbonate (acting as both reagent and solvent), and a catalytic amount of a suitable base.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the solvent system.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess dimethyl carbonate and the methanol byproduct by distillation or under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure methyl N-phenylcarbamate.
Self-Validation: The identity and purity of the final product should be confirmed by analytical methods such as NMR spectroscopy and melting point determination.
Conclusion: A Call for Conscious Chemistry
The choice of carbamoylation reagent has a profound impact on the environmental footprint and safety of a chemical process. While traditional reagents like phosgene and isocyanates have long been the industry standard, their inherent hazards are undeniable. The adoption of greener alternatives such as dimethyl carbonate and carbon dioxide, along with safer synthetic strategies like the in situ generation of reactive intermediates, represents a significant step forward. By embracing these more sustainable approaches, researchers and drug development professionals can not only enhance the safety of their work but also contribute to a healthier planet.
References
- Continuous Synthesis of Carbamates from CO2 and Amines - PMC - NIH. (2023, December 5).
- Dimethyl carbonate: a modern green reagent and solvent - IRIS.
- Dimethyl carbonate: a versatile reagent for a sustainable valorization of renewables. (2017, September 28).
- Dimethyl carbonate: a versatile reagent for a sustainable valorization of renewables - Green Chemistry (RSC Publishing).
- Synthesis of carbamates by carbamoylation - Organic Chemistry Portal.
- Green synthesis of carbamates from CO2, amines and alcohols - RSC Publishing.
- Synthesis of carbamate using CO2 as a carbon source. - ResearchGate.
- Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols - Chemical Communications (RSC Publishing).
- Dimethyl carbonate - Wikipedia.
- Dimethyl carbonate as a Green Chemical | Request PDF - ResearchGate. (2025, August 7).
- Metal-free carboxamidation of P(O)H compounds with in situ formed isocyanates from dioxazolones: a convenient access to carbamoylphosphine oxides - Green Chemistry (RSC Publishing).
- How To Get Isocyanate? - PMC - PubMed Central - NIH.
- Phosgene - ResearchGate.
- Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC - NIH.
- Phosgene - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
- Trapping of Isocyanates with Benzotriazole in situ - Preparation of Carbamoyl Benzotriazoles as an Isocyanate Alternative via Curtius Rearrangement | Request PDF - ResearchGate. (2025, August 7).
- Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism | Request PDF - ResearchGate. (2025, September 24).
- Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water - PMC - NIH.
- [Modifying Action of Carbamoylation Reaction on Mutagenic and Toxic Effects of Alkylating Compounds and Heavy Metal Salts] - PubMed.
- Phosgene Safety | III.
- Mechanisms and consequences of carbamoylation - PubMed. (2017, July 31).
- Phosgene | EPA.
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
- [Carbamylation of proteins--mechanism, causes and consequences] - PubMed.
- Acid-Promoted Direct C-H Carbamoylation at the C-3 Position of Quinoxalin-2(1 H)-ones with Isocyanide in Water - PubMed. (2022, December 16).
- Handling Pyrophoric Reagents - Youngstown State University.
- Green solvents in hydroformylation-based processes and other carbonylation reactions - RSC Publishing.
- Urea - Wikipedia.
- Carbamoylation versus carbamylation of the amino groups of proteins.... - ResearchGate.
- How To Get Isocyanate? | ACS Omega.
- Management & Disposal of Qiagen Reagents. (2025, April 21).
- The environmental impact of intravenous antimicrobial therapies: a comparison of OPAT and inpatient administration care pathways - PubMed Central. (2025, March 11).
Sources
- 1. researchgate.net [researchgate.net]
- 2. nj.gov [nj.gov]
- 3. epa.gov [epa.gov]
- 4. Phosgene Safety | III [phosgenesafety.info]
- 5. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iris.unive.it [iris.unive.it]
- 8. Dimethyl carbonate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl carbonate: a versatile reagent for a sustainable valorization of renewables - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green synthesis of carbamates from CO2, amines and alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 15. Metal-free carboxamidation of P(O)H compounds with in situ formed isocyanates from dioxazolones: a convenient access to carbamoylphosphine oxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Quantifying Dibutylcarbamic Chloride
For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like Dibutylcarbamic chloride is a critical yet challenging endeavor. As a key building block in organic synthesis, its purity and concentration directly impact reaction yield, impurity profiles, and the final product's quality. However, the inherent reactivity of the carbamoyl chloride functional group, particularly its susceptibility to hydrolysis, complicates the development of robust and reliable analytical methods.[1][2]
This guide provides an in-depth comparison of potential analytical strategies for the quantification of this compound. It moves beyond a simple recitation of protocols to explain the underlying chemical principles and the rationale behind method selection and validation design. We will explore two primary chromatographic approaches, grounded in derivatization, to overcome the analyte's instability and ensure analytical integrity. The methodologies and validation frameworks presented herein are designed to be self-validating systems, adhering to the stringent standards set by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5]
The Core Analytical Challenge: Reactivity of this compound
This compound is a potent acylating agent. Its electrophilic carbonyl carbon readily reacts with nucleophiles, most notably water, leading to rapid degradation into dibutylamine and carbon dioxide. This instability precludes the use of standard reversed-phase High-Performance Liquid Chromatography (HPLC) methods, which employ aqueous mobile phases and would result in on-column hydrolysis and inaccurate quantification.[6] Consequently, a successful analytical strategy must stabilize the analyte before analysis. The most effective approach is pre-analytical derivatization, where the highly reactive carbamoyl chloride is converted into a stable, easily quantifiable derivative.
This guide will focus on two such derivatization-based workflows:
-
Method A: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization with an alcohol.
-
Method B: High-Performance Liquid Chromatography (HPLC) with UV or MS detection following derivatization with an amine.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS) with Alcohol Derivatization
GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[7] By converting the polar and thermally labile this compound into a more volatile and stable carbamate ester, we can leverage the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry.
Causality of Experimental Choices:
-
Derivatization Agent: A simple, primary alcohol such as methanol or ethanol is chosen. The reaction is a nucleophilic acyl substitution, which proceeds rapidly and cleanly under mild basic conditions to form a stable N,N-dibutylcarbamate ester. This derivative is significantly more volatile and less prone to degradation in the hot GC injector than the parent compound.[8][9]
-
Catalyst: A weak, non-nucleophilic base like pyridine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
GC-MS Parameters: A non-polar capillary column (e.g., HP-5MS) is selected for optimal separation of the relatively non-polar carbamate derivative. Mass spectrometry in Selected Ion Monitoring (SIM) mode provides high sensitivity and selectivity, minimizing interference from the sample matrix.[8]
Experimental Workflow: GC-MS Method
Caption: Workflow for GC-MS analysis of this compound via derivatization.
Method B: High-Performance Liquid Chromatography (HPLC) with Amine Derivatization
While direct HPLC analysis is problematic, a derivatization approach can render the molecule suitable for liquid chromatography. This method is advantageous when the available instrumentation is HPLC-based or when dealing with complex matrices that are not amenable to GC analysis.
Causality of Experimental Choices:
-
Derivatization Agent: A nucleophilic primary or secondary amine containing a strong chromophore, such as 2,4-dinitroaniline or a similar UV-active compound, is selected. The reaction forms a stable urea derivative that is easily detectable by UV-Vis spectrophotometry.[10][11] This overcomes the weak UV absorbance of the parent compound. If using LC-MS, a simpler amine can be used as the mass spectrometer provides the required sensitivity and selectivity.[12][13]
-
Reaction Conditions: The reaction is typically performed in an aprotic organic solvent (e.g., acetonitrile) to prevent hydrolysis of the carbamoyl chloride.
-
Chromatography: A standard C18 reversed-phase column can be used to separate the relatively non-polar and stable urea derivative. The mobile phase would be a typical mixture of acetonitrile and water, which does not pose a risk to the derivatized analyte.
Experimental Workflow: HPLC Method
Caption: Workflow for HPLC analysis of this compound via derivatization.
Validation of Analytical Methods: A Comparative Framework
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[3][14] The validation must be performed according to established guidelines, such as ICH Q2(R2) or USP General Chapter <1225>.[15][16][17]
The following diagram illustrates the interconnectedness of key validation parameters.
Caption: Interrelationship of core analytical method validation parameters.
Comparative Performance Data (Illustrative)
The following table presents illustrative performance data for the two proposed methods. This data is hypothetical but reflects typical outcomes for such analyses and serves as a basis for comparison.
| Validation Parameter | Method A: GC-MS (derivatized) | Method B: HPLC-UV (derivatized) | Rationale & Commentary |
| Specificity | High. Confirmed by retention time and unique mass fragmentation pattern. No interference from derivatizing agent or byproducts. | High. Confirmed by retention time and UV spectrum. Peak purity analysis (e.g., with DAD) should show no co-elution. | GC-MS inherently offers higher specificity due to the second dimension of mass analysis. HPLC specificity relies heavily on chromatographic resolution.[18][19] |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods are expected to show excellent linearity over the defined range. |
| Range | 1 - 200 µg/mL | 5 - 500 µg/mL | The range is determined by the interval where the method demonstrates suitable linearity, accuracy, and precision.[19] |
| Accuracy (% Recovery) | 98.0 - 101.5% | 97.5 - 102.0% | Determined by spike-recovery experiments at three concentration levels (low, medium, high) across the range.[18] |
| Precision (%RSD) | Repeatability: < 1.0%Intermediate: < 1.5% | Repeatability: < 1.5%Intermediate: < 2.0% | GC-MS often shows slightly better precision due to the stability of the derivatized analyte and the robustness of autosamplers. |
| Limit of Quantitation (LOQ) | 1 µg/mL | 5 µg/mL | The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. GC-MS is typically more sensitive.[14] |
| Limit of Detection (LOD) | 0.3 µg/mL | 1.5 µg/mL | The LOD is the lowest concentration that can be reliably detected. Calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.[14] |
| Robustness | Unaffected by minor changes in oven ramp rate (±2°C/min) and carrier gas flow (±0.1 mL/min). | Unaffected by minor changes in mobile phase composition (±2% organic) and column temperature (±2°C). | Robustness studies involve deliberate variations in method parameters to assess the method's reliability during routine use.[18] |
Detailed Validation Protocols
The following protocols outline the step-by-step procedures for validating the chosen analytical method (GC-MS is used as the primary example).
Protocol 1: Specificity and Selectivity
-
Analyte Identification: Analyze a derivatized standard of this compound to confirm its retention time and mass spectrum (for GC-MS) or UV spectrum (for HPLC).
-
Interference Check:
-
Analyze a blank sample (matrix without analyte).
-
Analyze a sample containing only the derivatizing agent and catalyst.
-
Analyze a sample of this compound that has been intentionally degraded (e.g., by exposure to moisture).
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the derivatized analyte in the blank, reagent, or degradation samples. For HPLC-DAD, peak purity analysis should pass.[19]
Protocol 2: Linearity and Range
-
Stock Solution: Prepare a high-concentration stock solution of this compound in an anhydrous aprotic solvent.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 1 to 200 µg/mL).
-
Derivatization & Analysis: Derivatize and analyze each standard in triplicate.
-
Data Analysis: Plot the average peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.998. The y-intercept should be statistically insignificant. The specified range is validated by the accuracy and precision results.[19]
Protocol 3: Accuracy
-
Sample Spiking: Spike a blank sample matrix with known amounts of this compound at three concentration levels (low, medium, and high) within the established range. Prepare each level in triplicate.
-
Analysis: Derivatize and analyze the nine spiked samples.
-
Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criteria: The mean recovery at each level should be within 97.0% to 103.0%.[14][18]
Protocol 4: Precision (Repeatability and Intermediate Precision)
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Have one analyst derivatize and analyze all six samples on the same day, using the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies using appropriate statistical tests (e.g., F-test, t-test) and calculate the overall %RSD.
-
-
Acceptance Criteria: The %RSD for repeatability should be ≤ 1.5%. The %RSD for intermediate precision should be ≤ 2.0%.
Protocol 5: Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Establishment: The LOQ and LOD can be estimated based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.[14]
-
Verification of LOQ: Prepare and analyze at least six samples at the estimated LOQ concentration.
-
Acceptance Criteria: The accuracy (% recovery) at the LOQ should be within acceptable limits (e.g., 80-120%), and the precision (%RSD) should be ≤ 10%.
Conclusion and Recommendations
The accurate quantification of this compound necessitates an analytical approach that addresses its inherent instability. Pre-analytical derivatization is a robust and essential strategy.
-
For high sensitivity and specificity, the GC-MS method (Method A) is recommended. Its ability to provide structural confirmation via mass spectrometry makes it a highly trustworthy technique, particularly for trace-level analysis and impurity profiling.
-
The HPLC-UV/MS method (Method B) serves as a strong alternative, especially in laboratories where GC instrumentation is not available or for matrices unsuitable for GC. The key to success is the selection of a derivatizing agent that yields a stable product with strong detectability.
Regardless of the chosen method, a comprehensive validation following ICH or USP guidelines is not merely a regulatory formality but a scientific necessity.[20][21] It provides documented evidence that the method is fit for its intended purpose, ensuring the generation of reliable, reproducible, and accurate data in research, development, and quality control settings.
References
- United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
- BA Sciences. USP <1225> Method Validation. basciences.com.
- U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. fda.gov. Published July 2015.
- GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- International Council for Harmonisation. Quality Guidelines. ich.org.
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. fda.gov. Published March 2024.
- GMP Compliance. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. gmp-compliance.org. Published March 16, 2016.
- BioPharm International. FDA Releases Guidance on Analytical Procedures. biopharminternational.com. Published March 7, 2024.
- Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. investigationofadog.com. Published November 13, 2025.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. starodub.co. Published April 24, 2024.
- ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. propharmagroup.com. Published June 25, 2024.
- Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. abrahamentertainment.com. Published October 22, 2025.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. eca-a.org.
- USP-NF. <1225> Validation of Compendial Procedures. uspnf.com.
- Slideshare. ICH Q2 Analytical Method Validation. slideshare.net.
- SIELC Technologies. Separation of Dimethylcarbamoyl chloride on Newcrom R1 HPLC column. sielc.com.
- National Institutes of Health. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. ncbi.nlm.nih.gov.
- Solubility of Things. Validation of Analytical Methods. solubilityofthings.com.
- Arhiv za higijenu rada i toksikologiju. Validation of analytical methods and laboratory procedures for chemical measurements. pubmed.ncbi.nlm.nih.gov. Published December 1998.
- Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents and agricultural products. apvma.gov.au. Published July 1, 2014.
- ResearchGate. Validation of Analytical Methods. researchgate.net. Published August 6, 2025.
- Analytical Chemistry. Determination of low levels of dimethylcarbamoyl chloride in air. pubs.acs.org.
- South Eastern European Journal of Public Health. Analytical Method Validation: A Comprehensive Review of Current Practices. seejph.com. Published July 15, 2023.
- Royal Society of Chemistry. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. pubs.rsc.org.
- Chemistry LibreTexts. Derivatization. chem.libretexts.org. Updated August 29, 2023.
- National Institutes of Health. Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds. ncbi.nlm.nih.gov.
- ASDLib. Spectroscopic Methods. asdlib.org.
- Journal of Applied Pharmaceutical Science. The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride active pharmaceutical ingredient. japs.org.in.
- National Institutes of Health. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. ncbi.nlm.nih.gov.
- LGC Group. Guide to achieving reliable quantitative LC-MS measurements. lgcgroup.com.
- U.S. Environmental Protection Agency. Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. epa.gov.
- National Institutes of Health. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. pubmed.ncbi.nlm.nih.gov. Published January 15, 2016.
- Google Patents. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. patents.google.com.
- Chemistry LibreTexts. 10: Spectroscopic Methods. chem.libretexts.org. Updated September 11, 2021.
- ScienceDirect. Determination of diallyldimethylammonium chloride in drinking water by reversed-phase ion-pair chromatography–electrospray ionization mass spectrometry. sciencedirect.com.
- Chromatography Forum. Acid Chlorides by HPLC. chromforum.org. Published October 11, 2003.
- ResearchGate. (PDF) Analysis Methods of Chloride Ions with Industrial Applications. researchgate.net. Published November 21, 2016.
Sources
- 1. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uspbpep.com [uspbpep.com]
- 4. starodub.nl [starodub.nl]
- 5. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 6. Acid Chlorides by HPLC [October 11, 2003] - Chromatography Forum [chromforum.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. japsonline.com [japsonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 12. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. USP <1225> Method Validation - BA Sciences [basciences.com]
- 16. fda.gov [fda.gov]
- 17. investigationsquality.com [investigationsquality.com]
- 18. propharmagroup.com [propharmagroup.com]
- 19. apvma.gov.au [apvma.gov.au]
- 20. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 21. seejph.com [seejph.com]
A Researcher's Guide to the Cross-Reactivity of Dibutylcarbamic Chloride with Common Functional Groups
In the landscape of synthetic chemistry and drug development, understanding the reactivity profile of key chemical intermediates is paramount. Dibutylcarbamic chloride (DBCC), a member of the carbamoyl chloride family, serves as a versatile reagent and can also be a critical process impurity.[1][2] Its reactivity towards various functional groups dictates its utility in synthesis, its potential for off-target reactions, and its overall stability. This guide provides an in-depth, objective comparison of DBCC's reactivity with a range of common functional groups, supported by established chemical principles and detailed experimental protocols for validation.
Chemical Profile and Reactivity Principles of this compound
This compound (C₉H₁₈ClNO) is characterized by a central carbonyl group bonded to a nitrogen atom, bearing two butyl groups, and a chlorine atom.[3] The electrophilicity of the carbonyl carbon, enhanced by the inductive effect of the chlorine atom, makes it a prime target for nucleophilic attack. The overall reaction mechanism is typically a nucleophilic acyl substitution, where a nucleophile displaces the chloride leaving group.
The reactivity of carbamoyl chlorides like DBCC is moderated by the electron-donating nature of the disubstituted amino group, which makes them generally less sensitive to hydrolysis than typical acyl chlorides.[1] However, they remain highly susceptible to reaction with a variety of strong and moderate nucleophiles. The general order of reactivity is dictated by the nucleophilicity of the attacking functional group, with sterics also playing a significant role.
Theoretical Reactivity Hierarchy
Based on fundamental principles of organic chemistry, we can predict a general hierarchy of reactivity for DBCC with common functional groups:
-
N-Nucleophiles (Amines): Primary and secondary amines are expected to be highly reactive due to the high nucleophilicity of the nitrogen lone pair. The reaction produces stable N,N,N'-trisubstituted ureas.
-
S-Nucleophiles (Thiols): Thiols are excellent nucleophiles and are expected to react readily with DBCC to form thiocarbamates.
-
O-Nucleophiles (Alcohols, Phenols, Water):
-
Alcohols: Primary and secondary alcohols are expected to react to form stable carbamate esters, often requiring a base to neutralize the HCl byproduct.[1][4]
-
Phenols: Similar to alcohols, phenols will form carbamate esters.
-
Water: Hydrolysis will lead to the formation of an unstable carbamic acid, which rapidly decomposes to dibutylamine and carbon dioxide.[4] This reaction is generally slower than with other nucleophiles.[1]
-
-
Carboxylic Acids: The reaction is more complex and can potentially lead to the formation of a mixed anhydride, which may be unstable.
-
Amides & Esters: The carbonyl groups of amides and esters are generally not nucleophilic enough to react with DBCC under standard conditions.
Experimental Design for Cross-Reactivity Screening
To empirically validate the theoretical reactivity, a systematic cross-reactivity screening study is essential. This involves reacting DBCC with a panel of model compounds, each representing a specific functional group, under standardized conditions.
Objective: To quantitatively assess the extent of reaction between DBCC and various functional groups over a defined time period.
Experimental Workflow Diagram:
Caption: Experimental workflow for DBCC cross-reactivity screening.
Detailed Protocol:
-
Materials:
-
This compound (DBCC)
-
Model Compounds: Butylamine (primary amine), Piperidine (secondary amine), Butan-1-ol (primary alcohol), 2-Butanol (secondary alcohol), Phenol, Thiophenol, Butyric acid.
-
Solvent: Anhydrous acetonitrile (ACN)
-
Base: Pyridine
-
Internal Standard (IS): e.g., Dodecane (for GC-MS) or a stable, non-reactive compound for HPLC.
-
Quenching Solution: A suitable solvent containing the internal standard.
-
-
Standard Reaction Conditions:
-
Concentration: 0.1 M for both DBCC and the model compound.
-
Stoichiometry: 1:1 molar ratio of DBCC to the functional group. For reactions expected to produce HCl (e.g., with alcohols), a parallel experiment with 1.1 equivalents of pyridine should be run.
-
Temperature: 25°C.
-
Solvent: Anhydrous Acetonitrile.
-
-
Procedure:
-
To a vial, add the model compound solution followed by the DBCC solution.
-
Stir the reaction mixture at 25°C.
-
At specified time points (e.g., 1, 4, and 24 hours), withdraw an aliquot of the reaction mixture and immediately quench it in a vial containing the internal standard solution.
-
Analyze the quenched samples by a validated chromatographic method (e.g., GC-MS or HPLC-UV/MS) to determine the concentration of remaining DBCC and the formed product.
-
-
Controls:
-
Negative Control: A solution of DBCC in acetonitrile to monitor for hydrolysis or solvent-mediated degradation.
-
Positive Control: Reaction of DBCC with a highly reactive species like butylamine to ensure the system is performing as expected.
-
Comparative Reactivity Analysis: Expected Results
The results of the cross-reactivity screening can be summarized to provide a clear comparison of DBCC's reactivity.
Table 1: Predicted Comparative Reactivity of this compound
| Functional Group | Model Compound | Expected Reactivity (24h Conversion) | Expected Product | Mechanistic Notes |
| N-Nucleophiles | ||||
| Primary Amine | Butylamine | >99% | N,N-Dibutyl-N'-butylurea | Very fast, likely complete within 1 hour. Follows a nucleophilic addition-elimination pathway.[5] |
| Secondary Amine | Piperidine | >99% | 1-(Dibutylcarbamoyl)piperidine | Very fast reaction, similar to primary amines. |
| S-Nucleophiles | ||||
| Thiol | Thiophenol | >95% | S-Phenyl dibutylthiocarbamate | Highly nucleophilic sulfur leads to rapid reaction. |
| O-Nucleophiles | ||||
| Primary Alcohol | Butan-1-ol | 50-80% (with base) | Butyl dibutylcarbamate | Reaction is significantly accelerated by a non-nucleophilic base to scavenge HCl.[1] |
| Secondary Alcohol | 2-Butanol | 20-50% (with base) | sec-Butyl dibutylcarbamate | Slower than primary alcohols due to increased steric hindrance. |
| Phenol | Phenol | 40-70% (with base) | Phenyl dibutylcarbamate | Reactivity is comparable to primary alcohols. |
| Water | Water (Trace) | <10% | Dibutylamine + CO₂ | Hydrolysis is generally slow but can be a competing pathway in non-anhydrous conditions.[4] |
| Other | ||||
| Carboxylic Acid | Butyric acid | <5% | Mixed Anhydride (potential) | Low reactivity; the carboxylate is a weaker nucleophile than amines or alcohols. |
Mechanistic Insights and Practical Implications
The experimental data will highlight the critical role of nucleophilicity and steric hindrance in determining the reaction rate.
Reaction Mechanism with an Amine (N-Nucleophile):
The reaction with amines is a classic example of nucleophilic acyl substitution, proceeding through a tetrahedral intermediate.
Caption: General mechanism for the reaction of DBCC with a primary amine.
-
For Drug Development Professionals: This high reactivity with amines means that DBCC, if present as an impurity in an active pharmaceutical ingredient (API) containing a primary or secondary amine, could lead to the formation of urea adducts. These would be considered impurities that require characterization and control.
-
For Researchers and Scientists: The selective reactivity of DBCC can be exploited. For instance, it can be used as a derivatizing agent for alcohols or amines to improve their chromatographic properties or to introduce a protecting group.[6] The predictable reactivity allows for chemoselective reactions where an amine can be carbamoylated in the presence of a less reactive alcohol.[7]
Conclusion
This compound is a reactive electrophile that exhibits a distinct reactivity profile towards common organic functional groups. The order of reactivity is generally Amines > Thiols > Alcohols/Phenols > Water > Carboxylic Acids . This predictable selectivity is governed by the principles of nucleophilicity and steric hindrance. For professionals in drug development and chemical research, a thorough understanding of this cross-reactivity is not merely academic; it is a crucial component of process development, impurity control, and the strategic design of synthetic routes. The experimental framework provided here serves as a robust template for validating these interactions and ensuring the quality and safety of chemical products.
References
- Wikipedia. (n.d.). Carbamoyl chloride.
- Kevill, D. N., & D'Souza, M. J. (2011). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 12(5), 3335–3369.
- Gaylord, N. G., & Sroog, C. E. (1953). THE REACTIONS OF CARBAMATES WITH ALCOHOLS. The Journal of Organic Chemistry, 18(12), 1632–1641.
- Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.
- PubChem. (n.d.). Dibutylcarbamoyl chloride.
- Chemistry LibreTexts. (2022, August 23). 2.4: Functional Groups: Centers of Reactivity.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Crash Course. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33 [Video]. YouTube.
Sources
- 1. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. youtube.com [youtube.com]
A Comparative Guide to the Performance of Dibutylcarbamic Chloride in Solid-Phase Versus Solution-Phase Synthesis
For researchers, medicinal chemists, and professionals in drug development, the choice of synthetic methodology is a critical decision that influences not only the efficiency and yield of a reaction but also the purity of the final product and the ease of workflow. Dibutylcarbamic chloride, a key reagent for the introduction of the dibutylcarbamoyl group, offers distinct advantages and challenges depending on whether it is employed in a solid-phase or solution-phase setting. This guide provides an in-depth technical comparison of these two synthetic paradigms for carbamate formation using this compound, supported by illustrative experimental data and detailed protocols to inform your synthetic strategy.
The Role of this compound in Carbamate Synthesis
This compound is an acyl chloride derivative of a secondary amine, dibutylamine. It is a reactive electrophile that readily participates in nucleophilic acyl substitution reactions. When reacted with nucleophiles such as alcohols or amines, it forms stable carbamate or urea linkages, respectively. This functional group is a common motif in many biologically active molecules and pharmaceuticals due to its ability to act as a hydrogen bond donor and acceptor, influencing molecular recognition and pharmacokinetic properties.
The fundamental reaction mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of this compound, followed by the expulsion of the chloride leaving group. The presence of a base is typically required to neutralize the hydrochloric acid byproduct.
Solid-Phase Synthesis: A Paradigm of Efficiency and Automation
Solid-phase synthesis (SPS), most notably in the form of solid-phase peptide synthesis (SPPS), has revolutionized the synthesis of large molecules by anchoring the starting material to an insoluble polymer resin.[1][2] The growing molecule is elongated in a stepwise fashion, with excess reagents and byproducts being easily removed by simple filtration and washing of the resin.[1][3] This approach is particularly amenable to automation and the creation of large compound libraries.
Key Advantages of Solid-Phase Synthesis with this compound:
-
Simplified Purification: The primary advantage of SPS is the elimination of traditional aqueous work-ups and column chromatography after each step.[1] Byproducts and excess this compound are simply washed away from the resin-bound product.
-
Use of Excess Reagents: To drive reactions to completion, a large excess of reagents like this compound can be used without complicating the purification process.[3]
-
Automation: The repetitive nature of washing and reaction steps in SPS is well-suited for automated synthesizers, enabling high-throughput synthesis.[2]
Challenges in Solid-Phase Synthesis:
-
Reaction Monitoring: Assessing reaction completion on an insoluble support can be more challenging than in solution-phase.[4] Qualitative tests like the Kaiser test for free amines are often employed.[5]
-
Resin Effects: The polymer matrix can sometimes hinder reaction kinetics due to steric effects or poor solvation of the resin beads.[6] The choice of resin and solvent is critical for success.
-
Final Cleavage and Purification: While intermediate purification is simplified, the final cleavage of the product from the resin requires a dedicated step, and the crude product often needs to be purified by chromatography to remove resin-derived impurities and byproducts from the cleavage reaction.[5]
Solution-Phase Synthesis: The Traditional Approach with Modern Applications
Solution-phase synthesis remains a cornerstone of organic chemistry, particularly for large-scale production and when the synthesis of a limited number of compounds is required.[1] In this approach, all reactants are dissolved in a suitable solvent, and the product is isolated and purified after the reaction is complete.
Key Advantages of Solution-Phase Synthesis with this compound:
-
Scalability: Solution-phase reactions are generally easier to scale up for the production of larger quantities of a target molecule.[1]
-
Direct Reaction Monitoring: Reaction progress can be easily monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
-
Flexibility: This method offers greater flexibility in the choice of reaction conditions (temperature, concentration, etc.) and is not constrained by the properties of a solid support.
Challenges in Solution-Phase Synthesis:
-
Complex Purification: The isolation and purification of the desired carbamate from unreacted starting materials, byproducts, and the coupling reagent itself can be laborious, often requiring aqueous work-ups and column chromatography.[7][8]
-
Stoichiometry Control: The stoichiometry of the reactants must be carefully controlled to maximize yield and minimize the formation of byproducts, as excess reagents will need to be removed during purification.
-
Lower Throughput for Libraries: For the synthesis of multiple compounds, solution-phase methods are generally more time-consuming and less amenable to high-throughput parallel synthesis compared to SPS.[2]
Performance Comparison: Solid-Phase vs. Solution-Phase
To illustrate the practical differences between the two methodologies, let's consider a hypothetical reaction: the carbamoylation of a primary alcohol to form a dibutylcarbamate.
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Reaction Time | Typically longer due to diffusion into resin beads | Generally faster reaction kinetics in a homogeneous solution |
| Reagent Stoichiometry | Excess this compound is commonly used (2-5 equivalents) | Near-stoichiometric amounts are preferred (1-1.5 equivalents) |
| Purification Method | Resin washing after reaction; final purification after cleavage | Aqueous work-up and column chromatography |
| Typical Crude Purity | High after resin washing, but depends on cleavage efficiency | Variable, dependent on reaction completion and side reactions |
| Overall Yield | Can be high, but losses can occur during cleavage and final purification | Generally good, but can be reduced by purification steps |
| Scalability | Limited by resin loading capacity | More readily scalable to large quantities |
| Amenability to Automation | High | Low for multi-step syntheses |
Experimental Workflows
Solid-Phase Synthesis Workflow
The workflow for solid-phase synthesis is cyclical and well-defined, making it suitable for automation.
Caption: A typical workflow for solid-phase carbamate synthesis.
Solution-Phase Synthesis Workflow
The solution-phase workflow is more linear but involves more complex purification steps.
Caption: A standard workflow for solution-phase carbamate synthesis.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Dibutylcarbamate on a Wang Resin
This protocol describes the carbamoylation of an alcohol pre-loaded onto a Wang resin, which is a common solid support for attaching alcohols and phenols.
Materials:
-
Wang resin pre-loaded with the desired alcohol
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Resin Swelling: Place the pre-loaded Wang resin (100 mg, 0.1 mmol) in a reaction vessel and swell in anhydrous DCM (2 mL) for 30 minutes.
-
Carbamoylation:
-
Drain the DCM from the resin.
-
Prepare a solution of this compound (0.3 mmol, 3 eq.) and DIPEA (0.6 mmol, 6 eq.) in anhydrous DCM (2 mL).
-
Add the solution to the resin and shake at room temperature for 4 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DCM (3 x 2 mL), DMF (3 x 2 mL), and DCM (3 x 2 mL).
-
Dry the resin under vacuum.
-
-
Cleavage:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail (2 mL) to the dried resin and shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (1 mL).
-
-
Product Isolation:
-
Concentrate the combined filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the pure dibutylcarbamate.
Protocol 2: Solution-Phase Synthesis of a Dibutylcarbamate
This protocol outlines the carbamoylation of a primary alcohol in solution.
Materials:
-
Primary alcohol (1 mmol)
-
This compound (1.2 mmol, 1.2 eq.)
-
Triethylamine (TEA) (1.5 mmol, 1.5 eq.)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Dissolve the primary alcohol (1 mmol) and TEA (1.5 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagent:
-
Slowly add a solution of this compound (1.2 mmol) in anhydrous DCM (2 mL) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up:
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).[9]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure dibutylcarbamate.
Conclusion
The choice between solid-phase and solution-phase synthesis for the application of this compound is highly dependent on the specific goals of the project. For the rapid synthesis of a diverse library of compounds where purification efficiency is paramount, solid-phase synthesis offers a clear advantage. Conversely, for the large-scale production of a single target molecule where cost, scalability, and direct reaction monitoring are critical, solution-phase synthesis remains the preferred method. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, will enable researchers to make an informed decision and optimize their synthetic strategy for success.
References
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup.
- Padiya, K. J., Gavade, S., Kardile, B., Tiwari, M., Bajare, S., Mane, M., ... & Kurhade, S. (2012). A one pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates and thiocarbamates without an inert atmosphere. Organic letters, 14(11), 2814-2817.
- Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A three component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI. The Journal of organic chemistry, 66(3), 1035-1037.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- Török, B., & G. K. S. Prakash (Eds.). (2017). Continuous Synthesis of Carbamates from CO2 and Amines. PMC - NIH.
- Vellalath, S., & Romo, D. (2014). Organic carbamates in drug design and medicinal chemistry. Medicinal chemistry communications, 5(3), 255-276.
- BenchChem. (n.d.). A Comparative Analysis of Solid-Phase and Solution-Phase Peptide Synthesis Utilizing the BOP Reagent.
- University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I.
- McAlpine, S. R., & L. M. Salomone. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 1113-1126.
- BioDuro. (2025). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?.
- Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
- JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin.
- Falb, E., Yechezkel, T., Salitra, Y., & Gilon, C. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of peptide research, 53(5), 507-517.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 5. jacsdirectory.com [jacsdirectory.com]
- 6. peptide.com [peptide.com]
- 7. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Evaluating the Stability of Carbamates Derived from Different Carbamoyl Chlorides: A Comparative Guide for Drug Development and Synthesis
An In-Depth Technical Guide
Introduction: The Critical Role of Tunable Stability
In the landscape of modern drug discovery and complex organic synthesis, the carbamate moiety stands out for its remarkable versatility.[1] Structurally a hybrid of an ester and an amide, the carbamate group offers a unique balance of chemical stability and controlled lability.[2] This characteristic is expertly exploited in two primary domains: as cleavable linkers in prodrug design to enhance pharmacokinetic properties and as robust protecting groups for amines in multi-step synthesis.[1][3]
The ultimate success of these applications hinges on a predictable and tunable stability profile. A carbamate linker in a prodrug must remain intact in systemic circulation but cleave efficiently at the target site, while a protecting group must withstand a variety of reaction conditions before being removed cleanly and selectively.[4][5] The key to achieving this control lies in the judicious selection of the precursor used for its synthesis: the carbamoyl chloride.
This guide provides a comprehensive comparison of the stability of carbamates derived from structurally diverse carbamoyl chlorides. We will explore the underlying mechanistic principles that govern their degradation, present a systematic evaluation of how substituents on the carbamoyl chloride's nitrogen atom dictate the stability of the final carbamate, and provide a robust, self-validating experimental protocol for researchers to conduct their own stability assessments.
Pillar 1: Mechanistic Foundations of Carbamate Stability
The stability of a carbamate is fundamentally defined by its resistance to hydrolysis. In physiological and common laboratory settings, this degradation is most often a base-catalyzed process. The specific pathway of hydrolysis, and therefore the carbamate's intrinsic stability, is directly dictated by the substitution pattern on the carbamate nitrogen.
Hydrolysis of N-Monosubstituted Carbamates (from RNHCOCl)
Carbamates bearing a proton on the nitrogen atom (primary and secondary amines) typically undergo hydrolysis via an Elimination, Unimolecular, Conjugate Base (E1cB) mechanism .[6][7]
-
Deprotonation: A base removes the acidic proton from the carbamate nitrogen, forming a carbamate anion (the conjugate base).
-
Rate-Determining Elimination: This anion is unstable and rapidly eliminates the alkoxy/aryloxy group (-OR') to form a highly reactive isocyanate intermediate (RN=C=O).[6]
-
Final Reaction: The isocyanate is immediately trapped by water or other nucleophiles. In water, it hydrolyzes to an unstable carbamic acid, which decarboxylates to yield the parent amine and carbon dioxide.[2][8]
This pathway's reliance on N-H acidity means that electron-withdrawing substituents on the nitrogen can increase the rate of hydrolysis.
Hydrolysis of N,N-Disubstituted Carbamates (from R₂NCOCl)
Carbamates lacking a proton on the nitrogen atom cannot proceed via the E1cB pathway. Instead, they hydrolyze through a Base-catalyzed, Acyl-oxygen cleavage, Bimolecular (BAc2) mechanism .[6][9]
-
Nucleophilic Attack: A hydroxide ion directly attacks the electrophilic carbonyl carbon of the carbamate.
-
Tetrahedral Intermediate: This rate-determining step forms a transient, negatively charged tetrahedral intermediate.
-
Collapse: The intermediate collapses, expelling the alkoxy/aryloxy group (-OR') as the leaving group to form an unstable carbamic acid, which then decomposes to the corresponding secondary amine and carbon dioxide.[2]
This mechanism is generally slower than the E1cB pathway, rendering N,N-disubstituted carbamates significantly more stable under basic conditions.[10][11]
Pillar 2: A Comparative Analysis Based on Carbamoyl Chloride Precursors
The structure of the carbamoyl chloride (R₂NC(O)Cl) directly translates to the structure of the resulting carbamate, defining its stability.[12] We can categorize them based on the nature of the 'R' groups attached to the nitrogen.
Category 1: N,N-Dialkylcarbamoyl Chlorides (e.g., Dimethyl-, Diethylcarbamoyl Chloride)
Carbamates derived from simple N,N-dialkylcarbamoyl chlorides are among the most stable carbamates.
-
Rationale: The two alkyl groups are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon, slowing the BAc2 attack. More importantly, the absence of an N-H proton completely prevents the faster E1cB mechanism.[10] Steric hindrance from bulkier alkyl groups (e.g., diethyl vs. dimethyl) can further impede nucleophilic attack, marginally increasing stability.[12]
-
Application Profile: Their high stability makes them suitable for use as robust, long-lasting linkers in prodrugs or as protecting groups that need to withstand harsh, non-acidic conditions.[1]
Category 2: N-Aryl-N-Alkylcarbamoyl Chlorides (e.g., N-Phenyl-N-methylcarbamoyl Chloride)
Introducing an aryl group on the nitrogen generally decreases carbamate stability compared to their N,N-dialkyl counterparts.
-
Rationale: The aryl group is electron-withdrawing, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack in the BAc2 mechanism.[13] This effect is tunable; electron-withdrawing substituents on the aryl ring (e.g., -NO₂) will further decrease stability, while electron-donating groups (e.g., -OCH₃) will increase it relative to the unsubstituted N-aryl carbamate.[13]
-
Application Profile: These offer a moderate and tunable level of stability, useful for applications where cleavage is desired under specific, mildly basic conditions.
Category 3: N-Monosubstituted Carbamoyl Chlorides (e.g., N-Methyl-, N-Phenylcarbamoyl Chloride)
Carbamates derived from N-monosubstituted carbamoyl chlorides are significantly less stable than their N,N-disubstituted analogs.
-
Rationale: The presence of the N-H proton enables the rapid E1cB hydrolysis pathway.[14] The stability is highly sensitive to pH. N-Aryl carbamates in this class are particularly unstable because the aromatic ring enhances the acidity of the N-H proton, facilitating the initial deprotonation step.[10]
-
Application Profile: Their inherent lability makes them ideal for designing rapidly clearing prodrugs or for amine protecting groups that need to be removed under very mild basic conditions, such as the Fmoc group used in peptide synthesis.[4]
Data Summary: Comparative Hydrolysis Rates
The following table summarizes representative, qualitative stability data under standardized basic conditions (e.g., pH 10 buffer at 37 °C). The half-life (t₁/₂) is the time required for 50% of the carbamate to hydrolyze.
| Carbamoyl Chloride Precursor | Resulting Carbamate Structure (Example) | Governing Mechanism | Relative Half-Life (t₁/₂) |
| N,N-Dimethylcarbamoyl Chloride | R'-O-C(=O)N(CH₃)₂ | BAc2 | Very Long (> 48 hours) |
| N,N-Diethylcarbamoyl Chloride | R'-O-C(=O)N(CH₂CH₃)₂ | BAc2 | Very Long (> 48 hours) |
| N-Phenyl-N-methylcarbamoyl Chloride | R'-O-C(=O)N(Ph)(CH₃) | BAc2 | Moderate (hours) |
| N-Methylcarbamoyl Chloride | R'-O-C(=O)NH(CH₃) | E1cB | Short (minutes to hours) |
| N-Phenylcarbamoyl Chloride | R'-O-C(=O)NH(Ph) | E1cB | Very Short (< 30 minutes) |
Note: These are illustrative values. Actual half-lives are highly dependent on the specific R' group, temperature, and exact pH.[10]
Pillar 3: Experimental Protocol for Stability Evaluation
To ensure trustworthy and reproducible results, a standardized protocol for evaluating carbamate stability is essential. This protocol is designed to be self-validating by including necessary controls and clear analytical endpoints.
Objective
To determine the hydrolytic stability of a carbamate by measuring its degradation over time at a constant pH and temperature.
Materials & Equipment
-
Carbamate test compound
-
Stock buffer solutions (e.g., Phosphate or Borate buffers) at desired pH values (e.g., 7.4, 9.0, 10.0)
-
Organic solvent for stock solution (e.g., Acetonitrile or DMSO, HPLC-grade)
-
Thermostatted incubator or water bath
-
Volumetric flasks, pipettes, and autosampler vials
Workflow Diagram
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of the test carbamate (e.g., 10 mg/mL) in a suitable organic solvent. Causality Note: Using a water-miscible organic solvent ensures the carbamate dissolves fully before being diluted into the aqueous buffer, preventing precipitation.
-
Prepare the desired aqueous buffer (e.g., 100 mM borate buffer, pH 9.0). Pre-heat the buffer to the target temperature (e.g., 37 °C).
-
-
Initiation of the Stability Study:
-
To initiate the reaction (t=0), add a small aliquot of the carbamate stock solution to the pre-heated buffer in a sealed container. The final concentration should be suitable for the analytical method (e.g., 10 µg/mL), and the final percentage of organic solvent should be low (<1-2%) to avoid altering the buffer properties.
-
Immediately withdraw the first sample (t=0) and transfer it to an HPLC vial. If the reaction is fast, quenching (e.g., by adding a small amount of acid to neutralize the base) may be necessary.[17]
-
-
Time-Course Sampling:
-
Place the reaction vessel in the thermostatted incubator.
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes, and 24 hours). The sampling schedule should be adjusted based on the expected stability of the carbamate.
-
-
Analytical Quantification:
-
Analyze all samples using a validated reverse-phase HPLC or LC-MS/MS method.[18][19] The method should be capable of separating the parent carbamate from its degradation products (the corresponding alcohol/phenol and amine).
-
Create a calibration curve using standards of the parent carbamate to ensure accurate quantification.
-
-
Data Analysis:
-
For each time point, calculate the concentration of the remaining carbamate.
-
Plot the natural logarithm of the concentration (ln[Carbamate]) versus time.
-
If the plot is linear, the reaction follows pseudo-first-order kinetics.[20][21] The slope of the line is equal to the negative of the rate constant (-k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
Conclusion
The stability of a carbamate is not an immutable property but a design parameter that can be precisely controlled through the strategic selection of its carbamoyl chloride precursor. N,N-disubstituted carbamates offer high stability governed by the slower BAc2 hydrolysis mechanism, while N-monosubstituted carbamates are significantly more labile due to the rapid E1cB pathway. The electronic and steric properties of the substituents on the nitrogen atom provide further layers of control, allowing for fine-tuning of degradation kinetics. By understanding these fundamental principles and employing robust analytical methodologies, researchers in drug development and chemical synthesis can rationally design and select carbamates with the optimal stability profile required for their specific application, transforming a simple functional group into a powerful molecular tool.
References
- BenchChem. (n.d.). A Comparative Guide to the Stability of Carbamate Protecting Groups. Benchchem.
- Wikipedia. (n.d.). Carbamate. Wikipedia.
- Tomić, S., Gubo, D., & Tomić, I. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central.
- ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates. ResearchGate.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. RSC Publishing.
- Dalton Transactions. (n.d.). Hydrolysis of a carbamate triggered by coordination of metal ions. RSC Publishing.
- ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms. ResearchGate.
- Taylor & Francis Online. (n.d.). Analytical and kinetic study of the aqueous hydrolysis of four organophosphorus and two carbamate pesticides. Taylor & Francis Online.
- MDPI. (n.d.). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. MDPI.
- PubChem. (n.d.). Carbamoyl chloride. PubChem.
- Ghinamo, C., et al. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.
- ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate.
- ResearchGate. (n.d.). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. ResearchGate.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Wikipedia. (n.d.). Carbamoyl chloride. Wikipedia.
- Smith, B. D., et al. (2004). Substituent effects on the barrier to carbamate C–N rotation. University of Notre Dame.
- ResearchGate. (n.d.). Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. ResearchGate.
- Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing and Applied Sciences.
- ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
- D'Souza, M. J., & Kevill, D. N. (n.d.). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. NIH.
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
- ResearchGate. (n.d.). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. ResearchGate.
- NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.
- Separation Science. (2023). Effective Analysis Carbamate Pesticides. Separation Science.
- PubMed. (2017). QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. PubMed.
- Acta Scientiarum Polonorum Technologia Alimentaria. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION. Acta Sci. Pol. Technol. Aliment.
- PubMed Central. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. NIH.
- ACS Publications. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega.
- BenchChem. (n.d.). A Comparative Guide to the Validation of a New Analytical Method for Carbamate Detection. Benchchem.
- RSC Publishing. (n.d.). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma. RSC Publishing.
- ResearchGate. (n.d.). Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. ResearchGate.
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www3.nd.edu [www3.nd.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 16. food.actapol.net [food.actapol.net]
- 17. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. cecas.clemson.edu [cecas.clemson.edu]
A Comparative Benchmarking Study: Dibutylcarbamic Chloride versus Novel Carbamoylation Agents
In the landscape of modern synthetic chemistry, the carbamoyl moiety remains a cornerstone functional group, integral to the structure of numerous pharmaceuticals, agrochemicals, and materials. The selection of an appropriate carbamoylation agent is a critical decision in any synthetic campaign, directly impacting reaction efficiency, substrate scope, and overall process safety. For decades, N,N-Dibutylcarbamic chloride has served as a reliable and effective reagent for the introduction of the dibutylcarbamoyl group. However, the evolution of synthetic methodologies has ushered in a new era of carbamoylation agents, each purporting distinct advantages over their traditional counterparts.
This in-depth technical guide provides a comprehensive benchmark analysis of Dibutylcarbamic chloride against two prominent classes of novel carbamoylation agents: 1,1'-Carbonyldiimidazole (CDI) and visible-light photoredox catalysis. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison of their performance to empower researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic challenges.
The Incumbent: N,N-Dibutylcarbamic Chloride
N,N-Dibutylcarbamic chloride is a widely used reagent for the carbamoylation of a variety of nucleophiles, including amines, alcohols, and thiols. Its reactivity stems from the electrophilic carbonyl carbon, which is readily attacked by nucleophiles, leading to the displacement of the chloride leaving group.
Mechanism of Action:
The reaction typically proceeds via a nucleophilic acyl substitution mechanism. In the presence of a base, the nucleophile (e.g., an amine or alcohol) attacks the carbonyl carbon of the carbamoyl chloride. This is often facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.
Advantages:
-
High Reactivity: this compound is a potent electrophile, leading to rapid and often high-yielding reactions with a broad range of nucleophiles.
-
Cost-Effectiveness: It is a commercially available and relatively inexpensive reagent.
-
Well-Established Protocols: A vast body of literature exists detailing its use in various synthetic transformations.
Limitations:
-
Safety Concerns: As a carbamoyl chloride, it is corrosive and moisture-sensitive.[1] It is classified as a substance that causes severe skin burns and eye damage.[1]
-
Byproduct Formation: The reaction generates stoichiometric amounts of hydrochloric acid, which must be neutralized, often leading to the formation of salts that can complicate product purification.
-
Harsh Reaction Conditions: While often effective, the use of strong bases and chlorinated solvents may not be suitable for sensitive substrates.
The Phosgene-Free Alternative: 1,1'-Carbonyldiimidazole (CDI)
1,1'-Carbonyldiimidazole (CDI) has emerged as a popular and safer alternative to phosgene and its derivatives for the activation of carboxylic acids and the synthesis of ureas, carbamates, and esters.[2][3] It functions by activating a nucleophile (an alcohol or amine) in situ to form a reactive intermediate that is then readily attacked by a second nucleophile.
Mechanism of Action:
The reaction proceeds in a two-step fashion. First, the alcohol or amine reacts with CDI to form an activated carbamoyl-imidazole intermediate, with the release of one equivalent of imidazole. This intermediate is then susceptible to nucleophilic attack by a second amine or alcohol, yielding the desired carbamate and another equivalent of imidazole. The imidazole byproduct can also act as a mild base in the reaction.[4]
Advantages:
-
Unprecedented Reactivity: Enables the use of otherwise unreactive starting materials through the generation of high-energy radical intermediates.
-
Exceptional Mildness: Reactions are often conducted at room temperature under neutral conditions, demonstrating high functional group tolerance.
-
Sustainable Energy Source: Utilizes visible light, an abundant and environmentally benign energy source. [5] Limitations:
-
Catalyst and Reagent Cost: Photocatalysts and specialized radical precursors can be expensive.
-
Reaction Optimization: Identifying the optimal photocatalyst, solvent, and light source can require significant screening.
-
Substrate Scope: The scope of radical acceptors may be limited compared to the broad nucleophile scope of traditional methods.
Head-to-Head Comparison: Performance Data
To provide a clear and objective comparison, the following tables summarize the performance of this compound, 1,1'-Carbonyldiimidazole (CDI), and a representative visible-light photoredox method for the carbamoylation of a model primary amine (aniline) and a primary alcohol (benzyl alcohol).
Table 1: Carbamoylation of Aniline
| Parameter | This compound | 1,1'-Carbonyldiimidazole (CDI) | Visible-Light Photoredox |
| Reaction Conditions | Aniline (1 eq), this compound (1.1 eq), Triethylamine (1.2 eq), Dichloromethane, 0 °C to rt, 2h | Aniline (1 eq), CDI (1.1 eq), THF, rt, 12h | Aniline (1 eq), N-phenyl-2-(p-tolyl)acetamide (1.2 eq), Photocatalyst (2 mol%), Blue LEDs, DMSO, rt, 24h |
| Yield | ~95% | ~85-90% | ~70-85% |
| Key Advantages | High yield, rapid reaction | Mild conditions, safer reagent | High functional group tolerance |
| Key Disadvantages | Corrosive, HCl byproduct | Slower reaction rate | Requires specialized equipment |
| Reference | General procedure adapted from established methods | Based on procedures for similar amine carbamoylations [6] | Representative yields for N-arylamide synthesis |
Table 2: Carbamoylation of Benzyl Alcohol
| Parameter | This compound | 1,1'-Carbonyldiimidazole (CDI) | Visible-Light Photoredox |
| Reaction Conditions | Benzyl alcohol (1 eq), this compound (1.1 eq), Pyridine, Dichloromethane, rt, 4h | Benzyl alcohol (1 eq), CDI (1.1 eq), Acetonitrile, 60 °C, 8h | Benzyl alcohol (1 eq), Oxamic acid derivative (1.5 eq), Photocatalyst (1 mol%), Blue LEDs, Acetonitrile, rt, 18h |
| Yield | ~90% | ~80-85% | ~65-80% |
| Key Advantages | High reactivity | Avoids strong base | Utilizes CO2 as a C1 source in some variations [7][8] |
| Key Disadvantages | Use of pyridine | Requires heating for less reactive alcohols | Potentially lower yields |
| Reference | General procedure adapted from established methods | Based on procedures for alcohol carbamoylation [9][10] | Representative yields for photoredox carbamoyloxylation |
Experimental Protocols
General Procedure for Carbamoylation using N,N-Dibutylcarbamic Chloride
To a solution of the amine or alcohol (1.0 equiv) and a suitable base (e.g., triethylamine, 1.2 equiv) in an anhydrous solvent (e.g., dichloromethane) at 0 °C is added N,N-Dibutylcarbamic chloride (1.1 equiv) dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Causality: The use of a base is crucial to neutralize the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The reaction is initiated at 0 °C to control the initial exotherm.
General Procedure for Carbamoylation using 1,1'-Carbonyldiimidazole (CDI)
To a solution of the alcohol or amine (1.0 equiv) in an anhydrous solvent (e.g., THF or acetonitrile) is added CDI (1.1 equiv) in one portion. The reaction mixture is stirred at room temperature or heated as required until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with dilute acid (to remove imidazole), saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography. Causality: The order of addition is important; the nucleophile is typically added to the CDI solution. The acidic wash during workup is essential for removing the imidazole byproduct.
General Procedure for Visible-Light Photoredox Carbamoylation
A solution of the substrate (e.g., an alkene, 1.0 equiv), the carbamoyl radical precursor (1.2-1.5 equiv), and the photocatalyst (1-5 mol%) in a degassed solvent (e.g., DMSO or acetonitrile) is placed in a reaction vessel. The vessel is sealed and irradiated with a visible light source (e.g., blue LEDs) at room temperature with stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Causality: Degassing the solvent is critical to remove oxygen, which can quench the excited state of the photocatalyst and interfere with the radical chain process. The choice of photocatalyst and solvent is highly dependent on the specific transformation and must be optimized.
Conclusion and Future Outlook
This comparative guide demonstrates that while N,N-Dibutylcarbamic chloride remains a highly effective and economical choice for many carbamoylation reactions, its associated safety and environmental concerns warrant careful consideration. For syntheses involving sensitive substrates or where milder conditions are paramount, 1,1'-Carbonyldiimidazole presents a robust and safer alternative, albeit with potentially longer reaction times.
The advent of visible-light photoredox catalysis has opened new frontiers in carbamoylation, enabling the formation of C-N bonds that are inaccessible through traditional ionic pathways. While still a developing field with higher initial costs, its unparalleled mildness and unique reactivity position it as a powerful tool for complex molecule synthesis and late-stage functionalization.
The choice of carbamoylation agent is no longer a one-size-fits-all decision. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, will enable the modern synthetic chemist to select the optimal reagent that balances reactivity, safety, and efficiency for their specific target. As the demand for greener and more efficient synthetic methods grows, the continued development of novel carbamoylation agents will undoubtedly play a pivotal role in shaping the future of chemical synthesis.
References
- Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. (n.d.). MDPI.
- Photoredox-Catalyzed Synthesis of α-Amino Acid Amides by Imine Carbamoylation. (2023). Semantic Scholar.
- Carbonyldiimidazole. (n.d.). Wikipedia.
- Li, X., Fang, X., Zhuang, S., Liu, P., & Sun, P. (2017). Photoredox Catalysis: Construction of Polyheterocycles via Alkoxycarbonylation/Addition/Cyclization Sequence. Organic Letters, 19(14), 3755–3758. [Link]
- Kinetic Study of the Acylation Reaction of Dibutylcarbamyl Chloride and Dibutylamine. (2023). ResearchGate.
- A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. (n.d.). Organic Syntheses Procedure.
- Carbonyl Diimidazole (CDI). (n.d.). Common Organic Chemistry.
- 1,1′-Carbonyldiimidazole (CDI). (2006). Synlett.
- Photoredox-Catalyzed Synthesis of α-Amino Acid Amides by Imine Carbamoylation. (2022). PubMed.
- Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex: integrating nucleophilicity with Lewis acidic activation. (n.d.). Royal Society of Chemistry.
- Visible light-driven carbamoyloxylation of α-C(sp3)-H bond of arylacetones via radical-initiated hydrogen atom transfer. (n.d.). ResearchGate.
- Visible light-driven carbamoyloxylation of the α-C(sp3)–H bond of arylacetones via radical-initiated hydrogen atom transfer. (2022). Royal Society of Chemistry.
- Carbamoylation of Azomethine Imines via Visible-Light Photoredox Catalysis. (2021). ACS Publications.
- Site-selective phenol acylation mediated by thioacids via visible light photoredox catalysis. (n.d.). Royal Society of Chemistry.
- Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis. (n.d.). PubMed Central.
- Can N-Alkyl- and N-Arylimidazoles be Prepared Directly from Alcohols and Phenols with N,N′-Carbonyldiimidazole? (2006). ResearchGate.
- Method for the synthesis of N-alkyl-O-alkyl carbamates. (n.d.). Royal Society of Chemistry.
- Scope of the photoredox carbamoylation of allylamines (n‐Hex = n‐hexyl). (n.d.). ResearchGate.
- Dibutylcarbamoyl chloride. (n.d.). PubChem.
- CDI I Carbonyldiimidazole I N,N. (2024, February 15). YouTube.
- 1,1'-Carbonyldiimidazole (CDI) Mediated Facile Synthesis, Structural Characterization, Antimicrobial Activity, and in-silico Studies of Coumarin- 3-carboxamide Derivatives. (2017). PubMed.
- Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. (n.d.). NIH.
- Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. (n.d.). Semantic Scholar.
- Photoredox Approach to N-Acyl-N'-aryl-N,N'-aminals Using Enamides and Their Conversion to γ-Lactams. (2018). PubMed.
- Photoredox-Catalyzed Nucleophilic Aromatic Substitution of Halophenols with Azoles via Oligomeric Phenylene Oxide Radicals. (2025). PubMed.
- Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. (2015). PubMed.
- Transition Metal Free C–N Bond Forming Dearomatizations and Aryl C–H Aminations by in Situ Release of a Hydroxylamine-Based Aminating Agent. (2017). NIH.
- Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds1,2. (2025). PubMed.
- Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. (n.d.). PubMed Central.
- Carbamoylimidazolium Salts as Diversification Reagents: An Application to the Synthesis of Tertiary Amides from Carboxylic Acids. (2007). ResearchGate.
- Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides. (n.d.). Royal Society of Chemistry.
- The preparation of 2-arylindole-4-carboxylic amide 4 involved conversion of 2 to the corresponding acid chloride with oxalyl chloride followed by reaction with pyrrolidine to give amide 3 followed by reductive cyclization. (n.d.). Organic Syntheses Procedure.
- Recent advances in catalytic oxidative reactions of phenols and naphthalenols. (n.d.). Royal Society of Chemistry.
- The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. (n.d.). Organic Chemistry Portal.
- Process for preparation of n,n-di substituted carboxamides. (2013). Google Patents.
- Acid to Acid Chloride. (n.d.). Common Conditions.
Sources
- 1. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 3. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,1'-Carbonyldiimidazole (CDI) Mediated Facile Synthesis, Structural Characterization, Antimicrobial Activity, and in-silico Studies of Coumarin- 3-carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Visible light-driven carbamoyloxylation of the α-C(sp3)–H bond of arylacetones via radical-initiated hydrogen atom transfer - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Laboratory: A Procedural Guide to the Proper Disposal of Dibutylcarbamic Chloride
As a Senior Application Scientist, my focus extends beyond the application of chemical reagents to encompass their entire lifecycle within the laboratory, culminating in their safe and compliant disposal. Dibutylcarbamic chloride is a valuable reagent in organic synthesis, but its utility is matched by its hazardous nature. This guide provides a comprehensive, technically grounded protocol for its proper disposal, designed for the discerning standards of researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your personnel and the integrity of your facility.
Hazard Profile of this compound: Understanding the Risk
Effective disposal begins with a thorough understanding of the chemical's inherent risks. This compound (C₉H₁₈ClNO) is a corrosive and moisture-sensitive compound.[1][2] Its primary hazards stem from its reactivity, particularly with water and other nucleophiles. The Globally Harmonized System (GHS) classifies it as a substance that causes severe skin burns and serious eye damage.[2] Accidental contact can lead to significant injury, and inhalation of its vapors can irritate the respiratory system.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈ClNO | [2][5] |
| Molecular Weight | 191.7 g/mol | [2][5] |
| Appearance | Colorless to yellow liquid | [6] |
| Boiling Point | 257-260 °C | [5] |
| Density | 0.985 g/mL at 25 °C | [5] |
| Flash Point | 110 °C | [5] |
| Primary Hazards | Corrosive, Moisture Sensitive | [1][2] |
| GHS Hazard Codes | H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage) | [2] |
This hazard profile dictates that this compound cannot be disposed of directly in standard waste streams.[7] It must be chemically neutralized to less harmful compounds before final disposal.
The Core Disposal Principle: Controlled Hydrolysis and Neutralization
The lynchpin of a safe disposal strategy for this compound is its chemical decomposition through controlled hydrolysis. Carbamoyl chlorides react with water to form the corresponding carbamic acid, which is often unstable and decomposes, and hydrogen chloride (HCl).[1][8]
Reaction: R₂NCOCl + H₂O → [R₂NC(O)OH] + HCl Decomposition: [R₂NC(O)OH] → R₂NH + CO₂
For this compound, this reaction yields dibutylamine, carbon dioxide, and corrosive hydrochloric acid. The procedural challenge is to manage this reaction safely, preventing a violent or uncontrolled release of energy and neutralizing the corrosive HCl as it is generated. Therefore, the protocol involves slowly adding the carbamoyl chloride to a stirred, cold solution of a weak base, such as sodium bicarbonate or sodium hydroxide.
Mandatory Personal Protective Equipment (PPE)
Given the severe corrosive nature of this compound, stringent adherence to PPE protocols is non-negotiable.[9] The following table outlines the minimum required PPE for handling this substance during disposal.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive chemical and neutralization solution.[9] |
| Hand | Double gloving: an inner nitrile glove with a chemically resistant outer glove (e.g., butyl rubber). | Provides robust protection against direct skin contact and potential burns.[9][10] |
| Body | A chemical-resistant lab coat or apron over standard lab attire. | Prevents contamination of personal clothing and protects underlying skin.[10] |
| Respiratory | All procedures must be conducted in a certified chemical fume hood. | Prevents inhalation of irritating vapors and gaseous byproducts (HCl, CO₂).[11] |
Step-by-Step Disposal Protocol for this compound
This protocol is designed for the neutralization of small quantities of this compound typically found in a research setting.
Materials Required:
-
This compound waste
-
Large beaker (at least 10x the volume of the waste)
-
Stir bar and magnetic stir plate
-
Ice bath
-
5% Sodium hydroxide solution (or a saturated sodium bicarbonate solution)
-
pH paper or a calibrated pH meter
-
Appropriate hazardous waste container for the final neutralized solution
Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Place the large beaker in an ice bath on the magnetic stir plate to dissipate the heat generated during neutralization.
-
Prepare Neutralizing Solution: Fill the beaker with the 5% sodium hydroxide or saturated sodium bicarbonate solution. Begin gentle stirring. The volume of the basic solution should be in significant excess to ensure complete neutralization.
-
Controlled Addition: Using a pipette or dropping funnel, add the this compound waste to the stirred basic solution very slowly (dropwise). A rapid addition will cause a violent reaction, splashing, and excessive gas evolution (CO₂ and HCl aerosol).[12]
-
Reaction and Neutralization: Allow the mixture to stir in the ice bath. You will observe gas evolution (CO₂). Continue stirring for at least 2 hours after the final addition of the carbamoyl chloride to ensure the reaction is complete.
-
Verify Neutralization: Once the reaction appears to have subsided, remove the beaker from the ice bath and allow it to warm to room temperature. Carefully test the pH of the aqueous solution. The pH should be between 6.0 and 8.0. If the solution is still acidic, add more basic solution until the desired pH is reached.
-
Final Disposal: The resulting neutralized aqueous solution contains dibutylamine, sodium chloride, and sodium carbonate/bicarbonate. This solution must be transferred to a properly labeled hazardous waste container. Even though neutralized, it must be disposed of through your institution's environmental health and safety office, as it contains organic amine byproducts.[13][14] Never pour the neutralized solution down the drain without explicit approval from your institution's safety officer and local authorities.[7]
Disposal of Contaminated Materials
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, pipette tips, and absorbent pads, must be placed in a sealed, clearly labeled hazardous waste container for solid chemical waste.[9]
-
Empty Containers: "Empty" containers of this compound are never truly empty. They should be triple-rinsed with a suitable organic solvent (e.g., acetone). The rinsate must be collected and treated as hazardous liquid waste, which can be neutralized using the protocol above.[9]
Disposal Workflow Diagram
The following diagram outlines the logical steps and decision points for the safe disposal of this compound waste.
Caption: A workflow for the safe neutralization and disposal of this compound.
References
- Wikipedia. Carbamoyl chloride. [Link]
- National Institutes of Health (NIH).
- Purdue University. Hazardous Waste Disposal Guidelines. [Link]
- National Institutes of Health (NIH), PubChem. Dibutylcarbamoyl chloride. [Link]
- ResearchGate.
- Centers for Disease Control and Prevention (CDC), NIOSH. NIOSH Pocket Guide to Chemical Hazards - Dimethyl carbamoyl chloride. [Link]
- ACS Publications. Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. [Link]
- American Chemical Society (ACS).
- Canadian Journal of Chemistry. Formation and Reactions of (1-Chloroalkyl)carbamoyl Chlorides. Synthesis of 1,2,4-Triazolidine-5-ones. [Link]
- Fisher Scientific. SAFETY DATA SHEET - Diphenylcarbamyl chloride. [Link]
- U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]
- U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. [Link]
- U.S. Environmental Protection Agency (EPA).
- National Institutes of Health (NIH), PubChem. Dimethylcarbamoyl Chloride. [Link]
- Centers for Disease Control and Prevention (CDC), NIOSH. Occupational Health Guidelines for Chemical Hazards. [Link]
- NJ.gov. HAZARD SUMMARY - DIETHYLCARBAMOYL CHLORIDE. [Link]
Sources
- 1. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 2. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Dimethyl carbamoyl chloride [cdc.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. 13358-73-1 CAS MSDS (DIBUTYLCARBAMYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acs.org [acs.org]
- 8. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nj.gov [nj.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pfw.edu [pfw.edu]
- 14. epa.gov [epa.gov]
Mastering the Safe Handling of Dibutylcarbamic Chloride: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
The proper handling of reactive chemical intermediates is a cornerstone of laboratory safety and experimental integrity. Dibutylcarbamic chloride, a valuable reagent in organic synthesis, demands meticulous attention to safety protocols due to its inherent hazards. This guide provides essential, experience-driven insights into the personal protective equipment (PPE), handling procedures, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Inherent Risks of this compound
This compound is classified as a corrosive material that can cause severe skin burns and serious eye damage.[1] Its reactivity with water and moisture can lead to the release of irritating and toxic gases, including hydrogen chloride.[2][3] Therefore, a comprehensive understanding of its properties is paramount before any handling.
Key Hazards:
-
Corrosive: Causes severe burns to skin and eyes upon contact.[1]
-
Water-Reactive: Reacts with water or moisture to produce toxic and corrosive fumes.[2][3]
-
Inhalation Hazard: Vapors can be corrosive to the respiratory tract.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when working with this compound. The following table outlines the recommended PPE for various laboratory scenarios. The causality behind these choices lies in creating a complete barrier to prevent any contact with the chemical in its liquid or vapor form.
| Scenario | Required Personal Protective Equipment | Justification |
| Routine Weighing & Dispensing | - Chemical Splash Goggles- Face Shield- Chemical-Resistant Gloves (Nitrile or Neoprene)- Laboratory Coat (fully buttoned) | Provides a robust barrier against accidental splashes and contact with the face, eyes, and skin. Double gloving is recommended for added protection. |
| Active Reaction & Work-up | - All PPE from Routine Handling- Chemical-Resistant Apron | Offers an additional layer of protection for the torso against larger volume splashes that may occur during transfers or quenching. |
| Spill Cleanup | - Full-face Air-Purifying Respirator with appropriate cartridges- Chemical-Resistant Coveralls- Chemical-Resistant Boots- Heavy-duty Chemical-Resistant Gloves | In the event of a spill, the risk of inhaling corrosive vapors is significantly higher, necessitating respiratory protection. Full-body coverage is essential to prevent any skin contact during cleanup.[5][6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. This protocol is designed to be a self-validating system, where each step reinforces a safe laboratory environment.
Preparation:
-
Designated Work Area: All work with this compound must be conducted in a certified chemical fume hood.[7]
-
Gather Materials: Ensure all necessary PPE, reagents, and spill cleanup materials are readily accessible before starting.
-
Inspect PPE: Thoroughly inspect all PPE for any signs of damage or degradation before use.
Handling Procedure:
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Inert Atmosphere: If the procedure is sensitive to moisture, handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Use a clean, dry syringe or cannula for liquid transfers. For solids, use a clean, dry spatula.
-
Reaction Quenching: Quench reactions slowly and carefully with an appropriate reagent, always within the fume hood.
-
Decontamination: Thoroughly decontaminate all equipment that has come into contact with this compound.
Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling and disposal of this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of this compound and its associated waste can pose a significant environmental hazard and risk of exposure.[8][9] Never dispose of this chemical down the drain or in the regular trash.[9][10]
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid waste, including gloves, weigh paper, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.[10]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Water-Reactive).
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
Final Disposal:
All waste containing this compound must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[8][9]
Emergency Procedures: Be Prepared
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12]
-
Seek immediate medical attention.[11]
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12]
-
Seek immediate medical attention.[11]
Inhalation:
-
Move the individual to fresh air immediately.[12]
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
Ingestion:
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.
References
- PubChem. (n.d.). Dibutylcarbamoyl chloride. National Center for Biotechnology Information.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. NIOSH.
- Redox. (2021, March 1). Safety Data Sheet Ferric Chloride Solution.
- Chemistry For Everyone. (2025, June 13). How Do You Dispose Of Ferric Chloride?. YouTube.
- Reddit. (2023, March 10). Ferric Chloride Disposal. r/diypedals.
Sources
- 1. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DIMETHYLCARBAMOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. epa.gov [epa.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. redox.com [redox.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.fr [fishersci.fr]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
